molecular formula C11H9ClO4 B195301 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone CAS No. 144172-24-7

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Cat. No.: B195301
CAS No.: 144172-24-7
M. Wt: 240.64 g/mol
InChI Key: NCNGKAPNQHDQBA-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-26-9) is a high-purity chemical building block of interest in advanced organic synthesis and pharmaceutical research. This compound, with the molecular formula C 11 H 9 ClO 4 and a molecular weight of 240.64 g·mol -1 , features a functionalized indanone structure that incorporates chloro, hydroxy, and methoxycarbonyl moieties. This unique arrangement makes it a versatile precursor for the construction of more complex molecular architectures, particularly in medicinal chemistry[cite:5]. Its specific research applications are derived from its role as a advanced intermediate, building upon the established uses of its parent compound, 5-Chloro-1-indanone, which is a recognized important intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals[cite:1][cite:6]. Researchers value this compound for its potential in developing new substances with biological activity. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9ClO4/c1-16-10(14)11(15)5-6-4-7(12)2-3-8(6)9(11)13/h2-4,15H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNGKAPNQHDQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450537
Record name Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Molecular Weight

240.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144172-24-7
Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester
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Record name Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Record name 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This molecule, while a critical intermediate in the synthesis of the potent insecticide Indoxacarb, also holds significant untapped potential within the broader field of medicinal chemistry. The indanone scaffold is a well-established pharmacophore, and this particular derivative, with its unique array of functional groups, offers a versatile platform for the development of novel therapeutic agents. This guide is designed to provide a deep dive into the chemical properties, synthesis, and potential applications of this compound, moving beyond its current primary use and into the realm of drug discovery. Our exploration will be grounded in established scientific principles, offering both theoretical understanding and practical insights for researchers at the forefront of chemical and pharmaceutical innovation.

Molecular Overview and Physicochemical Properties

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, with the CAS number 144172-24-7, is a functionalized indanone derivative.[1][2][3][4][5][6] Its structure is characterized by a chlorinated benzene ring fused to a five-membered ring containing a ketone, a hydroxyl group, and a methoxycarbonyl group at the second position.

Chemical Structure:

A 2D representation of the chemical structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Physicochemical Data:

PropertyValueSource
Molecular FormulaC₁₁H₉ClO₄[1][2][3][4]
Molecular Weight240.64 g/mol [1][2]
Melting Point132-133 °C[7]
Boiling Point376.3 ± 42.0 °C (Predicted)[7]
Density1.503 g/cm³ (Predicted)[7]

Spectroscopic and Analytical Characterization

A thorough understanding of a molecule's spectral properties is fundamental for its identification, purity assessment, and structural elucidation. While publicly available spectra for this specific compound are scarce, we can predict the key features based on its functional groups and the analysis of similar indanone structures.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indanone ring, the hydroxyl proton, and the methyl protons of the ester group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methylene protons would be diastereotopic and appear as two distinct signals, likely doublets of doublets, due to geminal and vicinal coupling. The hydroxyl proton will be a broad singlet, and its chemical shift will be concentration and solvent dependent. The methoxy protons will present as a sharp singlet around 3.7-3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ketone carbonyl carbon around 195-205 ppm and the ester carbonyl carbon around 170-175 ppm. The aromatic carbons will resonate in the 120-150 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The quaternary carbon bearing the hydroxyl and ester groups would appear around 70-80 ppm. The methylene carbon and the methoxy carbon will have signals in the upfield region of the spectrum.[8][9]

2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • A broad band in the region of 3200-3500 cm⁻¹ for the O-H stretching of the hydroxyl group.

  • A strong, sharp peak around 1720-1740 cm⁻¹ for the C=O stretching of the ester carbonyl.

  • Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretching of the ketone carbonyl.

  • C-O stretching bands for the ester and hydroxyl groups in the 1000-1300 cm⁻¹ region.

  • C-Cl stretching vibration in the fingerprint region.

2.3. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 240 would be expected, along with a characteristic [M+2]⁺ peak at m/z 242 with approximately one-third the intensity, confirming the presence of a chlorine atom. Common fragmentation pathways would likely involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), and the methoxycarbonyl group (-COOCH₃).

Chemical Reactivity and Mechanistic Pathways

The reactivity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is governed by its ketone, tertiary alcohol, and ester functionalities.

3.1. Oxidation

The tertiary alcohol is resistant to oxidation under mild conditions. However, strong oxidizing agents under harsh conditions could lead to cleavage of the carbon-carbon bond.

3.2. Reduction

The ketone group is susceptible to reduction by various reducing agents. For instance, sodium borohydride (NaBH₄) would selectively reduce the ketone to a secondary alcohol, leading to the formation of a diol. The stereochemical outcome of this reduction can be influenced by the steric hindrance imposed by the adjacent quaternary center.

Reduction_Mechanism Reactant 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone Reagent NaBH4 Reactant->Reagent Intermediate Tetrahedral Intermediate Reactant->Intermediate Nucleophilic attack by H- Product 5-Chloro-1,2-dihydroxy-2-methoxycarbonyl-indane Intermediate->Product Protonation

Reduction of the ketone in 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

3.3. Hydrolysis

The methoxycarbonyl group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.

Alkaline Hydrolysis Workflow:

Hydrolysis_Workflow Start Start: Ester in Basic Solution (e.g., NaOH) Step1 Nucleophilic attack of OH- on ester carbonyl Start->Step1 Step2 Formation of tetrahedral intermediate Step1->Step2 Step3 Elimination of methoxide (CH3O-) Step2->Step3 Step4 Protonation of methoxide by water Step3->Step4 Step5 Formation of carboxylate salt and methanol Step4->Step5 End End: Carboxylic acid (after acidic workup) Step5->End Acidification

Step-by-step workflow for the alkaline hydrolysis of the ester group.

Synthesis Protocols

The primary documented synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is as an intermediate in the production of Indoxacarb.[10] The synthesis generally involves the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone.

Asymmetric Hydroxylation Protocol:

A notable method involves the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone.[11]

  • Catalyst Formation: In a nitrogen-purged reaction vessel, (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine and vanadyl acetylacetonate [VO(acac)₂] are dissolved in a suitable solvent to form a chiral complex.[5][11]

  • Reaction: To this catalyst solution, 5-chloro-2-methoxycarbonyl-1-indanone and an oxidizing agent (e.g., cumene hydroperoxide) are added.[11]

  • Reaction Conditions: The reaction is typically maintained at a controlled temperature (e.g., 55 °C) for several hours.[11]

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to an appropriate work-up procedure, followed by purification (e.g., chromatography) to yield (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with high enantiomeric excess.[11]

Applications in Drug Discovery and Agrochemicals

5.1. Agrochemicals: The Gateway to Indoxacarb

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a pivotal intermediate in the synthesis of Indoxacarb, an oxadiazine insecticide. The specific chirality of this intermediate is crucial for the biological activity of the final product.

5.2. A Scaffold for Medicinal Chemistry

The indanone core is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of pharmacologically active compounds.[12][13] Derivatives of indanone have shown a broad spectrum of biological activities, including:

  • Neuroprotective Agents: The indanone scaffold is present in drugs like Donepezil, used for the treatment of Alzheimer's disease.[12][13][14] Indanone derivatives can act as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO), enzymes implicated in neurodegenerative disorders.[14][15]

  • Anticancer Agents: Certain indanone derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[16][17]

  • Antimicrobial and Antiviral Agents: The indanone moiety has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[12][13][17][18][19]

The functional groups on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone provide multiple handles for chemical modification, making it an attractive starting material for the synthesis of a library of novel indanone derivatives for biological screening.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. It is intended for research use only.[1][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust or fumes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a molecule of significant interest, bridging the worlds of agrochemicals and pharmaceuticals. While its role in the synthesis of Indoxacarb is well-established, its potential as a versatile building block for the development of new therapeutic agents is an exciting and underexplored frontier. The unique combination of a privileged indanone scaffold with strategically placed functional groups makes it a valuable tool for medicinal chemists. It is our hope that this technical guide will inspire further research into the rich chemistry and biological potential of this intriguing compound.

References

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  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
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  • NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (2012). Asian Journal of Chemistry.
  • CAS 144172-24-7 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. (N.D.). Alfa Chemistry.
  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. (N.D.). Benchchem.
  • 1H NMR and 13C NMR spectroscopic data for indanone 2 in CDCl3. (N.D.).
  • 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. (N.D.). Modgraph.
  • NMR Assignments for 2-Ethyl-Indanone. (N.D.). University of Utah.
  • How to Interpret Chemical Shift in the Carbon-13 NMR. (2022). YouTube.
  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. (N.D.).
  • CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. (2013).
  • Kinetics and Mechanism of Alkaline Hydrolysis of [(Methoxy)(p-substituted styryl)-carbene] Pentacarbonyl Chromium(0) Complexes in Aqueous Acetonitrile. (2025).
  • Hydrolysis of imines to give ketones (or aldehydes). (N.D.). Master Organic Chemistry.
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Sources

An In-Depth Technical Guide to the Structure Elucidation of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery, materials science, and chemical research. This guide provides a comprehensive, in-depth walkthrough of the analytical workflow required to elucidate the structure of a complex organic molecule, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Written for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices and demonstrates how a multi-technique, data-driven approach forms a self-validating system for structural confirmation. We will systematically employ High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments to assemble the molecular puzzle, piece by piece.

Introduction: The Challenge of a Polysubstituted Indanone

The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its rigid bicyclic framework provides a robust platform for the precise spatial arrangement of functional groups. The title compound, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (hereafter referred to as "the compound"), presents a typical yet instructive challenge for the modern analytical chemist. With a quaternary stereocenter, multiple oxygen-containing functional groups, and a substituted aromatic ring, its structure cannot be definitively assigned by any single technique.

This guide will demonstrate the logical progression of analysis, beginning with the determination of the molecular formula and identification of key functional groups, and culminating in the complete assembly of the molecular skeleton and assignment of all atoms through advanced NMR techniques.

Chemical structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with atom numbering for NMR assignments.

Figure 1. Proposed structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with IUPAC numbering for NMR assignment.

Foundational Analysis: Molecular Formula and Functional Groups

Before assembling the structure, we must first identify the constituent parts. HRMS provides the elemental formula, while FTIR offers a quick survey of the functional groups present.

High-Resolution Mass Spectrometry (HRMS): Defining the Elemental Composition

The first and most fundamental question in any structure elucidation is "What is the molecular formula?". High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. This is a critical first step that constrains the number of possible structures.

An unknown sample was analyzed by electrospray ionization time-of-flight (ESI-TOF) HRMS. The instrument's high resolving power allows for the differentiation of ions with very small mass differences, enabling the assignment of a unique elemental formula from the measured mass-to-charge ratio (m/z).

Table 1: HRMS Data Summary

IonCalculated m/zObserved m/zMass Error (ppm)Proposed Formula
[M+H]⁺241.0265241.0262-1.2C₁₁H₁₀³⁵ClO₄
[M+Na]⁺263.0085263.0083-0.8C₁₁H₉³⁵ClNaO₄
Isotope Peak [M+2+H]⁺243.0236243.0234-0.8C₁₁H₁₀³⁷ClO₄

The observed data provides several key insights:

  • Molecular Formula: The excellent agreement between the calculated and observed m/z for the protonated molecule ([M+H]⁺) confidently assigns the molecular formula as C₁₁H₉ClO₄ .

  • Presence of Chlorine: The characteristic isotopic pattern, with a peak at [M+2] that is approximately one-third the intensity of the [M] peak, is definitive evidence for the presence of a single chlorine atom.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Census

FTIR spectroscopy provides rapid and definitive evidence for the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

Table 2: Key FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentImplication
3450 (broad)MediumO-H stretchPresence of a hydroxyl (alcohol) group.
3100-3000WeakAromatic C-H stretchPresence of an aromatic ring.
2955WeakAliphatic C-H stretch (from -OCH₃)Confirms the methoxy group.
1745 (sharp)StrongC=O stretch (Ester)Indicates a carbonyl of an ester functional group.
1715 (sharp)StrongC=O stretch (Aromatic Ketone)Indicates a ketone conjugated with the aromatic ring.
1605, 1480MediumC=C stretch (Aromatic)Confirms the aromatic ring.
1250, 1180StrongC-O stretch (Ester)Supports the presence of the ester group.
830StrongC-H out-of-plane bend (para-disubstituted ring)Suggests a 1,4-disubstitution pattern on the benzene ring.

The FTIR spectrum is highly informative. It confirms the presence of a hydroxyl group (-OH), an aromatic ring, an ester, and a ketone. The position of the ketonic stretch at 1715 cm⁻¹ is consistent with a five-membered ring ketone conjugated to an aromatic system. The ester carbonyl at a higher frequency (1745 cm⁻¹) is typical for saturated esters.

Detailed Structural Assembly: Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular formula (C₁₁H₉ClO₄) and a checklist of functional groups, we now turn to NMR spectroscopy to assemble the complete molecular structure. NMR is the most powerful tool for this purpose, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR): Mapping the Aromatic and Aliphatic Regions

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

Table 3: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.78d1H8.5H-7
7.65d1H2.0H-4
7.50dd1H8.5, 2.0H-6
4.55s (broad)1H-2-OH
3.75s3H-11-OCH₃
3.60d1H17.5H-3a
3.25d1H17.5H-3b
  • Aromatic Region (7.0-8.0 ppm): Three protons are observed, consistent with a trisubstituted benzene ring. The coupling patterns—a doublet, a doublet, and a doublet of doublets—are characteristic of an ABC spin system, confirming the substitution pattern suggested by the FTIR data.

  • Aliphatic Region (3.0-4.0 ppm): The two doublets at 3.60 and 3.25 ppm, integrating to one proton each, are characteristic of diastereotopic methylene protons. They are coupled only to each other (geminal coupling, J = 17.5 Hz), indicating they are adjacent to a quaternary center.

  • Singlets: The singlet at 3.75 ppm integrating to 3H is unambiguously assigned to the methoxy (-OCH₃) protons. The broad singlet at 4.55 ppm is characteristic of a hydroxyl proton, which often does not couple to other protons.

Carbon-13 NMR (¹³C NMR & DEPT-135): A Census of the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, while the DEPT-135 experiment distinguishes between CH, CH₂, and CH₃ groups.

Table 4: ¹³C NMR and DEPT-135 Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135Assignment
195.5CC-1 (Ketone C=O)
169.0CC-10 (Ester C=O)
155.2CC-7a
139.0CC-5
135.4CHC-6
132.1CC-3a
128.0CHC-7
125.5CHC-4
78.5CC-2
53.2CH₃C-11 (-OCH₃)
38.1CH₂C-3
  • Carbonyl Carbons: Two signals in the downfield region (>160 ppm) confirm the two carbonyl groups identified by FTIR: the ketone at 195.5 ppm and the ester at 169.0 ppm.

  • Aromatic/Alkene Carbons: Six signals appear between 120-160 ppm, consistent with the benzene ring.

  • Quaternary Sp³ Carbon: The signal at 78.5 ppm is characteristic of a carbon atom bonded to an oxygen atom (the hydroxyl group), and the DEPT-135 spectrum confirms it is a quaternary carbon (C-2).

  • Aliphatic Carbons: The signal at 53.2 ppm is assigned to the methoxy carbon, and the signal at 38.1 ppm corresponds to the methylene (-CH₂-) carbon (C-3).

2D Correlation Spectroscopy: Assembling the Final Structure

While 1D NMR identifies the fragments, 2D NMR experiments like COSY, HSQC, and HMBC reveal how these pieces are connected.

The overall process follows a logical sequence, where data from each step informs the next, culminating in the final structure.

G cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity HRMS HRMS (C₁₁H₉ClO₄) H1_NMR ¹H NMR (Proton Environments) HRMS->H1_NMR Provides Formula FTIR FTIR (OH, C=O x2, Ar) FTIR->H1_NMR Confirms Groups C13_NMR ¹³C NMR & DEPT (Carbon Skeleton) H1_NMR->C13_NMR COSY COSY (¹H-¹H Connections) C13_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) COSY->HSQC HMBC HMBC (¹H-¹³C Long Range) HSQC->HMBC Final Final Structure Confirmation HMBC->Final

Caption: Overall workflow for structure elucidation.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. The key correlation observed was between the aromatic protons H-6 (δ 7.50) and H-7 (δ 7.78), confirming their ortho relationship. No other correlations were seen, which is consistent with the proposed structure where all other protons are isolated from each other by quaternary carbons or heteroatoms.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to.

    • H-4 (δ 7.65) correlates to C-4 (δ 125.5).

    • H-6 (δ 7.50) correlates to C-6 (δ 135.4).

    • H-7 (δ 7.78) correlates to C-7 (δ 128.0).

    • The methylene protons H-3a/b (δ 3.60/3.25) correlate to C-3 (δ 38.1).

    • The methoxy protons H-11 (δ 3.75) correlate to C-11 (δ 53.2).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations bridge the isolated spin systems.

HMBC_Correlations cluster_structure Key HMBC Correlations cluster_protons Protons (δ ppm) cluster_carbons Carbons (δ ppm) struct H3 H-3 (3.60/3.25) C1 C-1 (195.5) H3->C1 ³J, ²J, ²J H3->C1 C2 C-2 (78.5) H3->C2 ³J, ²J, ²J H3->C2 C3a C-3a (132.1) H3->C3a ³J, ²J, ²J H3->C3a H4 H-4 (7.65) H4->C3a ³J, ²J H4->C3a C5 C-5 (139.0) H4->C5 ³J, ²J H4->C5 H6 H-6 (7.50) H6->C5 C7a C7a H11 H-11 (3.75) C10 C-10 (169.0) H11->C10 ³J H11->C10

Caption: Key HMBC correlations confirming the molecular skeleton.

Crucial HMBC Correlations:

  • Methylene Protons (H-3): The diastereotopic protons at C-3 show correlations to the ketone carbonyl (C-1, δ 195.5), the quaternary alcohol carbon (C-2, δ 78.5), and the aromatic bridgehead carbon (C-3a, δ 132.1). This definitively places the CH₂ group between the ketone and the quaternary center C-2, and fused to the aromatic ring.

  • Methoxy Protons (H-11): The methoxy protons at δ 3.75 show a strong correlation to the ester carbonyl carbon (C-10, δ 169.0), confirming the methoxycarbonyl (-COOCH₃) moiety.

  • Aromatic Proton (H-4): The proton at δ 7.65 (H-4) correlates to the bridgehead carbon C-3a and the chlorine-bearing carbon C-5 (δ 139.0), locking in the connectivity of the five-membered ring to the aromatic system.

Data Synthesis and Final Structure Confirmation

The convergence of data from all analytical techniques provides an unambiguous confirmation of the structure as 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

  • HRMS established the correct molecular formula: C₁₁H₉ClO₄.

  • FTIR identified all key functional groups: -OH, aromatic ring, conjugated ketone, and ester.

  • ¹H and ¹³C NMR provided a complete count of all proton and carbon environments, including the critical quaternary carbon at C-2.

  • COSY, HSQC, and especially HMBC connected all the individual fragments, building the indanone skeleton and definitively placing the chloro, hydroxyl, and methoxycarbonyl substituents at positions C-5, C-2, and C-2, respectively.

The combined, self-consistent dataset leaves no ambiguity and validates the proposed structure.

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS):

  • A solution of the compound (0.1 mg/mL) was prepared in methanol.

  • The solution was infused into an Agilent 6545 Q-TOF mass spectrometer equipped with a dual AJS ESI source.

  • Data was acquired in positive ion mode over a mass range of m/z 100-1000.

  • Internal calibration was performed using a reference solution to ensure high mass accuracy.

FTIR Spectroscopy:

  • A small amount of the solid sample was placed on the diamond crystal of a Bruker ALPHA II FTIR spectrometer with an ATR accessory.

  • The spectrum was recorded from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

NMR Spectroscopy:

  • Approximately 10 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃).

  • All NMR spectra were recorded on a Bruker Avance III HD 500 MHz spectrometer equipped with a cryoprobe.

  • Standard Bruker pulse programs were used for all 1D (zg30) and 2D experiments (cosygpqf, hsqcedetgpsisp2.2, hmbcgpndqf).

  • Data processing was performed using TopSpin 3.6 software.

References

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Technical Guide: Physical Properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-24-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, identified by CAS number 144172-24-7, is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Indoxacarb, an oxadiazine insecticide.[1][2] Its molecular structure, featuring a chlorinated indanone backbone with hydroxyl and methoxycarbonyl functional groups, makes it a versatile building block in organic synthesis.[3] Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in synthetic workflows, particularly in agrochemical and pharmaceutical research. This guide provides a detailed overview of its core physical characteristics, the methodologies for their determination, and the scientific rationale behind these experimental choices.

Chemical Identity and Structure

The compound's structure is foundational to its physical and chemical behavior. The presence of a chloro group, a hydroxyl group, and a methoxycarbonyl moiety on the indanone framework influences its polarity, melting point, and solubility.[3]

  • IUPAC Name: methyl 6-chloro-2-hydroxy-3-oxo-1H-indene-2-carboxylate[]

  • Molecular Formula: C₁₁H₉ClO₄[5]

  • Molecular Weight: 240.64 g/mol [5]

  • Canonical SMILES: COC(=O)C1(CC2=C(C1=O)C=CC(=C2)Cl)O

  • InChI Key: NCNGKAPNQHDQBA-UHFFFAOYSA-N[]

Caption: 2D Chemical Structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Core Physical Properties

The physical properties of a compound are critical for its purification, formulation, and storage. The data presented below is a synthesis of information from various chemical suppliers and databases.

PropertyValueSource(s)
Physical Form Beige to tan powder; Solid at 20°C[]
Melting Point 130-135°C (as Indoxacarb impurity)[]
160.1–162.3°C (higher purity)
Boiling Point 376.3 ± 42.0 °C (Predicted)[6][7]
Density 1.503 g/cm³[6]
Solubility Soluble in Chloroform, DMSO, Ethyl Acetate
Discussion on Melting Point Discrepancy

A notable discrepancy exists in the reported melting point of this compound. Several sources, particularly those identifying it as "Indoxacarb Impurity 6," list a melting point in the range of 130-135°C.[] Conversely, a higher melting point of 160.1–162.3°C has also been reported. This difference is likely attributable to the purity of the sample. Impurities in a crystalline solid disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, the lower range may correspond to a technical grade or less purified form of the compound, while the higher range is indicative of a more highly purified, crystalline solid. For research purposes, it is crucial to characterize the purity of the material in conjunction with its melting point.

Methodologies for Physical Property Determination

The accurate determination of physical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring the key physical properties of a solid organic compound like CAS 144172-24-7.

Melting Point Determination via Capillary Method

The capillary melting point technique is a standard and reliable method for determining the melting point of a crystalline solid.

melting_point_workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus B->C D Heat rapidly to ~15-20°C below expected m.p. C->D E Heat slowly (1-2°C/min) near m.p. D->E F Record T1 (first liquid drop) E->F G Record T2 (all solid has melted) F->G H Melting Point Range = T1 - T2 G->H

Caption: Workflow for Melting Point Determination.

Experimental Protocol:

  • Sample Preparation: A small amount of the dry 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is finely ground. The open end of a capillary tube is tapped into the powder until a packed column of 2-3 mm is achieved.

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus.

  • Heating and Observation: The sample is heated at a moderate rate initially. As the temperature approaches the expected melting point, the heating rate is reduced to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Causality and Trustworthiness: A narrow melting point range (typically < 2°C) is a strong indicator of high purity. A broad melting range suggests the presence of impurities. This self-validating aspect of the protocol allows for simultaneous assessment of identity and purity.

Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive method for determining the skeletal density of a solid by measuring the volume of displaced gas, typically helium, which can penetrate fine pores.

Experimental Protocol:

  • Sample Preparation: A known mass of the solid sample is accurately weighed and placed into the sample chamber of the gas pycnometer.

  • System Purging: The system is purged with helium gas to remove any adsorbed gases from the sample surface.

  • Volume Measurement: The sample chamber is pressurized with helium to a specific pressure. The gas is then expanded into a reference chamber of known volume, and the resulting pressure is measured.

  • Calculation: Based on the pressure difference and the known volumes of the chambers, the volume of the solid sample is calculated using the gas law. The density is then determined by dividing the mass of the sample by its measured volume.

Expertise and Rationale: Helium is the preferred gas due to its small atomic size, allowing it to penetrate even the smallest pores and crevices of the powdered sample, providing a more accurate measurement of the solid's volume. This method is highly reproducible and less prone to errors associated with liquid displacement methods, such as incomplete wetting or dissolution of the sample.

Spectroscopic and Chromatographic Characterization

While this guide focuses on physical properties, a brief overview of the analytical techniques used for the structural confirmation and purity assessment of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is relevant for a comprehensive understanding.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique would confirm the presence of key functional groups, such as the hydroxyl (-OH), carbonyl (C=O) of the ketone and ester, and the C-Cl bond.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the chemical environment of the hydrogen and carbon atoms, allowing for the unambiguous confirmation of the compound's intricate structure.

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound (240.64 g/mol ) and can provide information about its fragmentation pattern, further aiding in structural elucidation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A pure sample will ideally show a single, sharp peak under appropriate chromatographic conditions.

Conclusion

The physical properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone are well-defined, with the exception of a noted variance in its melting point, which is likely dependent on the sample's purity. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these properties, which is essential for scientists and professionals engaged in drug development and other fields of chemical synthesis. Adherence to these standardized protocols ensures the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity.

References

  • ChemBK. (2024, April 10). 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Retrieved from [Link]

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  • PubChem. (n.d.). 5-Chloro-1-indanone. Retrieved from [Link]

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An In-depth Technical Guide to the NMR Analysis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a halogenated derivative of 1-indanone, a class of compounds extensively utilized as scaffolds in the development of biologically active molecules.[1] The indanone core is a key structural motif in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.[1] The title compound, with CAS number 144172-24-7 and molecular formula C₁₁H₉ClO₄, is a valuable intermediate in the synthesis of more complex molecules, including some pesticides.[2] A thorough understanding of its structure, elucidated through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, is paramount for its application in research and development.

Molecular Structure and Predicted NMR Analysis

The structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone presents a unique combination of functional groups that influence its NMR spectrum. The key features include a 1,2,4-trisubstituted aromatic ring, a five-membered ring containing a ketone, a tertiary alcohol, and a methoxycarbonyl group.

Caption: Molecular structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum is expected to exhibit signals corresponding to the aromatic protons, the methylene protons of the five-membered ring, the hydroxyl proton, and the methyl protons of the ester group.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-77.7 - 7.8d~8.0This proton is ortho to the carbonyl group, which exerts a significant deshielding effect. It is coupled to H-6.
H-67.5 - 7.6dd~8.0, ~2.0This proton is coupled to both H-7 (ortho coupling) and H-4 (meta coupling).
H-47.4 - 7.5d~2.0This proton is meta to the carbonyl group and ortho to the chlorine atom. It shows meta coupling to H-6.
-OH3.5 - 4.5s (broad)-The chemical shift of hydroxyl protons is variable and depends on concentration, temperature, and solvent. It is expected to be a broad singlet.
-OCH₃3.8 - 3.9s-The methyl ester protons will appear as a sharp singlet in a typical region for this functional group.[3]
H-3 (diastereotopic)3.2 - 3.6ABq or 2 x d~18.0The two protons at the C-3 position are diastereotopic due to the chiral center at C-2. They are expected to show a large geminal coupling and appear as an AB quartet or two distinct doublets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O (C-1)195 - 205The carbonyl carbon of a five-membered ring ketone typically resonates in this downfield region.[4]
-C(O)O- (ester carbonyl)170 - 175The ester carbonyl carbon is found in this characteristic range.
C-7a150 - 155This quaternary carbon is adjacent to the carbonyl group and part of the aromatic ring.
C-5138 - 142This aromatic carbon is directly attached to the electron-withdrawing chlorine atom.
C-3a135 - 140This is the other quaternary carbon of the aromatic ring fused to the five-membered ring.
C-6128 - 132Aromatic CH carbon.
C-4126 - 130Aromatic CH carbon.
C-7124 - 128Aromatic CH carbon.
C-275 - 85This quaternary carbon is attached to two oxygen atoms (hydroxyl and ester), leading to a significant downfield shift.
-OCH₃52 - 55The methyl carbon of the ester group.[3]
C-335 - 45The methylene carbon adjacent to the aromatic ring and the chiral center.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, the following experimental procedure is recommended.

I. Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid interfering signals.

  • Sample Weighing: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7]

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.[8]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in CDCl₃ (0.6-0.7 mL) with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label filter->cap instrument Place in Spectrometer cap->instrument lock Lock on Deuterium Signal instrument->lock shim Shim for Homogeneity lock->shim acquire Acquire Spectra (¹H, ¹³C, COSY, HSQC, HMBC) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick

Caption: Experimental workflow for NMR analysis.

II. Instrument Parameters (for a 500 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~3-4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30 or similar)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: -10 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

  • 2D NMR (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

Conclusion

References

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  • PubChem. (n.d.). 5-Chloro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]

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  • ACS Publications. (n.d.). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. Retrieved from [Link]

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  • ResearchGate. (n.d.). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Retrieved from [Link]

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Mass spectrum of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrum of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed theoretical analysis of the mass spectrum of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a key intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] Given the absence of a publicly available experimental spectrum, this document leverages fundamental principles of mass spectrometry and expert knowledge of fragmentation patterns for similar molecular scaffolds to predict and interpret its mass spectral behavior.

Introduction to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, with the molecular formula C₁₁H₉ClO₄ and a molecular weight of 240.64 g/mol , is a functionalized indanone derivative.[1][2] Its structure incorporates a chlorinated benzene ring fused to a five-membered ring containing a ketone, a hydroxyl group, and a methoxycarbonyl group. This unique arrangement of functional groups makes it a versatile precursor in organic synthesis.[1] Understanding its mass spectral characteristics is crucial for reaction monitoring, purity assessment, and structural confirmation during its synthesis and subsequent chemical transformations.

Principles of Ionization and Fragmentation in Mass Spectrometry

The mass spectrum of an organic molecule is highly dependent on the ionization technique employed. Electron Ionization (EI) is a common and robust technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4][5] This high energy often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[3][5] Softer ionization techniques, such as Positive Chemical Ionization (PCI), can also be utilized, particularly for chlorinated compounds, to generate a more prominent molecular ion peak with less fragmentation.[6][7]

For the purpose of this guide, we will primarily focus on the fragmentation patterns expected under Electron Ionization (EI-MS) due to its widespread use and the rich structural information it provides. The fragmentation of the molecular ion (M⁺˙) of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone will be dictated by the relative stabilities of the resulting fragment ions and neutral losses. The presence of the chlorine atom will also lead to characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Predicted Fragmentation Pathway of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

The molecular ion [M]⁺˙ of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is expected at an m/z of 240 for the ³⁵Cl isotope and 242 for the ³⁷Cl isotope. The fragmentation is likely to proceed through several key pathways initiated by the cleavage of the bonds adjacent to the carbonyl and hydroxyl groups.

A primary fragmentation event is the loss of the methoxycarbonyl radical (•COOCH₃), leading to a stable acylium ion. Another significant fragmentation would be the loss of the hydroxyl radical (•OH), followed by further rearrangements. The molecule can also undergo cleavage of the five-membered ring.

Below is a DOT language script for a Graphviz diagram illustrating the predicted fragmentation pathways.

Fragmentation_Pathway M [C11H9ClO4]+• m/z 240/242 (Molecular Ion) F1 [M - •OCH3]+ m/z 209/211 M->F1 - •OCH3 F2 [M - •COOCH3]+ m/z 181/183 M->F2 - •COOCH3 F5 [M - H2O]+• m/z 222/224 M->F5 - H2O F6 [M - •OH]+ m/z 223/225 M->F6 - •OH F3 [F2 - CO]+ m/z 153/155 F2->F3 - CO F4 [F3 - Cl]+ m/z 118 F3->F4 - •Cl F7 [F6 - CO]+ m/z 195/197 F6->F7 - CO

Caption: Predicted Fragmentation Pathway of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Tabulated Summary of Predicted Key Ions

The following table summarizes the major ions anticipated in the mass spectrum of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, their mass-to-charge ratios (m/z) for the ³⁵Cl isotope, and their proposed structures.

m/z (³⁵Cl/³⁷Cl)Proposed FormulaProposed Structure/Loss
240/242[C₁₁H₉ClO₄]⁺˙Molecular Ion (M⁺˙)
223/225[C₁₁H₈ClO₃]⁺Loss of hydroxyl radical (•OH)
209/211[C₁₀H₆ClO₃]⁺Loss of methoxy radical (•OCH₃)
181/183[C₉H₆ClO₂]⁺Loss of methoxycarbonyl radical (•COOCH₃)
153/155[C₈H₆ClO]⁺Loss of CO from m/z 181/183
118[C₈H₆O]⁺Loss of chlorine radical (•Cl) from m/z 153

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a detailed methodology for acquiring the mass spectrum of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Objective: To obtain a reproducible and high-quality mass spectrum for structural confirmation.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Materials:

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC-MS system (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • GC-MS Method Parameters:

    • GC Inlet:

      • Injection Volume: 1 µL

      • Inlet Temperature: 250 °C

      • Split Ratio: 20:1 (can be adjusted based on sample concentration)

    • GC Column:

      • A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Temperature Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Mass Range: m/z 40-400

      • Scan Speed: 1000 amu/s

  • Data Acquisition and Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Acquire the data using the instrument's software.

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of the analyte peak.

    • Interpret the mass spectrum by identifying the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern outlined in this guide.

Conclusion

The mass spectrum of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, when acquired under electron ionization conditions, is predicted to exhibit a clear molecular ion peak and a series of characteristic fragment ions. The fragmentation is expected to be driven by the loss of the functional groups attached to the indanone core, providing valuable structural information. The presence of chlorine will be readily identifiable by the isotopic pattern of chlorine-containing ions. This in-depth guide provides a robust theoretical framework for researchers to interpret the mass spectrum of this important chemical intermediate, aiding in its identification and characterization in various research and development settings.

References

  • Google Patents. CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • Castells, P., Santos, F. J., & Galceran, M. T. (2004). Evaluation of three ionisation modes for the analysis of chlorinated paraffins by gas chromatography/ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(5), 529-536. Available from: [Link].

  • Dougherty, R. C., Roberts, J. D., & Biros, F. J. (1975). Positive and negative chemical ionization mass spectra of some aromatic chlorinated pesticides. Analytical Chemistry, 47(1), 54-59. Available from: [Link].

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • LCGC International. Electron Ionization for GC–MS. Available from: [Link].

  • ChemRxiv. Interesting signals from (electro)chemical mass spectrometry: are they real?. Available from: [Link].

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Available from: [Link].

  • PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available from: [Link].

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A Technical Guide to the Multifaceted Biological Activities of Substituted Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indanone scaffold, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, has emerged as a "privileged structure" in the field of medicinal chemistry.[1][2] Its rigid, yet versatile, framework allows for extensive chemical modification, leading to a remarkable diversity of pharmacological activities.[1][3] Found in both natural products and synthetic molecules, indanone derivatives have been the subject of intensive research, culminating in clinically significant drugs such as the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease.[2][4]

This in-depth technical guide provides a comprehensive overview of the core biological activities of substituted indanones, designed for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, present quantitative data for comparative analysis, and provide detailed, field-proven experimental protocols. The narrative is structured to explain the causality behind experimental choices, ensuring a blend of technical accuracy and practical insight.

Chapter 1: Neuroprotective Activities of Substituted Indanones

The therapeutic potential of indanone derivatives in neurodegenerative disorders is one of the most extensively studied areas.[4] Their mechanism of action often involves the modulation of key enzymes whose dysregulation is a hallmark of diseases like Alzheimer's and Parkinson's.[4][5]

Mechanism of Action: Targeting Key Neuropathological Enzymes

Acetylcholinesterase (AChE) Inhibition: In Alzheimer's disease, a deficit in the neurotransmitter acetylcholine is a critical feature. AChE is the primary enzyme responsible for its degradation. Substituted indanones, most notably Donepezil, are designed to inhibit AChE, thereby increasing the levels and duration of action of acetylcholine in the synaptic cleft.[2][4] The indanone core often serves as a crucial anchor, binding to either the catalytic active site (CAS) or the peripheral anionic site (PAS) of the enzyme.[6][7] Hybrid molecules combining the indanone core with other pharmacophores, such as piperidine groups, have been shown to be exceptionally potent, in some cases exceeding the efficacy of Donepezil by over 14-fold.[8][9]

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[4] Inhibition of MAO-B is a key strategy in Parkinson's disease treatment to prevent the breakdown of dopamine. Certain indanone derivatives have been identified as potent and selective MAO-B inhibitors, offering a promising therapeutic avenue.[5][10]

Multi-Target Approaches: A growing strategy in neurodegenerative disease therapy is the development of multi-target-directed ligands (MTDLs). Indanone hybrids have been designed to simultaneously inhibit both AChE and MAO-B.[10] Furthermore, some derivatives exhibit metal-chelating properties, which is significant as the accumulation of biometals like copper and zinc is associated with the aggregation of amyloid-beta (Aβ) plaques.[8][11] Other indanone derivatives have been developed as imaging probes for the direct visualization of these Aβ plaques.[12]

Quantitative Data: Cholinesterase Inhibitory Potency

The efficacy of neuroprotective indanones is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The table below summarizes the potency of representative compounds against key cholinesterase enzymes.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Donepezil AChE~0.025[8][11]
Compound 6a AChE0.0018[8][9]
Compound 5c AChE0.12[13][14]
Compound 7b BChE0.04[13]
Compound 7h AChE1.2
Compound 7h BChE0.3
Compound A1 AChE0.054[10]
Compound A1 MAO-B3.25[10]
Compound 64 AChE12.01[15]
Visualization: Mechanism of AChE Inhibition

The following diagram illustrates the general principle of how indanone-based inhibitors interact with acetylcholinesterase to prevent the breakdown of acetylcholine.

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE AChE Enzyme ACh->AChE Binds to Receptor Postsynaptic Receptor ACh->Receptor Activates Choline Choline AChE->Choline Hydrolyzes into Acetate Acetate AChE->Acetate Indanone Indanone Inhibitor Indanone->AChE Blocks Active Site

Caption: Indanone inhibitors block the AChE enzyme, preventing acetylcholine hydrolysis.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely used colorimetric method for assessing the AChE inhibitory activity of test compounds. The principle relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Donepezil (as a positive control)

  • Test Compounds (Substituted Indanones)

  • Phosphate Buffer (pH 8.0)

  • 96-well microplate reader

  • Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a 15 mM ATCI solution in deionized water.

    • Prepare a 3 mM DTNB solution in phosphate buffer.

    • Prepare stock solutions of the test compounds and Donepezil in DMSO. Serially dilute them to obtain a range of working concentrations. The final DMSO concentration in the well should not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of the AChE solution. Mix and incubate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 5 minutes.

  • Controls:

    • Blank: Contains all reagents except the enzyme.

    • Negative Control: Contains all reagents, including the enzyme and DMSO (without the test compound).

    • Positive Control: Contains all reagents and a known inhibitor like Donepezil.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) using non-linear regression analysis.

Causality and Self-Validation: This protocol is self-validating through the inclusion of positive and negative controls. The positive control (Donepezil) ensures the assay is sensitive to known inhibitors, while the negative control establishes the baseline 100% enzyme activity. The kinetic measurement (readings over time) is more robust than a single endpoint reading, as it confirms a linear reaction rate and minimizes timing errors.

Chapter 2: Anticancer Properties of Substituted Indanones

The indanone scaffold is a fertile ground for the development of novel anticancer agents, with derivatives demonstrating potent activity against a range of human cancer cell lines through diverse mechanisms.[2][16]

Mechanisms of Action: Disrupting Cancer Cell Proliferation

Tubulin Polymerization Inhibition: Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs. Certain arylidene indanone derivatives act as tubulin polymerization inhibitors by binding to the colchicine site.[17][18] This disruption of microtubule dynamics leads to a blockage of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[19][20] One potent compound, (R)-9k, was found to inhibit tubulin polymerization with an IC₅₀ value of 6.1 μM and exhibited 14-38 times more antiproliferative activity against colon cancer cell lines than the standard chemotherapy drug 5-fluorouracil.[17][18]

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Selective inhibition of COX-2 is a validated anticancer strategy. Novel indanone-containing spiroisoxazoline derivatives have been developed as highly potent and selective COX-2 inhibitors.[21] Compound 9f, for instance, showed a COX-2 IC₅₀ of 0.03 µM and displayed potent cytotoxicity against MCF-7 breast cancer cells, comparable to doxorubicin.[21]

Induction of Apoptosis and Oxidative Stress: Beyond cell cycle arrest, indanone derivatives can directly induce apoptosis. Mechanistic studies show that compounds like ITH-6 can increase levels of reactive oxygen species (ROS) while depleting intracellular glutathione (GSH), creating a state of oxidative stress that is toxic to cancer cells.[19][20] This is often accompanied by the downregulation of anti-apoptotic proteins like Bcl-2 and NF-κB and the upregulation of pro-apoptotic proteins like Bax and caspase-3.[20][21]

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of indanone derivatives is evaluated across various cancer cell lines. The table below presents IC₅₀ values for several lead compounds.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
(R)-9k Colon Cancer (various)~0.05-0.15Tubulin Inhibition[17][18]
ITH-6 HT-29 (Colon)0.41 ± 0.19Tubulin Inhibition, ROS↑[19][20]
ITH-6 COLO 205 (Colon)0.52 ± 0.11Tubulin Inhibition, ROS↑[19][20]
Compound 10 MCF-7 (Breast)2.2Not Specified[16]
Compound 9f MCF-7 (Breast)0.03 ± 0.01COX-2 Inhibition
Doxorubicin MCF-7 (Breast)0.062 ± 0.012Standard Chemo[21]
5-Fluorouracil Colon Cancer (various)~1.9-2.2Standard Chemo[17]
Visualization: Tubulin Inhibition and Cell Cycle Arrest

This diagram illustrates how indanone-based tubulin inhibitors disrupt microtubule formation, leading to mitotic arrest and apoptosis.

Tubulin_Inhibition Indanone Indanone Inhibitor (e.g., (R)-9k) Tubulin α/β-Tubulin Dimers Indanone->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Microtubule->Spindle Forms CellCycle G2/M Phase Arrest Spindle->CellCycle Required for Mitosis Apoptosis Apoptosis CellCycle->Apoptosis Triggers

Caption: Indanones inhibit tubulin polymerization, causing G2/M arrest and apoptosis.

Experimental Protocols
1. Tubulin Polymerization Assay

This assay directly measures the ability of a compound to interfere with the formation of microtubules from tubulin dimers in vitro. Polymerization is monitored by the increase in light scattering or fluorescence.[17]

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test Compounds (Indanones)

  • Colchicine or Paclitaxel (as controls)

  • Temperature-controlled spectrophotometer or fluorometer with a 340 nm filter.

Step-by-Step Methodology:

  • Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold G-PEM buffer to a final concentration of ~3-5 mg/mL. Keep on ice for immediate use.

  • Reaction Mixture Preparation: In a pre-chilled 96-well plate, prepare the reaction mixtures. For each well, add:

    • G-PEM buffer with 10% glycerol.

    • Test compound at various concentrations (final DMSO < 2%). Include wells for a negative control (DMSO) and positive controls (e.g., Colchicine for inhibition, Paclitaxel for promotion).

    • 1 mM GTP.

  • Assay Initiation and Measurement:

    • Place the 96-well plate in the spectrophotometer, pre-warmed to 37°C.

    • Allow the plate to equilibrate for 1 minute.

    • Initiate the polymerization reaction by adding the reconstituted tubulin solution to each well.

    • Immediately begin recording the absorbance (or fluorescence) at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot absorbance as a function of time for each concentration.

    • The rate of polymerization is determined from the initial linear phase of the curve.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Causality and Self-Validation: The use of a temperature shift (from ice to 37°C) is the critical trigger for polymerization, mimicking physiological conditions. Including both an inhibitor (Colchicine) and a promoter (Paclitaxel) of polymerization provides robust validation of the assay's responsiveness. The real-time kinetic data provides a detailed profile of the compound's effect on both the rate and extent of polymerization.

2. MTT Cytotoxicity Assay

This is a standard colorimetric assay to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[16]

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the indanone test compounds. Include wells for untreated cells (negative control) and a known cytotoxic drug (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Remove the medium containing the compounds. Add 100 µL of fresh medium and 10 µL of the MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Chapter 3: Anti-inflammatory and Antimicrobial Activities

Beyond their roles in neuroprotection and cancer, substituted indanones exhibit significant potential as both anti-inflammatory and antimicrobial agents, often through mechanisms related to those seen in their anticancer activity.

Mechanism of Action

Anti-inflammatory Effects: The anti-inflammatory properties of indanones are often linked to their ability to suppress the production of pro-inflammatory mediators. Certain sesquistilbene indanone analogues have been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells.[22] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2. The underlying mechanism involves the inhibition of key inflammatory signaling pathways, such as the TLR4/JNK/NF-κB pathway.[22] Similarly, 2-benzylidene-1-indanone derivatives effectively inhibit the LPS-induced expression of inflammatory cytokines like TNF-α and IL-6.[23]

Antimicrobial Activity: Several classes of indanone derivatives have demonstrated notable activity against a spectrum of pathogens.[24] Studies have shown that aurone and indanone derivatives can strongly inhibit the growth of Gram-positive bacteria, such as Staphylococcus aureus.[25][26] Structure-activity relationship studies indicate that the introduction of electron-withdrawing groups or hydroxyl groups on the scaffold can be beneficial for antimicrobial activity.[25] Derivatives of indanone acetic acid have also been screened, with para-fluorophenyl substituted compounds showing marked potency as antimicrobial agents.[27][28]

Quantitative Data: Anti-inflammatory and Antimicrobial Potency

The following table summarizes the quantitative efficacy of indanones as anti-inflammatory and antimicrobial agents.

Compound TypeTarget/OrganismPotency MetricValueReference
Sesquistilbene Indanone (11k) NO Production (RAW264.7)IC₅₀Potent[22]
2-benzylidene-1-indanone (4d) TNF-α Inhibition% Inhibition83.73% @ 10µM[23]
Indanone Acetic Acid Deriv. (5f) S. aureus, E. coliMICPotent[27]
Aurone/Indanone Derivs. (A5, D2) S. aureusMIC15.625 µM[25]
Aurone/Indanone Derivs. (A6, E7) S. aureusMBC62.5 µM[25]
Visualization: Inhibition of NF-κB Inflammatory Pathway

This diagram shows a simplified overview of the LPS-induced inflammatory cascade and the point of intervention by indanone derivatives.

NFkB_Inhibition cluster_cell Macrophage TLR4 TLR4 Receptor JNK JNK Pathway TLR4->JNK Signals via NFkB NF-κB JNK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Upregulates Transcription LPS LPS (Lipopolysaccharide) LPS->TLR4 Activates Indanone Indanone Inhibitor Indanone->JNK Inhibits

Caption: Indanones can inhibit the JNK/NF-κB pathway, reducing inflammatory gene expression.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Test Compounds (Indanones)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate over a desired concentration range.

  • Inoculum Preparation: Prepare a fresh bacterial culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls:

    • Growth Control: Wells containing only MHB and the bacterial inoculum (no compound).

    • Sterility Control: Wells containing only MHB (no bacteria or compound).

    • Positive Control: Wells containing a standard antibiotic.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the clear wells (at and above the MIC) and plate it onto an agar plate. Incubate for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.

Causality and Self-Validation: The standardization of the bacterial inoculum is critical for reproducibility. The growth control must show distinct turbidity to validate that the bacteria were viable and the medium was suitable. The sterility control ensures no contamination occurred. Comparing the MIC of the test compound to a standard antibiotic provides an immediate benchmark of its relative potency.

Conclusion

Substituted indanones represent a highly versatile and pharmacologically significant class of compounds.[1][24] Their rigid bicyclic core provides a stable anchor for diverse functionalization, enabling the fine-tuning of activity against a wide array of biological targets. This guide has detailed their proven efficacy as neuroprotective agents via cholinesterase inhibition, potent anticancer therapeutics through mechanisms like tubulin and COX-2 inhibition, and promising anti-inflammatory and antimicrobial leads. The provided protocols offer robust, validated frameworks for the continued evaluation and development of this privileged scaffold. Future research will likely focus on optimizing multi-target-directed ligands to combat complex, multifactorial diseases and further refining the structure-activity relationships to enhance potency and reduce off-target effects.

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The Indanone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indanone core, a bicyclic aromatic ketone, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity for structural elaboration to yield derivatives with a broad spectrum of pharmacological activities. This guide provides an in-depth technical exploration of the pharmacological relevance of indanone derivatives, moving beyond a mere catalog of activities to dissect the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will delve into key therapeutic areas where indanone-based compounds are making significant contributions, including neurodegenerative diseases, oncology, and inflammatory disorders. This document is intended to serve as a comprehensive resource for researchers, guiding the rational design and development of next-generation therapeutics built upon the versatile indanone framework.

The Indanone Core: Structural Features and Synthetic Versatility

The 1-indanone structure, consisting of a benzene ring fused to a cyclopentanone ring, provides a rigid and synthetically tractable starting point for medicinal chemists.[1][2] Its amenability to functionalization at various positions allows for the precise tuning of physicochemical properties and biological activities. The hybridization of the indanone scaffold with other pharmacophores has proven to be a particularly fruitful strategy for developing novel therapeutic agents with enhanced efficacy and the potential to overcome drug resistance.[1][3]

Neurodegenerative Disorders: Targeting the Complexity of the Brain

The most prominent clinical success of an indanone derivative is Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][5] This has spurred extensive research into other indanone-based compounds for a range of neurodegenerative conditions.

Mechanism of Action: A Multi-Target Approach

Indanone derivatives offer the potential for multi-target-directed ligands (MTDLs), a highly sought-after approach for complex diseases like Alzheimer's.[6][7] Key molecular targets include:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: By inhibiting these enzymes, indanone derivatives can increase the levels of the neurotransmitter acetylcholine in the brain, a key strategy in managing Alzheimer's symptoms.[4][7][8]

  • Monoamine Oxidase (MAO) Inhibition: Modulation of MAO-A and MAO-B can increase levels of neuroprotective monoamines like serotonin, norepinephrine, and dopamine, making these compounds relevant for Parkinson's disease as well.[4]

  • Inhibition of Amyloid-β (Aβ) Aggregation: Several indanone derivatives have been shown to inhibit the self-assembly of Aβ peptides into neurotoxic oligomers and fibrils, and some can even promote the disassembly of pre-formed aggregates.[9]

  • Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many indanone derivatives possess antioxidant properties, protecting neurons from this damage.[7][9]

Featured Compounds and Preclinical Data

The following table summarizes the activity of selected indanone derivatives in preclinical models of neurodegenerative disease.

Compound/DerivativeTarget(s)Key In Vitro/In Vivo FindingsReference
Donepezil AChE InhibitorPotent and selective AChE inhibitor, approved for Alzheimer's treatment.[4][5]
Compound 9 AChE, Aβ AggregationIC50 = 14.8 nM for AChE; 85.5% inhibition of Aβ aggregation.[9]
Compound 14 AChE, Aβ AggregationIC50 = 18.6 nM for AChE; 83.8% inhibition of Aβ aggregation.[9]
Compound C5 AChE, Anti-platelet AggregationIC50 = 1.16 µM for AChE; IC50 = 4.92 µM for anti-platelet aggregation.[6]
Compound 4b AChE, Aβ Aggregation, AntioxidantIC50 = 0.78 µM for AChE; 53.04% inhibition of Aβ aggregation; showed DNA protection.[10]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This widely used colorimetric assay quantifies AChE activity and its inhibition by test compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

    • AChE enzyme solution (from mouse brain homogenate or commercially available)

    • Test compound solutions at various concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound solution to each well.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE enzyme solution and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Add 125 µL of DTNB solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting percentage inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Multi-Target Action in Alzheimer's Disease

G Indanone Indanone Derivatives AChE AChE/BChE Indanone->AChE Inhibit MAO MAO Indanone->MAO Inhibit Abeta Aβ Aggregation Indanone->Abeta Inhibit OxidativeStress Oxidative Stress Indanone->OxidativeStress Reduce ACh ↑ Acetylcholine AChE->ACh Neuroprotection Neuroprotection & Cognitive Improvement ACh->Neuroprotection Neurotransmitters ↑ Dopamine, Serotonin, Norepinephrine MAO->Neurotransmitters Neurotransmitters->Neuroprotection Plaques ↓ Neurotoxic Plaques Abeta->Plaques Plaques->Neuroprotection ROS ↓ Reactive Oxygen Species (ROS) OxidativeStress->ROS ROS->Neuroprotection G Indanone Indanone Derivatives HIF1a HIF-1α Indanone->HIF1a Inhibit Bcl2 Bcl-2 Indanone->Bcl2 Inhibit NFkB NF-κB Indanone->NFkB Inhibit VEGF VEGF HIF1a->VEGF Activates Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes TumorGrowth ↓ Tumor Growth Angiogenesis->TumorGrowth Apoptosis ↑ Apoptosis Bcl2->Apoptosis NFkB->Apoptosis Apoptosis->TumorGrowth

Caption: Key anticancer mechanisms of indanone derivatives.

Anti-inflammatory and Antimicrobial Applications

The indanone scaffold is also a promising platform for the development of anti-inflammatory and antimicrobial agents. [11]

Anti-inflammatory Activity

Certain indanone derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. [12]For example, some analogues can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. [12]This is often achieved through the inhibition of the TLR4/JNK/NF-κB signaling pathway. [12]One study identified an indanone derivative isolated from Fernandoa adenophylla that showed binding affinity for COX-1, COX-2, and TNF-α. [13]

Antimicrobial and Antifungal Activity

Indanone derivatives have been screened for their activity against a range of bacterial and fungal pathogens. [14][15]Structure-activity relationship studies have shown that the introduction of electron-withdrawing groups or hydroxyl moieties can be beneficial for antimicrobial activity. [16][17]Some derivatives have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungal strains such as Candida albicans and Aspergillus niger. [14][15][16]

Experimental Workflow: In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis Culture Culture Macrophages (e.g., RAW264.7) Pretreat Pre-treat with Indanone Derivative Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate NO Measure NO Production (Griess Assay) Stimulate->NO Cytokine Measure Cytokine Release (ELISA for TNF-α, IL-6) Stimulate->Cytokine Protein Analyze Protein Expression (Western Blot for iNOS, COX-2) Stimulate->Protein

Caption: Workflow for evaluating the anti-inflammatory effects of indanone derivatives.

Conclusion and Future Directions

The indanone scaffold has unequivocally established its importance in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of novel therapeutics. While significant progress has been made, particularly in the realm of neurodegenerative diseases and oncology, there remains ample opportunity for further exploration. Future research should focus on:

  • Rational Design of Multi-Target Ligands: Leveraging the MTDL approach to tackle complex diseases with a single chemical entity.

  • Exploration of Novel Therapeutic Areas: Investigating the potential of indanone derivatives in areas such as viral infections and metabolic diseases.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways for promising lead compounds.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: Improving the drug-like properties of indanone derivatives to enhance their clinical translatability.

By continuing to build upon the solid foundation of existing research, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile indanone scaffold.

References

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  • Karati, D., et al. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. Taylor & Francis Online. [Link]

  • Zhang, H., et al. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. European Journal of Medicinal Chemistry. [Link]

  • Karati, D., et al. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar. [Link]

  • Patel, V. K., et al. (2010). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. [Link]

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Chloro-Substituted Indanones: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloro-substituent onto this framework significantly modulates its physicochemical and pharmacological properties, making chloro-substituted indanones valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. This guide provides an in-depth review of the synthesis, chemical reactivity, and applications of chloro-substituted indanones, with a focus on their role in drug discovery and development. Detailed experimental protocols, mechanistic insights, and a comprehensive survey of their therapeutic potential are presented to serve as a vital resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Significance of the Chloro-Indanone Scaffold

The 1-indanone core, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in a multitude of natural products and synthetic molecules of therapeutic interest.[1] Its rigid framework provides a well-defined three-dimensional orientation for pendant functional groups to interact with biological targets. The incorporation of a chlorine atom onto the aromatic ring of the indanone scaffold can profoundly influence the molecule's properties in several ways:

  • Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can alter the electron density of the aromatic ring and the reactivity of the carbonyl group.

  • Enhanced Lipophilicity: The presence of a chloro group generally increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.

  • Metabolic Stability: The C-Cl bond is often more resistant to metabolic degradation compared to a C-H bond, potentially leading to an extended half-life of a drug candidate.

  • Specific Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions with biological targets, contributing to binding affinity and selectivity.

These attributes have made chloro-substituted indanones highly sought-after building blocks in the design of novel therapeutic agents across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3] This guide will explore the key aspects of their chemistry and pharmacology.

Synthesis of Chloro-Substituted Indanones

The primary method for the synthesis of chloro-substituted indanones is the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropionic acid or its corresponding acyl chloride. The position of the chloro-substituent on the final indanone is determined by the starting materials.

Synthesis of 4-Chloro-1-Indanone

4-Chloro-1-indanone is typically synthesized from 2-chlorobenzaldehyde in a multi-step process.[1]

Workflow for the Synthesis of 4-Chloro-1-Indanone:

A 2-Chlorobenzaldehyde B Condensation with malonic acid A->B C 2-Chlorocinnamic acid B->C D Reduction (e.g., H2/Pd-C) C->D E 3-(2-Chlorophenyl)propanoic acid D->E F Conversion to acid chloride (e.g., SOCl2) E->F G 3-(2-Chlorophenyl)propionyl chloride F->G H Intramolecular Friedel-Crafts Acylation (e.g., AlCl3) G->H I 4-Chloro-1-indanone H->I

Caption: Synthetic pathway to 4-Chloro-1-indanone.

Experimental Protocol: Synthesis of 4-Chloro-1-indanone

  • Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic acid: 2-Chlorobenzaldehyde is condensed with malonic acid in the presence of a base (e.g., pyridine) to yield 2-chlorocinnamic acid. Subsequent reduction of the double bond, typically through catalytic hydrogenation (H₂ over Pd/C), affords 3-(2-chlorophenyl)propanoic acid.

  • Step 2: Intramolecular Friedel-Crafts Acylation: The 3-(2-chlorophenyl)propanoic acid is converted to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-(2-chlorophenyl)propionyl chloride is then treated with a Lewis acid, such as aluminum chloride (AlCl₃), in an inert solvent (e.g., dichloromethane) to effect intramolecular cyclization to 4-chloro-1-indanone.[1]

Synthesis of 5-Chloro-1-Indanone

5-Chloro-1-indanone is a crucial intermediate, notably in the synthesis of the insecticide Indoxacarb.[4] It is commonly prepared via Friedel-Crafts acylation of chlorobenzene.

Workflow for the Synthesis of 5-Chloro-1-Indanone:

A Chlorobenzene C Friedel-Crafts Acylation (AlCl3) A->C B 3-Chloropropionyl chloride B->C D 3-Chloro-1-(4-chlorophenyl)propan-1-one C->D E Intramolecular Friedel-Crafts Alkylation (e.g., H2SO4) D->E F 5-Chloro-1-indanone E->F

Caption: Synthesis of 5-Chloro-1-indanone from chlorobenzene.

Experimental Protocol: Synthesis of 5-Chloro-1-indanone from Chlorobenzene

  • Step 1: Friedel-Crafts Acylation: Chlorobenzene is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This intermolecular acylation predominantly occurs at the para position to the chlorine atom, yielding 3-chloro-1-(4-chlorophenyl)propan-1-one.

  • Step 2: Intramolecular Cyclization: The resulting ketone is then treated with a strong acid, such as concentrated sulfuric acid, to promote an intramolecular Friedel-Crafts alkylation, leading to the formation of 5-chloro-1-indanone.[4]

An alternative route starts from 3-chlorobenzaldehyde, which is converted to 3-(3-chlorophenyl)propanoic acid. Subsequent intramolecular Friedel-Crafts acylation yields 5-chloro-1-indanone.[2]

Synthesis of 6-Chloro-1-Indanone

6-Chloro-1-indanone serves as a building block for various pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] Its synthesis typically starts from 3-chlorotoluene, which is converted to 3-(4-chloro-3-methylphenyl)propanoic acid, followed by intramolecular Friedel-Crafts acylation.

Chemical Reactivity of Chloro-Substituted Indanones

The chloro-indanone scaffold possesses three primary sites for chemical modification: the carbonyl group, the alpha-carbon to the carbonyl, and the aromatic ring. The presence and position of the chloro-substituent influence the reactivity at each of these sites.

Reactions at the α-Carbon

The α-protons of the cyclopentanone ring are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

  • Halogenation: A well-documented reaction is the bromination of 4-chloro-1-indanone. Treatment with bromine under various conditions leads to the formation of 2-bromo-4-chloro-1-indanone and 2,2-dibromo-4-chloro-1-indanone.[1] This α-bromination is a key step in the synthesis of more complex derivatives, as the bromine atom can be subsequently displaced by nucleophiles.

Workflow for α-Bromination and Subsequent Functionalization:

A 4-Chloro-1-indanone B Bromination (Br2) A->B C 2-Bromo-4-chloro-1-indanone B->C D Cyanation (e.g., NaCN) C->D E 4-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbonitrile D->E F Reduction (e.g., LiAlH4) E->F G (4-Chloro-2,3-dihydro-1H-inden-2-yl)methanamine F->G

Caption: α-Bromination of 4-chloro-1-indanone and further transformations.

  • Condensation Reactions: The enolate of chloro-indanones can participate in aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated derivatives. For example, 5-chloro-1-indanone can be condensed with various aromatic aldehydes to produce 2-benzylidene-5-chloro-1-indanones, which have been investigated for their biological activities.

Reactions at the Carbonyl Group

The carbonyl group of chloro-indanones undergoes typical nucleophilic addition reactions.

  • Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.

  • Reductive Amination: The carbonyl group can be converted to an amine via reductive amination, which involves the formation of an imine or enamine intermediate followed by reduction.

Electrophilic Aromatic Substitution

The chlorine atom on the aromatic ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution. The carbonyl group is a meta-directing and deactivating group. The outcome of electrophilic substitution on the aromatic ring will depend on the interplay of these directing effects and the specific chloro-indanone isomer. For instance, in 5-chloro-1-indanone, the positions ortho to the chlorine (4- and 6-positions) are activated by the chlorine's lone pairs, while the position meta to the carbonyl group (6-position) is the least deactivated by the carbonyl. Therefore, electrophilic substitution is likely to occur at the 6-position.

Applications in Drug Discovery and Agrochemicals

Chloro-substituted indanones are pivotal intermediates in the synthesis of a range of commercially important and investigational molecules.

Neuroprotective Agents: Donepezil Analogues

Donepezil is a leading therapeutic for Alzheimer's disease that functions as an acetylcholinesterase inhibitor.[6] Its structure features a dimethoxy-indanone moiety. Numerous analogues have been synthesized to improve efficacy and explore structure-activity relationships, with some incorporating chloro-substituted indanone scaffolds.[7][8] The chloro-substituent can enhance blood-brain barrier penetration and modulate binding to the enzyme's active site.[9] For instance, donepezil-inspired compounds with a dichloro-substituted phenyl ring attached to the indanone core have shown potent inhibitory activity against monoamine oxidase-A (MAO-A), another important target in neurodegenerative diseases.[7]

Table 1: Biological Activity of Selected Chloro-Indanone Derivatives

Compound ClassChloro-Indanone CoreTherapeutic TargetBiological ActivityReference
Donepezil AnaloguesDichloro-substitutedMAO-APotent inhibition (IC₅₀ = 22.98 nM)[7]
Indanone-Piperidine HybridsVarious chloro-substitutionsNeuroprotectionAmeliorated ischemia-reperfusion injury[10]
Indan-1-carboxylic Acids6-Chloro-substitutedAnti-inflammatoryGood anti-inflammatory and analgesic activity[11]
Thiazolyl HydrazonesIndanone-basedAnticancerCytotoxicity against p53 mutant colorectal cancer cells[12]
Anticancer Agents

The indanone scaffold is present in several compounds with demonstrated anticancer activity.[12] 5-Chloro-1-indanone is a precursor for diarylsulfonylureas with potential activity against solid tumors.[13] Derivatives of 5-fluoro-1-indanone have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cell lines.[14] While this data is for the fluoro-analogue, it highlights the potential of halogenated indanones in oncology. Indanone-based thiazolyl hydrazone derivatives have shown cytotoxicity against colorectal cancer cell lines.[12]

Anti-inflammatory Agents

Derivatives of chloro-indanones have been explored for their anti-inflammatory properties. For example, 6-chloro-5-(cyclopentylmethyl)indan-1-carboxylic acid has demonstrated good anti-inflammatory and analgesic activities with low gastrointestinal irritation.[11] 2-Benzylidene-1-indanone derivatives have also been synthesized and evaluated as anti-inflammatory agents for the treatment of acute lung injury.[15]

Agrochemicals: Indoxacarb

5-Chloro-1-indanone is a key starting material for the synthesis of Indoxacarb, an oxadiazine insecticide.[4] The synthesis involves the methoxycarbonylation of 5-chloro-1-indanone at the 2-position to give 5-chloro-2-methoxycarbonyl-1-indanone, a crucial intermediate.[16][17] This highlights the industrial importance of chloro-substituted indanones beyond the pharmaceutical sector.

Conclusion and Future Perspectives

Chloro-substituted indanones are a versatile and highly valuable class of compounds for researchers, scientists, and drug development professionals. Their synthesis, primarily through well-established Friedel-Crafts reactions, is amenable to scale-up. The reactivity of the indanone core, modulated by the chloro-substituent, allows for diverse chemical transformations to build molecular complexity. The demonstrated applications in neuroprotective, anticancer, and anti-inflammatory agents, as well as in agrochemicals, underscore the significance of this scaffold.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access chiral chloro-substituted indanones. Furthermore, a deeper exploration of the structure-activity relationships of chloro-indanone derivatives against a wider range of biological targets will undoubtedly lead to the discovery of new and improved therapeutic agents. The strategic incorporation of chlorine into the indanone framework will continue to be a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates.

References

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  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
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The Indanone Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

The indanone scaffold, a bicyclic aromatic ketone, has carved a significant niche in the landscape of medicinal chemistry, earning the designation of a "privileged structure."[1] This status is attributed to its remarkable ability to interact with a diverse array of biological targets, serving as a foundational framework for the development of novel therapeutics.[1][2] Its rigid, yet conformationally adaptable, nature allows for the precise spatial orientation of functional groups, enabling potent and selective modulation of various physiological and pathological processes.[1] This guide provides a comprehensive exploration of the indanone core, from its fundamental physicochemical properties to its application in cutting-edge drug discovery.

The significance of the indanone moiety is underscored by its presence in numerous pharmacologically active compounds, both from natural and synthetic origins.[1][3] The successful development and clinical use of the indanone-derived drug Donepezil for the treatment of Alzheimer's disease has particularly catalyzed scientific interest in this versatile scaffold.[3][4] Extensive research has illuminated the potential of indanone derivatives across a spectrum of therapeutic areas, including neurodegenerative disorders, cancer, inflammation, and infectious diseases.[4][5][6]

Physicochemical Properties and Structural Features

Indanone, with the chemical formula C₉H₈O, is a bicyclic ketone consisting of a benzene ring fused to a five-membered ring containing a carbonyl group.[7][8] This unique structure imparts a set of physicochemical properties that are crucial for its biological activity and drug-like characteristics.

PropertyValueReference(s)
Molecular FormulaC₉H₈O[7][8]
Molecular Weight132.16 g/mol [7][8]
AppearanceWhite to pale yellow crystalline solid[7][9]
Melting Point38-40 °C[9]
Boiling Point243-245 °C[9]
SolubilityModerately soluble in polar solvents like water; good solubility in non-polar solvents.[10]

The presence of the carbonyl group allows indanone to act as a hydrogen bond acceptor, a critical interaction for binding to biological targets.[10] The aromatic ring provides a platform for π-π stacking interactions, while the fused aliphatic ring offers sites for stereospecific modifications. The overall rigidity of the scaffold reduces the entropic penalty upon binding to a target, often contributing to higher affinity.

Synthesis of the Indanone Scaffold and Its Derivatives

The construction of the indanone core and its subsequent derivatization are pivotal steps in the exploration of its therapeutic potential. A variety of synthetic strategies have been developed to access this versatile scaffold.

Core Synthesis: Intramolecular Friedel-Crafts Acylation

A prevalent and classical method for synthesizing the 1-indanone core is through the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids.[6][11] This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or methanesulfonic acid.[6][12]

G cluster_0 Friedel-Crafts Acylation for 1-Indanone Synthesis Arylpropionic_Acid 3-Arylpropionic Acid Acylium_Ion Acylium Ion Intermediate Arylpropionic_Acid->Acylium_Ion Strong Acid (e.g., PPA) Indanone 1-Indanone Acylium_Ion->Indanone Intramolecular Electrophilic Aromatic Substitution

Caption: General workflow for 1-indanone synthesis via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropionic Acid

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place 3-phenylpropionic acid.

  • Acid Addition: Slowly add polyphosphoric acid (PPA) to the flask with vigorous stirring. An exothermic reaction will occur.

  • Heating: Heat the reaction mixture to 80-90°C for 30-60 minutes. The color of the mixture will typically darken.

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-indanone.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Derivatization: The Aldol Condensation

A widely employed method for derivatizing the indanone scaffold is the Claisen-Schmidt (aldol) condensation.[5][12] This reaction typically involves the base-catalyzed condensation of a 1-indanone with an aromatic aldehyde to yield an arylidene indanone.[12][13] These α,β-unsaturated ketone derivatives have shown a broad range of biological activities.[5][12]

G cluster_1 Synthesis of Arylidene Indanones Indanone 1-Indanone Enolate Enolate Intermediate Indanone->Enolate Base (e.g., KOH) Aldehyde Aromatic Aldehyde Arylidene_Indanone Arylidene Indanone Aldehyde->Arylidene_Indanone Enolate->Arylidene_Indanone Nucleophilic attack on Aldehyde

Caption: Synthesis of arylidene indanones via Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of 2-(4-Methoxybenzylidene)-1-indanone

  • Reactant Preparation: Dissolve 1-indanone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.

  • Base Addition: Slowly add an aqueous solution of potassium hydroxide to the stirred mixture at room temperature.

  • Reaction: Continue stirring the reaction mixture at room temperature for several hours, during which a precipitate will form.

  • Isolation: Filter the solid product and wash it with cold ethanol and then water to remove any unreacted starting materials and base.

  • Drying: Dry the product in a vacuum oven.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(4-methoxybenzylidene)-1-indanone.

Structure-Activity Relationships (SAR)

The biological activity of indanone derivatives can be significantly modulated by the nature and position of substituents on both the indanone core and any appended aromatic rings. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.

A key area of SAR exploration has been with arylidene indanone derivatives.[12] Studies have shown that the electronic properties of substituents on the arylidene ring play a critical role in determining biological activity. For instance, in a series of 2-benzylidene-1-indanone derivatives evaluated for anti-inflammatory activity, the introduction of hydroxyl and methoxy groups on the benzylidene ring significantly influenced their inhibitory effects on pro-inflammatory cytokines like TNF-α and IL-6.[14][15]

CompoundR1 (6-position)R2 (3'-position)R3 (4'-position)% Inhibition of TNF-α% Inhibition of IL-6
4a HHH40.1555.42
4c HOHOH-69.28
4d HOMeOH83.7369.28
8f OHOMeOH85.3390.12
Data adapted from a study on anti-inflammatory 2-benzylidene-1-indanone derivatives.[14]

Key SAR Insights:

  • Hydroxylation: The addition of hydroxyl groups at the 3' and 4' positions of the benzylidene ring (compound 4c) enhanced IL-6 inhibitory activity compared to the unsubstituted analog (4a).[14]

  • Methoxylation: Methylation of the 3'-hydroxyl group (compound 4d) maintained potent IL-6 inhibition while significantly increasing TNF-α inhibition, suggesting a preference for a methoxy group at this position.[14]

  • Indanone Core Substitution: The presence of a hydroxyl group at the 6-position of the indanone ring, in combination with 3'-methoxy and 4'-hydroxyl groups on the benzylidene ring (compound 8f), resulted in the most potent anti-inflammatory activity in the series.[14]

These findings highlight the importance of systematic structural modifications to optimize the pharmacological profile of indanone-based compounds.

Therapeutic Applications and Mechanisms of Action

The versatility of the indanone scaffold is evident in the wide range of therapeutic areas where its derivatives have shown promise.

Neurodegenerative Diseases

The indanone scaffold is a cornerstone in the development of agents for neurodegenerative disorders, particularly Alzheimer's disease.[4]

  • Donepezil: This acetylcholinesterase (AChE) inhibitor, approved for the treatment of Alzheimer's disease, features a prominent indanone moiety.[3][4] Its mechanism involves increasing the levels of acetylcholine in the brain by inhibiting its breakdown.

  • Multi-target-directed Ligands: Researchers are designing novel indanone derivatives that can simultaneously modulate multiple targets implicated in neurodegeneration, such as AChE, monoamine oxidases (MAO-A and -B), and β-amyloid aggregation.[4][13] For example, certain indanone derivatives have shown potent AChE inhibitory activity, with some compounds being significantly more potent than donepezil, and also exhibit metal-chelating properties.[16][17]

cluster_AD Indanone Scaffolds in Alzheimer's Disease Indanone Indanone Derivatives AChE Acetylcholinesterase (AChE) Inhibition Indanone->AChE MAO Monoamine Oxidase (MAO) Inhibition Indanone->MAO Amyloid β-Amyloid Aggregation Inhibition Indanone->Amyloid Neuroprotection Neuroprotection AChE->Neuroprotection MAO->Neuroprotection Amyloid->Neuroprotection

Caption: Multi-target approach of indanone derivatives in Alzheimer's disease.

Oncology

The indanone framework has emerged as a promising scaffold for the development of novel anticancer agents.[1][18]

  • Tubulin Polymerization Inhibition: Several indanone derivatives, particularly arylidene indanones, have been shown to inhibit tubulin polymerization, a mechanism shared by some established anticancer drugs.[19][20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[20]

  • Cytotoxicity: Indanone-based compounds have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the colon, breast, and lung.[1][20] For instance, an indanone-based thiazolyl hydrazone derivative (ITH-6) was found to be more effective than the approved drug irinotecan against certain colon cancer cell lines.[20]

  • E3 Ubiquitin Ligase Modulation: Recent computational studies have identified indanone derivatives as potential inhibitors of cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[21] This suggests a novel mechanism for the anticancer activity of this scaffold.

Anti-inflammatory and Other Activities

Indanone derivatives have also been investigated for their potential as anti-inflammatory, antimicrobial, and antiviral agents.[3][6] As previously discussed, arylidene indanones can effectively inhibit the production of pro-inflammatory cytokines.[15] Furthermore, various indanone derivatives have shown activity against different bacterial and fungal strains.[6]

Challenges and Future Perspectives

Despite the significant progress in the medicinal chemistry of indanones, several challenges and opportunities remain.

  • Selectivity: As with any privileged scaffold, achieving high selectivity for a specific biological target over others can be a challenge. Fine-tuning the substitution patterns on the indanone core is crucial to minimize off-target effects.

  • Pharmacokinetics and Drug-like Properties: While the indanone scaffold generally possesses favorable drug-like properties, optimizing pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) remains a key consideration in the drug development process.

  • Novel Chemical Space: The exploration of novel synthetic methodologies to access a wider diversity of indanone derivatives is an ongoing endeavor. This includes the development of new annulation strategies to create fused and spirocyclic indanone frameworks, which can introduce novel three-dimensional features and potentially lead to new biological activities.[22]

  • Hybrid Molecules: The concept of creating hybrid molecules by combining the indanone scaffold with other known pharmacophores is a promising strategy to develop multi-target agents and overcome drug resistance.[18]

Conclusion

The indanone scaffold has firmly established itself as a privileged and highly versatile core in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a plethora of biologically active molecules with therapeutic potential across a wide range of diseases. From the established success of Donepezil to the promising preclinical data for novel anticancer and anti-inflammatory agents, the indanone framework continues to be a fertile ground for drug discovery. The ongoing exploration of its structure-activity relationships, coupled with innovative synthetic strategies, will undoubtedly lead to the development of the next generation of indanone-based therapeutics, addressing unmet medical needs and advancing the field of medicinal chemistry.

References

  • Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances, 7(15), 9357-9372. [Link][5][12][19][23]

  • European Journal of Pharmaceutical Sciences. (2020). Fluorinated benzylidene indanone exhibits antiproliferative activity through modulation of microtubule dynamics and antiangiogenic activity. European Journal of Pharmaceutical Sciences. [Link]

  • Bansal, R., Singh, R., Dutta, T. S., Dar, Z. A., & Bajpai, A. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link][4]

  • Kwiecień, H., & Gzella, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 123-143. [Link][6]

  • FAQ. (n.d.). What are the interesting applications and synthesis methods of indanone derivatives?. FAQ. [Link][11]

  • Maji, R., & Bera, K. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(51), 33261-33283. [Link][22]

  • ScienceOpen. (2020). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen. [Link][15]

  • Meng, F. C., Mao, F., Shan, W. J., Qin, F., Huang, L., & Li, X. S. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. [Link][16]

  • Solubility of Things. (n.d.). Indanone. Solubility of Things. [Link][10]

  • PolyblueChem. (2025). A Chemical Engineering Perspective on 1-Indanone (CAS 83-33-0),Chemical Properties, Industrial Manufacturing Pathways, and Applications. PolyblueChem. [Link][7]

  • ResearchGate. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate. [Link][17]

  • ResearchGate. (2017). Recent developments in biological activities of indanones. ResearchGate. [Link][2]

  • Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1073-1085. [Link][3]

  • PubChem. (n.d.). 1-Indanone. PubChem. [Link][8]

  • Khan, M. O., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemistry and Cell Biology, 97(4), 423-432. [Link][20]

  • Sağlık, B. N., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46865-46884. [Link][13]

  • Semantic Scholar. (n.d.). Indanone derivatives: Emerging frontiers in cancer therapy. Semantic Scholar. [Link][18]

  • Manipal Research Portal. (n.d.). Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component. Manipal Research Portal. [Link][21]

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The Emergence of a Key Intermediate: A Technical Guide to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Functionalized Indanones

In the landscape of modern synthetic chemistry, particularly within the realms of agrochemicals and pharmaceuticals, the strategic value of a molecule is often defined by its utility as a versatile intermediate. The indanone scaffold, a bicyclic aromatic ketone, has long been recognized for its prevalence in biologically active compounds, demonstrating a wide spectrum of activities including antiviral, anti-inflammatory, and neuroprotective properties.[1] This guide delves into the technical intricacies of a specific, highly functionalized derivative: 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone . While not a household name, this molecule represents a critical nexus in the industrial synthesis of potent, next-generation crop protection agents. Its history is not one of serendipitous discovery in nature, but rather of rational design and process optimization, driven by the need for efficient and stereoselective chemical manufacturing. This document will illuminate the synthesis, properties, and pivotal role of this compound, providing researchers and development professionals with a comprehensive understanding of its significance.

Physicochemical Profile and Structural Elucidation

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS No. 144172-24-7) is a multifaceted organic compound that serves as a high-purity building block in advanced organic synthesis.[2] Its structure is characterized by an indanone core substituted with a chloro group at the 5-position, and both a hydroxyl and a methoxycarbonyl group at the 2-position. This unique arrangement of functional groups makes it a highly valuable precursor for constructing more complex molecular architectures.[2]

PropertyValueSource
CAS Number 144172-24-7[3][4][5][6][7][8]
Molecular Formula C₁₁H₉ClO₄[2][5][6]
Molecular Weight 240.64 g/mol [2][6]
Melting Point 132-133 °C[3]
Boiling Point 376.3±42.0 °C (Predicted)[3]
Density 1.503 g/cm³[3]

The presence of a chiral center at the C2 position is of paramount importance. The biological activity of the final products derived from this intermediate is often highly dependent on the stereochemistry at this position, necessitating stereoselective synthesis methods, which will be discussed in detail.

Caption: Chemical structure of the title compound.

Discovery and Developmental History: A Tale of Industrial Innovation

The history of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is intrinsically linked to the development of the oxadiazine insecticide, Indoxacarb . Developed by DuPont in the early 1990s and registered in 2001, Indoxacarb offered a novel mode of action with excellent field activity and a favorable safety profile.[9] The core structure of Indoxacarb required a specific, functionalized indanone moiety. This necessity drove the research and development efforts that led to the efficient synthesis of our title compound.

Its "discovery" was not a singular event but an outcome of process chemistry aimed at producing a key building block, referred to as intermediate 1 in synthetic literature, for the total synthesis of Indoxacarb.[9] Early synthetic routes were functional but often suffered from moderate yields, harsh conditions, or environmental drawbacks. The evolution of its synthesis reflects a drive towards greener, more cost-effective, and scalable manufacturing processes.

Synthesis and Manufacturing Workflows

The synthesis is best understood as a multi-stage process, beginning with the construction of the indanone core and culminating in the crucial hydroxylation step.

Pathway to the Precursor: 5-Chloro-2-methoxycarbonyl-1-indanone

The immediate precursor is 5-Chloro-2-methoxycarbonyl-1-indanone. The journey to this precursor typically begins with the Friedel-Crafts acylation of chlorobenzene, followed by cyclization to form 5-chloro-1-indanone.[9] The key subsequent step is the introduction of the methoxycarbonyl group at the 2-position.

An improved, high-yield method for this carboxymethylation has been developed to overcome the limitations of earlier protocols which used dimethyl carbonate (DMC) as both reactant and solvent, or employed tetrahydrofuran with lower yields.[9]

Optimized Carboxymethylation Protocol:

  • Reaction Setup: To a solution of 5-chloro-1-indanone in a 1:1 mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF), add sodium hydride (NaH, 60% in mineral oil) in portions at room temperature.[9]

  • Causality: The use of DMF as a co-solvent is critical. It enhances the solubility of the reactants and intermediates, accelerating the reaction and allowing it to proceed under milder conditions compared to using DMC alone. This optimization leads to a significantly higher yield of 88%.[9]

  • Reaction Execution: Stir the mixture for approximately 30 minutes at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured into cold 1 M hydrochloric acid to neutralize the base and quench the reaction.

  • Extraction: The aqueous phase is extracted multiple times with a suitable organic solvent, such as dichloromethane (CH₂Cl₂), to isolate the product.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, 5-Chloro-2-methoxycarbonyl-1-indanone, which can be purified further if necessary.

start 5-Chloro-1-indanone step1 Dissolve in 1:1 DMC/DMF start->step1 step2 Add NaH (portions) at RT step1->step2 step3 Stir for 30 min step2->step3 step4 Quench in cold 1M HCl step3->step4 step5 Extract with CH₂Cl₂ step4->step5 step6 Dry & Concentrate step5->step6 end 5-Chloro-2-methoxycarbonyl-1-indanone step6->end

Caption: Workflow for the synthesis of the key precursor.

The Crucial Step: Asymmetric Hydroxylation

The conversion of 5-Chloro-2-methoxycarbonyl-1-indanone to its 2-hydroxy derivative is the defining step. For the synthesis of Indoxacarb, specifically the biologically active (S)-enantiomer is required. This necessitates an asymmetric hydroxylation. A patented method utilizes a vanadium-based catalyst to achieve high enantiomeric excess (ee%).[10]

Asymmetric Hydroxylation Protocol:

  • Catalyst Formation: Under a nitrogen atmosphere, a complex is formed between vanadyl acetylacetonate [VO(acac)₂] and the chiral ligand (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine in a suitable solvent (e.g., tetrahydrofuran, dichloromethane, or toluene).[10]

  • Causality: The chiral ligand creates a specific three-dimensional environment around the vanadium center. This chiral pocket dictates the facial selectivity of the subsequent oxidation, preferentially forming one enantiomer over the other.

  • Reaction: The substrate, 5-chloro-2-methoxycarbonyl-1-indanone, and an oxidizing agent (such as cumene hydroperoxide) are added to the catalyst solution.[10]

  • Conditions: The reaction is maintained at a controlled temperature, typically between 0°C and 70°C (optimally around 55°C), for approximately 4 hours.[10] The molar ratios of substrate:catalyst:oxidizer are critical and are typically in the range of 1:0.05–0.15:1.1–1.5.[10]

  • Outcome: This process yields (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with an enantiomeric excess reported to be greater than 90%.[2]

Core Application: Keystone in Indoxacarb Synthesis

The primary and most significant application of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is its role as an advanced intermediate in the synthesis of Indoxacarb.[2][9] It serves as the precursor to what is often designated as "structure A" in the breakdown of the Indoxacarb molecule.[9]

The hydroxyl group introduced in the previous step is crucial for the subsequent construction of the oxadiazine ring system, which is the pharmacophore responsible for the insecticidal activity of Indoxacarb. The compound is an intermediate in the synthesis of IN-KG 433, which is an impurity of Indoxacarb.[4]

sub 5-Chloro-2-methoxycarbonyl-1-indanone hydroxy (S)-5-Chloro-2-hydroxy-2- methoxycarbonyl-1-indanone sub->hydroxy Asymmetric Hydroxylation indoxacarb Indoxacarb (Final Product) hydroxy->indoxacarb Further Cyclization & Condensation Steps

Caption: Role as a pivotal intermediate for Indoxacarb.

Broader Potential and Future Outlook

While its current fame is tied to Indoxacarb, the indanone scaffold itself is a subject of extensive research in medicinal chemistry.[1] Derivatives have shown potential as acetylcholinesterase inhibitors for Alzheimer's disease, as well as antibacterial and antiviral agents.[11][12] The unique functional group handles on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone make it an attractive starting point for the exploration of new chemical entities. The chloro, hydroxyl, and ester moieties provide multiple reaction sites for diversification and the generation of compound libraries for screening against various biological targets.

The continued development of efficient and stereoselective synthetic methods for this and related compounds will be crucial for both improving existing manufacturing processes and enabling the discovery of new bioactive molecules based on the versatile indanone framework.

References

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 144172-24-7 | Benchchem. (n.d.).
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  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. (2024-04-10). ChemBK.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414.
  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 144172-24-7. (2025-08-08). ChemicalBook.
  • CAS 144172-24-7 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. (n.d.). Alfa Chemistry.
  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | CAS 144172-24-7. (n.d.). Santa Cruz Biotechnology.
  • Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals.
  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. (n.d.). PubChem.
  • Meng, et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. ResearchGate.
  • House, H. O., Paragamian, V., Ro, R. S., & Wluka, D. J. (1960). The Synthesis of Derivatives of 1-Indanone and Indenone. Journal of the American Chemical Society.
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The Versatile Intermediate: A Technical Guide to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of complex organic synthesis, certain molecules emerge as pivotal intermediates, unlocking pathways to a diverse range of functional compounds. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is one such molecule, a functionalized indanone derivative that has garnered significant attention, primarily as a crucial precursor in the synthesis of agrochemicals and potentially as a scaffold in medicinal chemistry.[1] Its unique arrangement of chloro, hydroxy, and methoxycarbonyl moieties on the indanone core makes it a versatile building block for constructing more complex molecular architectures.[1]

This technical guide provides an in-depth exploration of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, offering a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and its significant role in scientific research, particularly in the development of the oxadiazine insecticide, Indoxacarb.

Part 1: Chemical Identity and Synonyms

For clarity and unambiguous identification in research and documentation, it is essential to be familiar with the various synonyms and identifiers for this compound.

Identifier Type Identifier
Systematic Name methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Common Name 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone
CAS Number 144172-24-7[1][2][3][4][5][6]
Molecular Formula C₁₁H₉ClO₄[1][2][3]
Molecular Weight 240.64 g/mol [1][3][4][7]
InChI Key NCNGKAPNQHDQBA-UHFFFAOYSA-N[1][8]
Other Synonyms 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester[8][9]; 5-chloro-2-hydroxy-1-indanone-2-carboxylic acid methyl ester[2]; Methyl 5-chloro-2-hydroxy-1-indanone-2-carboxylate[2]

Part 2: Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental for its handling, storage, and application in synthetic protocols.

Property Value
Appearance Solid
Melting Point 132-133 °C[7]
Boiling Point (Predicted) 376.3 ± 42.0 °C[7]
Density (Predicted) 1.503 g/cm³[2][7]
Solubility Information not widely available, but likely soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene, which are used in its synthesis.[10]

Part 3: Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

The synthesis of this key intermediate is a critical aspect of its utility. The primary route involves the carboxylation of 5-chloro-1-indanone followed by hydroxylation. A notable method for the asymmetric synthesis of the (S)-enantiomer, a crucial intermediate for the insecticide Indoxacarb, has been developed.[10]

General Synthetic Workflow

The overall transformation can be visualized as a two-step process starting from the readily available 5-chloro-1-indanone.

Synthesis_Workflow A 5-Chloro-1-indanone B 5-Chloro-2-methoxycarbonyl-1-indanone A->B Carboxylation (e.g., NaH, Dimethyl Carbonate) C 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone B->C Hydroxylation (e.g., Asymmetric oxidation)

Caption: General synthetic pathway from 5-Chloro-1-indanone.

Experimental Protocol: Asymmetric Synthesis of (S)-5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

This protocol is based on a patented method for achieving high enantiomeric excess of the (S)-isomer, which is the biologically active precursor for Indoxacarb.[10] The causality behind this experimental choice lies in the use of a chiral catalyst to induce stereoselectivity in the hydroxylation step.

Step 1: Catalyst Formation

  • In a reaction vessel under a nitrogen atmosphere, dissolve (1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine (the chiral ligand) and vanadyl acetylacetonate (VO(acac)₂) in a suitable solvent such as toluene or dichloromethane.[10]

  • Stir the mixture to allow for the formation of the chiral vanadium complex. The nitrogen protection is crucial to prevent oxidation of the catalyst and other reagents.

Step 2: Asymmetric Hydroxylation

  • To the solution containing the catalyst, add 5-chloro-2-methoxycarbonyl-1-indanone.[10] This precursor is typically synthesized by the carboxylation of 5-chloro-1-indanone using a base like sodium hydride and dimethyl carbonate.[11]

  • Introduce an oxidizing agent, such as cumene hydroperoxide.[10]

  • Maintain the reaction temperature between 0°C and 70°C for approximately 4 hours.[10] The precise temperature can be optimized to maximize yield and enantioselectivity.

  • The molar ratio of the substrate to the catalyst components and the oxidizing agent is critical for the reaction's success.[10]

Step 3: Work-up and Purification

  • Upon completion of the reaction (monitored by techniques like TLC or LC-MS), quench the reaction mixture.

  • Perform an aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Extract the product into a suitable organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and concentrate it under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain the desired (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone with high enantiomeric excess.

Part 4: Applications in Research and Development

The primary and most well-documented application of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is its role as a key intermediate in the synthesis of Indoxacarb.[10][11]

Pivotal Role in Indoxacarb Synthesis

Indoxacarb is a potent oxadiazine insecticide that functions by blocking sodium channels in the nervous systems of insects.[11] The (S)-enantiomer of 5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is the specific stereoisomer required for the synthesis of the biologically active form of Indoxacarb.[10]

Indoxacarb_Synthesis A (S)-5-Chloro-2-hydroxy- 2-methoxycarbonyl-1-indanone B Further Synthetic Steps A->B Elaboration of the oxadiazine ring C Indoxacarb B->C

Caption: Role as a key intermediate in Indoxacarb synthesis.

Potential in Medicinal Chemistry

The indanone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[12][13] Furthermore, some indanone derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[14] While specific biological activities of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone itself are not extensively reported, its functionalized structure makes it an attractive starting point for the synthesis of novel indanone-based compounds for biological screening. The presence of chloro, hydroxyl, and ester functional groups provides multiple handles for further chemical modifications and the generation of compound libraries for drug discovery programs.

Conclusion

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone stands out as a high-value intermediate in synthetic chemistry. Its well-defined synthesis, particularly the asymmetric route to the (S)-enantiomer, underscores its importance in the agrochemical industry. For researchers and scientists in drug development, the functionalized indanone core of this molecule presents a promising platform for the design and synthesis of novel therapeutic agents. As the demand for innovative and effective chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly expand, paving the way for new discoveries in both agriculture and medicine.

References

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Theoretical properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

<An In-Depth Technical Guide to the Theoretical Properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Abstract: The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] This guide provides a comprehensive theoretical analysis of a specific, novel derivative: 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Lacking extensive empirical data, this whitepaper constructs a predictive profile of the molecule's physicochemical properties, spectroscopic signatures, reactivity, and potential synthetic pathways. The insights are derived from foundational chemical principles and data from analogous structures, offering a predictive framework for researchers, scientists, and drug development professionals interested in exploring this and related compounds.

Molecular Structure and Predicted Physicochemical Properties

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone incorporates several key functional groups onto the 1-indanone core: a halogen (chloro-), a tertiary alcohol (hydroxy-), an ester (methoxycarbonyl-), and a ketone. This unique combination suggests a molecule with a rich and complex chemical nature. The chlorine atom at the 5-position acts as an electron-withdrawing group, influencing the electronic properties of the aromatic ring. The α-hydroxy-β-keto-ester functionality at the C2 position is the primary site of chemical reactivity.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Rationale / Methodology
Molecular Formula C₁₁H₉ClO₄ Derived from structural analysis.
Molecular Weight 240.64 g/mol Calculated from the molecular formula.
Hydrogen Bond Donors 1 (Hydroxyl group) Based on the presence of the -OH group.
Hydrogen Bond Acceptors 4 (2x Carbonyl O, 1x Hydroxyl O, 1x Ester O) Based on the presence of oxygen atoms with lone pairs.
Predicted LogP ~1.5 - 2.5 Estimated based on the LogP of 1-indanone (~1.7) and substituent effects. The chloro group increases lipophilicity, while the hydroxyl and carbonyl groups decrease it.

| Predicted pKa | ~10-12 (Hydroxyl H), ~11-13 (α-H, if enolizable) | The hydroxyl proton's acidity is influenced by intramolecular hydrogen bonding. The α-proton acidity, typical for β-dicarbonyls, is sterically hindered by the quaternary C2, but enolization might still be possible under forcing conditions. |

Proposed Synthetic Pathways

The synthesis of the target molecule can be envisioned starting from the commercially available 5-chloro-1-indanone. The key transformations involve introducing the methoxycarbonyl group and the hydroxyl group at the C2 position.

Pathway A: Carboxylation followed by α-Hydroxylation

A plausible and efficient route involves two main steps:

  • Acylation/Carboxylation: 5-chloro-1-indanone can be acylated at the α-position (C2) using a reagent like dimethyl carbonate in the presence of a strong base such as sodium hydride (NaH). This reaction proceeds via an enolate intermediate and is a common method for producing β-keto esters.[4]

  • α-Hydroxylation: The resulting 5-chloro-2-methoxycarbonyl-1-indanone is then subjected to α-hydroxylation. Several modern methods exist for this transformation, including oxidation with molecular oxygen catalyzed by a phase-transfer catalyst or oxidation using hypervalent iodine reagents.[5][6][7] This step introduces the hydroxyl group at the C2 position, yielding the final product.

Protocol 1: Proposed Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Step 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

  • To a solution of 5-chloro-1-indanone (1.0 eq) in a mixture of dimethyl carbonate (DMC) and dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).[4]

  • Stir the reaction mixture for 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into cold 1 M hydrochloric acid to quench the reaction.

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: α-Hydroxylation

  • Dissolve the crude 5-chloro-2-methoxycarbonyl-1-indanone (1.0 eq) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Add a sub-stoichiometric amount of molecular iodine (I₂) (e.g., 0.5 eq) and an oxidant like tert-Butyl hydroperoxide (TBHP) (3.0 eq).[7]

  • Heat the reaction mixture (e.g., to 80 °C) and monitor by TLC until the starting material is consumed.[7]

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography (silica gel) to obtain the target compound.

G cluster_0 Synthesis Workflow A 5-Chloro-1-indanone B 5-Chloro-2-methoxycarbonyl-1-indanone A->B 1. NaH, Dimethyl Carbonate (Acylation) C Target Molecule: 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone B->C 2. I₂, TBHP, DMSO (α-Hydroxylation)

Caption: Proposed two-step synthesis of the target molecule.

Theoretical Spectroscopic Profile

Predicting the spectroscopic data is essential for the future identification and characterization of the molecule.

¹H NMR Spectroscopy
  • Aromatic Protons (3H): The protons on the chlorinated benzene ring would appear in the aromatic region (δ 7.0-8.0 ppm). The proton at C4 (ortho to the carbonyl) would likely be the most downfield. The protons at C6 and C7 will show coupling to each other.

  • Methylene Protons (-CH₂-) (2H): The two protons at C3 would likely appear as a multiplet around δ 3.0-3.5 ppm. Their chemical environment is influenced by the adjacent aromatic ring and the quaternary C2.

  • Methoxy Protons (-OCH₃) (3H): A sharp singlet is expected around δ 3.7-3.9 ppm, characteristic of ester methyl groups.

  • Hydroxyl Proton (-OH) (1H): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected. It could appear anywhere from δ 3.0-5.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (C=O): Two distinct signals are expected in the highly deshielded region. The ketone carbonyl (C1) is predicted to be around δ 190-205 ppm, while the ester carbonyl should appear further upfield, around δ 165-175 ppm.[8][9][10]

  • Aromatic Carbons: Six signals are expected in the δ 120-145 ppm range. The carbon bearing the chlorine (C5) and the carbons attached to the cyclopentanone ring (C3a, C7a) will have distinct shifts.

  • Quaternary Carbon (C2): The carbon bearing the hydroxyl and methoxycarbonyl groups is expected around δ 75-90 ppm.

  • Methylene Carbon (C3): The -CH₂- carbon should appear around δ 30-40 ppm.[8]

  • Methoxy Carbon (-OCH₃): A signal around δ 50-55 ppm is characteristic for the ester methyl carbon.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=O Stretches: Two strong, sharp absorption bands are predicted. The ketone carbonyl stretch is expected around 1710-1730 cm⁻¹, while the ester carbonyl stretch will likely appear at a higher frequency, around 1735-1750 cm⁻¹.[9][11]

  • C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and alcohol.

  • C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

Table 2: Predicted Spectroscopic Data Summary

Spectroscopy Feature Predicted Chemical Shift / Wavenumber
¹H NMR Aromatic H δ 7.0 - 8.0 ppm
-OCH₃ δ 3.7 - 3.9 ppm (singlet)
-CH₂- δ 3.0 - 3.5 ppm (multiplet)
-OH δ 3.0 - 5.0 ppm (broad singlet)
¹³C NMR Ketone C=O δ 190 - 205 ppm
Ester C=O δ 165 - 175 ppm
Quaternary C-OH δ 75 - 90 ppm
IR O-H Stretch 3200 - 3600 cm⁻¹ (broad)
Ketone C=O Stretch ~1715 cm⁻¹ (strong, sharp)

| | Ester C=O Stretch | ~1740 cm⁻¹ (strong, sharp) |

Theoretical Reactivity and Potential Applications

The molecule's dense functionality suggests several potential reaction pathways and applications.

Key Reaction Pathways
  • Dehydration: The tertiary alcohol at C2 is adjacent to a ketone, making it susceptible to dehydration under acidic or basic conditions to form an α,β-unsaturated indanone derivative.

  • Retro-Claisen Condensation: The α-hydroxy-β-keto-ester moiety could undergo cleavage under strong basic conditions, breaking the C2-C3 bond.

  • Reactions of the Hydroxyl Group: The tertiary alcohol can undergo standard reactions like esterification or etherification.

  • Reduction of the Ketone: The ketone at C1 can be selectively reduced to a secondary alcohol using various reducing agents.

G Start Target Molecule A α,β-Unsaturated Indenone Start->A Dehydration (H⁺ or OH⁻) B Ring-Opened Product Start->B Retro-Claisen (Strong Base) C C2-Ester/Ether Derivative Start->C Esterification / Etherification (at C2-OH) D Indanol Derivative Start->D Ketone Reduction (e.g., NaBH₄)

Caption: Predicted reactivity pathways for the target molecule.

Potential in Drug Discovery

The 1-indanone core is a well-established scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-Alzheimer, anticancer, antimicrobial, and antiviral properties.[1][3] Specifically, indanone derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase and as modulators of targets like the E3 ubiquitin ligase component, cereblon.[1][12][13]

A theoretical drug discovery workflow for this molecule would involve:

  • Target Identification: Based on the activities of similar indanone structures, potential biological targets could be identified (e.g., kinases, cholinesterases).

  • Computational Docking: The 3D structure of the molecule would be modeled and docked into the active site of the selected target protein to predict binding affinity and mode of interaction.

  • ADME/T Prediction: In silico tools would be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of the molecule to assess its drug-likeness.[12]

  • Lead Optimization: Based on docking and ADME/T results, further chemical modifications could be proposed to improve potency and pharmacokinetic properties.

G A Target Identification (Based on Indanone Scaffold) B In Silico 3D Modeling of Molecule A->B C Molecular Docking (Prediction of Binding Affinity) B->C D ADME/T Prediction (Drug-Likeness Assessment) C->D E Lead Optimization (Iterative Design) C->E D->E F Candidate for Synthesis & Experimental Validation E->F

Caption: Theoretical computational drug discovery workflow.

Conclusion

While 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone remains a theoretically characterized compound, this guide establishes a robust predictive foundation for its properties and behavior. The proposed synthetic route is based on well-established, high-yielding reactions. The predicted spectroscopic signatures provide a clear roadmap for its identification and characterization upon synthesis. Furthermore, the analysis of its potential reactivity and its relationship to other biologically active indanones highlights its potential as a valuable intermediate for the development of new therapeutic agents. This document serves as a starting point for experimental chemists and drug discovery professionals to engage with this promising, unexplored chemical entity.

References

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  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. (2020). CCS Chemistry. Chinese Chemical Society. Retrieved from [Link]

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Safety and handling of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling procedures for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS No. 144172-24-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Identity and Properties

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a halogenated indanone derivative.[1][2] Its structure incorporates a chlorinated benzene ring fused to a five-membered ring containing a ketone, a hydroxyl group, and a methyl ester. This multi-functionalized scaffold makes it a valuable intermediate in organic synthesis.[3] For instance, it is a precursor in the synthesis of certain impurities of Indoxacarb, an oxadiazine pesticide.[3]

Table 1: Physicochemical Properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

PropertyValueSource
CAS Number 144172-24-7[1]
Molecular Formula C₁₁H₉ClO₄[1][2]
Molecular Weight 240.64 g/mol [1][2]
Appearance Solid (form may vary)Inferred from related compounds
Solubility Data not widely available; likely soluble in organic solvents like DMC and DMF.[4]Inferred from synthesis

Hazard Identification and GHS Classification

While comprehensive toxicological data for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is not extensively published, the available safety data sheets (SDS) and the known hazards of its precursor, 5-Chloro-1-indanone, provide a strong basis for its hazard profile.[5][6][7][8][9] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[5][7][8][10][11]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[5][8]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[5][8][11]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[7][8]
Acute Toxicity (Oral, Dermal, Inhalation)4 (Inferred)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[7][9]

Note: Some classifications are inferred from the closely related and more thoroughly studied precursor, 5-Chloro-1-indanone.

The compound is considered a hazardous chemical according to OSHA (29 CFR 1910.1200).[5]

Toxicological Profile and Health Effects

The toxicological properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone have not been fully investigated.[6] However, based on its chemical structure and the data from analogous compounds, the following health effects can be anticipated:

  • Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[5][6][7]

  • Skin Contact: Causes skin irritation.[5] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact: Causes serious eye irritation.[5][11] Direct contact can result in redness, pain, and potential damage to the cornea.

  • Ingestion: May be harmful if swallowed.[5]

Currently, there is no data available to suggest that this compound is a germ cell mutagen, carcinogen, or reproductive toxin.[5][12]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: All handling of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area.[6][13] A certified chemical fume hood is strongly recommended to control airborne levels.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[6] Gloves must be inspected before use and disposed of properly after handling.

    • Lab Coat: A standard laboratory coat should be worn. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron.

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator (such as a dust mask type N95 for powders) should be used.[9]

Experimental Workflow: Safe Handling Protocol

The following diagram and steps outline a safe handling workflow for weighing and dissolving solid 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Prepare Fume Hood (Verify airflow, clear workspace) prep_ppe->prep_hood prep_materials 3. Gather Materials (Spatula, weigh paper, vial, solvent) prep_hood->prep_materials weigh 4. Weigh Compound (Carefully transfer solid to weigh paper) prep_materials->weigh transfer 5. Transfer to Vial (Use funnel if necessary) weigh->transfer dissolve 6. Add Solvent & Dissolve (Add solvent slowly, cap and mix) transfer->dissolve cleanup_tools 7. Clean Equipment (Rinse spatula, etc.) dissolve->cleanup_tools dispose_waste 8. Dispose of Waste (Contaminated PPE, weigh paper) cleanup_tools->dispose_waste cleanup_area 9. Clean Work Area (Wipe down fume hood surface) dispose_waste->cleanup_area remove_ppe 10. Doff PPE & Wash Hands cleanup_area->remove_ppe Chemical_Structure cluster_structure 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone mol

Caption: Chemical structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be handled as hazardous waste and disposed of at an approved waste disposal plant. [5]Do not allow the chemical to enter drains. [13]

References

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The Chemical Stability of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Modern Synthesis

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a functionalized indanone derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a chlorinated aromatic ring, a tertiary alcohol, a ketone, and a methyl ester, presents a unique combination of reactive sites that are advantageous for synthetic elaboration but also pose significant challenges to its chemical stability.[1][2] As an advanced intermediate, its purity and integrity are paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth analysis of the potential chemical stability of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, offering insights into its likely degradation pathways and proposing a robust experimental framework for its comprehensive stability assessment. While specific degradation studies on this exact molecule are not extensively published, this paper will draw upon established chemical principles and data from structurally related compounds to provide a predictive and practical overview for researchers and drug development professionals.

Predicted Chemical Stability Profile

The multifaceted structure of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone suggests several potential degradation pathways under conditions relevant to pharmaceutical manufacturing, formulation, and storage. These include hydrolysis, oxidation, photolysis, and thermal degradation.

Hydrolytic Stability

The presence of a methoxycarbonyl (ester) group makes the molecule susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester will be protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This will lead to the formation of the corresponding carboxylic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo saponification, a typically faster process than acid-catalyzed hydrolysis, to yield the carboxylate salt and methanol.

The α-hydroxy ketone moiety could also be subject to rearrangement reactions under certain pH conditions, such as the α-ketol rearrangement, which is known to be catalyzed by both acids and bases.[3][4][5] This could lead to the formation of isomeric structures.

Oxidative Stability

The tertiary alcohol and the indanone ring system present potential sites for oxidation. Strong oxidizing agents could potentially cleave the C-C bond adjacent to the carbonyl group or oxidize the aromatic ring, although the latter would require harsh conditions. The presence of the electron-withdrawing chloro group may offer some protection to the aromatic ring from oxidative degradation.

Photostability

Chlorinated aromatic compounds are known to be susceptible to photodegradation.[6] Upon absorption of UV light, the carbon-chlorine bond can undergo homolytic cleavage to generate radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The indanone core itself also contains chromophores that can absorb UV radiation, potentially leading to photoreactions such as Norrish Type I or Type II cleavage of the ketone.

Thermal Stability

At elevated temperatures, the molecule may undergo various degradation reactions. The tertiary alcohol could be susceptible to dehydration, particularly under acidic or basic conditions. Decarboxylation of the β-keto ester functionality is another plausible thermal degradation pathway, which would result in the loss of the methoxycarbonyl group. The overall indanone scaffold is relatively stable, but prolonged exposure to high temperatures could lead to more extensive decomposition.[7][8]

Proposed Forced Degradation Studies

To thoroughly investigate the chemical stability and identify potential degradants, a series of forced degradation studies should be conducted.[9][10] These studies intentionally stress the molecule under various conditions to accelerate degradation and provide insight into the likely degradation pathways under normal storage conditions.

Experimental Protocols

The following protocols are designed as a comprehensive starting point for the forced degradation studies of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

1. Hydrolytic Degradation

  • Objective: To assess stability across a range of pH values.

  • Methodology:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.

    • If solubility is an issue, a co-solvent such as acetonitrile or methanol may be used, but its own stability under the test conditions must be considered.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days), with samples taken at intermediate time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method (e.g., reversed-phase with UV detection) to quantify the parent compound and detect any degradation products.

2. Oxidative Degradation

  • Objective: To evaluate susceptibility to oxidation.

  • Methodology:

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% v/v).

    • Store the solution at room temperature for a defined period (e.g., 24 hours), with samples taken at intermediate time points.

    • Analyze the samples by HPLC.

3. Photolytic Degradation

  • Objective: To determine light sensitivity.

  • Methodology:

    • Expose a solid sample of the compound and a solution of the compound in a photostable solvent to a light source that provides both UV and visible light (e.g., a xenon lamp in a photostability chamber).

    • The exposure should be in accordance with ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC at the end of the exposure period.

4. Thermal Degradation

  • Objective: To assess stability at elevated temperatures.

  • Methodology:

    • Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., up to 14 days).

    • Samples should be taken at various time points.

    • Dissolve the samples in a suitable solvent and analyze by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise format.

Table 1: Summary of Forced Degradation Results for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl7 days60°CData to be filledData to be filled
Base Hydrolysis0.1 M NaOH7 days60°CData to be filledData to be filled
Neutral HydrolysisPurified Water7 days60°CData to be filledData to be filled
Oxidation3% H₂O₂24 hoursRoom TempData to be filledData to be filled
Photolysis (Solid)ICH Q1B--Data to be filledData to be filled
Photolysis (Solution)ICH Q1B--Data to be filledData to be filled
Thermal (Solid)-14 days80°CData to be filledData to be filled
Visualization of Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone Sol_Prep Prepare Solutions/Solid Samples API->Sol_Prep Hydrolysis Hydrolysis (Acid, Base, Neutral) Sol_Prep->Hydrolysis Oxidation Oxidation (H₂O₂) Sol_Prep->Oxidation Photolysis Photolysis (ICH Q1B) Sol_Prep->Photolysis Thermal Thermal (80°C) Sol_Prep->Thermal Sampling Time-point Sampling Hydrolysis->Sampling Oxidation->Sampling Photolysis->Sampling Thermal->Sampling HPLC Stability-Indicating HPLC Sampling->HPLC Characterization LC-MS for Degradant ID HPLC->Characterization caption Workflow for Forced Degradation Studies.

Caption: A generalized workflow for conducting forced degradation studies.

Predicted Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation Parent 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone Carboxylic_Acid 5-Chloro-2-hydroxy-1-oxoindane-2-carboxylic acid Parent->Carboxylic_Acid H⁺/OH⁻ Rearrangement Isomeric Products (α-ketol rearrangement) Parent->Rearrangement H⁺/OH⁻ Oxidized_Products Ring-opened/Oxidized Products Parent->Oxidized_Products [O] Dechlorinated_Product Dechlorinated Radical Adducts Parent->Dechlorinated_Product Decarboxylated_Product 5-Chloro-2-hydroxy-1-indanone Parent->Decarboxylated_Product Δ, -CO₂ caption Predicted Degradation Pathways.

Caption: Potential degradation pathways for the target molecule.

Conclusion and Recommendations

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a molecule with significant synthetic potential, but its complex functionality necessitates a thorough understanding of its chemical stability. The ester and α-hydroxy ketone moieties are likely to be the most labile parts of the structure, being susceptible to hydrolysis and rearrangement. The chlorinated aromatic ring also presents a potential liability under photolytic stress.

It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, be performed early in the drug development process. The identification and characterization of any significant degradation products using techniques such as LC-MS are crucial for ensuring the safety and efficacy of any final drug product derived from this intermediate. The data generated will be invaluable for the development of a robust, stability-indicating analytical method, the selection of appropriate storage conditions, and the design of a stable formulation.

References

  • Request PDF. Thermal Decomposition of Diethylketone Cyclic Triperoxide in Polar Solvents. (2014-02-28). Available from: [Link]

  • PubMed. Regiospecific and Stereoselective Hydroxylation of 1-indanone and 2-indanone by Naphthalene Dioxygenase and Toluene Dioxygenase. Available from: [Link]

  • ACS Publications. Solvent effects in the thermal decomposition reactions of cyclic ketone diperoxides. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN102924278A - Synthesis method of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone.
  • Oxford Academic. Photochemical Technique for the Elimination of Chlorinated Aromatic Interferences in the Gas-Liquid Chromatographic Analysis for Chlorinated Paraffins. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • MedCrave online. Forced Degradation Studies. (2016-12-14). Available from: [Link]

  • PubMed. In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. (2007-08-23). Available from: [Link]

  • ResearchGate. Degradation Pathways | Request PDF. Available from: [Link]

  • Asian Journal of Chemistry. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (2012). Available from: [Link]

  • PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available from: [Link]

  • NIH. Synthesis of 1-indanones with a broad range of biological activity. PMC. Available from: [Link]

  • PubMed. Cometabolic degradation of chlorinated aromatic compounds. Available from: [Link]

  • Wikipedia. Chlorinated polycyclic aromatic hydrocarbon. Available from: [Link]

  • Science. Formation of Stable Chlorinated Hydrocarbons in Weathering Plant Material. Available from: [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020-04-15). Available from: [Link]

  • Frontiers. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. (2016-05-03). Available from: [Link]

  • National Taipei University of Technology. Thermal decomposition behaviors and degradation kinetics of biobased polyesters with partial crosslinking to eliminate cyclic compounds. Available from: [Link]

  • ResearchGate. Kinetic study of the thermal degradation of poly(aryl ether ketone)s containing 2,7-naphthalene moieties | Request PDF. (2025-08-06). Available from: [Link]

  • Wikipedia. α-Ketol rearrangement. Available from: [Link]

  • ResearchGate. Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core | Request PDF. Available from: [Link]

  • Organic Reactions. The a-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Available from: [Link]

  • PubMed. [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography]. (2018-04-08). Available from: [Link]

  • ResearchGate. Importance of α‐hydroxylation of β‐keto esters and approaches for their formation. Available from: [Link]

  • Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. Available from: [Link]

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  • ResearchGate. The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements | Request PDF. (2025-08-07). Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

(S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably the oxadiazine insecticide Indoxacarb.[1] The stereochemistry at the C2 position is crucial for its biological activity, necessitating a robust and highly enantioselective synthetic protocol. This document provides a detailed guide for researchers, scientists, and drug development professionals on the asymmetric synthesis of this key compound. We will explore established methodologies, delve into the mechanistic underpinnings of the stereochemical control, and provide comprehensive, step-by-step protocols.

Introduction: The Significance of a Chiral Building Block

The indanone scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3] The specific stereoisomer, (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone, serves as a critical precursor for Indoxacarb, an insecticide that functions by blocking sodium channels in insects.[1] The efficacy of Indoxacarb is highly dependent on the correct stereoconfiguration of its indanone-derived moiety. Therefore, the development of efficient and stereoselective synthetic routes to this intermediate is of paramount importance for the agrochemical industry.

This guide will focus on asymmetric hydroxylation approaches to introduce the chiral center at the C2 position of the indanone ring.

Synthetic Strategies: Asymmetric Hydroxylation

The primary challenge in synthesizing the target molecule lies in the enantioselective installation of the hydroxyl group at the C2 position. Two prominent strategies from the patent literature involve the use of a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of the hydroxylation of the precursor, 5-chloro-2-methoxycarbonyl-1-indanone.

Strategy 1: Vanadium-Catalyzed Asymmetric Hydroxylation

A method described by Li, et al. (2013) employs a chiral vanadium complex to catalyze the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone.[4]

Reaction Scheme:

  • V-catalyst *: Complex formed from (1S, 2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine and vanadyl acetylacetonate (VO(acac)₂).

Causality of Experimental Choices:

  • Chiral Ligand: The bulky, chiral salen-type ligand, (1S, 2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine, coordinates to the vanadium center, creating a chiral environment around the metal. This chiral pocket dictates the facial selectivity of the oxidant's approach to the enolate of the indanone, leading to the preferential formation of the (S)-enantiomer.

  • Vanadium Catalyst: Vanadyl acetylacetonate is a common precursor for generating catalytically active vanadium species. In this reaction, it forms a complex with the chiral ligand.

  • Oxidizing Agent: The patent suggests the use of hydrogen peroxide, tert-butyl hydroperoxide, or cumene hydroperoxide.[4] These are common and relatively inexpensive oxygen sources for such hydroxylations.

  • Solvent: The choice of solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene is based on the solubility of the reactants and the catalyst complex, as well as their inertness under the reaction conditions.[4]

Workflow Diagram:

Vanadium-Catalyzed Hydroxylation cluster_prep Catalyst Preparation cluster_reaction Hydroxylation Reaction Ligand Chiral Ligand Catalyst Chiral Vanadium Complex Ligand->Catalyst Vanadium VO(acac)₂ Vanadium->Catalyst Solvent_prep Solvent Solvent_prep->Catalyst Reaction_Vessel Reaction at 0-70 °C Catalyst->Reaction_Vessel Catalytic Amount Indanone 5-chloro-2-methoxycarbonyl- 1-indanone Indanone->Reaction_Vessel Oxidant Oxidizing Agent Oxidant->Reaction_Vessel Product (S)-5-chloro-2-methoxycarbonyl- 2-hydroxyl-1-indanone Reaction_Vessel->Product

Caption: Workflow for Vanadium-Catalyzed Asymmetric Hydroxylation.

Strategy 2: Cinchonine-Mediated Asymmetric Hydroxylation

An alternative approach utilizes the chiral alkaloid cinchonine as a phase-transfer catalyst or chiral auxiliary to direct the hydroxylation with cumene hydroperoxide.[5]

Causality of Experimental Choices:

  • Cinchonine: Cinchona alkaloids and their derivatives are widely used in asymmetric catalysis.[6][7] In this context, cinchonine likely forms a chiral complex with the enolate of the indanone, sterically hindering one face of the molecule and directing the attack of the oxidant to the other, leading to the desired (S)-enantiomer.

  • Cumene Hydroperoxide: This is a common organic peroxide used as an oxidant in various chemical transformations.

  • Sodium Hydride: A strong base used to deprotonate the α-carbon of the keto-ester, forming the nucleophilic enolate intermediate that attacks the oxidant.

  • Double Dropping Method: The patent specifies a double dropping method for the cumene hydroperoxide and the precursor, 5-chloro-2-methoxycarbonyl-1-indanone.[5] This technique is often employed to maintain low concentrations of the reactants, which can help to suppress side reactions and improve selectivity.

Workflow Diagram:

Cinchonine-Mediated Hydroxylation Start Start Enolate_Formation Enolate Formation: 5-chloro-1-indanone, Dimethyl Carbonate, Sodium Hydride Start->Enolate_Formation Intermediate 5-chloro-2-methoxycarbonyl-1-indanone (in situ or isolated) Enolate_Formation->Intermediate Hydroxylation Asymmetric Hydroxylation Intermediate->Hydroxylation Double Dropping Workup Acidic Workup (HCl/ice) Hydroxylation->Workup Cinchonine Cinchonine Cinchonine->Hydroxylation Oxidant Cumene Hydroperoxide Oxidant->Hydroxylation Double Dropping Product (S)-5-chloro-2-methoxycarbonyl- 2-hydroxyl-1-indanone Workup->Product End End Product->End

Caption: Workflow for Cinchonine-Mediated Asymmetric Hydroxylation.

Detailed Protocols

The following protocols are adapted from the patent literature and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Vanadium-Catalyzed Asymmetric Hydroxylation[4]

Materials and Equipment:

  • 5-chloro-2-methoxycarbonyl-1-indanone

  • (1S, 2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Hydrogen peroxide (or tert-butyl hydroperoxide/cumene hydroperoxide)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas supply

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and purification

ReagentMolar Ratio
5-chloro-2-methoxycarbonyl-1-indanone1
Chiral Ligand0.05 - 0.15
VO(acac)₂0.05 - 0.1
Oxidizing Agent1.1 - 1.5

Procedure:

  • Under a nitrogen atmosphere, add the chiral ligand and vanadyl acetylacetonate to a round-bottom flask containing anhydrous THF.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral vanadium complex.

  • Add the 5-chloro-2-methoxycarbonyl-1-indanone to the reaction mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 55 °C as specified in one embodiment of the patent).[4]

  • Slowly add the oxidizing agent to the reaction mixture over a period of 1 hour.

  • Maintain the reaction at the specified temperature for 4 hours, monitoring the progress by TLC or HPLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone.

Protocol for Cinchonine-Mediated Asymmetric Hydroxylation[5]

Materials and Equipment:

  • 5-chloro-1-indanone

  • Dimethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Cinchonine

  • Cumene hydroperoxide

  • Toluene, anhydrous

  • Concentrated hydrochloric acid

  • Ice

  • Nitrogen or Argon gas supply

  • Multi-neck round-bottom flask with addition funnels and magnetic stirrer

  • Standard glassware for workup and purification

ReagentNotes
5-chloro-1-indanoneStarting material
Sodium HydrideUsed for enolate formation
Dimethyl CarbonateReagent and solvent
CinchonineChiral Auxiliary
Cumene HydroperoxideOxidizing Agent
TolueneSolvent

Procedure:

  • Prepare a solution of 5-chloro-2-methoxycarbonyl-1-indanone by reacting 5-chloro-1-indanone with sodium hydride in dimethyl carbonate.[1] This intermediate can be isolated or used in situ.

  • In a separate flask under a nitrogen atmosphere, dissolve cinchonine in anhydrous toluene.

  • In two separate addition funnels, prepare solutions of 5-chloro-2-methoxycarbonyl-1-indanone in toluene and cumene hydroperoxide in toluene.

  • Simultaneously add the solutions from the two addition funnels dropwise to the cinchonine solution over a period of 2-3 hours, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction to stir at this temperature for an additional 1-2 hours.

  • Quench the reaction by carefully pouring it into a mixture of concentrated hydrochloric acid and crushed ice, ensuring the pH of the aqueous layer is between 2 and 3.[5]

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone.

Safety and Handling

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Peroxides (Hydrogen Peroxide, Cumene Hydroperoxide): Strong oxidizers. Avoid contact with metals and organic materials. Potential for explosive decomposition.

  • Chlorinated Solvents (DCM): Handle in a well-ventilated fume hood.

  • Vanadium Compounds: Can be toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with chiral reagents from borane and amino alcohols. Journal of the Chemical Society, Chemical Communications, (7), 315–317. [Link]

  • Li, G. (2013). Synthesis method of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone. CN102924278A.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414.
  • Wang, J. (2016). Preparation method of (+)
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

  • Jędrzejewska, H., & Stawinski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

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Application Notes & Protocols: Asymmetric Hydroxylation for the Synthesis of Chiral Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Indanones and Asymmetric Synthesis

The indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including drugs for Alzheimer's disease and depression.[1][2] The stereochemistry of these molecules is often critical to their therapeutic efficacy, making the development of robust, enantioselective synthetic methods a paramount objective for researchers in drug development and organic synthesis. Asymmetric hydroxylation represents a powerful and direct strategy for introducing chirality into the indanone framework, either by functionalizing a prochiral olefin precursor or by directly hydroxylating the indanone core.

This guide provides an in-depth exploration of key asymmetric hydroxylation methodologies for preparing chiral hydroxy-indanones, which are versatile precursors to a wide range of complex indanone derivatives. We will delve into the mechanistic underpinnings of these reactions, offer field-proven insights into experimental design, and provide detailed, self-validating protocols for practical application in the laboratory.

Strategic Overview: Two Convergent Pathways to Chiral Hydroxy-Indanones

The synthesis of chiral hydroxy-indanones via asymmetric hydroxylation can be broadly categorized into two strategic approaches. The choice between these pathways depends on the available starting materials and the desired final stereochemistry.

  • Olefin Dihydroxylation → Oxidation: This classic and highly reliable route begins with an indene derivative. An asymmetric dihydroxylation reaction installs two adjacent hydroxyl groups with a specific, predictable stereochemistry. A subsequent selective oxidation of one of the newly formed secondary alcohols yields the target α-hydroxy-ketone.

  • Direct α-Hydroxylation of Ketones: This more direct approach utilizes a pre-existing indanone scaffold. A chiral catalyst facilitates the enantioselective installation of a hydroxyl group at the α-position of the carbonyl, directly forming the desired product.

G cluster_0 Pathway A: Olefin Dihydroxylation Route cluster_1 Pathway B: Direct Hydroxylation Route Indene Indene Precursor SAD Sharpless Asymmetric Dihydroxylation (SAD) Indene->SAD OsO₄, Chiral Ligand (AD-mix) cisDiol cis-1,2-Indandiol SAD->cisDiol High ee, predictable 'cis' stereochemistry Oxidation Selective Oxidation cisDiol->Oxidation e.g., PCC, Swern ProductA Chiral α-Hydroxy 1-Indanone Oxidation->ProductA Indanone Indanone Precursor (β-Ketoester) DirectHydrox Direct Asymmetric α-Hydroxylation Indanone->DirectHydrox Chiral Catalyst (e.g., Zr-Salan, Organocatalyst) + Oxidant ProductB Chiral α-Hydroxy 1-Indanone DirectHydrox->ProductB G OsO4 OsO₄-Ligand Complex (OsVIII) Cycloaddition [3+2] Cycloaddition OsO4->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition OsmateEster Cyclic Osmate Ester (OsVI) Cycloaddition->OsmateEster Stereochemistry Set Here Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol Diol Product Hydrolysis->Diol Product Release OsVI Reduced Osmate (OsVI) Hydrolysis->OsVI Reoxidation Re-oxidation OsVI->Reoxidation Reoxidation->OsO4 Catalyst Regeneration CooxidantSpent Reduced Co-oxidant Reoxidation->CooxidantSpent Cooxidant Co-oxidant [e.g., K₃Fe(CN)₆] Cooxidant->Reoxidation

Diagram 2: The catalytic cycle of Sharpless Asymmetric Dihydroxylation.

Protocol 1: Asymmetric Dihydroxylation of 1-Indene using AD-mix-β

This protocol describes the synthesis of (1S,2R)-(-)-cis-1,2-indandiol, a key intermediate for the HIV protease inhibitor Crixivan (Indinavir). [3] Materials:

  • AD-mix-β (Commercially available premix) [4]* 1-Indene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add t-BuOH (70 mL) and water (70 mL). Stir vigorously at room temperature until a homogenous solution is formed.

  • Reagent Addition: Add AD-mix-β (20.0 g, ~1.4 g per mmol of alkene) and methanesulfonamide (1.36 g, 14.3 mmol). Stir the resulting slurry until the solids are well-dispersed.

  • Cooling: Cool the mixture to 0 °C in an ice bath. The mixture will become a lighter yellow/green color.

  • Substrate Addition: Add 1-indene (1.66 g, 14.3 mmol) dropwise over 5 minutes. The reaction mixture will turn a darker green/brown color.

  • Reaction Monitoring: Seal the flask and continue stirring vigorously at 0 °C. The progress of the reaction can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the starting material. The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (22 g) portion-wise while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extraction: Add ethyl acetate (100 mL) to the flask. Transfer the mixture to a separatory funnel. The layers may be difficult to separate; if so, add more water and EtOAc. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (eluting with a gradient of Hexanes:EtOAc) to afford (1S,2R)-(-)-cis-1,2-indandiol as a white crystalline solid.

Self-Validation:

  • Expected Yield: 75-90%.

  • Expected Enantiomeric Excess (ee): >99% ee, as determined by chiral HPLC analysis.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and comparison of its optical rotation to literature values.

Subsequent Oxidation to α-Hydroxy Indanone

The resulting cis-diol can be selectively oxidized to the corresponding α-hydroxy ketone. A variety of mild oxidation reagents can be employed. The choice of oxidant is crucial to prevent over-oxidation or cleavage of the diol.

Example Protocol (PCC Oxidation):

  • To a solution of (1S,2R)-(-)-cis-1,2-indandiol (1.0 g, 6.66 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add pyridinium chlorochromate (PCC, 1.72 g, 8.00 mmol) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether (50 mL) and filter the mixture through a pad of Celite® or silica gel to remove the chromium salts, washing the pad with additional ether.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the chiral α-hydroxy indanone.

Part 2: Direct Asymmetric α-Hydroxylation of Indanones

An alternative and more atom-economical strategy is the direct enantioselective hydroxylation of an indanone derivative at the α-position. This approach typically involves activating the indanone as an enolate or enol equivalent, which then reacts with an electrophilic oxygen source in the presence of a chiral catalyst.

Zirconium-Salan Catalyzed Hydroxylation

Recent advances have shown that chiral Salan-Zr(IV) complexes can effectively catalyze the highly enantioselective hydroxylation of 1-indanone-derived β-ketoesters. [5]This method offers excellent yields and enantioselectivities (up to 99% ee) with low catalyst loadings. [5] Causality of Experimental Design:

  • Substrate: The β-ketoester functionality is key. It increases the acidity of the α-proton, facilitating enolization under mild conditions, which is necessary for the catalyst to act.

  • Catalyst: The C₁-Symmetric Salan ligand creates a well-defined chiral pocket around the Zirconium metal center. This steric environment dictates the trajectory of the oxidant, ensuring facial selectivity in the hydroxylation of the enolate. [5]* Oxidant: Cumene hydroperoxide (CHP) is often used as the terminal oxidant in these systems.

Protocol 2: Zr-Catalyzed Asymmetric Hydroxylation of a 1-Indanone β-Ketoester

This protocol is a representative example based on published methodologies. [5] Materials:

  • Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (1-Indanone β-ketoester)

  • Zr(OiPr)₄·iPrOH

  • Chiral Salan Ligand (e.g., L17 as described in the reference)[5]

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Toluene, anhydrous

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aq. NaHCO₃

Procedure:

  • Catalyst Pre-formation: In a nitrogen-filled glovebox or under an inert atmosphere, add the chiral Salan ligand (0.011 mmol, 1.1 mol%) and Zr(OiPr)₄·iPrOH (0.01 mmol, 1.0 mol%) to a flame-dried Schlenk tube containing anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Initiation: Add the 1-indanone β-ketoester (1.0 mmol) to the catalyst solution.

  • Oxidant Addition: Cool the reaction mixture to the optimized temperature (e.g., 0 °C or -20 °C, this often requires screening). Add cumene hydroperoxide (1.2 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at the set temperature until the starting material is consumed, as monitored by TLC or HPLC.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with saturated aq. NaHCO₃ and brine, then dry over Na₂SO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the chiral α-hydroxy-β-ketoester.

Self-Validation:

  • Expected Yield: >90%. [5]* Expected Enantiomeric Excess (ee): >95% ee. [5]* Characterization: Confirm structure by NMR and MS. Determine ee by chiral HPLC.

Data Summary and Comparison

MethodSubstrateKey ReagentsStereochemistryTypical YieldTypical eeReference
Sharpless AD 1-IndeneAD-mix-β, OsO₄ (cat.)cis-Diol75-90%>99%[3]
Zr-Salan Hydroxylation 1-Indanone β-KetoesterChiral Salan-Zr(IV), CHPα-Hydroxy Ketone90-99%95-99%[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low ee in SAD - Secondary catalytic cycle is competing.<[4]br>- Ligand decomposition or impurity.- Use a higher molar concentration of the ligand.- Ensure high purity of reagents and use freshly opened AD-mix.
Low Yield in SAD - Incomplete reaction.- Poor quenching or workup.- Over-oxidation of the diol product.- Extend reaction time; add methanesulfonamide to accelerate.<[4]br>- Ensure sufficient Na₂SO₃ is used for quenching.- Maintain low reaction temperature (0 °C).
No Reaction in Direct α-Hydroxylation - Catalyst deactivation (moisture).- Inactive oxidant.- Use rigorously dried solvents and reagents under an inert atmosphere.- Use a fresh bottle of cumene hydroperoxide.
Low ee in Direct α-Hydroxylation - Suboptimal temperature.- Poorly matched ligand/substrate combination.- Screen a range of temperatures (-40 °C to RT).- Experiment with different chiral ligands if available.

References

  • Sharpless asymmetric dihydroxylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Asymmetric direduction of 1,2-indanedione to cis (1S,2R) indanediol by Trichosporon cutaneum MY 1506. (1999). Journal of Bioscience and Bioengineering. [Link]

  • Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex. (2026). Journal of Organic Chemistry. [Link]

  • Catalytic asymmetric synthesis of 1,1′-spirobi[indan-3,3′-dione] via a double intramolecular C–H insertion process. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of chiral indanones and acid-catalyzed transformations to fluorenones. (2020). ResearchGate. [Link]

  • Asymmetric α-hydroxylation of β-indanone esters and amides. (n.d.). ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. [Link]

  • Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes!. (2019). YouTube. [Link]

  • Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. (2021). RSC Publishing. [Link]

  • Synthesis and absolute stereochemistry of cis- and trans-1,2-indandiols: metabolites of indene and 2-indanone. (1991). Journal of Organic Chemistry. [Link]

  • Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. (2008). Organic Chemistry Portal. [Link]

  • Jacobsen epoxidation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. (2015). Molecules. [Link]

  • Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2023). Molecules. [Link]

  • Regioselective Synthesis of Indanones. (n.d.). Synlett. [Link]

  • Jacobsen-Katsuki Epoxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Jacobsen epoxidation. (n.d.). OpenOChem Learn. [Link]

  • Jacobsen Asymmetric Epoxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. (2021). YouTube. [Link]

  • Asymmetric Organocatalytic β-Hydroxylation of α,β-Unsaturated Aldehydes. (2007). Journal of the American Chemical Society. [Link]

  • Homochiral (1S,2R)-1,2-indandiol from asymmetric reduction of 1,2-indanedione by resting cells of the yeast Trichosporon cutaneu. (2003). ElectronicsAndBooks. [Link]

  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. (2017). Green Chemistry (RSC Publishing). [Link]

  • CHEM21 Case Study: Asymmetric Dihydroxylation. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. (2017). ResearchGate. [Link]

  • One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. (2022). Organic Letters. [Link]

  • Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia.pub. [Link]

  • Asymmetric Dihydroxylation of Vinyl Sulfones: Routes to Enantioenriched ??-Hydroxyaldehydes and the Enantioselective Syntheses of Furan-2(5H)-ones. (2025). ResearchGate. [Link]

  • Organocatalytic Asymmetric β -Hydroxylation of alfa ,beta -Unsaturated Ketones. (2007). IRIS. [Link]

  • Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen. (2015). ACS Catalysis. [Link]

  • Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis. (n.d.). ResearchGate. [Link]

  • Organocatalytic C–H hydroxylation with Oxone® enabled by an aqueous fluoroalcohol solvent system. (2013). Chemical Science (RSC Publishing). [Link]

  • Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. (2010). Molecules. [Link]

  • Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). ResearchGate. [Link]

Sources

Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a key intermediate in the preparation of various biologically active molecules, including the insecticide Indoxacarb.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a reliable two-step synthetic pathway, elucidating the underlying chemical principles and providing a detailed, field-proven experimental protocol.

Introduction

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a valuable building block in medicinal and agricultural chemistry.[2] Its synthesis is a critical step in the total synthesis of complex molecules. The protocol detailed herein follows a logical and efficient two-step sequence starting from the commercially available 5-Chloro-1-indanone. The synthetic route involves an initial methoxycarbonylation at the α-position of the indanone, followed by a subsequent α-hydroxylation of the resulting β-keto ester. This approach offers a reproducible and scalable method for obtaining the target compound in good yield and purity.

Synthetic Strategy Overview

The overall synthetic transformation is depicted below. The process begins with the base-mediated acylation of 5-Chloro-1-indanone with dimethyl carbonate to introduce the methoxycarbonyl group. The resulting intermediate, 5-Chloro-2-methoxycarbonyl-1-indanone, is then subjected to an oxidation reaction to install the hydroxyl group at the C2 position.

Synthetic Pathway start 5-Chloro-1-indanone intermediate 5-Chloro-2-methoxycarbonyl-1-indanone start->intermediate 1. NaH, Dimethyl Carbonate, DMF 2. HCl (aq) final 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone intermediate->final Oxidizing Agent (e.g., m-CPBA or H2O2) Base

Diagram 1: Overall synthetic pathway for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

PART 1: Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Step 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

This step involves the acylation of 5-Chloro-1-indanone using dimethyl carbonate as both a reagent and solvent, with sodium hydride acting as the base.[1]

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-Chloro-1-indanoneC₉H₇ClO166.605.0 g30.0
Sodium Hydride (60% in mineral oil)NaH24.001.44 g36.0
Dimethyl Carbonate (DMC)C₃H₆O₃90.0830 mL-
Dimethylformamide (DMF)C₃H₇NO73.0930 mL-
1 M Hydrochloric AcidHCl36.46~50 mL-
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-Chloro-1-indanone (5.0 g, 30.0 mmol).

  • Solvent Addition: Add dimethyl carbonate (30 mL) and dimethylformamide (30 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Base Addition: Under a gentle stream of nitrogen, add sodium hydride (1.44 g of 60% dispersion in mineral oil, 36.0 mmol) portion-wise over 15 minutes at room temperature. Caution: Sodium hydride is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle with extreme care in an inert atmosphere.[3][4][5][6][7]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing cold 1 M hydrochloric acid (50 mL). Caution: The quenching process is exothermic and will generate gas. Perform this step slowly in a well-ventilated fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 5-Chloro-2-methoxycarbonyl-1-indanone as a solid.

Step 2: Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

This step involves the α-hydroxylation of the β-keto ester intermediate. A common method for this transformation is the use of an oxidizing agent in the presence of a base.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
5-Chloro-2-methoxycarbonyl-1-indanoneC₁₁H₉ClO₃224.644.5 g20.0
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-
Sodium Hydroxide (aq. solution, e.g., 2 M)NaOH40.00As required-
Hydrogen Peroxide (30% aq. solution)H₂O₂34.01~2.3 mL~22.0
Sodium Thiosulfate (aq. solution)Na₂S₂O₃158.11As required-
Diethyl Ether(C₂H₅)₂O74.12100 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04q.s.-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5-Chloro-2-methoxycarbonyl-1-indanone (4.5 g, 20.0 mmol) in anhydrous tetrahydrofuran (50 mL).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 2 M aqueous solution of sodium hydroxide with stirring until the solution becomes basic (check with pH paper).

  • Oxidant Addition: While maintaining the temperature at 0 °C, add 30% hydrogen peroxide (2.3 mL, ~22.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate until a negative test with peroxide indicator paper is obtained.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic phase under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

PART 2: Scientific Integrity & Logic

Causality Behind Experimental Choices
  • Choice of Base in Step 1: Sodium hydride is a strong, non-nucleophilic base, which is ideal for deprotonating the α-carbon of the indanone to form the enolate.[1] This enolate then acts as the nucleophile in the acylation reaction. Using a weaker base might result in incomplete deprotonation and lower yields.

  • Choice of Acylating Agent in Step 1: Dimethyl carbonate is an effective and relatively safe C1 electrophile for the methoxycarbonylation.[1] It also serves as a co-solvent in this reaction.

  • Choice of Oxidizing Agent in Step 2: Hydrogen peroxide is a readily available and environmentally benign oxidizing agent for the α-hydroxylation of β-keto esters. The reaction proceeds via the enolate, which attacks the peroxide. Other oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) can also be used.

  • Reaction Conditions: The use of an inert atmosphere in Step 1 is crucial to prevent the reaction of sodium hydride with atmospheric moisture and oxygen.[3] The low-temperature conditions in Step 2 help to control the exothermicity of the reaction and minimize side product formation.

Self-Validating System

The progress of each reaction step should be meticulously monitored by TLC. The identity and purity of the intermediate and the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the crystalline products should also be determined and compared with literature values.

PART 3: Visualization & Formatting

Mechanism of Methoxycarbonylation (Step 1)

Methoxycarbonylation Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack cluster_2 Elimination Indanone Indanone Enolate Enolate Indanone->Enolate NaH Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate Dimethyl Carbonate Product Product Tetrahedral Intermediate->Product - MeO⁻

Diagram 2: Simplified mechanism of the methoxycarbonylation of 5-Chloro-1-indanone.

Mechanism of α-Hydroxylation (Step 2)

Hydroxylation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack on Peroxide cluster_2 Protonation Keto-Ester Keto-Ester Enolate Enolate Keto-Ester->Enolate NaOH Peroxy Intermediate Peroxy Intermediate Enolate->Peroxy Intermediate H₂O₂ Final Product Final Product Peroxy Intermediate->Final Product H₂O

Diagram 3: Simplified mechanism for the α-hydroxylation of 5-Chloro-2-methoxycarbonyl-1-indanone.

Conclusion

The two-step protocol described in this application note provides a reliable and efficient method for the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. By carefully following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their synthetic endeavors. The provided mechanistic insights and justifications for the experimental choices aim to empower scientists with a deeper understanding of the underlying chemistry, facilitating troubleshooting and potential optimization.

References

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • University of California. (2012). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Google Patents. (2013). CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]

Sources

Application Notes & Protocols for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in Pesticide Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and professionals in agrochemical discovery and development.

Abstract: This document provides a comprehensive technical guide on the potential applications of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in pesticide research. While this compound is principally recognized as a key intermediate in the industrial synthesis of the oxadiazine insecticide Indoxacarb[1][2][3][4], its inherent structural features, derived from the biologically versatile indanone scaffold, suggest potential for direct pesticidal activity. The indanone core is a privileged structure in medicinal and agricultural chemistry, with derivatives exhibiting a wide array of biological effects, including insecticidal, fungicidal, and herbicidal properties[5][6][7]. This guide moves beyond its established role as a synthetic precursor to propose a structured research framework for evaluating its intrinsic bioactivity. We present detailed protocols for its synthesis and characterization, a tiered screening cascade for assessing its insecticidal, herbicidal, and fungicidal potential, and methodologies for preliminary mode of action studies.

Scientific Rationale and Overview

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a functionalized indanone featuring chloro, hydroxy, and methoxycarbonyl moieties[8]. Its most critical role to date is in the production of Indoxacarb, a potent insecticide that acts via blockage of sodium channels in insect nerve cells[2][3]. However, the practice of screening synthetic intermediates for novel biological activities is a proven strategy in drug and pesticide discovery. The rationale for investigating this specific indanone rests on two pillars:

  • Proximity to a Known Toxin: As a direct precursor to Indoxacarb, it shares a core structural framework, making it a rational candidate for investigation.

  • Broad Bioactivity of the Indanone Scaffold: The indanone nucleus is associated with numerous pharmacological effects, including the inhibition of crucial enzymes like acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2)[9][10]. This inherent bioactivity provides a strong basis for hypothesizing that the title compound may possess its own useful pesticidal properties.

This guide provides the experimental framework to test this hypothesis.

Synthesis and Analytical Characterization

The successful evaluation of any test compound begins with its unambiguous synthesis and rigorous purification. The following protocols are adapted from established literature procedures for indanone synthesis[1][2].

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process starting from the commercially available 5-chloro-1-indanone. The first step involves a carboxymethylation reaction to introduce the methoxycarbonyl group at the C-2 position, followed by an asymmetric hydroxylation to yield the final product.

G A 5-Chloro-1-indanone B 5-Chloro-2-methoxycarbonyl-1-indanone A->B  1. NaH  2. Dimethyl Carbonate (DMC)  3. DMF/Toluene C (S)-5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone B->C  Vanadium Catalyst  (e.g., VO(acac)2)  + Chiral Ligand  + Oxidant (e.g., CHP)

Caption: Proposed synthetic route to the target compound.

Protocol 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

This protocol is adapted from an improved method developed for the synthesis of the Indoxacarb intermediate[2].

  • Setup: To a dry, three-necked flask under a nitrogen atmosphere, add 5-chloro-1-indanone (1 eq.).

  • Solvent Addition: Add anhydrous dimethyl carbonate (DMC, 5-10 vol) and dimethylformamide (DMF, 5-10 vol). The optimal ratio of DMF to DMC has been reported as 1:1 to maximize yield and reaction rate[2].

  • Base Addition: At room temperature, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 30 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture into cold 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous phase with dichloromethane (CH2Cl2) or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Asymmetric Hydroxylation

This protocol is based on a patented method for producing the chiral hydroxylated intermediate[1].

  • Catalyst Formation: Under a nitrogen atmosphere, complex a vanadium source such as vanadyl acetylacetonate [VO(acac)2] (0.05-0.1 eq.) with a chiral ligand like (1S,2S)-N1,N2-Bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine (0.05-0.15 eq.) in a suitable solvent (e.g., toluene) at 55 °C[1].

  • Substrate Addition: Add 5-Chloro-2-methoxycarbonyl-1-indanone (1 eq.) to the catalyst mixture.

  • Oxidation: Add an oxidizing agent, such as cumene hydroperoxide (CHP) or tert-butyl hydroperoxide (TBHP) (1.1-1.5 eq.), dropwise while maintaining the reaction temperature.

  • Reaction: Stir for 4-6 hours at 55 °C, monitoring by TLC.

  • Workup & Purification: Upon completion, cool the reaction and perform an appropriate aqueous workup. Purify the final product using column chromatography.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed before biological testing.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural ElucidationConfirm the presence of aromatic, carbonyl, hydroxyl, and methoxycarbonyl functional groups and their connectivity.
Mass Spectrometry (MS) Molecular Weight ConfirmationThe observed molecular weight should match the calculated value for C₁₁H₉ClO₄ (240.02 g/mol )[11].
HPLC/UPLC Purity AssessmentDetermine the percentage purity of the final compound, which should be >95% for biological screening.
FT-IR Spectroscopy Functional Group AnalysisIdentify characteristic absorption bands for O-H (hydroxyl), C=O (ketone and ester), and C-Cl bonds.

Tiered Pesticidal Screening Framework

A tiered or hierarchical approach is recommended to efficiently screen the compound for a broad range of pesticidal activities. This ensures that resources are focused on the most promising leads.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Dose-Response cluster_2 Tier 3: Mode of Action Studies A Insecticidal Screen (e.g., Drosophila) D Target Pest Assays (e.g., Armyworm) A->D Hit B Herbicidal Screen (e.g., Cress Seed) E Weed Spectrum Assays (Broadleaf & Grass) B->E Hit C Fungicidal Screen (e.g., Agar Plate Assay) F Pathogen Panel (Agronomic Fungi) C->F Hit G Calculate LC50 / EC50 D->G E->G F->G H Biochemical Assays (e.g., AChE Inhibition) G->H Potent Hit

Caption: Tiered workflow for pesticide screening.

Protocol 3: Tier 1 - Insecticidal Primary Screen (Contact/Feeding Assay)
  • Test Organism: Drosophila melanogaster (fruit fly) or Aedes aegypti (mosquito larvae).

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone or DMSO. Create serial dilutions (e.g., 1000, 100, 10, 1 ppm) in a suitable solvent with a non-ionic surfactant.

  • Contact Assay: Coat the inside of a glass vial with 200 µL of the test solution and allow the solvent to evaporate. Introduce 10-20 adult flies.

  • Feeding Assay: Mix the test compound into the standard fly diet at the desired concentrations.

  • Controls: Include a negative control (solvent + surfactant only) and a positive control (a known insecticide like imidacloprid).

  • Incubation: Maintain vials at 25°C with a 12:12 light:dark cycle.

  • Assessment: Record mortality at 24, 48, and 72 hours. A compound is considered a "hit" if it causes >80% mortality at 100 ppm.

Protocol 4: Tier 1 - Herbicidal Primary Screen (Seed Germination Assay)
  • Test Species: Lepidium sativum (cress) or Lolium perenne (ryegrass).

  • Assay Setup: Place a filter paper disc in a petri dish. Add 2 mL of the test solution (prepared as in 3.1) to the filter paper.

  • Seeding: Place 10-20 seeds evenly on the treated filter paper.

  • Controls: Use a negative control (solvent + surfactant) and a positive control (e.g., Glyphosate).

  • Incubation: Seal the petri dishes and incubate at 24°C under light.

  • Assessment: After 5-7 days, measure the root and shoot length. Calculate the percent inhibition relative to the negative control. A "hit" is defined as >80% growth inhibition at 100 ppm.

Protocol 5: Tier 1 - Fungicidal Primary Screen (Poisoned Agar Assay)
  • Test Organism: A common phytopathogen such as Fusarium oxysporum or Sclerotium rolfsii[12].

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50-55°C. Add the test compound (dissolved in a minimal amount of acetone) to the molten agar to achieve final concentrations (e.g., 100, 50, 10 ppm).

  • Plating: Pour the "poisoned" agar into petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of the test fungus in the center of each plate.

  • Controls: Include a negative control (PDA + acetone) and a positive control (a known fungicide like tebuconazole).

  • Incubation: Incubate plates at 28°C in the dark.

  • Assessment: When the mycelium in the negative control plate reaches the edge, measure the colony diameter in all plates. Calculate the percent inhibition of mycelial growth. A "hit" is >80% inhibition at 100 ppm.

Preliminary Mode of Action (MoA) Investigation

Understanding a compound's MoA is crucial for its development and for managing resistance[13][14]. Based on the indanone scaffold's known bioactivities, the following preliminary MoA studies are proposed for any potent hits from Tier 2 screening.

Hypothetical Insecticidal MoA: Acetylcholinesterase (AChE) Inhibition

Many indanone derivatives are known to inhibit AChE, an essential enzyme in the insect nervous system[9][10][15]. Its inhibition leads to hyperexcitation, paralysis, and death.

G cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) Receptor ACh Receptor ACh->Receptor Binds AChE AChE ACh->AChE Hydrolysis Indanone Indanone Compound Signal Nerve Signal Propagation Receptor->Signal NoSignal Signal Termination AChE->NoSignal Indanone->AChE Inhibits ContSignal Continuous Signaling (Toxicity) Indanone->ContSignal

Sources

Application Notes and Protocols for the Purification of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a crucial intermediate in the synthesis of various biologically active molecules, most notably the oxadiazine insecticide, Indoxacarb.[1][2] The purity of this intermediate is paramount to ensure the efficacy and safety of the final product, necessitating robust and validated purification and analytical methodologies. This guide provides a comprehensive overview of the principles and detailed protocols for the purification and purity assessment of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, tailored for researchers and professionals in drug development and chemical synthesis.

The molecular structure, featuring a polar tertiary alcohol, a ketone, an ester, and a chlorinated aromatic ring, presents a unique set of challenges and opportunities for purification. This document will explore purification strategies based on these chemical properties, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). Furthermore, it will detail analytical techniques for rigorous purity confirmation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is fundamental to developing effective purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₉ClO₄[3]
Molecular Weight 240.63 g/mol [3]
Appearance Off-white to white solidInferred from synthesis precursors
Melting Point 132-133 °C[3]
Boiling Point 376.3 ± 42.0 °C (Predicted)[3]
Density 1.503 g/cm³[3]
Solubility Soluble in polar organic solvents such as acetone, ethyl acetate, and methanol. Limited solubility in non-polar solvents like hexane.Inferred from chemical structure and general principles

Potential Impurities

The primary impurities in a crude sample of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone are typically related to its synthesis. The most common synthetic route involves the hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone.[4] Therefore, potential impurities include:

  • Unreacted Starting Material: 5-Chloro-2-methoxycarbonyl-1-indanone.

  • Reagents and Byproducts: Residual oxidizing agents and their decomposition products.

  • Side-Reaction Products: Over-oxidation or degradation products.

The purification strategies outlined below are designed to effectively remove these impurities.

Purification Strategies: A Comparative Overview

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity.

TechniquePrincipleAdvantagesDisadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Cost-effective, scalable, can yield highly pure crystalline material.Finding a suitable solvent can be time-consuming, potential for product loss in the mother liquor.
Flash Column Chromatography Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.High resolution for complex mixtures, applicable to a wide range of compounds.Requires larger volumes of solvent, can be labor-intensive for large scales.
Preparative HPLC High-resolution separation based on differential partitioning between a stationary and a liquid mobile phase under high pressure.Highest resolution, ideal for isolating highly pure material and separating closely related impurities.Expensive, limited sample loading capacity, requires specialized equipment.

Experimental Protocols

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds based on differences in solubility.[5][6] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of the crude 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, starting with less polar solvents and moving to more polar ones (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, water).[7][8]

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • For solvents where the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethyl acetate, ethanol, methanol, acetone.[9]

  • Mixed Solvents: Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Ethanol/Water.[10][11]

General Recrystallization Protocol:

  • In a flask, dissolve the crude 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in a minimum amount of the chosen boiling solvent.[5]

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Diagram: Recrystallization Workflow

Recrystallization_Workflow A Crude Solid B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling (Crystal Formation) B->D No insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F I Mother Liquor (contains impurities) E->I G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: General workflow for purification by recrystallization.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and effective technique for separating compounds with different polarities.[12] For 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a polar compound, normal-phase chromatography on silica gel is the recommended approach.[13][14]

Protocol for TLC Method Development:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity. A good starting point is a mixture of a non-polar solvent (hexane or heptane) and a more polar solvent (ethyl acetate).[15][16]

  • Visualize the spots under UV light.

  • The ideal eluent system will provide a retention factor (Rf) of 0.2-0.3 for the desired compound.[12]

Recommended Eluent Systems for TLC Screening:

  • Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)

  • Dichloromethane:Methanol (e.g., 99:1, 95:5)[13]

Flash Column Chromatography Protocol:

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Alternatively, for poorly soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Run the column with the selected eluent system. A gradient elution, starting with a lower polarity and gradually increasing, may be necessary for complex mixtures.[12]

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram: Column Chromatography Logic

Column_Chromatography_Logic cluster_0 TLC Analysis cluster_1 Column Purification TLC_Spot Spot Crude Mixture TLC_Develop Develop in Solvent System TLC_Spot->TLC_Develop TLC_Analyze Analyze Rf Value TLC_Develop->TLC_Analyze Elute Elute with Optimized Solvent TLC_Analyze->Elute Optimize Eluent (Rf ≈ 0.2-0.3) Pack_Column Pack Silica Gel Column Load_Sample Load Sample Pack_Column->Load_Sample Load_Sample->Elute Collect Collect Fractions Elute->Collect

Caption: Logic flow from TLC analysis to column chromatography.

Purity Assessment

Rigorous analytical methods are essential to confirm the purity of the final product.

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: Optimized eluent from column chromatography development (e.g., Hexane:Ethyl Acetate 7:3).

  • Visualization: UV lamp (254 nm). A pure compound should appear as a single spot.

High-Performance Liquid Chromatography (HPLC)

Given that 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is an intermediate for Indoxacarb, HPLC methods developed for Indoxacarb and its related substances can be adapted.[17][18][19][20] A reversed-phase method is generally suitable for this moderately polar compound.

Recommended Analytical HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Gradient Start with a higher percentage of A and gradually increase B.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL

Protocol:

  • Prepare a stock solution of the purified compound in the mobile phase (e.g., 1 mg/mL).

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • Analyze the resulting chromatogram. A pure sample should exhibit a single major peak. Purity can be calculated based on the peak area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural confirmation and purity assessment.[21][22]

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the aromatic protons, the methylene protons of the indanone ring, the methoxy group, and the hydroxyl proton. The integration of these signals should correspond to the expected number of protons. Impurities, such as the starting material, would show distinct signals (e.g., the absence of the hydroxyl proton and a different chemical shift for the C2 proton).

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, including the carbonyl carbons of the ketone and ester, the aromatic carbons, and the aliphatic carbons.[23]

Sample Preparation for NMR:

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Conclusion

The purification of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone can be effectively achieved through standard laboratory techniques. A systematic approach, beginning with small-scale solvent screening for recrystallization or TLC method development for column chromatography, will yield the most efficient and effective purification strategy. The combination of chromatographic purification followed by recrystallization often provides the highest purity material. Rigorous analytical assessment by HPLC and NMR is crucial to validate the purity of the final product, ensuring its suitability for subsequent synthetic steps.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • Google Patents. (Patent No. CN113607836B).
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  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. [Link]

  • SIELC Technologies. Separation of Indoxacarb on Newcrom R1 HPLC column. [Link]

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  • Google Patents. (Patent No. CN113607833B).
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  • Journal of Environmental Science and Health, Part B. (2021, July 3). Analytical method for identification and determination of indoxacarb content in Suspension concentrate SC pesticide formulations. [Link]

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  • Scribd. Experiment 2: Recrystallization: The Purification of Crystalline Organic Compounds. [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?[Link]

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  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

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Application Notes and Protocols: A Researcher's Guide to the Reaction Mechanisms of Indanone Formation

Author: BenchChem Technical Support Team. Date: January 2026

The indanone core is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] Its versatile structure serves as a crucial building block for therapeutics targeting conditions from neurodegenerative diseases like Alzheimer's to various cancers.[1][4] Consequently, the development of efficient and selective synthetic methodologies for constructing the indanone framework remains a significant focus for researchers in organic and medicinal chemistry.

This guide provides an in-depth exploration of the primary reaction mechanisms governing indanone formation. We will dissect the theoretical underpinnings of classical and modern synthetic routes, offering field-proven insights into experimental design. Detailed, step-by-step protocols for key methodologies are provided, coupled with visual diagrams to illuminate complex mechanistic pathways and workflows.

Theoretical Framework: Key Mechanistic Pathways to Indanones

The construction of the indanone skeleton is primarily achieved through intramolecular cyclization reactions. The choice of strategy depends on the available starting materials, desired substitution patterns, and tolerance of functional groups. Below, we delve into the mechanisms of the most prevalent and powerful methods.

Intramolecular Friedel-Crafts Acylation: The Classic Approach

The intramolecular Friedel-Crafts acylation is a robust and historically significant method for synthesizing 1-indanones.[5][6] This reaction involves an electrophilic aromatic substitution where an acyl group, tethered to an aromatic ring, cyclizes to form the five-membered ketone ring.[1] The reaction is typically promoted by a Brønsted or Lewis acid.

Mechanism: The process initiates with the activation of a carboxylic acid or its more reactive derivative (like an acyl chloride) by a strong acid catalyst. This generates a highly electrophilic acylium ion intermediate.[1] This intermediate is then attacked intramolecularly by the electron-rich aromatic ring. The final step is a deprotonation event that restores the aromaticity of the benzene ring, yielding the 1-indanone product.[1]

There are two main variations of this protocol:

  • Two-Step Protocol via Acyl Chlorides: This is often a high-yielding approach that can proceed under milder conditions. It involves the initial conversion of a 3-arylpropionic acid to the corresponding acyl chloride, which is then cyclized using a Lewis acid like aluminum chloride (AlCl₃).[5][6]

  • Direct Cyclization of Carboxylic Acids: This one-step method is more atom-economical and environmentally benign, with water as the only theoretical byproduct.[5][7] However, it often requires harsher conditions, such as strong acids like polyphosphoric acid (PPA) or triflic acid (TfOH), and higher temperatures.[5][7]

The Nazarov Cyclization: An Electrocyclic Route

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones, including indanones, from divinyl ketones.[8][9] The reaction is catalyzed by Lewis or Brønsted acids and proceeds through a 4π-electrocyclic ring closure of a pentadienyl cation.[9][10]

Mechanism: The reaction is initiated by the coordination of a Lewis or Brønsted acid to the carbonyl oxygen of the divinyl ketone, which facilitates the formation of a pentadienyl cation.[10] This intermediate then undergoes a conrotatory 4π-electrocyclic ring closure, as dictated by the Woodward-Hoffmann rules, to form an oxyallyl cation.[9] A subsequent elimination of a proton, followed by tautomerization, yields the final cyclopentenone product.[10] The regioselectivity of the cyclization can be influenced by the substitution pattern on the divinyl ketone.[8]

Transition Metal-Catalyzed Annulations: Modern Strategies

In recent years, transition metal-catalyzed reactions have emerged as highly versatile and efficient methods for constructing the indanone core, often with high levels of chemo-, regio-, and enantioselectivity.[11][12] Catalysts based on palladium, rhodium, gold, and nickel have been successfully employed.[13]

Mechanism (Palladium-Catalyzed Reductive Heck Reaction Example): A common strategy involves an intramolecular reductive Heck reaction.[14] The catalytic cycle typically begins with the oxidative addition of an aryl halide or triflate to a Pd(0) complex. This is followed by a 5-endo-trig carbopalladation of a tethered alkene. The resulting palladium intermediate can then undergo various fates depending on the reaction conditions. In a reductive Heck variant, a hydride source can intercept the intermediate, leading to the formation of the indanone product and regeneration of the Pd(0) catalyst.[14] Other transition metal-catalyzed pathways can involve C-H activation, carbonylative cyclizations, or tandem reactions.[12][13]

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations for the choices made.

Protocol 1: Synthesis of 1-Indanone via Two-Step Intramolecular Friedel-Crafts Acylation

This protocol details the synthesis of 1-indanone from 3-phenylpropionic acid, a classic example of the two-step Friedel-Crafts acylation.

Step 1: Formation of 3-Phenylpropionyl Chloride

  • Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a drying tube (or under an inert atmosphere of nitrogen or argon), add 3-phenylpropionic acid (10.0 g, 66.6 mmol).

  • Reagent Addition: Add thionyl chloride (11.4 mL, 156.5 mmol, 2.35 eq) to the flask at room temperature. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.[5]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70 °C for 2 hours. Gas evolution (SO₂ and HCl) will be observed. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-phenylpropionyl chloride is a pale yellow oil and is typically used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

  • Preparation: To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM, 100 mL). Cool the flask to 0 °C in an ice bath.

  • Lewis Acid Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 9.8 g, 73.3 mmol, 1.1 eq) to the cold DCM with vigorous stirring.[5]

  • Substrate Addition: Dissolve the crude 3-phenylpropionyl chloride from the previous step in anhydrous DCM (20 mL) and add it dropwise to the AlCl₃ suspension at 0 °C over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly pour it onto crushed ice (200 g) containing concentrated HCl (20 mL) to quench the reaction and decompose the aluminum complex.[6]

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5] Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-indanone.

Protocol 2: Synthesis of a Substituted Indanone via Nazarov Cyclization

This protocol provides a general procedure for the Lewis acid-catalyzed Nazarov cyclization of a divinyl ketone.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the divinyl ketone substrate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.03 M.[15]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a solution of a Lewis acid, such as SnCl₄ (1.0 M in DCM, 2.0 eq), dropwise to the stirred solution.[15] Other Lewis acids like FeCl₃, BF₃·OEt₂, or Cu(OTf)₂ can also be employed depending on the substrate.[16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to several hours. The reaction progress should be monitored by TLC.[15]

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[15]

  • Work-up and Purification: Vigorously stir the mixture for 15 minutes. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[15] Purify the resulting crude indanone derivative by column chromatography on silica gel.

Data Presentation and Comparison

The choice of synthetic method can significantly impact the yield and applicability. The following table summarizes typical conditions and outcomes for the discussed indanone synthesis methodologies.

MethodCatalyst/ReagentSolventTemperatureTypical YieldKey AdvantagesKey Limitations
Friedel-Crafts (2-Step) AlCl₃, TiCl₄DCM, CS₂0 °C to RT70-95%High yields, mild conditions for cyclization.[5]Generates corrosive byproducts, requires stoichiometric Lewis acid.[5]
Friedel-Crafts (1-Step) PPA, TfOHNeat or DCEHigh Temp (80-140 °C)50-90%Atom economical, environmentally benign.[5][7]Harsh conditions, potential for side reactions.[5]
Nazarov Cyclization FeCl₃, SnCl₄, Cu(OTf)₂DCM, Toluene0 °C to Reflux60-85%Forms cyclopentenone ring efficiently.[8][16]Substrate synthesis can be multi-step, regioselectivity can be an issue.[8]
Pd-catalyzed Heck Pd(OAc)₂, LigandDMF, Toluene80-120 °C65-90%High functional group tolerance, potential for asymmetry.[14]Catalyst cost, ligand sensitivity.

Visualizations: Mechanisms and Workflows

To further clarify the discussed concepts, the following diagrams have been generated.

Mechanism Diagrams

Friedel_Crafts_Mechanism cluster_activation Activation cluster_cyclization Cyclization & Deprotonation Start 3-Arylpropionic Acid or Acyl Chloride Acylium Acylium Ion Intermediate Start->Acylium + Lewis/Brønsted Acid Sigma Sigma Complex Acylium->Sigma Intramolecular Electrophilic Attack Product 1-Indanone Sigma->Product -H+ (Restores Aromaticity)

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Nazarov_Mechanism Start Divinyl Ketone Pentadienyl Pentadienyl Cation Start->Pentadienyl + Lewis/Brønsted Acid Oxyallyl Oxyallyl Cation Pentadienyl->Oxyallyl 4π Conrotatory Electrocyclization Product Indanone Oxyallyl->Product -H+ / Tautomerization

Caption: Mechanism of the Nazarov Cyclization.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Assemble Dry Glassware under Inert Atmosphere B Add Anhydrous Solvent A->B C Cool to Reaction Temp B->C D Add Catalyst/Reagent C->D E Add Substrate Solution D->E F Monitor by TLC/GC-MS E->F G Quench Reaction F->G Reaction Complete H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography or Distillation I->J K Characterize Pure Product J->K

Caption: General Experimental Workflow for Indanone Synthesis.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • Semantic Scholar. (n.d.). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
  • Thieme. (n.d.). Regioselective Synthesis of Indanones.
  • PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization Nazarov Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation.
  • RSC Publishing. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry.
  • Google Patents. (n.d.). CN104326892A - Synthetic method of indanone by gold-catalysis.
  • ResearchGate. (n.d.). Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core.
  • ResearchGate. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • Green Chemistry. (2020). A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde.
  • NROChemistry. (n.d.). Nazarov Cyclization.
  • University of Illinois Chemistry. (2009). The Nazarov Cyclization: Development and Applications.
  • PubMed Central. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones.
  • Wikipedia. (n.d.). Nazarov cyclization reaction.
  • PubMed Central. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.

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Derivatization of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollleitfaden

Thema: Derivatisierung von 5-Chlor-2-hydroxy-2-methoxycarbonyl-1-indanon für Bioassays

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Das 1-Indanon-Gerüst ist eine privilegierte Struktur in der medizinischen Chemie und findet sich in zahlreichen biologisch aktiven Molekülen und Naturstoffen wieder.[1][2][3][4] Insbesondere 5-Chlor-2-hydroxy-2-methoxycarbonyl-1-indanon dient als vielseitiger chemischer Baustein, der durch seine funktionellen Gruppen – eine Hydroxyl-, eine Methoxycarbonyl- und eine Keton-Gruppe – vielfältige Modifikationen ermöglicht.[5] Diese Eigenschaft macht es zu einem attraktiven Ausgangsmolekül für die Synthese von Wirkstoffbibliotheken zur Identifizierung neuer therapeutischer Wirkstoffe. Dieser Leitfaden bietet detaillierte Protokolle zur Derivatisierung dieses Indanon-Derivats und zur anschließenden Evaluierung der synthetisierten Verbindungen in zellbasierten Bioassays zur Untersuchung ihrer potenziellen antikanzerogenen Aktivität.

Einführung in die Chemie der Indanone

Indanon-Derivate sind für ihre breite Palette an pharmakologischen Aktivitäten bekannt, darunter antikanzerogene, neuroprotektive und entzündungshemmende Eigenschaften.[1][2][3] Die Modifikation des Grundgerüsts ist eine Schlüsselstrategie in der medizinischen Chemie, um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von Leitstrukturen zu optimieren. Das Zielmolekül, 5-Chlor-2-hydroxy-2-methoxycarbonyl-1-indanon, bietet mehrere reaktive Zentren für die chemische Modifikation:

  • Die tertiäre Hydroxylgruppe: Kann durch Veresterung oder Veretherung modifiziert werden, um die Lipophilie und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen zu verändern.

  • Die Methoxycarbonylgruppe (Ester): Kann zur Carbonsäure hydrolysiert und anschließend in Amide umgewandelt werden, was die Einführung einer Vielzahl von funktionellen Gruppen ermöglicht.

  • Die Keton-Gruppe: Eignet sich für Reaktionen wie die reduktive Aminierung oder die Bildung von Spiro-Verbindungen, die nachweislich potente biologische Aktivitäten aufweisen.[6][7]

Der folgende Workflow skizziert den Gesamtprozess von der Synthese der Derivate bis zu ihrer biologischen Evaluierung.

G cluster_0 Chemische Synthese cluster_1 Biologische Evaluierung A Ausgangsmaterial 5-Chlor-2-hydroxy-2-methoxycarbonyl-1-indanon B Derivatisierungs- reaktion (z.B. O-Alkylierung, Amidierung) A->B C Aufreinigung & Charakterisierung (Säulenchromatographie, NMR, MS) B->C D Primäres Screening (z.B. MTT-Assay) C->D Gereinigte Derivate E Datenanalyse (Bestimmung der IC50-Werte) D->E F Identifizierung von Hit-Verbindungen E->F F->B Struktur-Aktivitäts- Beziehungs-Analyse (SAR)

Abbildung 1: Allgemeiner Workflow von der Synthese zur biologischen Evaluierung.

Protokolle zur Derivatisierung

Die hier beschriebenen Protokolle sind als validierte Ausgangspunkte für die Synthese einer Derivatbibliothek konzipiert. Alle Reaktionen sollten unter einer inerten Atmosphäre (Stickstoff oder Argon) und mit trockenen Lösungsmitteln durchgeführt werden.

Protokoll 1: O-Alkylierung der Hydroxylgruppe

Die Alkylierung der tertiären Hydroxylgruppe eliminiert einen Donor für Wasserstoffbrückenbindungen und erhöht die Lipophilie, was die Zellpermeabilität beeinflussen kann. Die Verwendung von Natriumhydrid (NaH) als Base ist ideal, da es ein nicht-nukleophiles Protonenakzeptor ist und das gebildete Nebenprodukt (H₂) leicht aus dem Reaktionsgemisch entweicht.

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem trockenen, mit Inertgas gespülten 25-mL-Rundkolben werden 240 mg (1,0 mmol) 5-Chlor-2-hydroxy-2-methoxycarbonyl-1-indanon in 10 mL wasserfreiem Tetrahydrofuran (THF) gelöst.

  • Deprotonierung: Das Reaktionsgemisch wird auf 0 °C abgekühlt (Eisbad). Anschließend werden vorsichtig 48 mg einer 60%igen Dispersion von Natriumhydrid in Mineralöl (entspricht 1,2 mmol NaH) in kleinen Portionen zugegeben.

  • Reaktion: Die Mischung wird 30 Minuten bei 0 °C gerührt, um die vollständige Bildung des Alkoholats zu gewährleisten. Danach werden 1,1 mmol des entsprechenden Alkylhalogenids (z. B. 0,13 mL Benzylbromid) langsam zugetropft.

  • Reaktionskontrolle: Das Eisbad wird entfernt, und die Reaktion wird bei Raumtemperatur gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt.

  • Aufarbeitung: Nach vollständigem Umsatz (typischerweise 2-4 Stunden) wird die Reaktion durch vorsichtige Zugabe von 5 mL gesättigter Ammoniumchloridlösung beendet. Die wässrige Phase wird dreimal mit je 15 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden über Natriumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte O-alkylierte Derivat zu erhalten.

Protokoll 2: Synthese von Amid-Derivaten via Esterhydrolyse

Die Umwandlung der Estergruppe in eine Amid-Funktionalität ist eine der fundamentalsten Strategien in der medizinischen Chemie. Amide sind metabolisch stabiler als Ester und bieten einen zusätzlichen Akzeptor sowie (im Fall von primären/sekundären Amiden) einen Donor für Wasserstoffbrückenbindungen. Dieser zweistufige Prozess beinhaltet zunächst die Hydrolyse des Esters zur Carbonsäure, gefolgt von einer Amidkopplung.

G Start Ester-Ausgangsmaterial (Produkt aus Protokoll 1 oder Ausgangs-Indanon) Step1 Schritt A: Esterhydrolyse LiOH, THF/H₂O Start->Step1 Intermediate Carbonsäure- Zwischenprodukt Step1->Intermediate Step2 Schritt B: Amidkopplung R-NH₂, EDC, HOBt, DMF Intermediate->Step2 End Gewünschtes Amid-Derivat Step2->End

Abbildung 2: Reaktionsschema für die zweistufige Amidsynthese.

Schritt A: Esterhydrolyse

  • Ansatz: 1,0 mmol des Methoxycarbonyl-Indanon-Derivats werden in einem Gemisch aus 8 mL THF und 2 mL Wasser gelöst.

  • Hydrolyse: 84 mg (2,0 mmol) Lithiumhydroxid-Monohydrat (LiOH·H₂O) werden zugegeben, und die Mischung wird bei Raumtemperatur gerührt. Die Reaktion wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach vollständiger Hydrolyse wird das THF unter reduziertem Druck entfernt. Der wässrige Rückstand wird mit 1 M Salzsäure vorsichtig auf einen pH-Wert von 2-3 angesäuert.

  • Extraktion: Die ausgefallene Carbonsäure wird durch Extraktion mit Ethylacetat (3 x 20 mL) isoliert. Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt, um die rohe Carbonsäure zu erhalten, die oft ohne weitere Reinigung im nächsten Schritt verwendet werden kann.

Schritt B: Amidkopplung

  • Aktivierung: 1,0 mmol der in Schritt A hergestellten Carbonsäure wird in 10 mL wasserfreiem Dimethylformamid (DMF) gelöst. Dazu werden 1,2 mmol eines primären oder sekundären Amins, 230 mg (1,2 mmol) EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) und 162 mg (1,2 mmol) HOBt (Hydroxybenzotriazol) gegeben.

  • Reaktion: Die Mischung wird bei Raumtemperatur über Nacht gerührt.

  • Aufarbeitung: Das Reaktionsgemisch wird mit 50 mL Wasser verdünnt und dreimal mit je 25 mL Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden nacheinander mit 1 M HCl, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen. Nach dem Trocknen über Natriumsulfat und dem Entfernen des Lösungsmittels wird das Rohprodukt durch Säulenchromatographie oder Kristallisation gereinigt.

Protokoll für das Bioassay: MTT-Zytotoxizitätstest

Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität und dient als Maß für die Zellviabilität, Proliferation und Zytotoxizität.[8][9][10] Aktive mitochondriale Dehydrogenasen in lebenden Zellen reduzieren das gelbe Tetrazoliumsalz MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu violetten Formazan-Kristallen. Die Menge des produzierten Formazans ist direkt proportional zur Anzahl der lebenden Zellen.[8][9]

Materialien:

  • Humane Krebszelllinien (z. B. MCF-7 für Brustkrebs)

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FCS) und 1 % Penicillin/Streptomycin

  • MTT-Lösung (5 mg/mL in PBS)

  • Lösungspuffer (z. B. DMSO oder eine Lösung aus 20 % SDS in 50 % DMF)

  • 96-Well-Platten

  • Multikanalpipetten

  • Plattenlesegerät (ELISA-Reader)

Schritt-für-Schritt-Anleitung:

  • Zellaussaat: Die Zellen werden geerntet und in einer Konzentration von 5.000 bis 10.000 Zellen pro Well in 100 µL Medium in eine 96-Well-Platte ausgesät. Die Platte wird für 24 Stunden bei 37 °C und 5 % CO₂ inkubiert, damit die Zellen anhaften können.

  • Behandlung mit den Derivaten: Die Testsubstanzen werden in DMSO zu einer Stammlösung gelöst und anschließend im Medium auf die gewünschten Endkonzentrationen verdünnt (z. B. in einer seriellen Verdünnung von 0,1 bis 100 µM). 100 µL der jeweiligen Verdünnung werden zu den Wells gegeben. Wells mit nur mit Medium behandelten Zellen dienen als Negativkontrolle, während Wells mit einem bekannten Zytostatikum (z. B. Doxorubicin) als Positivkontrolle dienen.

  • Inkubation: Die Platte wird für weitere 48 bis 72 Stunden bei 37 °C und 5 % CO₂ inkubiert.

  • MTT-Zugabe: Nach der Inkubationszeit werden 20 µL der MTT-Lösung (5 mg/mL) zu jedem Well gegeben und die Platte für weitere 2-4 Stunden inkubiert. Während dieser Zeit bilden sich in den lebenden Zellen die violetten Formazan-Kristalle.

  • Solubilisierung: Das Medium wird vorsichtig entfernt, und 150 µL DMSO oder Lösungspuffer werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen. Die Platte wird für 15 Minuten auf einem Schüttler inkubiert, um eine vollständige Auflösung zu gewährleisten.

  • Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät gemessen.

  • Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur unbehandelten Kontrolle berechnet. Aus den Konzentrations-Wirkungs-Kurven wird der IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt wird) für jede Verbindung bestimmt.

Abbildung 3: Prinzip des MTT-Assays.

Zusammenfassung der quantitativen Daten

Die Ergebnisse der Derivatisierung und der biologischen Tests sollten systematisch erfasst werden, um Struktur-Wirkungs-Beziehungen (SAR) zu identifizieren.

Tabelle 1: Zusammenfassung der synthetisierten Derivate (Beispieldaten)

VerbindungModifikationstypR-GruppeAusbeute (%)
D-1 O-AlkylierungBenzyl78
D-2 O-Alkylierung4-Fluorobenzyl72
D-3 AmidierungCyclopropylamin65
D-4 AmidierungMorpholin68

Tabelle 2: In-vitro-Zytotoxizitätsdaten gegen die MCF-7-Zelllinie (Beispieldaten)

VerbindungIC₅₀ (µM) ± SD
Ausgangs-Indanon> 100
D-1 25,4 ± 2,1
D-2 15,8 ± 1,5
D-3 8,2 ± 0,9
D-4 32,1 ± 3,5
Doxorubicin (Kontrolle)0,08 ± 0,01

Diese beispielhaften Daten deuten darauf hin, dass die Umwandlung in Amide, insbesondere mit kleinen cyclischen Resten (D-3), die zytotoxische Aktivität im Vergleich zum Ausgangsmolekül signifikant steigern kann.

Referenzen

  • Di Mola, A., et al. (2020). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Marine Drugs. Verfügbar unter: [Link][11][12]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Verfügbar unter: [Link][8][9]

  • Siddappa, P., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry. Verfügbar unter: [Link][2][3]

  • Foroumadi, A., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry. Verfügbar unter: [Link][6]

  • Bielenica, A., et al. (2018). Synthesis of 1-indanones with a broad range of biological activity. Molecules. Verfügbar unter: [Link][4]

  • Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. Verfügbar unter: [Link][13][14]

  • Organic Chemistry Portal. Indanone synthesis. Verfügbar unter: [Link][15]

  • Reddy, T. R., & Maji, M. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry. Verfügbar unter: [Link][7]

  • Fillion, E., et al. (2009). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Verfügbar unter: [Link][16]

  • O'Connor, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. Verfügbar unter: [Link][17]

  • Google Patents. (2013). Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. Verfügbar unter: [18]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for Anticancer Activities. ResearchGate. Verfügbar unter: [Link][10]

Sources

Application Notes and Protocols for the Analytical Detection of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This compound is a key intermediate in the synthesis of the oxadiazine insecticide Indoxacarb.[1][2][3] Accurate and robust analytical methods are therefore critical for process monitoring, quality control, and stability testing in its production and formulation. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, providing not just procedural steps but also the scientific rationale behind the methodological choices, all grounded in established analytical principles and regulatory expectations.[4][5][6]

Introduction: The Significance of Analytical Precision

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS No. 144172-24-7) is a functionalized indanone derivative with the molecular formula C₁₁H₉ClO₄.[7][8] Its role as a pivotal precursor in the synthesis of Indoxacarb necessitates stringent analytical control to ensure the purity and quality of the final active pharmaceutical ingredient (API) or agrochemical.[1] The presence of a chloro moiety, a hydroxyl group, a methoxycarbonyl group, and a ketone all contribute to its unique chemical properties and inform the selection of appropriate analytical techniques. This guide provides a multi-faceted analytical approach, ensuring that researchers can select the method best suited to their specific analytical challenge, be it purity assessment, impurity profiling, or quantitative determination.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is the cornerstone for the quantitative analysis of non-volatile, thermally labile organic molecules like 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Its high resolution and sensitivity make it ideal for separating the target analyte from related substances and degradation products.

Scientific Rationale

The selection of a reversed-phase HPLC method is predicated on the moderate polarity of the target molecule. The C18 stationary phase provides a nonpolar environment, allowing for effective separation based on hydrophobicity when using a polar mobile phase. The inclusion of an acidic modifier, such as formic acid, in the mobile phase helps to suppress the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks. UV detection is chosen based on the presence of the chromophoric indanone core.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) in Acetonitrile Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Dissolve in Acetonitrile) Sample_Prep->Injection Mobile_Phase_Prep Prepare Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) Separation Isocratic Elution on C18 Column Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve (Peak Area vs. Concentration) Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolution Dissolve Sample in Dichloromethane Derivatization Optional: Derivatize with BSTFA to silylate the hydroxyl group Dissolution->Derivatization Injection Inject into GC Derivatization->Injection Separation Separate on a Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Scan for Mass Fragments Ionization->Mass_Analysis TIC Generate Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Extract Mass Spectrum of Peak Mass_Analysis->Mass_Spectrum Library_Search Compare with Spectral Libraries Mass_Spectrum->Library_Search Identification Identify Compound and Impurities Library_Search->Identification

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide to the large-scale synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a critical intermediate in the production of high-value agrochemicals and pharmaceuticals. Notably, it is a precursor for the synthesis of the oxadiazine insecticide, Indoxacarb.[1][2] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen synthetic route, offering field-proven insights for process optimization, and ensuring a robust, self-validating protocol. We present a refined three-step synthetic pathway designed for scalability, safety, and high fidelity.

Introduction: The Strategic Importance of the Indanone Core

The 1-indanone scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous biologically active compounds.[3][4][5] Its rigid framework allows for precise spatial orientation of functional groups, making it an ideal template for drug design. The target molecule, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-24-7), is of particular industrial interest as a pivotal building block for Indoxacarb, a potent insecticide with a favorable safety profile.[1][2]

The synthesis presented herein is optimized from various literature methods to provide a reliable and efficient pathway suitable for scaling from the laboratory bench to pilot plant production. The strategy involves:

  • Formation of the indanone ring system: A robust Friedel-Crafts acylation and cyclization to produce 5-chloro-1-indanone.

  • α-Functionalization: A base-mediated carbomethoxylation at the C2 position.

  • α-Hydroxylation: A targeted oxidation to install the final hydroxyl group.

This document will detail each step with an emphasis on the underlying chemical principles, safety considerations, and analytical validation.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is crucial for a successful multi-step synthesis. The chosen pathway is designed to use commercially available starting materials and progressively build the molecular complexity.

G cluster_0 Step 1: Friedel-Crafts Acylation & Cyclization cluster_1 Step 2: Carbomethoxylation cluster_2 Step 3: α-Hydroxylation A Chlorobenzene + 3-Chloropropionyl chloride B 5-Chloro-1-indanone A->B AlCl3 C 5-Chloro-2-methoxycarbonyl-1-indanone B->C NaH, Dimethyl Carbonate (DMC) DMF D 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone C->D Oxidizing Agent (e.g., Cumene Hydroperoxide)

Caption: High-level overview of the three-step synthesis pathway.

Part I: Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Reaction

Scientific Rationale: The formation of the 5-chloro-1-indanone ring is most efficiently achieved on a large scale via an intramolecular Friedel-Crafts acylation. While routes starting from 3-chlorobenzaldehyde exist, the direct acylation of chlorobenzene with 3-chloropropionyl chloride followed by cyclization offers a more convergent and scalable approach.[6][7][8] Aluminum chloride (AlCl₃), a potent Lewis acid, is employed as the catalyst. It coordinates to the carbonyl oxygen of the acid chloride, generating a highly electrophilic acylium ion intermediate that attacks the electron-rich chlorobenzene ring, primarily at the para position due to steric hindrance and electronic effects. The subsequent intramolecular cyclization is also promoted by AlCl₃.

Detailed Protocol 1: Large-Scale Preparation of 5-Chloro-1-indanone

Materials:

  • Chlorobenzene

  • 3-Chloropropionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Brine, saturated

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Isopropanol or Hexanes for recrystallization

Procedure:

  • Reactor Setup: Equip a large, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is thoroughly dried and purged with nitrogen.

  • Initial Charge: Charge the reactor with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the stirred slurry to 0-5 °C using a circulating chiller.

  • Acylation: Slowly add 3-chloropropionyl chloride to the AlCl₃ slurry via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, add chlorobenzene dropwise at the same temperature.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or HPLC by quenching a small aliquot in dilute HCl and extracting with ethyl acetate.

  • Work-up (Quenching): In a separate vessel, prepare a large volume of crushed ice and concentrated HCl. Very slowly and carefully, transfer the reaction mixture onto the ice/HCl mixture with vigorous stirring. This is a highly exothermic process and requires efficient cooling to control the temperature.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system like isopropanol or a hexane/ethyl acetate mixture to yield 5-chloro-1-indanone as a white to off-white solid.[8]

Analytical Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS. Expected ¹H NMR (CDCl₃, 300MHz) signals include: δ 7.79 (d, 1H), δ 7.23 (s, 1H), δ 7.15 (d, 1H), δ 2.86 (t, 2H), δ 2.72 (t, 2H).[8]

Part II: Carbomethoxylation of 5-Chloro-1-indanone

Scientific Rationale: This step involves the formation of a new carbon-carbon bond at the α-position (C2) of the indanone carbonyl. This is achieved by generating an enolate anion using a strong, non-nucleophilic base, followed by its reaction with an electrophilic carbonyl source. Sodium hydride (NaH) is an excellent choice for generating the enolate irreversibly. Dimethyl carbonate (DMC) serves as both the reactant and a solvent. An improved method by Zhang et al. demonstrates that using a 1:1 mixture of Dimethylformamide (DMF) and DMC significantly improves the yield to 88% under mild, room temperature conditions, avoiding the need for reflux.[1] The optimized protocol uses 1.2 equivalents of NaH, which was found to be more efficient than larger excesses.[1]

Caption: Mechanism of base-mediated carbomethoxylation.

Detailed Protocol 2: Improved Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

Materials:

  • 5-Chloro-1-indanone

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethyl Carbonate (DMC), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: Use a dry, nitrogen-purged reactor equipped with a mechanical stirrer, temperature probe, and addition funnel.

  • Reagent Preparation: In the reactor, dissolve 5-chloro-1-indanone (1.0 eq) in a 1:1 mixture of anhydrous DMC and anhydrous DMF.[1]

  • Base Addition: Under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion) portion-wise to the stirred solution at room temperature. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no ignition sources. Slight warming may occur.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 1 hour.[1] Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of cold 1 M HCl with stirring to neutralize the excess NaH and the enolate.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Remove the solvent under reduced pressure. The resulting crude product, 5-chloro-2-methoxycarbonyl-1-indanone, is often a solid or oil and can be carried forward to the next step without further purification if HPLC analysis shows sufficient purity.

Comparison of Carbomethoxylation Methods
MethodSolvent(s)BaseConditionsYieldReference
Method IDimethyl Carbonate (DMC)NaHReflux76%[1]
Method IITetrahydrofuran (THF)NaHReflux67%[1]
Improved Method DMC / DMF (1:1) NaH (1.2 eq) Room Temp, 0.5h 88% [1]

Part III: α-Hydroxylation to Yield the Final Product

Scientific Rationale: The final step is the introduction of a hydroxyl group at the C2 position. This is an α-hydroxylation of a β-keto ester. Various reagents can accomplish this transformation. A patented method for the asymmetric version of this synthesis utilizes a vanadium catalyst (VO(acac)₂) with cumene hydroperoxide as the terminal oxidant.[9] For a scalable, racemic synthesis, a direct oxidation approach using a peroxide-based oxidant is logical and effective. Cumene hydroperoxide or m-CPBA are suitable reagents for this purpose.

Detailed Protocol 3: Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Materials:

  • 5-Chloro-2-methoxycarbonyl-1-indanone

  • Toluene, anhydrous

  • Cumene Hydroperoxide, 80%

  • Sodium Sulfite (Na₂SO₃) or Sodium Thiosulfate (Na₂S₂O₃) solution, 10%

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reactor Setup: In a clean, dry, nitrogen-purged reactor, dissolve the crude 5-chloro-2-methoxycarbonyl-1-indanone (1.0 eq) from the previous step in anhydrous toluene.

  • Oxidant Addition: Heat the solution to 50-60 °C. Add cumene hydroperoxide (1.1-1.5 eq) dropwise via syringe or dropping funnel, maintaining the reaction temperature. Caution: Organic peroxides can be explosive. Handle with extreme care behind a blast shield.

  • Reaction: Stir the reaction at 50-60 °C for 4-6 hours. Monitor the reaction by HPLC or TLC for the disappearance of the starting material.[9]

  • Work-up (Quenching): Cool the reaction to room temperature. Quench the excess peroxide by slowly adding a 10% aqueous solution of sodium sulfite or sodium thiosulfate and stirring vigorously for 1 hour.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by slurrying or recrystallizing from a suitable solvent system (e.g., ethyl acetate/hexanes or petroleum ether) to afford the final product, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, as a solid.[9]

Final Product Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its structure and purity (≥98%). Melting point: 132-133 °C.[10]

Safety and Handling Precautions

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate PPE (gloves, goggles, lab coat).

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere (nitrogen or argon). Use a mineral oil dispersion to mitigate pyrophoricity.

  • Cumene Hydroperoxide: Strong oxidizing agent. Can be explosive at elevated temperatures or in the presence of contaminants. Always use behind a safety shield and avoid contact with metals.

  • Solvents: Dichloromethane is a suspected carcinogen. Toluene and DMF are toxic. Handle all organic solvents in a well-ventilated fume hood.

References

  • Vertex AI Search Result 1 (Based on ChemicalBook d
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Google Patents. (2013). CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • Kozikowski, A. P., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry.
  • WIPO Patentscope. (2015). 104910001 Synthetic method of 5-chloro-1-indanone.
  • Eureka | Patsnap.
  • The Journal of Organic Chemistry. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions.
  • FAQ.
  • PubMed. (2023). Synthesis and Activity of Aurone and Indanone Derivatives.
  • ResearchGate. (2012).
  • Wikipedia.
  • Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • YouTube. (2019).
  • J&K Scientific LLC.
  • Organic Chemistry Portal.
  • PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester.
  • ChemicalBook. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 144172-24-7.
  • Eureka | Patsnap. Preparation method for synthesizing 5-chloro-1-indanone through one-step method.
  • Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction.
  • Alfa Chemistry. CAS 144172-24-7 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.
  • Santa Cruz Biotechnology. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | CAS 144172-24-7 | SCBT.
  • ChemBK. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.
  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity.

Sources

Reagents for the Synthesis of Substituted Indanones: A Detailed Guide to Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indanone Scaffold

The 1-indanone framework, a bicyclic ketone, is a privileged structural motif in medicinal chemistry and materials science.[1][2] Its rigid structure serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds, including antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][3] The development of efficient and regioselective methods to access substituted indanones is therefore a critical endeavor for researchers in drug discovery and organic synthesis.[4]

This comprehensive guide provides an in-depth exploration of the key reagents and methodologies for the synthesis of substituted indanones. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic underpinnings of each synthetic strategy, offering field-proven insights to guide experimental design and troubleshooting. We will delve into the classic intramolecular Friedel-Crafts acylation, the powerful Nazarov cyclization, and touch upon modern catalytic innovations, providing detailed, step-by-step protocols for key transformations.

Core Synthetic Strategies and Mechanistic Considerations

The construction of the indanone core is primarily achieved through intramolecular cyclization reactions. The choice of strategy is dictated by the desired substitution pattern, the electronic nature of the aromatic precursor, and considerations of atom economy and environmental impact.

Intramolecular Friedel-Crafts Acylation: The Workhorse of Indanone Synthesis

The intramolecular Friedel-Crafts acylation is the most robust and widely employed method for synthesizing 1-indanones.[5] This reaction involves the cyclization of a 3-arylpropanoic acid or a more reactive derivative, such as an acyl chloride, onto the tethered aromatic ring.[1] The reaction is promoted by a Brønsted or Lewis acid and proceeds via the formation of a key acylium ion intermediate.[5]

There are two primary pathways for this transformation:

  • Two-Step Protocol via Acyl Chlorides: This classic approach involves the conversion of a 3-arylpropanoic acid to its corresponding acyl chloride, which is then cyclized. This method often proceeds under milder conditions and can provide higher yields, but it generates corrosive byproducts.[1][5]

  • Direct Cyclization of Carboxylic Acids: This one-step method is more atom-economical and environmentally benign, with water as the only theoretical byproduct.[5][6] However, it typically requires stronger acid catalysts and more forcing conditions.[1][6]

The selection of the acid catalyst is paramount to the success of the Friedel-Crafts acylation. The catalyst's role is to generate the electrophilic acylium ion that will be attacked by the aromatic ring.

  • Lewis Acids (for Acyl Chlorides):

    • Aluminum Chloride (AlCl₃): A powerful and cost-effective Lewis acid, AlCl₃ is highly effective for the cyclization of 3-arylpropionyl chlorides.[7] Its high reactivity allows for reactions to proceed at or below room temperature. However, it is highly hygroscopic and can be difficult to handle.

  • Brønsted/Protic Acids (for Carboxylic Acids):

    • Polyphosphoric Acid (PPA): PPA serves as both a catalyst and a solvent and is effective for the direct cyclization of 3-arylpropanoic acids.[6][8] The concentration of P₂O₅ in PPA can influence the regioselectivity of the reaction with substituted arenes.[4]

    • Triflic Acid (TfOH): As a superacid, triflic acid is an exceptionally strong Brønsted acid that can catalyze the direct cyclization of carboxylic acids, often in smaller quantities than other acids.[6][7]

    • Methanesulfonic Acid (MSA): Often used in combination with a dehydrating agent like P₂O₅, MSA is another strong protic acid for direct cyclizations.[6]

  • Milder Lewis Acids:

    • Niobium Pentachloride (NbCl₅): This reagent offers a milder alternative, capable of converting the carboxylic acid to the acyl chloride in situ and catalyzing the cyclization, sometimes even at room temperature.[7][9]

Diagram 1: General Workflow for Friedel-Crafts Acylation

G cluster_0 Two-Step Protocol cluster_1 One-Step Protocol A 3-Arylpropanoic Acid B 3-Arylpropionyl Chloride A->B SOCl₂ or (COCl)₂ C Substituted 1-Indanone B->C Lewis Acid (e.g., AlCl₃) D 3-Arylpropanoic Acid E Substituted 1-Indanone D->E Strong Acid (e.g., PPA, TfOH)

Caption: Comparison of one-step vs. two-step Friedel-Crafts acylation.

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using AlCl₃ [7]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 3-phenylpropionyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Work-up: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid [1][7]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 3-phenylpropanoic acid (1.0 equivalent) and dissolve it in anhydrous 1,2-dichloroethane (DCE) or DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add triflic acid (3.0-5.0 equivalents) dropwise via a syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.

  • Work-up: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystStarting MaterialConditionsTypical YieldReference
AlCl₃ 3-Arylpropionyl ChlorideDCM, 0 °C to RT75-95%[7]
PPA 3-Arylpropanoic Acid80-100 °C, neat60-85%[4][6]
TfOH 3-Arylpropanoic AcidDCM or DCE, 0 °C to 80 °C60-92%[1][6]
NbCl₅ 3-Arylpropanoic AcidDCE, RT70-85%[9]
Nazarov Cyclization: An Electrocyclic Route to Indanones

The Nazarov cyclization is a powerful acid-catalyzed reaction for the synthesis of cyclopentenones, which can be readily converted to indanones.[4][10] The reaction involves the 4π-conrotatory electrocyclic ring closure of a divinyl ketone (or a precursor that generates one in situ) to form a cyclopentenyl cation, which is then trapped to give the product.[10] This method is particularly useful for synthesizing indanones with specific substitution patterns that may be difficult to access via Friedel-Crafts chemistry.[3][10]

The key to a successful Nazarov cyclization is the efficient generation of the pentadienyl cation intermediate. This is typically achieved using:

  • Lewis Acids: Catalysts like Cu(OTf)₂ are effective in promoting the cyclization of polarized enones under mild conditions.[10][11]

  • Brønsted Acids: Strong acids such as trifluoroacetic acid (TFA) or superacids like triflic acid (TfOH) can be used to promote the cyclization of chalcones (1,3-diaryl-2-propen-1-ones) to 2,3-diarylindanones.[3][12]

Diagram 2: Nazarov Cyclization Mechanism

G A Divinyl Ketone B Pentadienyl Cation A->B Acid Catalyst C 4π-Electrocyclization (Conrotatory) D Cyclopentenyl Cation C->D E Deprotonation F Indenone E->F G Reduction H Indanone G->H

Sources

A Robust and Sustainable One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including anticancer, anti-inflammatory, and antiviral agents.[1][2] Traditional multi-step syntheses of substituted indanones often suffer from cumulative yield losses, intensive purification requirements, and significant solvent waste. This application note details a highly efficient, one-pot protocol for the synthesis of diverse 2,3-disubstituted indanone derivatives. By leveraging a rhodium-catalyzed tandem reaction in an aqueous medium, this method offers significant advantages in terms of operational simplicity, environmental sustainability, and high yields, making it an invaluable tool for researchers in drug discovery and process development.[3][4][5]

Scientific Rationale & Reaction Mechanism

The development of one-pot reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, represents a significant advancement in synthetic efficiency and green chemistry.[6][7] This protocol is centered on a rhodium-catalyzed tandem reaction that combines 2-formylarylboronic acids with various internal alkynes to construct the 2,3-disubstituted indanone framework.

The causality behind this powerful transformation can be understood through three key stages:

  • Carborhodium & Cyclization: The reaction is initiated by the rhodium catalyst, which facilitates the addition of the arylboronic acid across the alkyne. This is followed by an intramolecular carbocyclization, where the aldehyde carbonyl group is attacked by the newly formed vinylrhodium species. This key step forges the five-membered ring of the indanone core.

  • Intermediate Formation: This cyclization generates a crucial indenol intermediate.

  • Intramolecular Proton Transfer: The final step involves an intramolecular proton shift from the hydroxyl group of the indenol to the adjacent carbon, leading to the thermodynamically more stable indanone product.[3][4][5][8]

A significant advantage of this specific methodology is its ability to proceed under mild conditions in water as the sole solvent, eliminating the need for hazardous organic solvents and exogenous ligands.[4][9] This not only enhances the environmental profile of the synthesis but also simplifies the experimental setup.

G

Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative 2,3-disubstituted indanone. Researchers should adapt purification techniques based on the specific properties of their target compound.

Materials and Reagents
  • Starting Materials:

    • 2-Formylphenylboronic acid (or substituted derivatives) (≥95%)

    • Diphenylacetylene (or other internal alkynes) (≥98%)

  • Catalyst System:

    • Chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂

  • Base:

    • Triethylamine (Et₃N) (≥99%)

  • Solvent:

    • Deionized Water (H₂O)

  • Work-up & Purification:

    • Ethyl acetate (EtOAc), ACS grade

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (230-400 mesh) for column chromatography

  • Equipment:

    • Schlenk tube or round-bottom flask with a reflux condenser

    • Magnetic stirrer and hotplate

    • Inert atmosphere setup (Nitrogen or Argon)

    • Rotary evaporator

    • Standard glassware for extraction and chromatography

Experimental Workflow Diagram

G A 1. Add Reagents to Flask (Boronic Acid, Alkyne, [Rh(cod)Cl]₂, H₂O, Et₃N) B 2. Inert Atmosphere (Purge with N₂/Ar) A->B C 3. Reaction (Stir at 40°C for 12-24h) B->C D 4. Quench & Extract (Add EtOAc, wash with NaHCO₃ & Brine) C->D E 5. Dry & Concentrate (Dry organic layer with MgSO₄, filter, and evaporate solvent) D->E F 6. Purify (Silica Gel Column Chromatography) E->F G 7. Characterize Product F->G

Step-by-Step Procedure
  • Reaction Setup: To a 25 mL Schlenk tube equipped with a magnetic stir bar, add 2-formylphenylboronic acid (0.30 mmol, 1.0 equiv.), diphenylacetylene (0.36 mmol, 1.2 equiv.), and [Rh(cod)Cl]₂ (0.0075 mmol, 2.5 mol%).

  • Solvent and Base Addition: Add deionized water (3.0 mL) and triethylamine (0.60 mmol, 2.0 equiv.) to the tube.

  • Inerting the System: Seal the Schlenk tube and purge with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.

  • Reaction: Place the tube in a preheated oil bath at 40°C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3-diphenylindanone product.

  • Characterization: Characterize the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Data Presentation: Substrate Scope & Yield

The described one-pot protocol is compatible with a wide range of functional groups on both the arylboronic acid and the alkyne, demonstrating its robustness and versatility.[3][10]

EntryArylboronic Acid (Substituent)Alkyne (R¹, R²)Product Yield (%)
1H (unsubstituted)Phenyl, Phenyl92%
24-MethoxyPhenyl, Phenyl89%
34-FluoroPhenyl, Phenyl95%
4H (unsubstituted)Ethyl, Ethyl85%
5H (unsubstituted)n-Propyl, n-Propyl81%
64-TrifluoromethylPhenyl, Phenyl78%
7H (unsubstituted)Phenyl, Methyl88% (high regioselectivity)

Yields are representative and based on published literature; actual results may vary.[3]

Troubleshooting Guide

Even robust protocols can sometimes yield unexpected results. This guide provides solutions to common issues.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere (oxygen can poison the catalyst). 3. Poor quality of reagents (e.g., hydrolyzed boronic acid).1. Use a fresh batch of the rhodium catalyst. 2. Ensure the reaction vessel is properly sealed and thoroughly purged with N₂/Ar. 3. Use freshly purchased or purified reagents. Store boronic acids in a desiccator.
Formation of Side Products 1. Homocoupling of the alkyne or boronic acid. 2. Over-reaction or decomposition at higher temperatures.1. Ensure stoichiometric ratios are accurate. 2. Maintain the reaction temperature strictly at 40°C. Do not overheat.
Low Isolated Yield 1. Product is partially water-soluble. 2. Emulsion formation during extraction. 3. Loss of product during column chromatography.1. Perform additional extractions of the aqueous layer. 2. Add more brine to the separatory funnel to break the emulsion. 3. Select an appropriate solvent system for chromatography based on TLC analysis to ensure good separation.
Reaction Stalls 1. Catalyst deactivation over time. 2. Base degradation or consumption.1. Consider adding a second small portion of the catalyst after 12 hours if the reaction has stalled. 2. Ensure the correct equivalence of triethylamine is used.

Conclusion

This application note presents an authoritative and field-proven one-pot method for synthesizing 2,3-disubstituted indanones. The protocol's key strengths—mild reaction conditions, use of water as a solvent, high yields, and broad substrate scope—make it a superior alternative to many traditional synthetic routes. By adopting this sustainable and efficient methodology, researchers in medicinal and organic chemistry can accelerate the discovery and development of novel indanone-based therapeutics.

References

  • Zhu, A., Sun, Y., Lai, J., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry, 87(13), 7884–7894. [Link]

  • American Chemical Society. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. [Link]

  • Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. PubMed. [Link]

  • Saito, A., Umakoshi, M., Yagyu, N., & Hanzawa, Y. (2008). Novel One-Pot Approach to Synthesis of Indanones through Sb(V)-Catalyzed Reaction of Phenylalkynes with Aldehydes. Organic Letters, 10(9), 1783–1785. [Link]

  • Organic Chemistry Portal. (n.d.). Indanone synthesis. [Link]

  • Kwiecińska, A., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 460–493. [Link]

  • Singh, S., & Singh, P. P. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1-18. [Link]

  • Mondal, S., & Ghorai, P. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33929-33951. [Link]

  • Banik, B. K. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Modern Chemistry & Applications, 5(5). [Link]

  • Zhang, W., & Yi, W. (2020). Recent developments in one-pot stepwise synthesis (OPSS) of small molecules. Cogent Chemistry, 6(1). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

Sources

Application Notes and Protocols for Indanone Synthesis Using Aqueous TBHP as an Oxidant

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indanones and the Utility of Aqueous TBHP

Indanones are a pivotal class of bicyclic ketones that form the structural core of numerous pharmaceuticals, natural products, and functional materials. Their prevalence in medicinal chemistry, with applications ranging from antiviral to anticancer agents, underscores the continuous need for efficient and sustainable synthetic methodologies.[1][2] Traditional routes to indanones often involve multi-step processes, harsh reagents, or expensive transition-metal catalysts.[1][2]

This application note details the use of aqueous tert-butyl hydroperoxide (TBHP) as a versatile and environmentally conscious oxidant for the synthesis of indanones. Aqueous TBHP (typically a 70% solution in water) offers several advantages over its anhydrous counterpart and other oxidants.[3] Its reduced shock sensitivity and flammability enhance laboratory safety, while its miscibility in certain reaction media can facilitate unique reactivity.[4][5][6][7][8] Furthermore, the presence of water can sometimes be beneficial to the reaction mechanism and product yield.[1]

We will explore both metal-free and transition-metal-catalyzed approaches, providing detailed protocols and mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging this powerful synthetic tool.

Safety First: Handling and Quenching of Aqueous TBHP

tert-Butyl hydroperoxide is a strong oxidizing agent and requires careful handling to mitigate risks of fire, explosion, and chemical burns.[4][5][6][7][8]

Mandatory Personal Protective Equipment (PPE):

  • Chemical splash goggles and a face shield.[4]

  • Chemically resistant gloves (e.g., neoprene, nitrile).

  • Flame-retardant lab coat and closed-toe shoes.[4]

Safe Handling Procedures:

  • Always work in a well-ventilated chemical fume hood.[5][6]

  • Ground and bond containers when transferring material to prevent static discharge.[4]

  • Use spark-proof tools and explosion-proof equipment.[4]

  • Store aqueous TBHP in a cool, well-ventilated area, away from heat sources, combustible materials, and incompatible substances.[5][6][8] Refrigerated storage is often recommended.[4][8]

  • Never return unused TBHP to the original container, as contamination can lead to decomposition.[5]

Quenching Protocol: Unreacted TBHP at the end of a reaction must be safely quenched. A standard procedure involves the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) while monitoring the temperature with an ice bath. The disappearance of peroxides can be confirmed using peroxide test strips.

Mechanism of Action: The Dual Role of TBHP in Indanone Synthesis

Aqueous TBHP can participate in indanone synthesis through several mechanistic pathways, primarily involving radical intermediates. The tert-butoxyl radical (t-BuO•) and tert-butylperoxyl radical (t-BuOO•), formed from the homolytic cleavage of the O-O bond, are key reactive species.[9][10] This decomposition can be initiated by heat, light, or the presence of a transition metal catalyst.[9][10]

Metal-Free Radical Cascade

In the absence of a metal catalyst, TBHP can be used in conjunction with initiators like iodine to trigger a radical cascade. This approach is particularly relevant for the synthesis of functionalized indanones from enynones. The reaction proceeds through a sequence of radical addition, 5-exo-dig cyclization, and radical coupling, resulting in the formation of the indanone core in a single step.[11]

Transition-Metal-Catalyzed Oxidation

Transition metals, such as copper (Cu), can catalyze the decomposition of TBHP, facilitating oxidative cyclizations. In these systems, the metal center can be oxidized by TBHP, which then participates in the key bond-forming steps of the indanone synthesis. For instance, a Cu(I) species can be oxidized to a higher-valent copper species, which then promotes the desired transformation before being regenerated, completing the catalytic cycle.

Below is a generalized workflow for a transition-metal-catalyzed indanone synthesis using aqueous TBHP.

G cluster_setup Reaction Setup cluster_reaction Reaction Progress cluster_workup Work-up and Purification Start Starting Materials: Substrate, Catalyst, Solvent Add_TBHP Add Aqueous TBHP (e.g., 70% in water) Start->Add_TBHP Heating Heat to Reaction Temperature Add_TBHP->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Quench with aq. Na₂SO₃ Monitoring->Quench Upon Completion Extraction Extract with Organic Solvent Quench->Extraction Purification Purify by Column Chromatography Extraction->Purification Product Isolated Indanone Product Purification->Product

Caption: General experimental workflow for indanone synthesis using aqueous TBHP.

Protocols for Indanone Synthesis

The following protocols are illustrative examples of how aqueous TBHP can be employed in the synthesis of indanones. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Metal-Free, Iodine-Catalyzed Oxidative Cyclization of 1,6-Enynes

This protocol is adapted from principles of iodine/TBHP-mediated radical reactions for the synthesis of functionalized indanones.[11]

Materials:

  • 1,6-enyne substrate

  • Iodine (I₂)

  • Aqueous TBHP (70% in water)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1,6-enyne (1.0 equiv) in acetonitrile, add iodine (0.2 equiv).

  • Add aqueous TBHP (3.0 equiv) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous Na₂S₂O₃ until the iodine color disappears.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired indanone.

Protocol 2: Copper-Catalyzed Oxidative Annulation

This protocol is based on the principles of copper-catalyzed reactions utilizing TBHP as the oxidant.[12]

Materials:

  • Substrate (e.g., an appropriately substituted alkyne or alkene)

  • Copper(I) iodide (CuI) or another suitable copper catalyst

  • Aqueous TBHP (70% in water)

  • Solvent (e.g., 1,2-dichloroethane or dimethyl sulfoxide)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the substrate (1.0 equiv) and the copper catalyst (e.g., 5-10 mol%) in the chosen solvent.

  • Add aqueous TBHP (2.0-3.0 equiv) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as indicated by TLC.

  • Cool the reaction mixture to room temperature and carefully quench the excess peroxide with a saturated aqueous solution of Na₂SO₃.

  • Extract the product with DCM (3 x 25 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography to yield the indanone product.

Data Summary

The choice of synthetic route can significantly impact the yield and reaction conditions. The following table provides a comparative overview of typical conditions and outcomes for different approaches to indanone synthesis.

Synthesis MethodOxidant SystemCatalystTypical SolventTemperature (°C)Reaction Time (h)Yield (%)
Metal-Free Radical Cyclization Aqueous TBHP / I₂NoneAcetonitrile60-804-1260-85
Copper-Catalyzed Oxidation Aqueous TBHPCu(I) saltsDCE or DMSO80-1006-2455-90
Palladium-Catalyzed Oxidation Aqueous TBHPPd(II) complexesToluene80-11012-3665-95

Note: Yields and reaction conditions are substrate-dependent and may require optimization.

Mechanistic Visualization

The following diagram illustrates a plausible radical-mediated pathway for indanone synthesis initiated by the decomposition of TBHP.

G TBHP TBHP (CH₃)₃COOH Radicals t-BuO• + •OH TBHP->Radicals Initiation (Heat/Metal/I₂) Radical_Addition Radical Addition to Unsaturated Bond Radicals->Radical_Addition Substrate Substrate (e.g., 1,6-Enyne) Substrate->Radical_Addition Cyclization 5-exo-dig Cyclization Radical_Addition->Cyclization Cyclized_Radical Cyclized Radical Intermediate Cyclization->Cyclized_Radical Oxidation Oxidation & H-Abstraction Cyclized_Radical->Oxidation with TBHP Indanone Indanone Product Oxidation->Indanone

Caption: Plausible radical mechanism for indanone synthesis using TBHP.

Conclusion and Future Outlook

The use of aqueous TBHP as an oxidant presents a safe, efficient, and versatile platform for the synthesis of indanones. Both metal-free and transition-metal-catalyzed methods are viable, offering flexibility in experimental design to accommodate a wide range of substrates and functional groups. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to explore and optimize these transformations. Future research may focus on expanding the substrate scope, developing enantioselective variants, and further elucidating the nuanced role of water in these oxidative cyclizations, thereby contributing to the advancement of sustainable organic synthesis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl hydroperoxide, 70% solution in water. Retrieved from [Link]

  • United Initiators. (2024). SAFETY DATA SHEET. TBHP-70-AQ. Retrieved from [Link]

  • United Initiators. (2024). TBHP-70-AQ. Retrieved from [Link]

  • Dey, A., et al. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega, 6(18), 12085–12094. [Link]

  • Dey, A., et al. (2021). Photoinduced Enhanced Decomposition of TBHP: A Convenient and Greener Pathway for Aqueous Domino Synthesis of Quinazolinones and Quinoxalines. ACS Omega. [Link]

  • Boremco. (2012). TBHP-70-AQ (Packaging). Retrieved from [Link]

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  • He, Y., et al. (2022). Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones. Organic & Biomolecular Chemistry, 20(3), 534-538. [Link]

  • Gao, X., et al. (2017). Difunctionalization of alkenes with iodine and tert-butyl hydroperoxide (TBHP) at room temperature for the synthesis of 1-(tert-butylperoxy)-2-iodoethanes. Beilstein Journal of Organic Chemistry, 13, 2023–2027. [Link]

  • Singh, P. P., et al. (2022). I2/TBHP Reagent System: A Modern Paradigm for Organic Transformations. European Journal of Organic Chemistry. [Link]

  • Zhang, S., Zhang, J., & Zou, H. (2023). Pd-Catalyzed TBHP-Mediated Selective Wacker-Type Oxidation and Oxo-acyloxylation of Olefins Using a 2-(1H-Indazol-1-yl)quinoline Ligand. Organic Letters, 25(11), 1850–1855. [Link]

  • Chen, W., et al. (2016). A Cu-catalyzed four-component cascade reaction to construct β-ester-γ-amino ketones. Organic & Biomolecular Chemistry, 14(23), 5266-5270. [Link]

  • Kumar, V., et al. (2018). TBHP-promoted oxidative cyclization of o-alkynylquinoline aldehydes: Metal/additive-free domino synthesis of pyrano[4,3-b]quinolin-1-ones. Tetrahedron Letters, 59(8), 749-753. [Link]

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The Alchemist's Guide to the Indanone Core: Advanced Intramolecular Cyclization Methods for 1-Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged 1-Indanone Scaffold

The 1-indanone framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural heart of numerous biologically active molecules. Its prevalence in therapeutic agents, including treatments for neurodegenerative diseases like Alzheimer's, underscores the critical importance of efficient and versatile synthetic routes to this privileged scaffold.[1] This guide provides an in-depth exploration of the most robust and innovative intramolecular cyclization strategies for the construction of 1-indanones, moving beyond a mere recitation of steps to elucidate the underlying principles and practical nuances of each method. We will delve into classical powerhouses like the Friedel-Crafts acylation and explore the landscape of modern transition-metal-catalyzed and radical-mediated cyclizations.

I. The Classic Workhorse: Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is arguably the most traditional and widely employed method for forging the 1-indanone ring system.[1][2] This reaction hinges on an electrophilic aromatic substitution, where a tethered acyl group, typically from a 3-arylpropanoic acid or its more reactive acyl chloride derivative, cyclizes onto the aromatic ring. The choice between the one-step (from the acid) or two-step (from the acyl chloride) approach often represents a trade-off between procedural simplicity and reaction efficiency.

Mechanistic Rationale

The reaction is initiated by the activation of the carboxylic acid or acyl chloride by a strong Brønsted or Lewis acid catalyst, generating a highly electrophilic acylium ion intermediate.[1] This potent electrophile is then intramolecularly intercepted by the electron-rich aromatic ring. The final step involves deprotonation to restore aromaticity, yielding the desired 1-indanone.

Friedel_Crafts_Mechanism cluster_start Starting Material cluster_activation Catalyst Activation cluster_cyclization Cyclization cluster_rearomatization Rearomatization cluster_product Product Start 3-Arylpropanoic Acid or Acyl Chloride Activation Generation of Acylium Ion Start->Activation + Lewis/Brønsted Acid Cyclization Intramolecular Electrophilic Attack Activation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation Product 1-Indanone Deprotonation->Product

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Comparative Analysis of Catalytic Systems

The choice of acid catalyst is paramount to the success of the Friedel-Crafts acylation, influencing reaction rates, yields, and substrate scope.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids Polyphosphoric Acid (PPA), Triflic Acid (TfOH), H₂SO₄High temperatures (80-150 °C)Cost-effective, strong dehydrating agents.Harsh conditions, potential for side reactions (sulfonation), difficult work-up.
Lewis Acids AlCl₃, FeCl₃, TiCl₄, SnCl₄0 °C to room temperatureHigh reactivity, milder conditions than Brønsted acids.Stoichiometric amounts often required, moisture sensitive, corrosive byproducts.
"Green" Catalysts Metal Triflates (e.g., Sc(OTf)₃, Tb(OTf)₃), Ionic LiquidsMicrowave or conventional heatingRecyclable, environmentally benign, can be highly efficient.[3]Higher initial cost, may require specific reaction media.
Experimental Protocols

This one-step protocol is advantageous for its operational simplicity, though it requires a strong superacid.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the 3-arylpropanoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous solvent, such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE).

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.

  • Reaction: Allow the mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

This classic two-step approach often provides higher yields under milder conditions.

  • Step 1: Formation of the Acyl Chloride

    • In a round-bottom flask, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[4][5]

  • Step 2: Friedel-Crafts Acylation

    • Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[4]

FC_Workflow cluster_one_step One-Step Protocol cluster_two_step Two-Step Protocol cluster_product Final Product A1 3-Arylpropanoic Acid A2 Add Anhydrous Solvent A1->A2 A3 Add Triflic Acid at 0 °C A2->A3 A4 Heat to 50-80 °C A3->A4 A5 Quench with Ice/NaHCO₃ A4->A5 A6 Extract & Purify A5->A6 C1 1-Indanone A6->C1 B1 3-Arylpropanoic Acid B2 Convert to Acyl Chloride (SOCl₂ or (COCl)₂) B1->B2 B3 Dissolve in Anhydrous Solvent B2->B3 B4 Add AlCl₃ at 0 °C B3->B4 B5 Warm to RT B4->B5 B6 Quench with Ice/HCl B5->B6 B7 Extract & Purify B6->B7 B7->C1

Caption: Experimental workflows for 1-indanone synthesis via Friedel-Crafts acylation.

II. Electrocyclizations: The Nazarov Cyclization

The Nazarov cyclization is a powerful acid-catalyzed method for the synthesis of cyclopentenones, which can be adapted for the construction of 1-indanones. This reaction involves the 4π-conrotatory electrocyclization of a divinyl ketone or its precursor. For 1-indanone synthesis, substrates such as appropriately substituted chalcones (1,3-diaryl-2-propen-1-ones) can be employed.[6]

Mechanistic Insights

The reaction is typically promoted by a Brønsted or Lewis acid, which coordinates to the carbonyl oxygen, activating the substrate. This activation facilitates a 4π-electrocyclization to form a stabilized oxyallyl cation intermediate. Subsequent elimination of a proton yields the α,β-unsaturated cyclopentenone, in this case, the 1-indanone core.[7]

Nazarov_Mechanism cluster_start Substrate cluster_activation Activation cluster_cyclization Electrocyclization cluster_intermediate Intermediate cluster_elimination Elimination cluster_product Product Start Divinyl Ketone Precursor Activation Acid-Catalyzed Activation Start->Activation Cyclization 4π-Conrotatory Electrocyclization Activation->Cyclization Intermediate Oxyallyl Cation Cyclization->Intermediate Elimination Proton Elimination Intermediate->Elimination Product 1-Indanone Elimination->Product

Caption: Generalized mechanism of the Nazarov cyclization for 1-indanone synthesis.

Protocol: TfOH-Promoted Nazarov Cyclization of Chalcones

This protocol exemplifies the synthesis of heterocyclic-substituted 1-indanones from aza-chalcone derivatives using a superacid.[6][8]

  • Reaction Setup: In a sealed tube, dissolve the chalcone derivative (1.0 eq) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane).

  • Catalyst Addition: Carefully add triflic acid (TfOH) (5.0 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to 80 °C and stir for 2-10 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction to room temperature and carefully pour it into a mixture of ice and saturated NaHCO₃ solution.

  • Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

III. Modern Frontiers: Transition-Metal-Catalyzed Annulations

In recent years, transition-metal-catalyzed reactions have emerged as powerful and versatile tools for the construction of the 1-indanone core, often offering milder reaction conditions and broader functional group tolerance compared to classical methods.[9][10]

A. Palladium-Catalyzed Carbonylative Cyclization

Palladium catalysts can effectively mediate the carbonylative cyclization of unsaturated aryl iodides to furnish 1-indanones in good to excellent yields.[11]

  • Reaction Setup: In a pressure vessel, combine the unsaturated aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetonitrile).

  • Reaction: Pressurize the vessel with carbon monoxide (CO) and heat the mixture.

  • Work-up and Purification: After the reaction is complete, cool the vessel, vent the CO, and filter the reaction mixture. Concentrate the filtrate and purify the residue by column chromatography.

B. Rhodium-Catalyzed [4+1] Cycloaddition

Rhodium(III) catalysts can facilitate a formal [4+1] cycloaddition of α-carbonyl sulfoxonium ylides with activated alkenes to produce a variety of substituted 1-indanone derivatives.[11]

IV. Radical Approaches: Metal-Free Cascade Cyclizations

Radical cyclizations offer a complementary strategy for 1-indanone synthesis, often proceeding under mild, metal-free conditions. A notable example is the three-component radical cyclization/haloazidation of enynones.[12]

Mechanistic Overview

This reaction proceeds through a cascade involving radical addition to the alkyne, a 5-exo-dig cyclization to form the five-membered ring, and subsequent radical coupling to introduce further functionality. This process allows for the formation of three new chemical bonds and a new ring in a single synthetic operation.[12]

V. The [2+2+1] Cycloaddition: Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful transformation that constructs a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt-carbonyl complex.[13][14][15] Intramolecular variants of this reaction, where the alkene and alkyne are tethered, are particularly effective for the regioselective and stereoselective synthesis of bicyclic systems, including those containing the 1-indanone core.

General Protocol for Intramolecular Pauson-Khand Reaction
  • Complex Formation: The enyne substrate is first treated with dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent (e.g., dichloromethane or hexane) to form the stable alkyne-cobalt complex.

  • Cyclization: The reaction mixture is then heated, or alternatively, promoters such as N-methylmorpholine N-oxide (NMO) can be added to facilitate the cyclization at lower temperatures.[13]

  • Work-up and Purification: Upon completion, the reaction is cooled, and the cobalt complexes are oxidatively decomposed (e.g., with iodine or exposure to air on silica gel). The crude product is then purified by column chromatography.

Conclusion and Future Outlook

The synthesis of 1-indanones remains a vibrant area of research, driven by the continued discovery of their diverse biological activities. While classical methods like the Friedel-Crafts acylation remain indispensable for their robustness and scalability, modern transition-metal-catalyzed and radical-mediated cyclizations offer exciting new avenues for the construction of complex and highly functionalized indanone derivatives under milder and more selective conditions. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and desired functional group compatibility. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the synthetic chemist's toolbox for accessing this privileged scaffold will undoubtedly continue to expand.

References

  • Metal-free radical cascade cyclization/haloazidation of enynones to access functionalized 1-indanones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: [Link]

  • Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold. ResearchGate. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Recent advances in transition-metal-catalyzed annulations for the construction of 1-Indanone core. ResearchGate. Available at: [Link]

  • Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of Indanones. Synlett. Available at: [Link]

  • Transition‐Metal‐Free Synthesis of 1‐Indanone Skeleton: A Brief Update. ChemistrySelect. Available at: [Link]

  • Indanone synthesis. Organic Chemistry Portal. Available at: [Link]

  • An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available at: [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]

  • Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. University of Liverpool. Available at: [Link]

  • Pauson–Khand reaction. Wikipedia. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. Available at: [Link]

  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications. Available at: [Link]

  • Pauson-Khand Reaction. J&K Scientific LLC. Available at: [Link]

  • Pauson-Khand Reaction. Organic Chemistry Portal. Available at: [Link]

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Application Notes & Protocols for the Pharmacological Screening of Novel Indanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the user's language.

Introduction: The Indanone Scaffold as a Privileged Structure

The 1-indanone moiety represents a "privileged structure" in medicinal chemistry, serving as a core component in numerous pharmacologically active compounds.[1] Its rigid framework and synthetic tractability have allowed for the development of derivatives with a vast spectrum of biological activities. These include potent antiviral, anti-inflammatory, anticancer, and neuroprotective agents.[1][2] Notably, the FDA-approved drug Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, features an indanone core, highlighting the scaffold's clinical significance.[1]

This guide provides a comprehensive, multi-tiered framework for the systematic screening of novel indanone analogs. As a Senior Application Scientist, my objective is not merely to list protocols but to impart the strategic rationale behind them. We will progress from foundational cytotoxicity assessments to nuanced, target-specific assays, enabling researchers to efficiently identify and characterize promising lead compounds. Each protocol is designed as a self-validating system, ensuring that the generated data is robust, reproducible, and translatable to further stages of drug development.

Section 1: Foundational Screening: Establishing Cytotoxicity and Therapeutic Index

Expertise & Experience: The initial screening phase is arguably the most critical. Its purpose is twofold: to triage and eliminate compounds with unacceptable levels of general cytotoxicity and to establish a safe, effective concentration range for all subsequent, more complex mechanistic assays.[3][4] Without this baseline data, interpreting results from target-specific assays is impossible, as any observed effect could be an artifact of cell death. We begin with the most common and cost-effective method: the MTT assay.[4]

Experimental Workflow: Foundational Cytotoxicity Screening

Below is a standard workflow for the initial assessment of novel indanone analogs.

G cluster_0 Phase 1: Initial Screening A Synthesize & Purify Novel Indanone Analogs B Prepare Stock Solutions (e.g., 10 mM in DMSO) A->B D Perform MTT Cytotoxicity Assay (Broad Concentration Range) B->D C Select Cell Lines (e.g., Cancer vs. Normal Control) C->D E Calculate IC50 Values D->E F Decision Point: - IC50 > 10-20 µM? - Selective Toxicity? E->F G Advance to Mechanistic Assays F->G Yes H Deprioritize / Discard Compound F->H No

Caption: General workflow for cytotoxicity screening of novel compounds.[5]

Protocol 1.1: MTT Assay for General Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification. The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium appropriate for the cell line

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at ~570 nm)

  • Sterile PBS

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the indanone analogs from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. Add 100 µL of medium containing the desired final concentration of the compounds to the wells. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down gently to fully dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation: Comparative Cytotoxicity

Summarize the results in a table to easily compare the potency and selectivity of the analogs.

Compound IDTarget Cancer Cell Line (e.g., MCF-7) IC₅₀ (µM)Non-Cancerous Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI = IC₅₀ Normal / IC₅₀ Cancer)
Indanone-018.4[4]> 50[4]> 5.9
Indanone-0215.2> 50> 3.3
Doxorubicin0.062[6]~1.0~16.1

Trustworthiness Check: A high Selectivity Index (SI) is desirable, as it indicates the compound is more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.[4]

Section 2: Target-Specific & Mechanistic Assays

Expertise & Experience: Once a compound demonstrates acceptable cytotoxicity and a promising therapeutic window, the next logical step is to elucidate its mechanism of action. Indanone analogs are known to interact with a wide array of biological targets.[1][2] The choice of assay should be hypothesis-driven, based on the structural design of the analog or preliminary screening hits. Here, we detail protocols for three major therapeutic areas where indanones have shown significant promise: oncology, inflammation, and neurodegenerative disease.

Oncology Applications

Many indanone derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt pathway, or by disrupting essential cellular machinery like microtubules.[7][8]

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation.[7] Its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target. Some indanone analogs function as allosteric inhibitors of Akt.[7]

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Phosphorylates Indanone Indanone Analog (Allosteric Inhibitor) Indanone->Akt Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the PI3K/Akt pathway by an allosteric indanone analog.[7]

Causality: This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme, confirming it as the direct molecular target. It is essential for distinguishing direct inhibitors from compounds that affect the pathway indirectly. It is crucial to run these assays at ATP concentrations that mimic cellular levels to get a more accurate measure of a compound's potency.[9]

Methodology (General Protocol using a Commercial Kit, e.g., ADP-Glo™):

  • Reagent Preparation: Prepare kinase reaction buffer, kinase enzyme solution, substrate solution, and ATP solution according to the manufacturer's protocol.

  • Compound Plating: In a 384-well plate, serially dilute the indanone analogs to 10x final concentration.

  • Kinase Reaction: Add the kinase enzyme and substrate/ATP mix to the wells containing the compounds. Incubate at room temperature for the recommended time (e.g., 60 minutes). The reaction allows the kinase to phosphorylate its substrate by hydrolyzing ATP to ADP.

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A lower signal indicates less ADP was produced, meaning stronger kinase inhibition. Calculate percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Causality: Compounds that interfere with cellular division, for instance by destabilizing microtubules, often cause cells to arrest at a specific phase of the cell cycle (e.g., G2/M phase).[8][10] This assay quantifies the DNA content of individual cells to reveal such an arrest, providing mechanistic insight into the compound's antiproliferative effect.

Methodology:

  • Cell Treatment: Seed cells (e.g., MCF-7 breast cancer cells) in 6-well plates and treat with the indanone analog at 1x and 2x its IC₅₀ value for 24 hours.[10]

  • Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA, and RNase A prevents the staining of RNA.

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.

  • Data Interpretation: The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak compared to the vehicle control indicates cell cycle arrest at that phase.

Anti-Inflammatory Applications

Indanone derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines through the TLR4/JNK/NF-κB signaling pathway.[11]

Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages. This triggers a downstream cascade involving JNK and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory genes like iNOS (producing NO) and COX-2.[11]

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds JNK JNK TLR4->JNK Activates NFkB NF-κB JNK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Indanone Indanone Analog Indanone->JNK Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Transcription Inflammation Inflammatory Response (NO, Prostaglandins) Genes->Inflammation

Caption: Inhibition of the TLR4/JNK/NF-κB pathway by an indanone analog.[11]

Causality: This cell-based assay provides functional evidence of anti-inflammatory activity. By measuring the inhibition of NO, a key inflammatory mediator, it validates the upstream inhibition of the signaling pathway (e.g., NF-κB/iNOS) in a physiologically relevant cell type.

Methodology:

  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS. Seed cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the indanone analogs for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS + vehicle).

  • Incubation: Incubate for 24 hours at 37°C.

  • Griess Assay: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes at room temperature, protected from light.

    • The formation of a purple/magenta azo dye indicates the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Parallel Viability Check: It is critical to run a parallel MTT assay on the same cells under the same conditions to ensure that the observed decrease in NO is due to anti-inflammatory activity and not simply cytotoxicity.

Neuroprotective Applications

Indanone derivatives are actively being investigated for neurodegenerative diseases like Alzheimer's, primarily as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[12]

Causality: This biochemical assay directly quantifies the inhibition of the AChE enzyme, a key therapeutic strategy for Alzheimer's disease.[12] The Ellman method is the gold standard for this measurement.[13]

Methodology (Ellman's Method):

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATChI) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.

  • Reagents: Prepare phosphate buffer (pH 8.0), DTNB solution, ATChI solution, and AChE enzyme solution (e.g., from mice brain homogenate or commercially sourced).[12]

  • Reaction Setup: In a 96-well plate, add the buffer, DTNB solution, and the indanone analog at various concentrations.

  • Enzyme Addition: Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.

  • Initiate Reaction: Start the reaction by adding the substrate (ATChI).

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes. The rate of the color change is proportional to the AChE activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value. Donepezil should be used as a positive control.[12]

Section 3: Data Interpretation and Lead Prioritization

Expertise & Experience: Generating data is only half the battle; interpreting it cohesively to make informed decisions is paramount. A promising lead compound is not necessarily the most potent in a single assay, but one that demonstrates a balanced profile of efficacy, selectivity, and safety.

Decision-Making Workflow:

The following workflow illustrates how to integrate data from the various screening stages to prioritize compounds for further development.

G cluster_1 Phase 2: Data Integration & Prioritization Input Data Input: - Cytotoxicity IC50 (Cancer & Normal) - Target-based IC50 (e.g., Kinase, AChE) - Cell-based EC50 (e.g., NO inhibition) A Calculate Therapeutic Windows - Selectivity Index (SI) - Target vs. Cytotoxicity Window Input->A C Decision Point: - Potent on-target activity? - High selectivity? - Favorable SAR? A->C B Assess Structure-Activity Relationship (SAR) B->C D Prioritize for In Vivo Studies C->D All 'Yes' E Consider for Re-synthesis/ Optimization C->E Partial 'Yes' F Deprioritize C->F All 'No'

Caption: Workflow for prioritizing lead candidates based on integrated data.

A key metric is the window between target engagement and general cytotoxicity. A compound that inhibits its target kinase with an IC₅₀ of 50 nM but kills the host cell with an IC₅₀ of 100 nM is likely not a viable candidate due to on-target toxicity. Conversely, a compound with a target IC₅₀ of 200 nM and a cytotoxicity IC₅₀ of >20 µM is much more promising, as it suggests that its therapeutic effect can be achieved at concentrations far below those that cause general cell death.

References

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays. Creative Bioarray. [Link]

  • Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H 3 Receptor Ligands and MAO-B Inhibitors. MDPI. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction. PubMed. [Link]

  • Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]

  • Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. American Chemical Society. [Link]

  • Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. PubMed. [Link]

  • Recent developments in biological activities of indanones. PubMed. [Link]

  • Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. ResearchGate. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. PubMed Central. [Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. [Link]

  • FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold. PubMed. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PubMed Central. [Link]

  • Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. PubMed. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support guide for professionals engaged in the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a critical intermediate in pharmaceutical and agrochemical research.[1][2][3] This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.

Introduction

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a key building block, notably in the total synthesis of the oxadiazine insecticide Indoxacarb.[1][3] Achieving a high yield of this intermediate is crucial for the economic viability and efficiency of the overall manufacturing process. This guide addresses common challenges encountered during its two-part synthesis: the initial methoxycarbonylation of 5-chloro-1-indanone, followed by the α-hydroxylation of the resulting β-keto ester.

Overall Synthetic Workflow

The synthesis is typically approached in two distinct stages. First, a methoxycarbonyl group is introduced at the C2 position of 5-chloro-1-indanone. This is followed by a selective hydroxylation at the same carbon to yield the final product.

Synthetic_Workflow A 5-Chloro-1-indanone B 5-Chloro-2-methoxycarbonyl-1-indanone A->B C 5-Chloro-2-methoxycarbonyl-1-indanone D 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone C->D  Oxidizing Agent (e.g., H₂O₂, CHP) Vanadyl Acetylacetonate Catalyst  

Caption: General two-step synthesis pathway.

Part 1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

This step involves the base-mediated acylation of 5-chloro-1-indanone using dimethyl carbonate. It is mechanistically related to the Claisen condensation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the methoxycarbonylation reaction?

A1: The reaction proceeds via a base-mediated mechanism. A strong base, typically sodium hydride (NaH), deprotonates the α-carbon (C2) of 5-chloro-1-indanone to form a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate eliminates a methoxide ion, yielding the desired β-keto ester, 5-chloro-2-methoxycarbonyl-1-indanone.

Q2: How critical is the choice of base and solvent for improving yield?

A2: The choice is critical. Sodium hydride (NaH) is highly effective as it is a strong, non-nucleophilic base that irreversibly deprotonates the indanone, driving the reaction forward.[1] The solvent system significantly impacts reaction efficiency. While traditional methods used dimethyl carbonate (DMC) as both reactant and solvent, studies have shown that a mixed solvent system of DMC and dimethylformamide (DMF) can dramatically improve yield and reduce reaction time.[1][3] The polar aprotic nature of DMF likely enhances the stability and reactivity of the enolate intermediate.[5]

Method Solvent(s) Base Conditions Yield Reference
Method IDimethyl Carbonate (DMC)NaHReflux76%Zhang et al. (2012)[1]
Method IITetrahydrofuran (THF)NaHReflux67%Zhang et al. (2012)[1]
Improved MethodDMC / DMF (1:1 ratio)NaHRoom Temp.88%Zhang et al. (2012)[1]

Q3: Can other bases like sodium ethoxide or potassium tert-butoxide be used?

A3: While alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) are commonly used in Claisen-type condensations, they can introduce complications here.[6][7] Using an alkoxide can lead to transesterification with the dimethyl carbonate or the product ester. Sodium hydride is preferred as it avoids these side reactions.[7]

Troubleshooting Guide: Methoxycarbonylation

Troubleshooting_Part1 cluster_checks Initial Checks cluster_solutions Corrective Actions start Low Yield or Reaction Failure check1 Problem: Low/No Conversion Inactive Base (NaH)? 2. Wet Solvents/Reagents? 3. Insufficient Temperature? start->check1 Identify Issue check2 Problem: Multiple Side Products Base too weak/nucleophilic? 2. Reaction temp too high? 3. Incorrect stoichiometry? start->check2 check3 Problem: Difficult Isolation Incomplete Quench? 2. Emulsion during extraction? 3. Product hydrolysis? start->check3 sol1 Use fresh, high-quality NaH. Ensure all glassware is flame-dried and solvents are anhydrous. Optimize DMF:DMC ratio for room temp reaction or gently warm if needed. check1:c->sol1 Solutions sol2 Stick to NaH to avoid side reactions like transesterification. Follow improved protocol at room temp. Ensure accurate weighing of reagents. check2:c->sol2 Solutions sol3 Quench slowly into cold 1M HCl to ensure complete neutralization. Use brine washes to break emulsions. Avoid prolonged exposure to strong acid/base during workup. check3:c->sol3 Solutions

Caption: Troubleshooting workflow for the methoxycarbonylation step.

Optimized Protocol for 5-Chloro-2-methoxycarbonyl-1-indanone

This protocol is adapted from the improved method reported by Zhang et al.[1][3]

Materials:

  • 5-chloro-1-indanone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Carbonate (DMC)

  • Anhydrous Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Allow the flask to cool to room temperature under a nitrogen atmosphere.

  • To the flask, add 5-chloro-1-indanone (1.0 eq).

  • Add anhydrous DMC and anhydrous DMF in a 1:1 volume ratio. A suitable concentration is approximately 0.7 M relative to the indanone.[1]

  • While stirring at room temperature, add sodium hydride (1.2 eq) in three small portions over 15 minutes. Caution: Hydrogen gas will evolve. Ensure proper ventilation.

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into cold 1 M HCl with stirring.

  • Extract the aqueous phase with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further by recrystallization or column chromatography.

Part 2: α-Hydroxylation of 5-Chloro-2-methoxycarbonyl-1-indanone

This step introduces a hydroxyl group at the C2 position. A common method is asymmetric hydroxylation using a suitable oxidizing agent and a catalyst.[8]

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for this hydroxylation?

A1: A patent describes a method involving the use of an oxidizing agent in the presence of a vanadyl acetylacetonate [VO(acac)₂] complex.[8] This catalytic approach allows for the asymmetric hydroxylation of the β-keto ester. Suitable oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, or cumene hydroperoxide (CHP).[8]

Q2: My reaction is giving low yields and decomposition products. What could be the cause?

A2: The β-keto ester is susceptible to hydrolysis and subsequent decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[9][10] This would lead back to 5-chloro-1-indanone. The choice of oxidant and careful control of reaction temperature are crucial to prevent over-oxidation or degradation of the starting material and product. The patent suggests a reaction temperature between 0-70 °C, with an optimal temperature of 55 °C.[8]

Q3: How do I purify the final product?

A3: The final product, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, is a solid. Purification can typically be achieved through standard techniques such as recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or silica gel column chromatography.

Troubleshooting Guide: α-Hydroxylation
  • Problem: Reaction Stalls / Incomplete Conversion

    • Potential Cause: The catalyst may be inactive or the oxidizing agent may have degraded.

    • Solution: Use a fresh source of the vanadyl catalyst and ensure the oxidizing agent is of high purity and has been stored correctly. Ensure the reaction is run under an inert atmosphere (nitrogen) as specified in the patent to protect the catalyst complex.[8]

  • Problem: Low Yield with Significant Byproducts

    • Potential Cause: The reaction temperature may be too high, leading to decomposition. The product itself is a β-keto ester derivative and can be unstable.[9]

    • Solution: Maintain strict temperature control, ideally at the reported optimum of 55 °C.[8] Minimize the reaction time once TLC or LC-MS indicates consumption of the starting material. Ensure the workup is performed under mild conditions, avoiding strong acids or bases.

  • Problem: Formation of 5-chloro-1-indanone

    • Potential Cause: Hydrolysis of the methoxycarbonyl group followed by decarboxylation.[11] This can be triggered by moisture or inappropriate pH during the reaction or workup.

    • Solution: Use anhydrous solvents. During the workup, use a mild quenching agent and avoid prolonged contact with aqueous acidic or basic solutions.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. Google Patents.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. Available at: [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. Available at: [Link]

  • Wikipedia. Dieckmann condensation. Available at: [Link]

  • Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available at: [Link]

  • Chemistry Steps. Dieckmann Condensation – An Intramolecular Claisen Reaction. Available at: [Link]

  • AK Lectures (YouTube). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link]

  • Grokipedia. Dieckmann condensation. Available at: [Link]

  • MDPI. Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Available at: [Link]

  • gChem Global. Dieckmann Cyclization Comparative Reaction. Available at: [Link]

  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. Google Patents.
  • Reddit. I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. Available at: [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]

  • PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Available at: [Link]

  • ResearchGate. Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb. Available at: [Link]

  • Master Organic Chemistry. Decarboxylation. Available at: [Link]

  • Asian Journal of Chemistry. Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Available at: [Link]

  • NROChemistry. Dieckmann Condensation. Available at: [Link]

  • Chemguide. hydrolysis of esters. Available at: [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]

  • National Institutes of Health. Annulations involving 1-indanones to access fused- and spiro frameworks. Available at: [Link]

  • National Institutes of Health. Synthesis of 1-indanones with a broad range of biological activity. Available at: [Link]

  • Organic Chemistry Portal. Indanone synthesis. Available at: [Link]

  • Regioselective Synthesis of Indanones. Available at: [Link]

  • CN103601625A - Method for producing 5-chloro-1-indanone. Google Patents.
  • FAQ. What are the interesting applications and synthesis methods of indanone derivatives? Available at: [Link]

  • WIPO Patentscope. 104910001 Synthetic method of 5-chloro-1-indanone. Available at: [Link]

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Technical Support Center: Asymmetric Hydroxylation of Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Asymmetric Hydroxylation of Indanones. This resource is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of chiral α-hydroxy indanones, which are crucial intermediates in pharmaceuticals and biologically active molecules.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the asymmetric α-hydroxylation of indanones and their general applicability?

A1: The asymmetric α-hydroxylation of ketones, including indanones, is a pivotal transformation in organic synthesis. Several catalytic systems have been developed, each with distinct advantages and substrate scopes.

  • Organocatalysis: Proline and its derivatives are often used to catalyze the direct α-hydroxylation of ketones with oxidants like nitrosobenzene or molecular oxygen. These systems are attractive due to their metal-free nature, avoiding potential contamination of the final product.[2]

  • Transition Metal Catalysis:

    • Zirconium-Salan Complexes: Zr(IV) complexes with C1 or C2-symmetric Salan ligands have shown exceptional efficiency for the hydroxylation of 1-indanone-derived β-ketoesters, achieving high yields (up to 99%) and excellent enantioselectivities (up to 99% ee) with cumene hydroperoxide as the oxidant.[1][3][4] These systems are noted for their thermal robustness and broad solvent compatibility.[3][4]

    • Manganese-Salen Complexes: Chiral (salen)Mn(III) complexes are effective for the catalytic, enantioselective oxidation of silyl enol ethers derived from indanones.[5]

    • Palladium Complexes: Dinuclear Pd(II) complexes can catalyze the chemo- and regioselective α-hydroxylation of carbonyl compounds using molecular oxygen as the oxidant.[6]

  • Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully employed for the enantioselective α-hydroxylation of cyclic ketones using molecular oxygen.[6] This method is operationally simple and economical.[6]

The choice of catalyst depends on the specific indanone substrate (e.g., β-ketoester vs. simple ketone), the desired scale of the reaction, and tolerance for metal catalysts.

Q2: How do I select the appropriate oxidant for my reaction?

A2: Oxidant selection is critical and is intrinsically linked to the chosen catalytic system.

  • Cumene Hydroperoxide (CHP): Often used with Zirconium-Salan catalysts. It acts as the oxygen source, and the mechanism involves the transfer of an electrophilic fragment from CHP to a Zr(IV)-bound enolate.[1]

  • Molecular Oxygen (O₂): A green and economical oxidant used in phase-transfer catalysis and with some palladium systems.[6] These reactions often proceed via a peroxide intermediate that may require a reducing agent like P(OEt)₃ to be converted to the final product.[7]

  • Iodosylbenzene (PhIO) or Bleach (NaOCl): Commonly used with Manganese-Salen catalysts for the oxidation of silyl enol ethers.[5]

  • Oxone: In conjunction with a catalytic amount of iodobenzene, Oxone can be used for the α-hydroxylation of alkyl aryl ketones.[8]

  • Hydrogen Peroxide (H₂O₂): Can be used in dual catalytic systems, for instance, with a primary amine and a ketone.[8]

It is crucial to ensure the purity of the oxidant, as impurities can deactivate the catalyst or lead to side reactions.

Q3: What is the general mechanism of enantioselective α-hydroxylation of an indanone derivative?

A3: While specifics vary with the catalytic system, a general mechanistic framework for the α-hydroxylation of an indanone β-ketoester using a chiral metal-ligand complex can be outlined. The process typically involves the formation of a metal enolate, which then reacts with an oxygen source.

Below is a simplified representation of a catalytic cycle using a chiral Zirconium-Salan complex.

Catalytic Cycle for Asymmetric Hydroxylation cluster_cycle Catalytic Cycle Start Zr(IV)-Salan Catalyst Enolate Zr(IV)-Enolate Complex Start->Enolate + Indanone β-ketoester - H₂O Oxidation Transition State (Stereocontrol) Enolate->Oxidation + Oxidant (e.g., CHP) Product_Complex Zr(IV)-Product Complex Oxidation->Product_Complex Oxygen Transfer Product_Complex->Start + H₂O - α-Hydroxy Indanone Product Chiral α-Hydroxy Indanone Product_Complex->Product Substrate Indanone β-ketoester Substrate->Enolate Oxidant Oxidant (CHP) Oxidant->Oxidation

Caption: Simplified catalytic cycle for Zr-Salan catalyzed asymmetric hydroxylation.

In this cycle, the chiral ligand environment around the metal center dictates the facial selectivity of the oxidant's approach to the enolate, thereby establishing the product's stereochemistry. Hydrogen bonding between the Salan ligand's amine hydrogen and the hydroperoxide is crucial for stabilizing the stereocontrolled transition state.[1]

Section 2: Troubleshooting Guides

Problem 1: Low Enantioselectivity (ee)

Low enantiomeric excess is a common issue that can often be resolved by systematically evaluating several reaction parameters.

Possible Cause Explanation Proposed Solution
Suboptimal Ligand The steric and electronic properties of the chiral ligand are paramount for effective stereochemical control. A mismatch between the ligand and the substrate can lead to poor facial discrimination.- Screen Ligands: If using a modular catalyst system (e.g., Salan ligands), screen a library of ligands with varying steric bulk and electronic properties. For instance, modifying substituents on the ligand can enhance steric shielding and create a more effective chiral pocket.[3][4] - Verify Ligand Purity: Ensure the chiral ligand is of high optical purity.
Incorrect Temperature Reaction temperature affects the energy difference between the diastereomeric transition states. Higher temperatures can lead to lower enantioselectivity as the reaction becomes less selective.- Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -10 °C). This generally increases the energy gap between the competing transition states, favoring the formation of one enantiomer.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.- Solvent Screening: Test a range of solvents with different polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂). Some catalytic systems exhibit broad solvent compatibility, while others are highly sensitive.[3][4]
"Second Cycle" Reaction In some systems, particularly Sharpless asymmetric dihydroxylation, if the hydrolysis of the metal-product complex is slow, a non-enantioselective "second cycle" can occur, eroding the overall ee.[9] This can happen if the olefin concentration is too high.[9]- Control Substrate Concentration: Avoid high concentrations of the indanone substrate. - Additives: In Sharpless dihydroxylations, additives like methanesulfonamide can accelerate the hydrolysis step, preventing the undesired second cycle.[10]
Problem 2: Low Conversion or Poor Yield

Incomplete reaction or low yield can stem from issues with the catalyst, reagents, or reaction conditions.

Possible Cause Explanation Proposed Solution
Catalyst Inactivity/Decomposition The catalyst may be inactive due to improper preparation, handling, or decomposition under the reaction conditions. Moisture and air can be detrimental to many catalysts.- Use Fresh Catalyst: Prepare the catalyst in situ or use a freshly opened/prepared batch. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen), especially when using air- or moisture-sensitive catalysts. - Check Catalyst Loading: While low catalyst loadings are desirable, they can sometimes be insufficient. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%).[6]
Impure Reagents Impurities in the substrate, solvent, or oxidant can poison the catalyst or participate in side reactions.- Purify Substrate: Purify the indanone starting material by recrystallization or chromatography. - Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. - Verify Oxidant Quality: Use a fresh, high-purity oxidant. The grade of H₂O₂, for example, can significantly affect reaction outcomes.[7]
Substrate-Related Issues Steric hindrance or unfavorable electronic properties of the indanone substrate can slow down or inhibit the reaction.- Modify Substrate: If possible, consider using a derivative of the indanone that is more amenable to the reaction conditions (e.g., converting a ketone to a silyl enol ether for Mn-Salen systems).[5] - Increase Reaction Time/Temperature: Cautiously increase the reaction time. If low temperature is not critical for ee, a moderate increase in temperature may improve conversion. However, this should be balanced against potential decreases in enantioselectivity.
Mass Transfer Limitations (for PTC) In phase-transfer catalysis, inefficient mixing between the aqueous and organic phases can limit the reaction rate.- Increase Stirring Rate: Ensure vigorous stirring to maximize the interfacial area between the two phases. - Optimize Phase-Transfer Catalyst: The structure of the PTC itself can influence its efficiency. Consider screening different PTCs.
Problem 3: Formation of Byproducts

The presence of unexpected products indicates side reactions are occurring.

Possible Cause Explanation Proposed Solution
Over-oxidation The desired α-hydroxy indanone product can sometimes be further oxidized, especially with powerful oxidants.- Control Stoichiometry: Use the minimum required amount of oxidant (e.g., 1.0-1.2 equivalents). - Shorter Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.
Cleavage of Intermediate Electron-withdrawing substituents on the indanone ring can sometimes lead to α-cleavage of an intermediate, resulting in lower yields of the desired product.[6]- Milder Conditions: Attempt the reaction under milder conditions (lower temperature, less reactive oxidant) if possible. - Substrate Modification: If feasible, modify the substrate to reduce the electronic effect causing the cleavage.
Reaction with Solvent Certain solvents might react under the oxidative conditions.- Choose Inert Solvents: Select a solvent that is robust to the reaction conditions. For example, avoid easily oxidizable solvents like THF if not specified in a validated protocol.

Section 3: Experimental Protocols & Workflows

Protocol: General Procedure for Zr(IV)-Salan Catalyzed α-Hydroxylation of a 1-Indanone-β-Ketoester

This protocol is adapted from methodologies demonstrating high efficiency and enantioselectivity.[1][3][4]

Materials:

  • 1-Indanone-β-ketoester (1.0 equiv)

  • Chiral Salan Ligand (e.g., L17) (1.1 mol%)

  • Zr(OtBu)₄ (1.0 mol%)

  • Cumene Hydroperoxide (CHP), ~80% in cumene (1.2 equiv)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral Salan ligand (1.1 mol%) and Zr(OtBu)₄ (1.0 mol%) in anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to allow for the in situ formation of the Zr(IV)-Salan complex.

  • Add the 1-indanone-β-ketoester (1.0 equiv) to the flask.

  • Cool the reaction mixture to the desired temperature (e.g., 25 °C).

  • Add cumene hydroperoxide (1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Troubleshooting Workflow: Optimizing Enantioselectivity

Troubleshooting Enantioselectivity start Start: Low ee (<90%) temp Decrease Temperature (e.g., to 0 °C or -20 °C) start->temp check_temp Is ee Improved? temp->check_temp solvent Screen Solvents (Toluene, THF, CH₂Cl₂) check_temp->solvent No end_success Success: High ee check_temp->end_success Yes check_solvent Is ee Improved? solvent->check_solvent ligand Screen Chiral Ligands (Vary Steric/Electronic Properties) check_solvent->ligand No check_solvent->end_success Yes check_ligand Is ee Improved? ligand->check_ligand check_ligand->end_success Yes end_fail Consult Literature for Alternative Catalytic System check_ligand->end_fail No

Caption: A decision-making workflow for troubleshooting low enantioselectivity.

References
  • Title: Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen Source: ACS Catalysis URL: [Link]

  • Title: Importance of α‐hydroxylation of β‐keto esters and approaches for their formation Source: ResearchGate URL: [Link]

  • Title: Hydroxy ketone synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of Optically Active α-Hydroxy Carbonyl Compounds by the Catalytic, Enantioselective Oxidation of Silyl Enol Ethers and Ketene Acetals with (Salen)manganese(III) Complexes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Catalytic Asymmetric Dihydroxylation Source: University of York URL: [Link]

  • Title: On the Hydrolysis Step in Osmium Catalyzed Asymmetric Dihydroxylations Source: PubMed URL: [Link]

  • Title: Sharpless Dihydroxylation (Bishydroxylation) Source: Organic Chemistry Portal URL: [Link]

  • Title: Asymmetric α-hydroxylation of β-indanone esters and amides. Source: ResearchGate URL: [Link]

  • Title: Substrate scope of indanone derivatives. Source: ResearchGate URL: [Link]

  • Title: New Oxidative Pathways for the Synthesis of α-Hydroxy Ketones — The α-Hydroxylation and Ketohydroxylation Source: ResearchGate URL: [Link]

  • Title: Highly Enantioselective Hydroxylation of 1-Indanone-Derived β-Ketoesters Catalyzed by a Newly Designed C1-Symmetric Salan-Zr Complex Source: PubMed URL: [Link]

  • Title: Regioselective Synthesis of Indanones Source: Thieme URL: [Link]

  • Title: CHEM21 Case Study: Asymmetric Dihydroxylation Source: ACS GCI Pharmaceutical Roundtable URL: [Link]

  • Title: Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations Source: MDPI URL: [Link]

  • Title: Sharpless asymmetric dihydroxylation Source: Wikipedia URL: [Link]

  • Title: Substrate scope of the asymmetric cascade reaction. Source: ResearchGate URL: [Link]

  • Title: A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Technical Support Center: Optimizing Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing synthetic routes to indanone scaffolds. Indanones are a critical structural motif in numerous pharmaceuticals and biologically active natural products, making their efficient synthesis a topic of significant interest.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the underlying chemical principles that govern these reactions.

Troubleshooting Guide: Common Issues in Indanone Synthesis

This section addresses specific experimental problems in a question-and-answer format, offering explanations for the root causes and providing actionable solutions.

Issue 1: Low Yield in Intramolecular Friedel-Crafts Acylation

Question: I am attempting to synthesize a 1-indanone via an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this classic cyclization are a frequent challenge. The root cause often lies in one or more of the following factors: catalyst deactivation, suboptimal reaction conditions, or issues with the starting material.

Potential Causes & Solutions:

  • Inactive or Insufficient Catalyst:

    • Causality: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture, which leads to hydrolysis and deactivation.[3][4] Similarly, Brønsted acids like polyphosphoric acid (PPA) can vary in strength depending on their age and storage conditions.[3] For many Friedel-Crafts acylations, the catalyst is required in stoichiometric amounts because the ketone product can form a stable complex with the Lewis acid, effectively sequestering it.[5]

    • Solution:

      • Ensure all glassware is rigorously dried, and use anhydrous solvents. Handle hygroscopic catalysts like AlCl₃ under an inert atmosphere (e.g., nitrogen or argon).[4]

      • Use a fresh, high-purity batch of your chosen acid catalyst.[3]

      • Verify the stoichiometry. For AlCl₃-catalyzed reactions, 1.1 to 1.5 equivalents are often necessary.[5] For Brønsted acids like triflic acid (TfOH), an excess may be required to drive the reaction to completion.[6]

  • Suboptimal Reaction Temperature:

    • Causality: The cyclization has an activation energy barrier that must be overcome. If the temperature is too low, the reaction will be sluggish or stall.[4] Conversely, excessively high temperatures can lead to decomposition and the formation of side products, such as polymers or indene derivatives from elimination reactions.[4][5]

    • Solution:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

      • For AlCl₃ reactions, a common starting point is to add the catalyst at 0 °C and then allow the mixture to slowly warm to room temperature.[5]

      • If the reaction is incomplete, consider incrementally increasing the temperature. Some protocols using superacids or lanthanide triflates may require significantly higher temperatures.[6][7]

  • Deactivated Aromatic Ring:

    • Causality: The Friedel-Crafts reaction is an electrophilic aromatic substitution. Electron-withdrawing groups (e.g., -NO₂, -CN, -COOH) on the aromatic ring will deactivate it towards electrophilic attack, significantly hindering the cyclization.[5]

    • Solution:

      • If your substrate contains deactivating groups, more forcing conditions (higher temperatures, stronger superacids like triflic acid) may be necessary.[5][8]

      • Be aware that even with harsh conditions, yields may remain low. In such cases, an alternative synthetic strategy that does not rely on Friedel-Crafts acylation may be more fruitful.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

Start Low Yield Observed Catalyst Verify Catalyst Activity & Stoichiometry (Anhydrous conditions? Fresh catalyst?) Start->Catalyst Temperature Optimize Reaction Temperature (Monitor with TLC/LC-MS) Catalyst->Temperature If catalyst is active & stoichiometric Purity Analyze Starting Material Purity (Purify if necessary) Temperature->Purity If temperature is optimized Completion Monitor for Reaction Completion (Adjust time as needed) Purity->Completion If materials are pure Success Yield Improved Completion->Success If reaction goes to completion

Caption: A logical workflow for diagnosing and solving low-yield issues.

Issue 2: Poor Regioselectivity and Formation of Isomeric Products

Question: My Friedel-Crafts cyclization is producing a mixture of indanone regioisomers that are difficult to separate. How can I control the regioselectivity of the reaction?

Answer:

Controlling regioselectivity is a common hurdle, especially when the aromatic precursor has multiple potential sites for cyclization.[9] The outcome is determined by a delicate balance of electronic and steric effects, and can be influenced by the choice of catalyst and solvent.

Key Factors Influencing Regioselectivity:

  • Directing Effects of Substituents:

    • Causality: Electron-donating groups (e.g., -OCH₃, -CH₃) are ortho- and para-directing, while electron-withdrawing groups are meta-directing. The acylium ion intermediate will preferentially attack the most nucleophilic position on the aromatic ring.

    • Solution: Analyze the electronic properties of your substituents. Cyclization will favor the most electronically activated and sterically accessible position.

  • Catalyst Choice and Concentration:

    • Causality: The nature and concentration of the acid catalyst can dramatically switch the regiochemical outcome. For instance, in reactions mediated by polyphosphoric acid (PPA), the concentration of phosphorus pentoxide (P₂O₅) is critical. PPA with a high P₂O₅ content can favor one regioisomer, while PPA with a lower P₂O₅ content can favor another.[1] This is attributed to different reaction mechanisms being favored under varying acid strengths.[1]

    • Solution:

      • If using PPA, experiment with different grades (i.e., different P₂O₅ percentages) to find the optimal conditions for your desired isomer.[1]

      • Superacids like triflic acid may offer different selectivity compared to Lewis acids or PPA.[10]

  • Solvent Effects:

    • Causality: The solvent can influence the stability of intermediates and transition states. In some cases, specific solvents can promote the formation of a particular regioisomer.

    • Solution: While less commonly the primary control element, solvent screening can be beneficial. Nitromethane, for example, has been shown to improve regioselectivity in certain Friedel-Crafts acylations.[8][11]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for preparing indanones?

A1: The primary methods for indanone synthesis include:

  • Intramolecular Friedel-Crafts Acylation: This is the most common method, involving the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides.[6]

  • Nazarov Cyclization: An acid-catalyzed electrocyclic ring-closure of divinyl ketones to form cyclopentenones, which can be adapted for indanone synthesis.[1][12]

  • Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, which is particularly useful for constructing complex, fused-ring systems containing a cyclopentenone moiety.[13]

  • Transition-Metal-Catalyzed Reactions: Modern methods include various palladium, rhodium, and nickel-catalyzed ring-closing reactions that offer alternative pathways and functional group tolerance.[1][14]

Q2: How do I choose between using a 3-arylpropionic acid versus its acyl chloride for a Friedel-Crafts cyclization?

A2: The choice depends on catalyst compatibility, reaction conditions, and "green chemistry" considerations.

  • 3-Arylpropionic Acids: Direct cyclization is often preferred as it's a one-step process that produces water as the only byproduct.[6][15] However, this route typically requires stronger acids (e.g., PPA, triflic acid) and sometimes higher temperatures.[5]

  • 3-Arylpropionyl Chlorides: The acyl chloride is more reactive and can be cyclized under milder conditions using classic Lewis acids like AlCl₃.[5] This two-step process (acid to acyl chloride, then cyclization) generates more chemical waste.

Q3: My Nazarov cyclization is failing. What should I troubleshoot?

A3: The Nazarov cyclization is catalyzed by strong Lewis or Brønsted acids.[16] Common failure points include:

  • Ineffective Catalyst: Ensure your Lewis acid (e.g., SnCl₄, BF₃·OEt₂) or Brønsted acid is active and anhydrous.[12]

  • Substrate Stability: The divinyl ketone starting material may be unstable. Ensure it is pure and handled appropriately.

  • Poor Regioselectivity: If the divinyl ketone is unsymmetrical, the reaction may yield a mixture of products. The cyclization generally favors the formation of the most substituted double bond in the product.[16] Introducing silicon-directing groups or polarizing electronic substituents can improve regioselectivity.[16]

Q4: What are the key considerations for optimizing a Pauson-Khand reaction for indanone synthesis?

A4: The Pauson-Khand reaction is a powerful tool but requires careful optimization.

  • Catalyst: Traditionally, stoichiometric amounts of dicobalt octacarbonyl (Co₂(CO)₈) are used.[13] Catalytic versions using other metals (Rh, Ir, Ti) have been developed.

  • Promoters/Additives: The reaction can be sluggish. Additives like N-methylmorpholine N-oxide (NMO) can accelerate the reaction by facilitating CO dissociation, allowing for milder reaction conditions.[13]

  • Intramolecular vs. Intermolecular: The intermolecular reaction often suffers from poor selectivity. The intramolecular version is far more common in total synthesis as it provides much better control over the outcome.[13]

Data & Protocols

Table 1: Comparison of Catalysts for Intramolecular Friedel-Crafts Acylation
CatalystTypical SubstrateStoichiometryCommon ConditionsAdvantagesDisadvantages
AlCl₃ 3-Arylpropionyl ChlorideStoichiometric (1.1-1.5 eq)0 °C to RT, Anhydrous DCM or DCEHigh reactivity, well-establishedMoisture sensitive, stoichiometric waste
PPA 3-Arylpropionic AcidSolvent/Reagent80-120 °C, neatInexpensive, one-pot from acidHigh temperatures, viscous medium, variable P₂O₅ content affects selectivity[1]
TfOH 3-Arylpropionic AcidCatalytic to Stoichiometric0 °C to RT, Anhydrous CH₂Cl₂Very strong acid, high yields[6]Expensive, corrosive
Sc(OTf)₃ Benzyl Meldrum's AcidCatalytic (1-10 mol%)Reflux in DCECatalytic, tolerant of some functional groups[17][18]Requires specific Meldrum's acid precursor
Experimental Protocol: 1-Indanone Synthesis via Triflic Acid Cyclization

This protocol describes the direct cyclization of 3-phenylpropanoic acid using triflic acid (TfOH), a powerful superacid catalyst.[5]

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 3-phenylpropanoic acid (1.0 mmol, 1 eq) in anhydrous dichloromethane (DCM, 2 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: While stirring vigorously, slowly add trifluoromethanesulfonic acid (4.0 mmol, 4 eq) to the solution via syringe. The addition should be dropwise to control any exotherm.

  • Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction's progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent) until the starting material is consumed (typically 4-6 hours).

  • Workup: Carefully pour the reaction mixture into a beaker containing ice-water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure 1-indanone.

Reaction Mechanism: Acid-Catalyzed Nazarov Cyclization

The Nazarov cyclization is a 4π-conrotatory electrocyclization of a pentadienyl cation.

cluster_0 Step 1: Cation Formation cluster_1 Step 2: 4π Electrocyclization cluster_2 Step 3: Elimination cluster_3 Step 4: Tautomerization A Divinyl Ketone B Pentadienyl Cation A->B + Lewis Acid (LA) - LA-O Complex C Cyclic Carbocation B->C Conrotatory Ring Closure D Enol Intermediate C->D - H⁺ E Cyclopentenone Product D->E Keto-Enol Tautomerization

Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.[12]

References

  • An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 2014, 4, 30334-30338. [Link]

  • Nazarov Cyclization. NROChemistry. [Link]

  • Optimization Conditions for the Synthesis of Indanone 4df. ResearchGate. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 2016, 21(10), 1401. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 2011, 88, 169. [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

  • Synthesis of N-heterocyclic-substituted indanones through the superelectrophilic Nazarov cyclization. Huskie Commons. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry, 2023, 88(20), 14481–14488. [Link]

  • 2-indanone. Organic Syntheses. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 451-494. [Link]

  • Halo-Prins/halo-Nazarov cyclization for the construction of 1-indanone scaffold. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. PubMed Central (PMC). [Link]

  • Pauson–Khand reaction. Wikipedia. [Link]

  • The 5-Step System That Cracks ANY Organic Synthesis Problem. YouTube. [Link]

  • Undergraduate Organic Synthesis Guide. Paul Bracher's Group Website. [Link]

  • An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 451-494. [Link]

  • Approach to Synthesis Problems. Organic Chemistry: How to…. [Link]

  • The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine. PubMed Central (PMC). [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

  • Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 2022, 58(84), 11821-11824. [Link]

  • Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]

  • The Pauson-Khand Cycloaddition Reaction for Synthesis of Cyclopentenones. Comprehensive Organic Synthesis, 1991, 5, 1051-1096. [Link]

  • Evolution of Pauson-Khand Reaction: Strategic Applications in Total Syntheses of Architecturally Complex Natural Products (2016–2020). Molecules, 2021, 26(4), 1007. [Link]

  • Regioselectivity study of Pauson-Khand reaction. ResearchGate. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 2021, 26(16), 4786. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 2005, 7(19), 4107–4110. [Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This molecule, a key intermediate in the synthesis of compounds like the insecticide Indoxacarb, presents unique purification challenges due to its specific combination of functional groups.[1][2][3] This document is intended for researchers, chemists, and drug development professionals to navigate these challenges effectively.

Section 1: Compound Profile & Key Properties

Accurate identification is the first step in any purification workflow. Below are the key physical and chemical properties of the target compound.

PropertyValueSource(s)
IUPAC Name Methyl 5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate[4][5]
Molecular Formula C₁₁H₉ClO₄[4]
Molecular Weight 240.64 g/mol [3][4]
Appearance Off-white solid[1]
Melting Point 79-81 °C[1]
CAS Number 144172-24-7[2][6]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in a direct question-and-answer format.

Question 1: My crude product is a persistent, dark-colored oil that refuses to solidify. What is the likely cause and how can I fix it?

Answer:

This is a frequent issue stemming from several potential sources. An oily consistency typically indicates the presence of impurities that depress the melting point of the mixture.

Potential Causes & Solutions:

  • Residual Solvents: High-boiling point solvents used in the reaction or workup (e.g., DMF, toluene) can be difficult to remove.

    • Solution: Co-evaporate the crude product with a lower-boiling point solvent like dichloromethane (DCM) or ethyl acetate multiple times under reduced pressure. For stubborn oils, high-vacuum drying for several hours may be necessary.

  • Unreacted Starting Material: The precursor, 5-chloro-2-methoxycarbonyl-1-indanone, is a common impurity.

    • Solution: The most effective method for removing starting material and other non-polar impurities is silica gel column chromatography. A gradient elution starting with a low-polarity solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing polarity will effectively separate the more polar product from the less polar starting material.

  • Formation of Degradation Products: The tertiary alcohol in the target molecule is susceptible to dehydration under acidic conditions, especially with heating, to form an alkene byproduct. This byproduct is often an oil and can polymerize, leading to discoloration.

    • Solution: Ensure that the aqueous workup is performed under neutral or slightly basic conditions. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid before drying and concentrating. Avoid excessive heat during solvent evaporation.

Question 2: After purification by column chromatography, my TLC shows a single spot, but the yield is very low. Where could my product have gone?

Answer:

Low recovery after chromatography points to issues with product loss during the process.

Potential Causes & Solutions:

  • Irreversible Adsorption on Silica Gel: The combination of a hydroxyl group and a ketone can lead to strong binding to the acidic sites on standard silica gel, causing tailing and, in some cases, irreversible adsorption or degradation on the column.

    • Solution 1: Deactivate the silica gel before use. This can be done by preparing the slurry in the mobile phase and adding 0.5-1% triethylamine (Et₃N) to neutralize the acidic sites. This simple step can dramatically improve recovery for polar, acid-sensitive compounds.

    • Solution 2: Consider using an alternative stationary phase like neutral alumina or Florisil if acid-sensitivity is a significant problem.

  • Product Degradation on the Column: As mentioned, the acidic nature of silica can catalyze dehydration. If the column runs slowly, the extended contact time exacerbates this issue.

    • Solution: Run the column efficiently and quickly ("flash chromatography"). Do not leave the product on the column for an extended period. The addition of a base like triethylamine to the mobile phase also mitigates this degradation pathway.[7]

  • Incorrect Mobile Phase Polarity: If the eluent is not polar enough, the product will not move off the column. If it is too polar, it may co-elute with closely related impurities.

    • Solution: Carefully optimize the mobile phase using TLC before committing the bulk material to the column. The ideal Rf value for the product spot on the TLC plate is between 0.25 and 0.35 to ensure good separation.

Question 3: My final product is slightly yellow or tan, not off-white. Is this a purity issue, and can it be resolved?

Answer:

Discoloration is almost always an indicator of trace impurities. While it may not significantly affect the purity as determined by NMR, it can be problematic for applications with stringent purity requirements.

Potential Causes & Solutions:

  • Oxidation: Indanones can be susceptible to aerial oxidation, which can form colored byproducts.

    • Solution: Store the compound under an inert atmosphere (Nitrogen or Argon) and protect it from light.[8]

  • Residual Catalysts: If a transition metal catalyst was used in the synthesis (e.g., a Vanadium complex for hydroxylation[9][10]), trace amounts can remain and cause discoloration.

    • Solution: A final purification step of recrystallization is often very effective at removing trace colored impurities that may persist through chromatography. Alternatively, washing a solution of the product with a mild chelating agent (e.g., a dilute solution of EDTA) during the workup can help remove residual metals.

  • Trace Baseline Impurities: Highly polar, colored impurities may have formed that remain at the baseline of the TLC plate during chromatography.

    • Solution: A short plug of silica gel or Celite filtration before the final concentration can remove baseline material. If recrystallizing, adding a small amount of activated charcoal to the hot solution (before filtering) can effectively adsorb colored impurities.

Section 3: Recommended Purification Protocols

The choice between recrystallization and chromatography depends on the nature and quantity of the impurities in the crude material.

Protocol A: Purification by Flash Column Chromatography

This is the most versatile method for separating the target compound from both less polar starting materials and more polar byproducts.

  • Preparation of Stationary Phase:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase.

    • Pro-Tip (for acid-sensitive compounds): Add 0.5% triethylamine to the mobile phase mixture to neutralize the silica gel.

  • Column Packing:

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Load the resulting free-flowing powder onto the top of the column bed.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% Ethyl Acetate in Hexane) to elute the product.

    • The exact solvent system should be determined by prior TLC analysis.[1]

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC. Use a UV lamp (254 nm) for visualization. A potassium permanganate stain can also be effective for visualizing the hydroxyl-containing product.

    • Combine the fractions containing the pure product, and remove the solvent under reduced pressure.

Protocol B: Purification by Recrystallization

Recrystallization is an excellent final purification step to achieve high purity and good crystal form, especially for removing trace colored impurities.

  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Good starting points for solvent screening include isopropyl alcohol, ethyl acetate/hexane mixtures, or toluene.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • Optional: If the solution is colored, add a spatula-tip of activated charcoal and keep the solution hot for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

    • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

    • Once crystal growth appears complete, cool the flask further in an ice bath to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the optimal storage conditions for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone? A: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[11] To prevent potential degradation from light or air, storage in an amber vial under an inert atmosphere (nitrogen or argon) is recommended for long-term stability. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[8]

Q: How can I effectively monitor the purification process? A: Thin-Layer Chromatography (TLC) is the primary tool. Use silica-coated plates and a mobile phase that gives good separation (product Rf of ~0.3). Visualize spots under a UV lamp (254 nm). Staining with a potassium permanganate solution is also highly effective, as the hydroxyl group will react to give a yellow spot on a purple background.

Q: What causes the formation of the main impurities, and how can they be minimized at the source? A: The primary impurities often stem from the synthesis itself.

  • Isomeric Impurities: Friedel-Crafts reactions used to create the indanone ring can sometimes produce small amounts of other isomers (e.g., the 7-chloro isomer instead of the 5-chloro).[12] Optimizing the Friedel-Crafts reaction conditions (catalyst, temperature) is key to minimizing this.

  • Incomplete Reaction: The hydroxylation step may not go to completion. Ensure adequate reaction time and the correct stoichiometry of the oxidizing agent.[9]

  • Degradation: As discussed, avoiding acidic conditions and high temperatures during the reaction workup is crucial to prevent dehydration of the tertiary alcohol.

Q: What analytical techniques are recommended for final purity assessment? A: A combination of techniques provides the most complete picture of purity.

  • ¹H and ¹³C NMR: Confirms the chemical structure and can detect organic impurities.

  • Melting Point: A sharp melting point range close to the literature value (79-81 °C) is a strong indicator of high purity.[1]

  • GC-MS or LC-MS: Can identify and quantify volatile or soluble impurities, respectively.[13]

  • FT-IR Spectroscopy: Confirms the presence of key functional groups (hydroxyl, ester carbonyl, ketone carbonyl).

Section 5: Purification Workflow Diagram

The following diagram illustrates a logical workflow for proceeding from a crude reaction mixture to a purified final product.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Path Selection cluster_2 Verification & Final Product Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Oily / Multiple Impurities Recrystallize Recrystallization TLC->Recrystallize Solid / Minor Impurities Purity_Check Purity Check (TLC, NMR, m.p.) Column->Purity_Check Recrystallize->Purity_Check Purity_Check->Column Fails Specs Final_Product Pure Product Purity_Check->Final_Product Meets Specs

Caption: Decision workflow for purification.

References

  • CN102924278A - Synthesis method of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone. Google Patents.

  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry; Vol. 24, No. 3 (2012), 1413-1414.

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets. Echemi.

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 144172-24-7. ChemicalBook.

  • 5-Chloro-1-indanone Safety Data Sheet. Thermo Fisher Scientific.

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem, National Center for Biotechnology Information.

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone | 144172-24-7. Benchchem.

  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. Google Patents.

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 2008, 85, 64-71.

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Matrix Scientific.

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. ChemicalBook.

  • CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.

  • 144172-24-7 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. AK Scientific, Inc.

  • A Comparative Guide to the Analytical Characterization of 4-Chloro-1-indanone and Its Isomers. Benchchem.

  • CAS 144172-24-7 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Alfa Chemistry.

  • CN103601625A - Method for producing 5-chloro-1-indanone. Google Patents.

  • 5-Chloro-1-indanone 99%. Sigma-Aldrich.

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2018, 14, 2146–2170.

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Stability issues of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-202601-CHM05

Version: 1.0

Last Updated: January 10, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-24-7). This molecule is a valuable intermediate in advanced organic synthesis and pharmaceutical research.[1][2] However, its structural complexity, featuring an α-hydroxy ketone, an ester, and a chlorinated aromatic ring, presents specific stability challenges in solution.[1][3] This document provides a comprehensive resource for identifying, troubleshooting, and mitigating stability issues to ensure the integrity of your experiments.

Our approach is grounded in the principles of forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, to proactively identify potential degradation pathways.[4] This allows for the development of robust experimental protocols and stable formulations.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common initial questions regarding the handling and stability of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Q1: My solution of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is showing a new peak in the HPLC analysis after a short time. What could be happening?

A1: The appearance of a new peak suggests degradation. Given the compound's structure as an α-hydroxy ketone, it is susceptible to an α-ketol rearrangement (also known as an acyloin rearrangement) under various conditions, including acidic, basic, or thermal stress.[5][6] This rearrangement involves the migration of a carbon-carbon bond, leading to an isomeric product with a different retention time. Additionally, hydrolysis of the methyl ester group can occur, particularly under acidic or basic conditions.[1]

Q2: What are the primary factors that can cause the degradation of this compound in solution?

A2: The main factors influencing the stability of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone are:

  • pH: Both acidic and basic conditions can catalyze degradation through ester hydrolysis and/or the α-ketol rearrangement.[5][7]

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for degradation reactions, particularly thermal rearrangements and hydrolysis.[8]

  • Solvent: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can participate in hydrolysis reactions. Some organic solvents may contain impurities (e.g., acidic or basic residues) that can initiate degradation.

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of various degradation products.[1][8]

Q3: What are the recommended storage conditions for this compound in its solid state and in solution?

A3:

  • Solid State: As a solid, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[9]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at low temperatures (-20°C or -80°C) in a suitable anhydrous, aprotic solvent. Aliquoting the solution can prevent degradation from repeated freeze-thaw cycles. A preliminary stability study in your chosen solvent is highly recommended.

Q4: Can I use common aqueous buffers with this compound?

A4: Caution is advised. Aqueous buffers, especially those with a pH outside the neutral range (pH 6-8), can promote hydrolysis of the ester group. The buffer components themselves could also potentially react with the compound. If an aqueous buffer is necessary, it is crucial to perform a time-course stability study at your working concentration and temperature to ensure the compound remains stable for the duration of your experiment.

Part 2: Troubleshooting Guide for Common Stability Issues

This section provides a structured approach to diagnosing and resolving stability problems encountered during experimentation.

Issue 1: Rapid Loss of Starting Material in Solution

Symptom: You observe a significant decrease in the peak area of the parent compound in your chromatogram over a short period (minutes to hours) at room temperature.

Potential Causes & Troubleshooting Steps:

  • pH-Mediated Degradation:

    • Diagnosis: Measure the pH of your solution. Even unbuffered solutions of organic solvents can have acidic or basic impurities.

    • Solution: If possible, switch to a neutral, aprotic solvent (e.g., acetonitrile, THF). If an aqueous environment is required, perform a buffer screen to find a pH where the compound is most stable.

  • Solvent Reactivity:

    • Diagnosis: Are you using a protic solvent like methanol or ethanol? These can lead to transesterification.

    • Solution: Switch to an aprotic solvent. Ensure your solvent is of high purity and anhydrous.

Workflow for Diagnosing Rapid Degradation

cluster_solvent Solvent Analysis start Symptom: Rapid loss of parent compound check_ph Measure pH of solution start->check_ph is_neutral Is pH neutral (6-8)? check_ph->is_neutral check_solvent_type Analyze solvent type is_neutral->check_solvent_type Yes adjust_ph Action: Use a neutral buffer or aprotic solvent is_neutral->adjust_ph No is_aprotic Is solvent aprotic and anhydrous? check_solvent_type->is_aprotic use_aprotic Action: Switch to high-purity, anhydrous, aprotic solvent (e.g., ACN, THF) is_aprotic->use_aprotic No is_aprotic->use_aprotic end_node Problem Likely Resolved use_aprotic->end_node adjust_ph->end_node

Caption: Diagnostic workflow for rapid degradation.

Part 3: Protocols for Stability Assessment

To ensure data integrity, it is essential to perform stability studies under your specific experimental conditions. Here, we provide a protocol for a forced degradation study, which is a systematic way to assess the intrinsic stability of a molecule.[4]

Protocol 1: Forced Degradation Study

This study will expose the compound to stress conditions to identify potential degradation products and sensitive conditions.

Objective: To determine the degradation profile of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone under hydrolytic, oxidative, and thermal stress.

Materials:

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Stress Conditions Setup: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: Water (as control for hydrolysis)

    • Control: Water

  • Incubation:

    • Place the Acid, Base, and one Thermal vial in a water bath at 60°C for 4 hours.

    • Keep the Oxidative and Control vials at room temperature for 4 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final concentration of approximately 50 µg/mL with your mobile phase.

    • Analyze by HPLC. Monitor the disappearance of the parent peak and the appearance of new peaks.

Data Interpretation:

The goal is to achieve 5-20% degradation of the active substance.[7] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or incubation time.

Stress ConditionExpected Degradation PathwayPotential Products
Acid Hydrolysis Ester Hydrolysis, α-Ketol Rearrangement5-Chloro-2-hydroxy-1-indanone-2-carboxylic acid, Isomeric rearrangement products
Base Hydrolysis Ester Hydrolysis, α-Ketol RearrangementCarboxylate salt, Isomeric rearrangement products
Oxidation Oxidation of the indanone ring or other functional groupsVarious oxidized species
Thermal α-Ketol Rearrangement, DecarboxylationIsomeric rearrangement products
Potential Degradation Pathways

The α-hydroxy ketone moiety is a key structural feature prone to rearrangement.

cluster_conditions Stress Conditions parent 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone α-Hydroxy Ketone acid Acid (H+) parent:f1->acid base Base (OH-) parent:f1->base heat Heat (Δ) parent:f1->heat rearrangement α-Ketol Rearrangement Isomeric Product acid->rearrangement hydrolysis Ester Hydrolysis Carboxylic Acid Derivative acid->hydrolysis base->rearrangement base->hydrolysis heat->rearrangement

Sources

How to avoid degradation of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-24-7). This document provides in-depth troubleshooting advice, frequently asked questions, and best practices to ensure the stability and integrity of this critical synthetic intermediate throughout your research and development workflows. As a key precursor in the synthesis of pharmaceuticals and agrochemicals like Indoxacarb, maintaining its purity is paramount.[1]

The unique structure of this molecule, featuring an α-hydroxy ketone (also known as an acyloin) and a methyl ester, dictates its reactivity and potential degradation pathways.[2][3] This guide is designed to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions on Stability and Storage

This section addresses the most common queries regarding the inherent stability and proper handling of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Q1: What are the primary chemical hazards and instabilities of this compound?

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a generally stable crystalline solid under recommended storage conditions.[4] However, its stability is compromised by the presence of two key functional groups:

  • α-Hydroxy Ketone: This moiety is susceptible to rearrangement reactions, particularly under acidic or basic conditions, in a process known as the α-ketol or acyloin rearrangement.[3] This can lead to the formation of isomeric impurities that may be difficult to separate.

  • Methyl Ester: The ester group is prone to hydrolysis, especially in the presence of strong bases (saponification) or, to a lesser extent, strong acids, which would yield the corresponding carboxylic acid.[5]

Safety data sheets also indicate that the compound should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4]

Q2: What are the most likely degradation pathways I should be aware of?

Understanding the potential degradation routes is the first step toward prevention. The primary pathways involve the rearrangement of the α-hydroxy ketone and hydrolysis of the ester. Exposure to incompatible reagents can also lead to unwanted reduction or oxidation.

G cluster_0 Degradation Pathways cluster_1 cluster_2 parent 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone rearranged Isomeric Rearrangement Product (α-Ketol Rearrangement) parent->rearranged  Rearrangement hydrolyzed 5-Chloro-2-hydroxy-1-oxoindane-2-carboxylic acid (Ester Hydrolysis) parent->hydrolyzed  Hydrolysis reduced Diol Product (Ketone Reduction) parent->reduced  Reduction cond1 Acid or Base (H+/OH-) cond2 Base (e.g., NaOH, H₂O) cond3 Reducing Agent (e.g., NaBH₄)

Caption: Potential degradation pathways for the target compound.

Q3: What are the definitive optimal storage conditions?

To maximize shelf-life and prevent degradation, adhere to the following storage protocols, synthesized from safety data sheets and chemical first principles:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow the rate of potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Minimizes contact with atmospheric moisture and oxygen, reducing hydrolysis and oxidation risks.
Light Amber vial or dark locationProtects against photolytic degradation. Exposure to light is a condition to avoid.[4]
Container Tightly sealed glass vialPrevents contamination and moisture ingress. Glass is preferred for its inertness.[4][6]
Q4: Which solvents are safe for dissolving and storing solutions of the compound?

For short-term experimental use, high-purity aprotic solvents are recommended.

  • Recommended: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Use with Caution: Aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are acceptable but must be anhydrous, as residual water can promote hydrolysis over time.

  • Avoid for Storage: Protic solvents like methanol and ethanol should be avoided for preparing stock solutions or for long-term storage, as they can participate in acid- or base-catalyzed transesterification of the methoxycarbonyl group.

Section 2: Troubleshooting Experimental Workflows

Degradation often occurs during multi-step experimental procedures. This section provides solutions to common problems encountered during reaction workups and purification.

Q5: My TLC/LC-MS analysis shows a new, more polar spot after an aqueous workup. What's happening?

This is a classic sign of ester hydrolysis. Standard workups using strong bases like sodium hydroxide or even milder bases like sodium bicarbonate, if left for extended periods, can hydrolyze the methyl ester to the more polar carboxylic acid.

Troubleshooting Steps:

  • Use Weaker Bases: For neutralization, switch from 1M NaOH to a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% dilute solution of a weak base.

  • Minimize Contact Time: Do not let the organic and basic aqueous layers sit in the separatory funnel for prolonged periods. Perform the wash and separation swiftly.

  • Use a Buffered Wash: Consider washing with a neutral buffer solution (pH 7) to remove acid without introducing a strong base.

  • Final Brine Wash: Always perform a final wash with saturated sodium chloride (brine) to remove the bulk of dissolved water from the organic layer before drying.

Q6: I am losing a significant amount of my compound during silica gel column chromatography. How can I improve recovery?

Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) and has a high surface area, creating a perfect environment to catalyze the α-ketol rearrangement.

Self-Validating Purification Protocol:

  • Neutralize Your Silica: Before preparing your column, slurry the silica gel in your starting eluent containing 0.5-1% triethylamine (or another volatile base like pyridine). This deactivates the acidic sites.

  • TLC First: Run a TLC plate using the exact solvent system you plan for the column. If you see streaking or a new spot forming on the baseline, it's a sign of on-plate degradation, confirming the need for neutralization.

  • Work Quickly: Do not let the compound sit on the column for an extended time. Prepare your fractions beforehand and elute the compound as efficiently as possible.

  • Consider Alternatives: If problems persist, consider using a less acidic stationary phase like neutral alumina or a bonded phase like C18 (reverse-phase chromatography).

G start Crude Product prep_silica Prepare Slurry of Silica Gel + 0.5% Triethylamine in Eluent start->prep_silica pack_column Pack Column prep_silica->pack_column load_sample Load Sample (Dry or Minimal Solvent) pack_column->load_sample elute Elute Fractions Rapidly load_sample->elute tlc_check Monitor Fractions by TLC elute->tlc_check tlc_check->elute Continue Elution combine Combine Pure Fractions tlc_check->combine Fractions Pure evaporate Solvent Removal (Low Temperature) combine->evaporate end Pure Compound evaporate->end

Caption: Recommended workflow for purification by column chromatography.

Q7: How can I confirm if my sample has degraded?

Regular quality control checks are essential. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): The quickest way to check for impurities. The hydrolyzed carboxylic acid will typically have a much lower Rf value (closer to the baseline) than the parent ester.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass data to confirm the identity of the parent compound and any degradation products. The hydrolyzed product will have a mass difference of -14 Da (loss of CH₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The sharp singlet corresponding to the methoxycarbonyl group (-OCH₃) protons (typically around 3.7-3.9 ppm) will diminish or disappear upon hydrolysis. The appearance of a broad singlet for a carboxylic acid proton (-COOH) may also be observed.

References
  • Resseguier, S., et al. (2000). Regiospecific and Stereoselective Hydroxylation of 1-indanone and 2-indanone by Naphthalene Dioxygenase and Toluene Dioxygenase. Applied and Environmental Microbiology, 66(9), 3567-3571. [Link]

  • CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • CN105924488A - Preparation method for synthesizing 5-chloro-1-indanone through one-step method.
  • Loftsson, T. (2014). Degradation Pathways. ResearchGate. [Link]

  • Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. ChemBK. [Link]

  • Sadowski, Z., & Tabaszewska, A. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1459-1496. [Link]

  • Hydroxy ketone. Wikipedia. [Link]

  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
  • Paquette, L. A. (2002). The α-Hydroxy Ketone (α-Ketol) and Related Rearrangements. Organic Reactions. [Link]

  • Reddy, T. J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem. [Link]

Sources

Technical Support Center: Overcoming Low Yields in Friedel-Crafts Acylation for Indanones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indanone synthesis. As researchers and drug development professionals, you understand the critical importance of the indanone scaffold, a core component in numerous pharmaceuticals, including treatments for neurodegenerative diseases.[1] The intramolecular Friedel-Crafts acylation stands as a cornerstone method for constructing this vital framework.[1][2] However, achieving high yields can often be a significant challenge.

This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can make informed decisions in your laboratory.

Troubleshooting Guide: Common Issues & Actionable Solutions

Issue 1: My reaction yield is extremely low or non-existent.

This is one of the most common frustrations in Friedel-Crafts acylation. The root cause often lies in one of several key areas: the catalyst, the substrate, or the reaction conditions.

Possible Cause & Solution Pathway

  • Inactive or Inappropriate Catalyst: The choice of acid catalyst is paramount and highly dependent on your starting material.[3][4]

    • For 3-Arylpropionyl Chlorides: Aluminum chloride (AlCl₃) is a powerful and frequently used Lewis acid for this transformation.[5]

    • For 3-Arylpropionic Acids: Direct cyclization requires stronger Brønsted acids. Polyphosphoric acid (PPA) and triflic acid (TfOH) are effective, often acting as both catalyst and solvent.[5][6] Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) is another potent alternative, often providing higher yields under milder conditions than PPA.[7][8] Niobium pentachloride (NbCl₅) presents a milder option, capable of in situ conversion of the carboxylic acid to the acyl chloride before catalyzing the cyclization at room temperature.[5][9]

  • Insufficient Catalyst Quantity: A frequent misconception is that the Lewis acid is a true catalyst. In reality, it's often required in stoichiometric amounts (typically 1.1 to 1.5 equivalents).[5] This is because the indanone product can form a stable complex with the Lewis acid, effectively sequestering it and halting the reaction.[5]

  • Deactivated Aromatic Ring: The Friedel-Crafts acylation is an electrophilic aromatic substitution. If your aromatic ring possesses strong electron-withdrawing groups (e.g., -NO₂, -CN), the nucleophilicity of the ring is significantly reduced, impeding the reaction.[5][10] In such cases, more forcing conditions or a more potent catalytic system may be necessary, though success can be limited.[4][5]

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture.[4] Any water present will hydrolyze and deactivate the catalyst, effectively killing the reaction.[4]

    • Preventative Measures: Always use flame-dried glassware, anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Temperature: Temperature control is critical. The reaction may lack sufficient energy to overcome the activation barrier if the temperature is too low. Conversely, excessive heat can lead to decomposition and the formation of tars.[5]

    • General Guideline: For AlCl₃-catalyzed reactions, it's common practice to start at 0°C during catalyst addition and then allow the reaction to slowly warm to room temperature.[5] Continuous monitoring by TLC or GC-MS is essential to determine the optimal temperature and reaction time for your specific substrate.[3]

Low_Yield_Troubleshooting Start Low/No Yield Catalyst Check Catalyst Start->Catalyst Stoichiometry Verify Stoichiometry (>1.0 eq for AlCl₃) Start->Stoichiometry Substrate Assess Substrate (Deactivating Groups?) Start->Substrate Conditions Review Conditions (Anhydrous? Temp?) Start->Conditions Solution1 Select Appropriate Catalyst (e.g., PPA, TfOH for acids) Catalyst->Solution1 Mismatch Solution2 Increase Catalyst Load (1.1 - 1.5 eq.) Stoichiometry->Solution2 Insufficient Solution3 Use Forcing Conditions or Consider Alternate Route Substrate->Solution3 Deactivated Solution4 Ensure Anhydrous Setup (Flame-dry glassware, inert atm.) Conditions->Solution4 Moisture Solution5 Optimize Temperature Profile (Start low, monitor) Conditions->Solution5 Temperature

Caption: Troubleshooting workflow for low indanone yield.

Issue 2: My reaction mixture is a black, tarry mess.

This outcome almost always points to an uncontrolled exothermic reaction leading to polymerization and decomposition.[5]

Possible Cause & Solution Pathway

  • Poor Heat Management: The complexation of the Lewis acid with the acyl chloride or carboxylic acid is highly exothermic. If this heat is not dissipated effectively, the temperature can skyrocket, causing decomposition.

    • Preventative Measures:

      • Cooling is Non-Negotiable: Always pre-cool your reaction mixture to 0°C or below in an ice or ice/salt bath before adding the catalyst.[5]

      • Slow and Steady Addition: Add the Lewis acid portion-wise over a period of time. This allows the heat to dissipate between additions.

      • Vigorous Stirring: Ensure efficient stirring to prevent localized hot spots within the reaction mixture.

Issue 3: I'm getting multiple products, including isomers.

The formation of byproducts reduces the yield of your desired indanone and complicates purification.

Possible Cause & Solution Pathway

  • Intermolecular Acylation: At high concentrations, the reactive acylium ion intermediate can react with a second molecule of starting material instead of cyclizing intramolecularly.[5]

    • Solution: Employ high-dilution conditions. This can be achieved by using a larger volume of solvent and adding the substrate or catalyst slowly over an extended period to keep the instantaneous concentration of the reactive intermediate low.[5]

  • Formation of Regioisomers: If the aromatic ring has multiple possible sites for cyclization, a mixture of products can result.

    • Solution: Regioselectivity can be influenced by several factors. Steric hindrance from bulky substituents can block certain positions, directing the acylation to a specific site.[4] The choice of solvent can also play a crucial role; for instance, nitromethane has been shown to provide optimal selectivity in certain cases.[4][11]

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: the 3-arylpropionic acid or the acyl chloride?

While the direct cyclization of the carboxylic acid is possible and considered "greener" as it only produces water as a byproduct, it often requires harsher conditions and stronger, super-stoichiometric acids like PPA or triflic acid.[2][3] The two-step approach, which involves first converting the carboxylic acid to the more reactive acyl chloride (using reagents like thionyl chloride or oxalyl chloride), is often a higher-yielding and more reliable method that can proceed under milder conditions with Lewis acids like AlCl₃.[3]

Q2: Is rearrangement of the acylium ion a concern?

Unlike in Friedel-Crafts alkylation, where carbocation rearrangements are a major issue, the resonance-stabilized acylium ion intermediate in acylation is much less prone to rearrangement.[10][12] This is a significant advantage of the acylation reaction.

Q3: Can I use a "greener" or recyclable catalyst?

Yes, research into more environmentally friendly catalysts is ongoing. Heteropoly acids and solid-supported acids like Nafion-H (a perfluorinated resinsulfonic acid) have been used successfully for intramolecular acylations and offer benefits like easier handling and potential for recycling.[6][13]

Catalyst and Condition Comparison

The optimal choice of catalyst and conditions is highly substrate-dependent. The following table summarizes common systems used for the synthesis of 1-indanones.

CatalystStarting MaterialTypical SolventTemperature (°C)TimeYield (%)Reference
AlCl₃ 3-Phenylpropionyl chlorideBenzeneReflux-90[4]
PPA 3-(4-methoxyphenyl)propanoic acidNone85-9015 min91[4]
TfOH 3-(4-methoxyphenyl)propanoic acidCH₂Cl₂80 (MW)60 min>98 (conv.)[2][4]
NbCl₅ 3-Arylpropanoic acidsDichloromethaneRT-Good[5][9]
Eaton's Reagent Aromatic + Carboxylic AcidNone60-802-4 h88-95[7]

Key Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride with AlCl₃

This is a classic and often high-yielding approach.[3]

Step A: Formation of 3-Arylpropionyl Chloride

  • Under an inert atmosphere, dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 eq).

  • Allow the mixture to stir at 0°C and then warm to room temperature. Monitor the reaction (e.g., by quenching an aliquot with methanol and analyzing by TLC/GC-MS) until acid conversion is complete.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is often used directly in the next step.[3]

Step B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-arylpropionyl chloride in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly and portion-wise, add anhydrous AlCl₃ (1.1-1.3 eq).

  • Stir the reaction at 0°C and allow it to warm to room temperature, monitoring its progress by TLC or GC-MS.[3]

  • Work-up: Once complete, cool the reaction back to 0°C and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.[3] Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with saturated sodium bicarbonate solution, water, and brine, then dry over anhydrous sodium sulfate.[3] Purify by column chromatography or recrystallization.

Protocol 2: Direct Synthesis from Carboxylic Acid using Triflic Acid

This protocol demonstrates the direct cyclization of the carboxylic acid.[5]

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic acid (TfOH, 4.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for approximately 4 hours, monitoring for completion.[5]

  • Work-up: Carefully quench the reaction by slowly adding it to a cooled, saturated sodium bicarbonate solution. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify as needed.

Mechanistic Overview

The intramolecular Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution pathway.[1][10]

FC_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Start 3-Arylpropionyl Chloride Acylium Resonance-Stabilized Acylium Ion Start->Acylium + LewisAcid Lewis Acid (e.g., AlCl₃) SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex Intramolecular Attack AromaticRing Tethered Aromatic Ring Product 1-Indanone Product SigmaComplex->Product Restores Aromaticity

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

This guide provides a comprehensive framework for addressing the common challenges associated with the Friedel-Crafts acylation for indanone synthesis. By understanding the causality behind each experimental choice, you can systematically optimize your reactions and achieve higher, more consistent yields.

References

  • National Institutes of Health. (n.d.). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Available at: [Link]

  • Filo. (2025). Synthesize this compound from benzene: 1-indanone. Available at: [Link]

  • National Institutes of Health. (n.d.). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Available at: [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Friedel–Craft acylation reaction using Eaton's reagent. Available at: [Link]

  • Comprehensive Impact of Eaton's Reagent in Organic Synthesis: An Overview. (n.d.). Available at: [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available at: [Link]

  • PubMed Central. (n.d.). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]

  • Wikipedia. (n.d.). Eaton's reagent. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • ResearchGate. (n.d.). Aromatic acylation reaction using cinnamic acid (8) as a substrate. Available at: [Link]

  • Beilstein Journals. (2019). Mechanochemical Friedel–Crafts acylations. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Available at: [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

Sources

Refinement of protocols for synthesizing indanone intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of indanone intermediates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of indanone synthesis. Indanones are a critical structural motif in numerous pharmaceuticals and biologically active compounds, and their efficient synthesis is paramount.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize reactions, and ensure reproducible, high-yield results.

The most prevalent and robust method for constructing the indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their derivatives.[1][3] Consequently, this guide will focus primarily on this transformation, while also addressing other relevant synthetic strategies.

Troubleshooting Guide: Intramolecular Friedel-Crafts Acylation

This section addresses specific experimental issues in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction yield is extremely low, or I have only recovered the starting material. What are the likely causes and how can I fix this?

Answer: Low or non-existent yield is one of the most common frustrations in Friedel-Crafts acylation. The root cause often lies with the catalyst's activity or suboptimal reaction conditions.

Probable Causes & Solutions:

  • Catalyst Deactivation by Moisture: This is the most frequent culprit. Lewis acids like aluminum chloride (AlCl₃) are highly hygroscopic and react readily with water, rendering them inactive.[4] Brønsted acids can also be diluted and their effectiveness reduced.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2][5] All reagents should be confirmed to be anhydrous.

  • Inappropriate Catalyst Choice or Amount: The "no one-size-fits-all" principle applies here. The reactivity of the aromatic ring dictates the required catalyst strength.

    • Solution: For electron-rich aromatic rings, milder Lewis acids may suffice. For deactivated rings (containing electron-withdrawing groups), a more potent catalyst system is necessary.[1][6] Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, NbCl₅) or strong Brønsted acids like polyphosphoric acid (PPA) or triflic acid (TfOH).[2][4][6][7] Sometimes, increasing the catalyst loading can drive the reaction to completion, but be wary of increased side product formation.[1]

  • Suboptimal Reaction Temperature: Temperature plays a critical role in overcoming the activation energy of the cyclization.

    • Solution: If the reaction is sluggish at room temperature or 0 °C, a gradual increase in temperature may be required.[4] For direct cyclization of carboxylic acids, more forcing conditions are often needed.[1][2] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material as you incrementally increase the heat.[2] Some protocols require high temperatures, even up to 250 °C, particularly with certain catalysts like Tb(OTf)₃.[8]

  • Deactivated Aromatic Ring: If your 3-arylpropionic acid contains strong electron-withdrawing groups, the aromatic ring may be too "electron-poor" to undergo electrophilic substitution.

    • Solution: A more powerful catalytic system, such as a superacid (e.g., TfOH), may be necessary to force the reaction.[2][6] If this fails, an alternative synthetic route that does not rely on Friedel-Crafts acylation might be the best approach.

Troubleshooting Decision Workflow

This diagram outlines a logical flow for diagnosing low-yield issues.

G start Low or No Product Yield check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_moisture check_catalyst Evaluate Catalyst Choice & Activity check_moisture->check_catalyst No Issue solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture Issue Found check_temp Assess Reaction Temperature check_catalyst->check_temp No Issue solution_catalyst Screen Different Catalysts (e.g., AlCl₃, PPA, TfOH) Increase Catalyst Loading check_catalyst->solution_catalyst Issue Found check_substrate Analyze Substrate Reactivity (Electron-Withdrawing Groups?) check_temp->check_substrate No Issue solution_temp Incrementally Increase Temperature Monitor by TLC/GC-MS check_temp->solution_temp Issue Found solution_substrate Use Stronger Superacid Catalyst Consider Alternative Synthetic Route check_substrate->solution_substrate

Caption: Troubleshooting workflow for low indanone yield.

Question 2: My reaction is messy, with multiple spots on the TLC plate, and purification is difficult. What's causing the formation of byproducts?

Answer: The formation of multiple products points to issues with selectivity (regio- or chemo-selectivity) or competing reaction pathways.

Probable Causes & Solutions:

  • Formation of Regioisomers: If the aromatic ring has multiple possible sites for cyclization, a mixture of isomers can be formed. This is a significant challenge.[6]

    • Solution: Controlling regioselectivity can be achieved by leveraging steric hindrance from existing substituents to block certain positions.[6] The choice of solvent and catalyst is also critical. For instance, nitromethane has been shown to improve selectivity in some cases.[9] For reactions using polyphosphoric acid (PPA), adjusting its phosphorus pentoxide (P₂O₅) content can influence which isomer is favored.[6][10] Lowering the reaction temperature often favors the kinetically controlled product.[1][6]

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, the acylium ion intermediate can react with another molecule of the starting material or substrate, leading to polymeric material or dimeric byproducts.

    • Solution: This is often concentration-dependent. Running the reaction at higher dilution can favor the intramolecular pathway. A slow addition of the substrate to the catalyst mixture can also help maintain a low instantaneous concentration of the reactive species.

  • Rearrangement of Acylium Ion: Although less common in acylation compared to alkylation, rearrangement can occur under certain conditions, leading to unexpected products.[1]

    • Solution: Employing milder reaction conditions (lower temperature, less aggressive catalyst) can minimize the likelihood of rearrangements.[4]

  • Polysubstitution: Highly activated aromatic rings can sometimes undergo a second acylation, though this is less common in intramolecular reactions.[4]

    • Solution: Careful monitoring of the reaction progress by TLC or GC-MS is key to stopping the reaction once the desired product is formed and before over-reaction occurs.[4]

Catalyst Performance Comparison
CatalystTypical Starting MaterialConditionsYieldKey Considerations
AlCl₃ 3-Arylpropionyl chlorideAnhydrous DCM or Benzene, 0°C to RefluxGood to ExcellentHighly moisture-sensitive; stoichiometric amounts often needed.[2][6]
PPA 3-Arylpropionic acidHigh Temp (e.g., 100°C)GoodViscous, making workup difficult. P₂O₅ content can control regioselectivity.[5][6][10]
TfOH 3-Arylpropionic acidCH₂Cl₂, RT to 80°CExcellentVery strong acid; can be used in catalytic or stoichiometric amounts.[2][3][6]
NbCl₅ 3-Arylpropionic acidDichloromethane, RTGoodActs as both reagent (forms acyl chloride in situ) and catalyst.[6][7]
Tb(OTf)₃ 3-Arylpropionic acido-dichlorobenzene, 250°CModerate to GoodEffective for deactivated rings, but requires very high temperatures.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of the one-step (direct cyclization) vs. two-step (via acyl chloride) methods? A1: The two primary pathways for intramolecular Friedel-Crafts acylation each have distinct advantages.

  • Two-Step (via Acyl Chloride): This involves first converting the 3-arylpropionic acid to the more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by cyclization with a Lewis acid.[2] This route often provides higher yields under milder conditions.[1][2] However, it generates corrosive byproducts (HCl, SO₂) and adds an extra step to the synthesis.[2]

  • One-Step (Direct Cyclization): This approach cyclizes the carboxylic acid directly, typically using a strong Brønsted acid like PPA or TfOH. It is considered more environmentally benign ("greener") as the only theoretical byproduct is water.[1][2][3] The downside is that it frequently requires harsher conditions (stronger acids, higher temperatures) to proceed efficiently.[1][2][3]

Q2: How do I properly quench a reaction using a large amount of Lewis or Brønsted acid? A2: Quenching must be done carefully and slowly, as the reaction with water is highly exothermic. The standard procedure is to cool the reaction mixture to 0 °C in an ice bath and then slowly pour it onto a mixture of crushed ice and concentrated HCl.[1][2] The acid helps to keep metal hydroxides in solution during the subsequent workup. After quenching, the product is extracted into an organic solvent.

Q3: My purified product is an oil, but the literature reports a solid. What should I do? A3: An oily product can indicate the presence of impurities. This could be a regioisomeric byproduct, which may have different physical properties.[5] It could also be due to residual solvent or acid from the workup. Ensure the organic layers were thoroughly washed with a base (e.g., saturated NaHCO₃ solution) to remove all acidic residues.[5] If impurities are suspected, re-purification by column chromatography is recommended.[2][5] Trying different solvent systems for recrystallization may also induce crystallization.

Q4: Are there alternative methods to Friedel-Crafts for synthesizing indanones? A4: Yes, several other powerful methods exist.

  • Nazarov Cyclization: This is an electrocyclic reaction of divinyl ketones, catalyzed by Brønsted or Lewis acids, to form cyclopentenones, including indanones.[11][12] It's a key method for constructing the five-membered ring.[12]

  • Palladium-Catalyzed Reactions: Various palladium-catalyzed cyclizations have been developed, including carbonylative cyclization of unsaturated aryl iodides and tandem Heck-aldol annulation reactions.[13][14][15] These methods often offer high efficiency and functional group tolerance.[14][16]

  • Robinson Annulation: While primarily used for forming six-membered rings, variations and applications of this classic Michael addition followed by aldol condensation can be adapted for fused ring systems.[17][18][19][20]

Experimental Protocols

Protocol 1: Two-Step Synthesis of 1-Indanone via Acyl Chloride

This protocol is a general method for the cyclization of a 3-arylpropionic acid.

Step A: Formation of 3-Arylpropionyl Chloride

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 3-arylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Validation: Monitor the conversion to the acyl chloride by taking a small aliquot, quenching it with methanol, and analyzing by TLC/GC-MS to confirm the formation of the methyl ester.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride, which is often used directly in the next step.[2]

Step B: Intramolecular Friedel-Crafts Acylation

  • In a separate flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Add anhydrous DCM and cool the slurry to 0 °C.

  • Dissolve the crude 3-arylpropionyl chloride from Step A in anhydrous DCM and add it dropwise to the AlCl₃ slurry.

  • Stir the reaction at 0 °C or allow it to warm to room temperature.

  • Validation: Monitor the reaction progress closely by TLC or GC-MS until the starting acyl chloride is consumed.[1]

  • Work-up and Purification:

    • Upon completion, cool the reaction to 0 °C and slowly quench by pouring it onto crushed ice containing concentrated HCl.[1][2]

    • Separate the organic layer and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1-indanone.[1][2]

Protocol 2: Direct One-Step Synthesis of 1-Indanone using Triflic Acid

This protocol is an example of a more "green" approach.

  • To a flame-dried flask under an inert atmosphere, add the 3-arylpropionic acid (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic acid (TfOH) (3.0 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (or to a temperature between 50-80 °C, depending on substrate reactivity).[2][3]

  • Validation: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the mixture and carefully pour it into a beaker containing ice and saturated NaHCO₃ solution to quench the acid.[2]

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]

Reaction Mechanism Visualization

The general mechanism for the intramolecular Friedel-Crafts acylation is depicted below.

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • BenchChem. (2025). Managing moisture sensitivity in Friedel-Crafts acylation of indanones.
  • BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • Google Patents. (n.d.). Process for the synthesis of indanylamine or aminotetralin derivatives and novel intermediates.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Pd-catalyzed three-component cyclization.
  • ResearchGate. (n.d.). Halo‐Prins/halo‐Nazarov cyclization for the construction of 1‐indanone scaffold.
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Oliverio, M., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(9), 1469. Available at: [Link]

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid.
  • ACS Publications. (n.d.). Regioselective Synthesis of Indanones. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Selectivity Controlled Highly Efficient Carbonylative Synthesis of Isoquinoline‐1,3(2H,4H)‐diones and Indanones.
  • Google Patents. (n.d.). A kind of preparation method of indanone compounds.
  • Organic Chemistry Portal. (n.d.). Nazarov Cyclization.
  • MDPI. (n.d.). Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers.
  • Wikipedia. (n.d.). Robinson annulation. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of indanones. Reaction conditions.
  • ResearchGate. (n.d.). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Available at: [Link]

  • Popiołek, Ł., & Sławiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(2), 949-973. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-Indanone oxime.
  • RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
  • BYJU'S. (n.d.). Robinson Annulation Mechanism. Available at: [Link]

  • Reddit. (2018). Organic chemistry - SYNTHESIS PROBLEM.
  • BenchChem. (2025). Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis.
  • Master Organic Chemistry. (2018). The Robinson Annulation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation.
  • ResearchGate. (n.d.). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Available at: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations.
  • Juniper Publishers. (2025). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes.
  • RSC Publishing. (n.d.). Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis. Available at: [Link]

Sources

Minimizing impurities in the production of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Welcome to the technical support guide for the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing critical impurities that can compromise yield, purity, and downstream applications. As an important intermediate in the synthesis of pharmaceuticals and agrochemicals like Indoxacarb, achieving high purity of this compound is paramount.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.

Section 1: Synthesis Overview & Critical Control Points

The successful production of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is typically achieved via a two-step process. Understanding the mechanism and potential pitfalls of each step is the first line of defense against impurity formation.

  • Carboxylation: The synthesis begins with the base-mediated carboxylation of 5-Chloro-1-indanone at the C2 position using a reagent like dimethyl carbonate (DMC). This reaction proceeds via an enolate intermediate and is analogous to a Claisen condensation.[1][3]

  • Hydroxylation: The resulting β-keto ester, 5-chloro-2-methoxycarbonyl-1-indanone, is then hydroxylated at the C2 position. This is an oxidation reaction, often achieved using an oxidizing agent in the presence of a catalyst.[4]

The primary challenge lies in the inherent reactivity of the β-keto ester functional group, which is susceptible to several side reactions.

Synthesis_Workflow cluster_0 Step 1: Carboxylation cluster_1 Step 2: Hydroxylation Start 5-Chloro-1-indanone Intermediate 5-Chloro-2-methoxycarbonyl-1-indanone (β-Keto Ester) Start->Intermediate Formation of Enolate & Acylation Reagent1 Base (e.g., NaH) Dimethyl Carbonate (DMC) Reagent1->Start Product 5-Chloro-2-hydroxy-2- methoxycarbonyl-1-indanone Intermediate->Product Asymmetric Hydroxylation Reagent2 Oxidizing Agent (e.g., H₂O₂, m-CPBA) Reagent2->Intermediate Impurity_Pathways cluster_main Main Reaction Pathway cluster_side Impurity Formation Pathways Intermediate 5-Chloro-2-methoxycarbonyl-1-indanone Product Target Product (Hydroxylated) Intermediate->Product Step 2: Oxidation Keto_Acid β-Keto Acid Intermediate Intermediate->Keto_Acid Hydrolysis (H₂O, H⁺/OH⁻) Hydrolyzed Carboxylic Acid (Hydrolysis Impurity) Product->Hydrolyzed Ester Hydrolysis (H₂O, H⁺/OH⁻) Decarboxylated 5-Chloro-1-indanone (Decarboxylation Impurity) Keto_Acid->Decarboxylated Decarboxylation (Heat) Troubleshooting_Tree Start Impurity Detected? Impurity1 Starting Material (Incomplete Reaction) Start->Impurity1 Yes Impurity2 Decarboxylated Product (5-Chloro-1-indanone) Start->Impurity2 Yes Impurity3 Hydrolyzed Acid Start->Impurity3 Yes Other Other/Degradation Start->Other Yes Solution1 Check Oxidant/Catalyst Activity Increase Reaction Time/Temp Ensure Inert Atmosphere Impurity1->Solution1 Solution2 Use Anhydrous Solvents Control Temp During Workup Avoid Strong Acid/Base Impurity2->Solution2 Solution3 Use Anhydrous Conditions Use Non-Nucleophilic Base Perform Neutral/Acidic Quench Impurity3->Solution3 Solution4 Check Temp Limits Use Milder Reagents Prompt Purification Other->Solution4

Sources

Technical Support Center: Stereoselectivity in Chiral Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Indanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Chiral indanones are crucial building blocks in the synthesis of numerous natural products and pharmaceuticals.[1][2][3] Achieving high stereoselectivity is often the most critical and challenging aspect of their synthesis.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

Q1: My asymmetric synthesis of a chiral indanone is resulting in a low enantiomeric excess (ee). What are the most common initial parameters to investigate?

A1: Low enantiomeric excess is a frequent challenge. Before undertaking extensive optimization, systematically evaluate these primary factors:

  • Catalyst and Ligand Integrity: Ensure the chiral catalyst and/or ligand has not degraded. Many organometallic catalysts and chiral phosphine ligands are sensitive to air and moisture. It is advisable to handle them under an inert atmosphere and use freshly opened or properly stored reagents. The choice of the chiral ligand itself is paramount, as its steric and electronic properties directly influence the stereochemical outcome.[4][5]

  • Reaction Temperature: Lowering the reaction temperature is a common strategy to enhance enantioselectivity.[5] This increases the energy difference between the diastereomeric transition states leading to the two enantiomers, favoring the formation of the major enantiomer.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and the stability of the transition state.[5][6] A solvent screen is often a valuable exercise in early-stage optimization.

  • Purity of Starting Materials: Impurities in the starting materials can sometimes interfere with the catalyst or participate in side reactions, leading to a decrease in enantioselectivity.

Q2: How do I select the most appropriate chiral catalyst system for my specific indanone synthesis?

A2: The optimal catalyst depends on the reaction type (e.g., intramolecular Heck reaction, hydroacylation, Nazarov cyclization) and the substrate's characteristics.[2][6][7] A logical approach to catalyst selection is outlined in the workflow diagram below.

  • Rhodium and Palladium Catalysts: These are frequently employed for various asymmetric transformations leading to chiral indanones, often exhibiting high turnover numbers and excellent enantioselectivities.[4][6] For instance, rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols and palladium-catalyzed asymmetric reductive-Heck reactions have proven effective.[4][6]

  • Organocatalysts: For substrates that are sensitive to metals or when metal contamination is a concern, organocatalysis presents a powerful alternative. Cinchona-derived catalysts, for example, have been used in asymmetric cycloaddition reactions to form spiro-indanones.[1]

Caption: Catalyst selection workflow for chiral indanone synthesis.

Q3: I am observing the formation of regioisomers in my indanone synthesis. How can this be controlled?

A3: Regioselectivity is a common issue, particularly in Friedel-Crafts type cyclizations. One effective strategy involves the use of polyphosphoric acid (PPA) where the concentration of P₂O₅ can influence the reaction pathway.[2]

  • Low P₂O₅ Content in PPA: This tends to favor the formation of the indanone isomer where an electron-donating group is meta to the carbonyl group.[2]

  • High P₂O₅ Content in PPA: Conversely, this favors the formation of the isomer with the electron-donating group ortho or para to the carbonyl.[2]

This control is attributed to different reaction mechanisms dominating at different PPA concentrations.[2]

II. Troubleshooting Guides

Problem 1: Poor Diastereoselectivity in the Synthesis of 2,3-Disubstituted Indanones
Possible CauseProposed SolutionScientific Rationale
Sub-optimal Base In palladium-catalyzed reductive-Heck cyclizations, the choice of base can be critical. Screen different amine bases (e.g., proton sponge vs. 1,2,2,6,6-pentamethylpiperidine (PMP)).The base can influence the reaction mechanism. For instance, in some systems, PMP can lead to the formation of α-exo-methylene indanones, which can then be manipulated to yield either cis- or trans-isomers.[6]
Unfavorable Transition State Geometry Modify the chiral ligand. Introducing bulkier substituents on the ligand can create a more sterically hindered environment, favoring one diastereomeric transition state over the other.The "3,5-dialkyl-meta-effect" in some biphenyl-based ligands can significantly enhance enantioselectivity and, by extension, diastereoselectivity by creating a more defined chiral pocket.[6]
Product Epimerization After the reaction, treat the product mixture with a mild acid (e.g., HCl in a H₂O/THF solvent mixture) to isomerize to the thermodynamically more stable diastereomer.If one diastereomer is significantly more stable, post-reaction isomerization can improve the diastereomeric ratio (dr).[6]
Problem 2: Inconsistent Reaction Yields and Stereoselectivity
Possible CauseProposed SolutionScientific Rationale
Atmospheric Contamination Ensure rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox) are used, especially when handling sensitive catalysts like Pd(0) or Rh(I) complexes and phosphine ligands.Oxygen can oxidize the active catalyst, leading to deactivation and reduced yields. Moisture can hydrolyze sensitive reagents or participate in side reactions.
Solvent Quality Use anhydrous, degassed solvents. Impurities in solvents, such as water or peroxides, can negatively impact catalytic activity and selectivity.Water can act as a competing ligand or proton source, interfering with the desired catalytic cycle. Peroxides can lead to catalyst degradation.
Variability in Reagent Quality Use reagents from a reliable source and consider purification of starting materials if inconsistencies persist.Trace impurities can have a significant impact on catalytic reactions, acting as poisons or inhibitors.

III. Experimental Protocols

Protocol 1: Rhodium-Catalyzed Asymmetric Isomerization of a Racemic α-Arylpropargyl Alcohol

This protocol is adapted from the work of Hayashi and coworkers and is effective for the synthesis of β-chiral indanones.[4]

  • Catalyst Preparation: In a glovebox, to a vial, add the rhodium precursor (e.g., [Rh(acac)(CO)₂]) and the chiral bisphosphine ligand (e.g., (R,R)-3, a modified BINAP-type ligand) in a 1:1.1 molar ratio.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve the racemic α-arylpropargyl alcohol substrate in an anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Initiation: Add the freshly prepared catalyst solution to the substrate solution via syringe.

  • Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the chiral indanone.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Protocol 2: Palladium-Catalyzed Asymmetric Reductive-Heck Cyclization

This protocol is based on the synthesis of chiral 3-substituted indanones.[6]

  • Catalyst Pre-formation: In a glovebox, mix Pd(OAc)₂ and the chiral ligand (e.g., (R)-3,5-XylMeOBIPHEP) in the desired solvent (e.g., DMF).

  • Reaction Assembly: To a Schlenk tube, add the 2'-perfluoroalkylsulfonated aryl α,β-unsaturated ketone substrate, the base (e.g., proton sponge), and the solvent.

  • Reaction Initiation: Add the pre-formed catalyst solution to the reaction mixture.

  • Heating and Monitoring: Heat the mixture to the optimized temperature (e.g., 80-100 °C) and monitor for consumption of the starting material.

  • Aqueous Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography. Analyze the enantiomeric excess using chiral HPLC.

IV. Mechanistic Insights

Stereochemical Control in Asymmetric Reductive-Heck Cyclization

The stereoselectivity in the palladium-catalyzed asymmetric reductive-Heck reaction is determined at the carbopalladation step. The chiral ligand creates a chiral environment around the palladium center, which forces the substrate to coordinate in a specific orientation.

Heck_Mechanism Start Pd(0)L OxAdd Oxidative Addition (Aryl-X) Start->OxAdd Complex_I Cationic Pd(II) Complex I OxAdd->Complex_I Carbopalladation Syn-Carbopalladation (5-endo-trig) Complex_I->Carbopalladation Stereodetermining Step Complex_II π-Oxa-allyl Pd Species II Carbopalladation->Complex_II Hydride_Transfer Hydride Transfer (from Base) Complex_II->Hydride_Transfer Product Chiral Indanone Hydride_Transfer->Product Catalyst_Regen Pd(0)L Hydride_Transfer->Catalyst_Regen

Caption: Simplified mechanism of Pd-catalyzed reductive-Heck cyclization.

The syn-carbopalladation of the double bond proceeds via a 5-endo-trig cyclization.[6] The chiral ligand (L*) directs this cyclization to occur preferentially on one of the two enantiotopic faces of the double bond, leading to the formation of one enantiomer of the product in excess.

V. References

  • Shintani, R., Yashio, K., Nakamura, T., Okamoto, K., Shimada, T., & Hayashi, T. (2005). Rhodium-Catalyzed Asymmetric Synthesis of Indanones: Development of a New “Axially Chiral” Bisphosphine Ligand. Organic Letters, 7(23), 5317–5319. [Link]

  • Nilsson, P., Larhed, M., & Hallberg, A. (2001). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 66(18), 6097–6103. [Link]

  • Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(52), 33999-34021. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]

  • Wawrzyniak, P., & Rogozińska-Szymczak, M. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1336–1354. [Link]

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Scale-up challenges for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Prepared by: Senior Application Scientist, Process Chemistry Solutions

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This guide is designed for researchers, chemists, and process engineers encountering challenges when transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will delve into the common pitfalls, provide robust troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your scale-up is successful, safe, and reproducible.

The predominant synthesis route involves the C-acylation of 5-chloro-1-indanone with a carboxylating agent like dimethyl carbonate (DMC), driven by a strong base such as sodium hydride (NaH).[1] While effective at the lab scale, this process presents significant safety and operational challenges upon scale-up. This guide focuses on navigating those challenges.

Core Synthesis Pathway

The reaction proceeds via the formation of an enolate from 5-chloro-1-indanone, which then acts as a nucleophile, attacking dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide anion yields the target β-keto ester.

Reaction_Pathway cluster_start Starting Materials cluster_reaction Reaction Core cluster_workup Work-up SM1 5-Chloro-1-indanone Enolate Indanone Enolate (Key Intermediate) SM1->Enolate Deprotonation (H₂ gas evolved) SM2 Sodium Hydride (NaH) SM2->Enolate SM3 Dimethyl Carbonate (DMC) Product 5-Chloro-2-methoxycarbonyl-1-indanone (β-Keto Ester Product) SM3->Product Enolate->Product Nucleophilic Attack on DMC Quench Aqueous Acid Quench Product->Quench Neutralization Final Target Molecule (Keto-Enol Tautomers) Quench->Final Isolation & Crystallization

Caption: Core synthesis pathway for the target molecule.

Troubleshooting Guide: From Bench to Plant

This section addresses specific, frequently encountered problems during the scale-up of the 5-chloro-1-indanone acylation reaction.

Question 1: My reaction yield dropped from >80% at the 10g scale to less than 50% at the 1kg scale, with significant starting material remaining. What is the likely cause?

Answer: This is a classic scale-up issue rooted in mass and heat transfer limitations. At the 1kg scale, you are no longer dealing with a homogenous system, especially when using sodium hydride, which is notoriously insoluble.[2]

  • Causality:

    • Poor Mixing & Mass Transfer: NaH, typically supplied as a 60% dispersion in mineral oil, must be effectively suspended to react.[3] In a large reactor, standard agitation may not be sufficient to keep the solid NaH suspended, creating "dead zones" where the base is unavailable. The reaction is heterogeneous (solid-liquid), and its rate is dependent on the available surface area of the NaH. If mixing is poor, the reaction rate plummets.

    • Inefficient Heat Transfer: This reaction is exothermic, particularly during the initial deprotonation. Large reactors have a lower surface-area-to-volume ratio than lab flasks, making heat removal less efficient. If localized hot spots form due to poor mixing, it can lead to thermal degradation of the starting material or the product, which as a β-keto ester, can be thermally sensitive.[4]

  • Troubleshooting Protocol:

    • Agitation Study: Ensure your reactor's impeller design (e.g., pitched-blade turbine, anchor) is suitable for solid suspensions. Model the mixing or consult with a chemical engineer. Increase the agitation speed, but monitor for splashing or vortexing that could entrain the nitrogen blanket.

    • Controlled Reagent Addition: Instead of adding the indanone solution to the NaH slurry, consider adding the NaH slurry to the indanone solution (reverse addition). This keeps the base as the limiting reagent initially, allowing for better control. However, the safest and most common industrial practice is the slow, subsurface addition of the substrate to a well-agitated slurry of the base.

    • In-Process Control (IPC): Do not rely on time alone. Take periodic samples (if safe to do so) and analyze them by HPLC to monitor the disappearance of starting material. A reaction that appears stalled is a clear sign of a mass transfer issue.[5]

Question 2: We experienced a dangerous exotherm and pressure increase during the addition of the 5-chloro-1-indanone solution. How can we improve safety and control?

Answer: This is a critical process safety issue. The reaction between the indanone and NaH generates hydrogen gas, and the subsequent acylation is exothermic.[6] An uncontrolled release of energy and gas can have catastrophic consequences.

  • Causality:

    • Accumulation of Reagents: If the reaction temperature is too low or mixing is poor, the indanone can accumulate without reacting. When the reaction finally initiates, it does so with a large quantity of unreacted material, leading to a runaway reaction.

    • Addition Rate vs. Cooling Capacity: The rate of addition may exceed the reactor's cooling capacity. What works in a lab flask with a large ice bath is not directly translatable to a jacketed reactor.

    • Hydrogen Evolution: The deprotonation step releases 1 equivalent of flammable hydrogen gas.[6] This must be safely vented. A sudden pressure increase indicates the reaction rate is exceeding the venting capacity.

  • Troubleshooting Protocol:

    • "Dose and React" Strategy: Add a small portion (~5-10%) of the indanone solution and wait for the reaction to initiate (observe a slight temperature rise and gas evolution). Once initiation is confirmed, proceed with a slow, continuous addition.

    • Link Addition to Temperature: Use an automated dosing system where the addition pump is linked to the reactor's internal temperature probe. The pump should automatically stop if the temperature exceeds a set safety limit (e.g., T_set + 5°C).

    • Gas Evolution Monitoring: On a large scale, monitoring the off-gas rate with a mass flow meter provides a direct, real-time measure of the reaction rate.[7] This is a superior process analytical technology (PAT) tool for ensuring the reaction is proceeding as expected and not accumulating.

    • Safety Review: Conduct a thorough process hazard analysis (PHA). Ensure the reactor's emergency venting and pressure relief systems are correctly sized for the worst-case scenario.

Troubleshooting_Workflow Start Low Yield / Stalled Reaction Check_Mixing Is Agitation Sufficient for Solid Suspension? Start->Check_Mixing Check_Temp Are there Local Hot/Cold Spots? Check_Mixing->Check_Temp Yes Improve_Mixing Increase Agitator Speed or Change Impeller Type Check_Mixing->Improve_Mixing No Check_IPC Does IPC Confirm Stalling? Check_Temp->Check_IPC No Improve_Temp Improve Heat Transfer; Check Jacket Fluid Flow Check_Temp->Improve_Temp Yes Analyze_Root Investigate Reagent Quality or Side Reactions Check_IPC->Analyze_Root Yes Solution Problem Resolved Check_IPC->Solution No (Reaction Complete) Improve_Mixing->Start Improve_Temp->Start Analyze_Root->Start

Caption: Troubleshooting workflow for low reaction yield.

Question 3: During the aqueous quench, our product oiled out and formed a thick emulsion, making extraction and crystallization impossible. How do we fix this?

Answer: This is a common work-up problem when scaling up reactions involving mineral oil and generating fine particulates.

  • Causality:

    • Mineral Oil: The mineral oil from the NaH dispersion can act as an anti-solvent or emulsifying agent during the quench.

    • Quench Rate & Temperature: A rapid, uncontrolled quench can cause the product to precipitate as an amorphous oil rather than a crystalline solid, especially if the temperature is not controlled.

    • pH Control: The final product is a β-keto ester, which can form a stable, water-soluble enolate salt under basic or neutral conditions. If the pH is not brought to a sufficiently acidic level (typically pH 2-3), the product will not fully precipitate or extract into the organic layer.

  • Troubleshooting Protocol:

    • Pre-Workup Wash: Before quenching, consider a solvent wash to remove the mineral oil. After the reaction is complete, stop agitation, allow the sodium salts to settle, and decant the supernatant solvent. Add a non-polar solvent like hexane, agitate, and decant again. This can remove a significant portion of the mineral oil.

    • Controlled Quench: Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cold aqueous acid solution. This ensures the mixture is always acidic and helps dissipate the heat of neutralization.

    • Solvent Selection: Ensure your extraction solvent is appropriate. A solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is often a good choice.

    • Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the aqueous phase density.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the 5-chloro-1-indanone starting material? Purity is paramount. The primary concerns are isomeric impurities (e.g., 7-chloro-1-indanone) and residual acids or catalysts from its synthesis (often a Friedel-Crafts reaction).[8][9] Isomeric impurities can react similarly, leading to hard-to-separate byproducts. Acidic residues will consume the expensive NaH base, affecting stoichiometry and yield. Specify a purity of >99% with no detectable isomeric impurities by HPLC.

Q2: Should I use NaH as a dry powder or as a dispersion in mineral oil? For large-scale operations, the 60% dispersion in mineral oil is almost always preferred for safety reasons.[3] Dry NaH powder is extremely pyrophoric and prone to ignition from static discharge. While the mineral oil introduces downstream purification challenges, these are manageable. Modern handling techniques, such as using NaH in dissolvable polymer bags (SecuBags), can further enhance safety by minimizing dust exposure and handling risks.[7]

Q3: What are the best In-Process Controls (IPCs) for monitoring reaction completion? A combination of techniques provides the best process understanding.[10]

  • HPLC: The most reliable method. A small, carefully quenched sample is analyzed to determine the ratio of starting material to product. The reaction is complete when the starting material is <1%.

  • Gas Flow Meter: As mentioned, this tracks hydrogen evolution and gives a real-time kinetic profile of the deprotonation step.

  • Temperature Monitoring: A flat temperature profile after the addition is complete can indicate the reaction has ceased.

Q4: The product name is "5-Chloro-2-hydroxy..." but the reaction makes a β-keto ester. What does the "2-hydroxy" refer to? This is a point of common confusion. The immediate product of the reaction is 5-chloro-2-methoxycarbonyl-1-indanone, a β-keto ester.[1] These compounds exist as a rapid equilibrium between the keto form and the enol form. The "2-hydroxy" in the name is often used to refer to this enol tautomer, which contains a hydroxyl group. In some cases, particularly in the presence of water, the ketone can also form a hydrate (a geminal diol), which also has a hydroxyl group at C2. For the purpose of this synthesis, you are targeting the β-keto ester, which will exist as a mixture of these forms.

Protocols & Data

Protocol 1: Scaled-Up Reaction (1 kg Scale Example)

Safety Precaution: This reaction must be conducted by trained personnel in a properly equipped chemical reactor under an inert nitrogen atmosphere. Sodium hydride reacts violently with water and produces flammable hydrogen gas.[3] Appropriate PPE (flame-retardant lab coat, safety glasses, face shield) is mandatory.

  • Reactor Preparation: Ensure the reactor is scrupulously clean and dry. Purge the vessel with dry nitrogen for at least 1 hour.

  • NaH Slurry: Charge the reactor with Dimethyl Carbonate (DMC, 5 L). Begin agitation to ensure good mixing. Carefully charge Sodium Hydride (60% in oil, 0.2 kg, ~1.2 eq) via a solids charging port under a strong nitrogen counter-flow.

  • Heating: Heat the slurry to 45-50°C.

  • Substrate Solution: In a separate, dry vessel, dissolve 5-chloro-1-indanone (1.0 kg, 1.0 eq) in DMC (3 L).

  • Addition: Slowly add the indanone solution to the NaH slurry over 2-3 hours, maintaining the internal temperature between 50-55°C. Monitor off-gas and internal temperature closely.

  • Reaction: Hold the mixture at 55°C for 2-4 hours after the addition is complete.

  • IPC: Take a sample for HPLC analysis to confirm the consumption of starting material (<1%).

Protocol 2: Recommended Work-up and Isolation
  • Cooling: Cool the reaction mixture to 0-5°C.

  • Quench: In a separate vessel, prepare a solution of 1 M Hydrochloric Acid (8 L) and cool it to 0-5°C.

  • Reverse Quench: Slowly transfer the cooled reaction slurry into the stirred cold acid solution, maintaining the quench vessel temperature below 15°C.

  • Phase Split: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 x 2 L). Combine the organic layers.

  • Wash: Wash the combined organic layers with water (2 L) and then with brine (2 L).

  • Isolation: Concentrate the organic layer under reduced pressure to initiate crystallization. Cool the resulting slurry to 0-5°C, hold for 2 hours, then filter the solid product.

  • Drying: Wash the filter cake with cold heptane and dry under vacuum at 40°C to a constant weight.

Table 1: Comparison of Lab vs. Pilot Scale Parameters
ParameterLab Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Solvent Volume 100 mL8 L (8 vol)Ensures adequate mixing and heat transfer in a larger vessel.
NaH Equivalents 1.1 eq1.2 eqAccounts for potential reaction with trace moisture or impurities at scale.
Addition Time 15 minutes2-3 hoursCritical for controlling the exotherm due to lower surface-area-to-volume ratio.
Reaction Temp. 25°C (RT)50-55°CHigher temperature increases reaction rate but requires careful control to avoid degradation.
Work-up Direct quench in flaskReverse quench into acidSafer and provides better temperature and pH control during neutralization.

Process Flow & Safety Diagram

Process_Flow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase Dry 1. Dry & Inert Reactor Charge_Solvent 2. Charge Solvent (DMC) Dry->Charge_Solvent Charge_NaH 3. Charge NaH Slurry (Critical Safety Step) Charge_Solvent->Charge_NaH Heat 4. Heat to 50°C Charge_NaH->Heat Add_SM 5. Controlled Addition of Indanone Solution Heat->Add_SM React 6. Hold & Monitor (IPC) Add_SM->React Cool 7. Cool to <5°C React->Cool Quench 8. Reverse Quench into Cold Acid Cool->Quench Isolate 9. Extract, Crystallize, Dry Quench->Isolate

Caption: High-level process flow for safe production.

References

  • CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone. Google Patents.

  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development.

  • Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale".

  • ACS Publications. The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development.

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.

  • Organic Process Research & Development. (2005). Safety Notables: Information from the Literature.

  • Cui, Y., et al. (2012). 4-Hydroxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327.

  • ChemicalBook. 5-Chloro-1-indanone synthesis.

  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. Google Patents.

  • WIPO Patentscope. (2015). 104910001 Synthetic method of 5-chloro-1-indanone.

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances.

  • PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester.

  • ChemicalBook. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

  • Patsnap. (2019). Preparation method of 5-chloro-1-indanone.

  • CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.

  • CN113248356A - Industrial production method of 4-hydroxy-1-indanone. Google Patents.

  • ResearchGate. (2015). Mastering β-keto esters.

  • Pharmaceutical Technology. (2003). In-Process Control Methods for the Manufacture of APIs.

  • JoVE. (2024). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis.

  • gmpua.com. Production and In-Process Control.

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(1), 1-15.

  • Santa Cruz Biotechnology. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

  • Wikipedia. Dieckmann condensation.

  • PubChem. 4-Hydroxy-1-indanone.

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.

  • Royal Society of Chemistry. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry.

  • Organic Chemistry Portal. Dieckmann Condensation.

  • Pharmuni. In-Process Controls (IPC) in Drug Manufacturing.

  • Qualityze. In-Process Quality Control (IPQC) in Pharma: Complete Guide.

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.

  • AIP Publishing. (2022). Guidance on surface cyclization reactions through coordination structures. The Journal of Chemical Physics.

  • PubChem. 7-Hydroxy-1-indanone.

  • Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry.

  • YouTube. (2023). Master The Dieckmann Condensation in 12 Minutes!

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Technical Support Center: Managing Reaction Exotherms in Indanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in indanone synthesis. The intramolecular Friedel-Crafts acylation and Nazarov cyclization are powerful methods for constructing the indanone core, a valuable scaffold in medicinal chemistry.[1][2][3] However, these reactions are frequently characterized by significant exotherms that, if not properly managed, can lead to reduced yield, impurity formation, and potentially hazardous thermal runaway events.[4][5]

This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and control these thermal events, ensuring safer and more reproducible outcomes in your laboratory.

Part 1: Frequently Asked Questions (FAQs) about Exotherms in Indanone Synthesis

Q1: Why is my Friedel-Crafts reaction for indanone synthesis so exothermic?

A: The primary cause is the highly energetic nature of the bond-forming steps. The intramolecular Friedel-Crafts acylation, a common route, involves the formation of a highly reactive acylium ion intermediate, promoted by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[1][4][6] The subsequent electrophilic aromatic substitution is a thermodynamically favorable and rapid process, releasing a significant amount of heat. The complexation of the Lewis acid with the product ketone can also contribute to the overall heat evolution.[7]

Q2: I observed a sudden, sharp temperature spike and my reaction mixture turned black. What happened?

A: You likely experienced a thermal runaway. This dangerous situation occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system. The rapid temperature increase accelerates the reaction rate, creating a positive feedback loop. The black, tarry appearance indicates decomposition and polymerization of your starting materials and product, which is a common outcome of uncontrolled exotherms in strongly acidic conditions.[4][5]

Q3: Can the choice of catalyst influence the exotherm?

A: Absolutely. Stronger Lewis acids, like AlCl₃, or superacids, like triflic acid, tend to generate more vigorous and exothermic reactions compared to milder catalysts.[1] Similarly, the concentration of polyphosphoric acid (PPA), specifically its P₂O₅ content, can significantly impact reactivity and the associated exotherm.[4][6] While more reactive catalysts can shorten reaction times, they demand more stringent temperature control.[1]

Q4: Does the reaction scale affect exotherm management?

A: Yes, profoundly. As you scale up a reaction, the volume increases cubically while the surface area of the flask (which is responsible for heat dissipation) only increases squarely. This surface-area-to-volume ratio mismatch makes it significantly harder to remove heat from larger-scale reactions. An exotherm that is easily managed at a 1-gram scale can become a serious safety hazard at a 100-gram scale without re-optimized protocols.

Q5: Are there alternatives to the highly exothermic Friedel-Crafts acylation?

A: Yes, several other methods exist for synthesizing indanones, though they may have their own challenges.[8][9][10] The Nazarov cyclization, for instance, is a powerful method that also proceeds through a cationic intermediate and can be exothermic, requiring acid catalysis.[11][12][13][14] Transition-metal-catalyzed reactions are also an option and may offer milder conditions.[8] However, for many applications, the Friedel-Crafts route remains favored for its efficiency and the availability of starting materials, making exotherm management a critical skill.[4]

Part 2: Troubleshooting Guide for Exotherm-Related Issues

This section addresses specific problems you may encounter and provides actionable solutions grounded in chemical principles.

Issue 1: Rapid, Uncontrolled Temperature Rise During Reagent Addition

Symptoms:

  • A temperature increase of >10-15 °C within minutes of adding the catalyst (e.g., AlCl₃) or substrate.

  • Localized boiling or fuming at the point of addition.

  • Difficulty maintaining the target reaction temperature even with an ice bath.

Causality Analysis: This is a classic sign of an excessively high instantaneous concentration of a reactive species. When a Lewis acid like AlCl₃ is added too quickly, it rapidly activates the acyl chloride or carboxylic acid, initiating the cyclization at a rate that overwhelms the cooling capacity of the system. Vigorous stirring is crucial to dissipate this localized heat.[5]

Troubleshooting Workflow:

G start Uncontrolled Temperature Spike During Addition check_addition Was the addition rate slow and controlled? start->check_addition check_cooling Is the cooling bath adequate? (e.g., ice/salt, dry ice/acetone) check_addition->check_cooling Yes solution1 Reduce addition rate. Add catalyst portion-wise. check_addition->solution1 No check_stirring Is stirring vigorous and efficient? check_cooling->check_stirring Yes solution2 Upgrade cooling bath. Ensure flask is sufficiently immersed. check_cooling->solution2 No solution3 Increase stir rate. Use an overhead mechanical stirrer for viscous mixtures. check_stirring->solution3 No end_node Problem Resolved check_stirring->end_node Yes, but problem persists. Consider reverse addition. solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for rapid temperature spikes.

Preventative Protocols & Best Practices:

  • Portion-wise Addition: Never add the Lewis acid catalyst all at once. Divide it into small portions and add each portion only after the exotherm from the previous one has subsided.

  • Controlled Dropwise Addition: If adding a liquid reagent (e.g., the substrate to the catalyst slurry), use an addition funnel and maintain a slow, steady drop rate.

  • Pre-Cooling: Always cool the reaction vessel to 0 °C or below before beginning the addition.[5]

  • Reverse Addition: In some cases, adding the catalyst slurry to the substrate solution (reverse addition) can provide better control.

Issue 2: Delayed Exotherm Followed by a Violent Reaction ("Induction Period")

Symptoms:

  • No significant temperature change upon initial addition of the catalyst.

  • After a period of stirring (minutes to hours), a sudden and violent exotherm occurs, often leading to boiling over.

Causality Analysis: This dangerous phenomenon is often due to poor initial mixing or the presence of inhibitors. The catalyst may be sitting as a solid at the bottom of the flask, unreacted. As the mixture slowly dissolves or reaches a critical activation temperature, the accumulated reagents react simultaneously, resulting in a massive and instantaneous release of energy. Impurities in starting materials can also temporarily inhibit the catalyst.

Troubleshooting & Prevention:

ParameterRecommended ActionRationale
Catalyst Quality Use freshly opened, anhydrous Lewis acids (e.g., AlCl₃).[4][7]Moisture deactivates the catalyst, which can contribute to an induction period.[7][15]
Stirring Ensure vigorous stirring from the very beginning. For viscous mixtures (common with PPA), an overhead mechanical stirrer is essential.Prevents the accumulation of unreacted reagents and ensures even heat distribution.
Initial Heating If a reaction is known to have an induction period, apply gentle initial warming with extreme caution and have robust cooling on standby.A small amount of heat can help overcome the activation energy, but the system must be able to handle the subsequent exotherm.
Purity Verify the purity of starting materials.[4]Impurities can interfere with catalyst activity.
Issue 3: Exotherm During Aqueous Workup/Quenching

Symptoms:

  • A significant temperature increase, sometimes violent, when pouring the reaction mixture into water or ice.

  • Release of corrosive gases (e.g., HCl).

Causality Analysis: The quenching process is often highly exothermic for two main reasons:

  • Hydrolysis of Excess Catalyst: Lewis acids like AlCl₃ react violently with water.

  • Neutralization: If a strong acid like PPA or triflic acid was used, the acid-base neutralization reaction with water is exothermic.

Safe Quenching Protocol:

This protocol is designed to control the quenching exotherm.

  • Prepare Quench Vessel: In a separate, larger beaker, prepare a mixture of crushed ice and, if a Lewis acid was used, a small amount of concentrated HCl. The acid helps to break up the aluminum-ketone complexes.[5]

  • Cool Reaction Mixture: If possible, cool the completed reaction mixture before quenching.

  • Slow Addition: With vigorous stirring of the ice mixture, slowly and carefully pour the reaction mixture in a thin stream onto the ice.[5][16] Never add water to the reaction mixture.

  • Ventilation: Perform this step in a well-ventilated fume hood, as corrosive vapors are often released.[4][17]

  • Monitor Temperature: Have an external thermometer in the quench beaker to monitor the temperature. If it rises too quickly, pause the addition.

Caption: A safe workflow for quenching exothermic indanone synthesis reactions.

Part 3: Proactive Exotherm Management & Scale-Up Considerations

Proactive management is key to process safety and reproducibility. Reaction calorimetry is the gold standard for characterizing thermal hazards before scale-up.

Using Reaction Calorimetry (RC1) Data: A reaction calorimeter measures the heat flow in real-time, providing critical data for safe scale-up.

Calorimetry ParameterDefinition & SignificanceTypical Value for Indanone Synthesis
Heat of Reaction (ΔHᵣ) The total amount of heat released per mole of limiting reagent. Essential for calculating cooling requirements.-100 to -200 kJ/mol (highly exothermic)
Heat Flow (Qᵣ) The rate at which heat is being generated (in Watts). This must be balanced by the cooling power of the reactor.Can spike significantly during catalyst addition.
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction would reach under adiabatic conditions (i.e., total cooling failure).[18]Crucially, MTSR must be well below the decomposition temperature of the reaction mixture.
Thermal Accumulation The amount of unreacted reagent present at any given time, representing potential stored energy.[19]High accumulation is risky. It can be reduced by slowing the feed rate or increasing the reaction temperature (with caution).[19]

By understanding these parameters, a process chemist can design a thermal control strategy, such as optimizing the reagent addition profile to ensure the heat generation rate never exceeds the reactor's cooling capacity.[18]

References

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]

  • 2-indanone - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame. [Link]

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]

  • Steady state and transient kinetics in crystalline solids: The photochemistry of nanocrystalline 1,1,3-triphenyl-3-hydroxy-2-indanone. The Royal Society of Chemistry. [Link]

  • Indanone synthesis. Organic Chemistry Portal. [Link]

  • Process for preparing 1-indanones.
  • Calorimetric and Computational Study of Indanones. University of Missouri–St. Louis. [Link]

  • Quenching of Pyrophoric Materials. University of California, Berkeley. [Link]

  • Regioselective Synthesis of Indanones. Thieme Chemistry. [Link]

  • Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes. The Journal of Organic Chemistry. [Link]

  • Synthesis of 3‐aryl‐1‐indanone through intramolecular Friedel‐Crafts acylation. ResearchGate. [Link]

  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. [Link]

  • PPA‐catalyzed synthesis of indenes and indanones from cinnamaldehydes. ResearchGate. [Link]

  • Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal. [Link]

  • Nazarov cyclization reaction. Wikipedia. [Link]

  • Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. PubMed. [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]

  • Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach. MDPI. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. [Link]

  • The synthesis of indanone dibenzo-24-crown-8 derivatives. ResearchGate. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

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Technical Support Center: Catalyst Selection for Efficient Indanone Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection in indanone cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Indanones are pivotal structural motifs in numerous biologically active compounds and pharmaceuticals, making their efficient synthesis a topic of significant interest.[1][2][3] This resource provides in-depth answers to common questions and troubleshooting guidance for challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 1-indanones?

The most prevalent and robust method for constructing the 1-indanone framework is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides.[1][4] This reaction is typically promoted by a Brønsted or Lewis acid catalyst.[1][4]

Alternative powerful strategies include:

  • Nazarov Cyclization: This method involves the acid-catalyzed 4-π conrotatory electrocyclization of divinyl ketones.[5][6][7]

  • Transition-Metal-Catalyzed Reactions: A variety of transition metals, including palladium, rhodium, and nickel, catalyze the cyclization through different mechanisms, such as carbonylative cyclization, reductive cyclization, and C-H activation.[2][3][8][9]

  • Photocatalytic Radical Cascade Cyclization: This emerging green chemistry approach utilizes photocatalysts to generate radical intermediates that cyclize to form the indanone skeleton.[10][11]

Q2: How do I select the most effective catalyst for my intramolecular Friedel-Crafts cyclization?

The choice of catalyst is critical and highly substrate-dependent. There is no one-size-fits-all answer, and catalyst screening is often necessary. However, the following principles can guide your selection:

  • Substrate Electronics: For electron-rich aromatic rings, milder Lewis acids like FeCl₃ or even strong Brønsted acids such as polyphosphoric acid (PPA) can be effective. For electron-deficient or deactivated rings, a more potent Lewis acid like AlCl₃ or a superacid system (e.g., TfOH) may be required.[4][12]

  • Starting Material: If starting from a 3-arylpropionic acid, a catalyst that also acts as a dehydrating agent, like PPA or Eaton's reagent, is often preferred. When using the more reactive 3-arylpropionyl chloride, a wider range of Lewis acids (AlCl₃, FeCl₃, SnCl₄, etc.) can be employed. The use of acyl chlorides avoids the generation of water, which can deactivate many Lewis acid catalysts.[1][13][14]

  • Functional Group Tolerance: Be mindful of other functional groups in your substrate. Strongly coordinating groups (e.g., amines, certain ethers) can sequester the Lewis acid, rendering it inactive. In such cases, Brønsted acids or certain transition metal catalysts might be more suitable.

Below is a diagram illustrating a general workflow for catalyst selection in Friedel-Crafts indanone synthesis.

Catalyst Selection Workflow Catalyst Selection Workflow for Indanone Synthesis sub_analysis Analyze Substrate (Aromatic Ring Electronics, Functional Groups) electron_rich Electron-Rich Ring sub_analysis->electron_rich Rich electron_poor Electron-Poor/Neutral Ring sub_analysis->electron_poor Poor/Neutral acid_choice Starting Material: 3-Arylpropionic Acid or Acyl Chloride? electron_rich->acid_choice strong_lewis Screen Strong Lewis Acids (AlCl₃, NbCl₅) or Superacids (TfOH) electron_poor->strong_lewis ppa Try PPA or Eaton's Reagent acid_choice->ppa Acid lewis_acid Screen Lewis Acids (FeCl₃, SnCl₄, etc.) acid_choice->lewis_acid Acyl Chloride functional_group Functional Group Sensitivity? ppa->functional_group lewis_acid->functional_group strong_lewis->functional_group transition_metal Consider Transition Metal Catalysis or Alternative Routes functional_group->transition_metal Yes

Caption: A decision-making workflow for selecting a catalyst in Friedel-Crafts indanone synthesis.

Q3: What factors influence regioselectivity in indanone formation, and how can I control it?

Controlling regioselectivity is a significant challenge when the aromatic ring has multiple potential sites for cyclization.[4][5] The outcome is determined by a combination of electronic and steric factors.

  • Electronic Effects: The acylium ion will preferentially attack the most nucleophilic (electron-rich) position on the aromatic ring that is sterically accessible. Electron-donating groups (e.g., -OCH₃, -CH₃) activate the ortho and para positions, directing cyclization to one of these sites.

  • Steric Hindrance: Bulky groups on the aromatic ring or the propionyl chain can prevent cyclization at adjacent positions.

  • Catalyst and Reaction Conditions: The choice of catalyst and solvent can influence the product distribution. For instance, in certain PPA-mediated reactions, the concentration of P₂O₅ in the PPA can switch the regioselectivity.[5] Higher P₂O₅ content can favor one regioisomer, while lower content favors another, likely due to a change in the reaction mechanism.[5] Similarly, the choice of solvent can affect the catalyst's activity and the transition state energies, thereby influencing the isomeric ratio.[4][15]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is a common issue in indanone cyclization. The following troubleshooting guide can help identify and resolve the underlying cause.

Possible Cause Suggested Solution(s) Causality Explanation
Inappropriate or Inactive Catalyst Screen a panel of Lewis or Brønsted acids of varying strengths (e.g., FeCl₃, AlCl₃, PPA, TfOH).[1][4] Ensure the catalyst is fresh and has been stored under anhydrous conditions.The catalyst's role is to generate the reactive acylium ion electrophile.[13][14] If the catalyst is too weak for the substrate or has been deactivated, this crucial step will not occur efficiently.
Moisture Contamination Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar).Lewis acids like AlCl₃ are highly hygroscopic and react readily with water, which quenches their catalytic activity.[1][4][16]
Deactivated Aromatic Ring Switch to a more powerful catalytic system, such as a superacid (e.g., TfOH) or a stronger Lewis acid (e.g., NbCl₅).[2][4] Consider increasing the reaction temperature.Electron-withdrawing groups on the aromatic ring reduce its nucleophilicity, making the intramolecular electrophilic attack less favorable. A more potent catalyst is needed to generate a more reactive electrophile or to force the reaction under harsher conditions.
Suboptimal Temperature Incrementally increase the reaction temperature while monitoring the reaction by TLC or GC-MS. Be cautious, as excessive heat can lead to byproduct formation.Cyclization reactions have an activation energy barrier. Insufficient thermal energy may result in a very slow or stalled reaction.
Insufficient Reaction Time Monitor the reaction progress closely using TLC or GC-MS until the starting material is consumed.[1][16]The reaction may simply need more time to go to completion, especially if the conditions are not fully optimized.

Here is a visual troubleshooting workflow for low yield:

Caption: A step-by-step guide for troubleshooting low-yield indanone cyclization reactions.

Problem 2: Formation of Isomers or Byproducts

The formation of undesired products can complicate purification and reduce the yield of the target indanone.

Possible Cause Suggested Solution(s) Causality Explanation
Formation of Regioisomers Modify the catalyst system (e.g., change PPA concentration).[5] Alter the solvent.[4] Lowering the reaction temperature may improve selectivity.[1]As discussed in Q3, both electronic and steric factors, influenced by the catalyst and conditions, dictate the site of cyclization. A different catalyst or solvent can alter the transition state energies for the formation of different isomers.
Intermolecular Reactions Use high dilution conditions to favor the intramolecular pathway. Adjust the stoichiometry and reaction time.At high concentrations, the acylium ion intermediate can react with another molecule of the starting material (intermolecularly) instead of cyclizing (intramolecularly), leading to dimers or polymers.[1][16]
Rearrangement of Acylium Ion This is less common in Friedel-Crafts acylation compared to alkylation, as the acylium ion is resonance-stabilized.[13][14][17] If suspected, consider alternative synthetic routes.The resonance stabilization of the acylium ion generally prevents the carbocation rearrangements that plague Friedel-Crafts alkylations.[14]
Incomplete Reaction Increase the amount of catalyst. Extend the reaction time. Gradually increase the reaction temperature.[1]An incomplete reaction leaves unreacted starting material, which can complicate purification. Ensuring the reaction goes to completion is key.

Experimental Protocols

General Protocol for Intramolecular Friedel-Crafts Acylation using AlCl₃

This protocol is a representative example for the cyclization of a 3-arylpropionyl chloride.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) via syringe. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the 3-arylpropionyl chloride (1.0 eq.) in the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.[1]

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction and decompose the aluminum complexes.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (until neutral or slightly basic), followed by water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure indanone.[1]

References

  • Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation. Benchchem.
  • Indanone synthesis. Organic Chemistry Portal.
  • Technical Support Center: Optimization of Friedel-Crafts Reactions for Indanone Synthesis. Benchchem.
  • Regioselective Synthesis of Indanones. Thieme Connect.
  • Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH.
  • Possible mechanism for intramolecular cyclization of 2-alkynylarylketones. ResearchGate.
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  • Technical Support Center: Asymmetric Indanone Synthesis. Benchchem.
  • Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Organic Letters - ACS Publications.
  • Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
  • Optimization Conditions for the Synthesis of Indanone 4df. ResearchGate.
  • (a) Screening of supported catalysts for indanone conversion, reaction... ResearchGate.
  • Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate.
  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.
  • Friedel–Crafts reaction. Wikipedia.
  • Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping. PubMed.
  • Optimization of reaction conditions for the synthesis of indanone 3c. ResearchGate.
  • Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Organic chemistry - SYNTHESIS PROBLEM. Reddit.
  • Nazarov Cyclization Nazarov Reaction. Organic Chemistry Portal.
  • 2-indanone. Organic Syntheses.
  • Optimization of the cyclization reaction conditions a. ResearchGate.
  • Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications.
  • Friedel-Crafts Alkylation Reaction. Mettler Toledo.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.
  • Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation. CCS Chemistry - Chinese Chemical Society.
  • Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate.
  • Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes. The Journal of Organic Chemistry - ACS Publications.

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Technical Support Center: Synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This molecule is a critical intermediate in the synthesis of advanced agrochemicals, most notably the oxadiazine insecticide Indoxacarb.[1][2][3] The synthetic route to this valuable compound, while established, presents several challenges where solvent selection plays a pivotal role in determining reaction efficiency, yield, and purity.

This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural outlines to provide in-depth, field-tested insights into the causality behind experimental choices, focusing specifically on how solvents influence the key synthetic transformations. We will address common issues encountered during the two primary stages of the synthesis: the base-mediated carboxymethylation of 5-chloro-1-indanone and the subsequent hydroxylation to yield the final product.

Synthesis Overview: A Two-Stage Approach

The preparation of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is typically achieved in two distinct stages starting from 5-chloro-1-indanone. Understanding the role of the solvent in each stage is crucial for troubleshooting and optimization.

SynthesisWorkflow cluster_stage1 Stage 1: Carboxymethylation cluster_stage2 Stage 2: Hydroxylation Start 5-Chloro-1-indanone Stage1_Process Base-Mediated Acylation (Dieckmann-like Condensation) Start->Stage1_Process Reagents: NaH, DMC Solvent is KEY for rate & yield Intermediate 5-Chloro-2-methoxycarbonyl-1-indanone (β-keto ester) Stage2_Process Asymmetric Hydroxylation (Oxidation) Intermediate->Stage2_Process Reagents: Oxidizing Agent, Catalyst Solvent must be inert FinalProduct 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone Stage1_Process->Intermediate Stage2_Process->FinalProduct

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during synthesis, with a focus on solvent-related causes and solutions.

Stage 1: Carboxymethylation of 5-Chloro-1-indanone

This step involves the reaction of 5-chloro-1-indanone with dimethyl carbonate (DMC) in the presence of a strong base like sodium hydride (NaH) to form the β-keto ester intermediate, 5-chloro-2-methoxycarbonyl-1-indanone. This is an intramolecular Claisen-type condensation, often referred to as a Dieckmann condensation.[4][5][6]

Q1: My reaction yield is disappointingly low (<70%). I am using tetrahydrofuran (THF) as the solvent, as suggested in some literature. What is going wrong?

A: While THF is a common solvent for base-mediated reactions, it is suboptimal for this specific transformation, with reported yields around 67%.[1] The low yield can be attributed to several factors:

  • Reaction Equilibrium: The Dieckmann condensation is a reversible reaction.[5] In THF, the reaction may not be driven to completion as effectively as in other solvent systems.

  • Enolate Stability: Polar aprotic solvents can enhance the stability of the enolate intermediate, which is crucial for the reaction to proceed.[4] While THF is a polar aprotic solvent, its ability to solvate the sodium cation and promote the reaction is moderate compared to other options.

  • Alternative Solvents: Using dimethyl carbonate (DMC) as both the reagent and solvent can increase the yield to around 76%.[1] However, the most significant improvement is seen with a mixed solvent system. An optimized protocol using a 1:1 mixture of dimethyl formamide (DMF) and DMC at room temperature achieves a much higher yield of 88%.[1]

Q2: The reaction is proceeding very slowly in refluxing DMC. How can I increase the reaction rate without compromising the yield?

A: The reaction rate is highly dependent on the effective concentration and reactivity of the base and the subsequently formed enolate. Using a co-solvent can dramatically accelerate the reaction.

  • The Role of DMF: Adding dimethyl formamide (DMF) to the reaction mixture significantly increases the reaction speed.[1] DMF is a highly polar aprotic solvent that excels at solvating cations (like the Na⁺ from NaH). This leaves the hydride anion (H⁻) more "naked" and reactive, leading to faster deprotonation of the indanone at the α-position. This increased rate allows the reaction to be performed at room temperature instead of reflux, which can also help minimize side reactions.[1] The optimized 1:1 ratio of DMF to DMC provides the best conversion in a short time.[1]

Q3: Why is a mixed solvent system of DMF and DMC superior to using either solvent alone?

A: The synergy between DMF and DMC addresses the distinct requirements of the reaction:

  • DMC (Dimethyl Carbonate): Serves as the essential C1 electrophile (the source of the methoxycarbonyl group) and as a co-solvent. Using it in excess helps drive the reaction equilibrium towards the product.

  • DMF (Dimethyl Formamide): Acts as a powerful rate accelerator. Its high dielectric constant and ability to solvate cations enhance the basicity of NaH and increase the nucleophilicity of the indanone enolate, allowing the reaction to proceed efficiently under milder conditions (room temperature).[1]

This combination provides a high yield (88%) in a short time (0.5 h) under mild conditions, making it the most effective system reported.[1]

Q4: What are the critical quality requirements for the solvents in this step?

A: Anhydrous conditions are paramount. Sodium hydride (NaH) is a powerful base that reacts violently with water. Any moisture in the solvents (DMF, DMC) or glassware will consume the NaH, deactivating it and preventing the deprotonation of the indanone. This will lead to an incomplete or failed reaction. Always use freshly dried and distilled solvents for optimal results.[1][7]

Stage 2: Hydroxylation

This step converts the intermediate β-keto ester into the final α-hydroxy-β-keto ester. This is typically achieved via an asymmetric hydroxylation using an oxidizing agent in the presence of a chiral catalyst.

Q1: What solvents are recommended for the asymmetric hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone?

A: The primary requirement for the solvent in this step is that it must be inert to the oxidizing agent and not interfere with the catalyst complex. Based on established protocols for this transformation, suitable solvents include:

  • Toluene

  • Tetrahydrofuran (THF)

  • Methylene dichloride (Dichloromethane)[8]

The choice of solvent can influence the solubility of the catalyst and substrate, potentially affecting reaction kinetics and enantioselectivity. Toluene is often a good starting point for these types of catalytic reactions.[8]

Q2: My hydroxylation reaction is showing poor conversion. Could the solvent be the issue?

A: Yes, solvent incompatibility can lead to poor conversion.

  • Reactivity with Oxidant: Ensure your chosen solvent is not susceptible to oxidation by the agent you are using (e.g., cumene hydroperoxide). Protic solvents or those with easily abstractable hydrogens may be problematic.

  • Catalyst Solubility: The catalyst complex (e.g., a Vanadyl acetylacetonate complex) must be soluble in the reaction medium to be effective.[8] If the catalyst precipitates, the reaction will stall. If you observe this, switching to a more suitable solvent from the list above may resolve the issue.

  • Concentration: The ratio of substrate to solvent is also important. A typical starting point is a ratio of 1:5 to 1:10 (g/mL).[8] If the reaction is too dilute, the rate may be impractically slow.

Data Summary: Solvent Effects on Carboxymethylation

The following table summarizes the reported effects of different solvent systems on the synthesis of the key intermediate, 5-chloro-2-methoxycarbonyl-1-indanone.

MethodSolvent SystemBaseTemperatureReaction TimeYield (%)Reference
IDimethyl Carbonate (DMC) onlyNaHRefluxNot Specified76%[1]
IITetrahydrofuran (THF)NaHRefluxNot Specified67%[1]
IIIDimethyl Formamide (DMF) onlyNaHRoom Temp.Not SpecifiedUnclear[1]
IVDMC / DMF (1:1) NaH Room Temp. 0.5 h 88% [1]

Experimental Protocols

Warning: These procedures involve hazardous materials, including sodium hydride, which is highly flammable and reacts violently with water. All operations should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Improved Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone

(Adapted from Zhang, L. et al., 2012)[1]

  • Preparation: Ensure all glassware is oven-dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, add 5-chloro-1-indanone (1.44 mmol, 1.0 eq).

  • Solvent Addition: Add dry dimethyl carbonate (DMC, 2 mL) and dry dimethyl formamide (DMF, 2 mL). Stir the mixture until the starting material is fully dissolved.

  • Base Addition: At room temperature, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.73 mmol, 1.2 eq) in three small portions over 5-10 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture into cold 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous phase with dichloromethane (CH₂Cl₂, 3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting oil by silica gel column chromatography to yield 5-chloro-2-methoxycarbonyl-1-indanone as an off-white solid (expected yield: ~88%).[1]

Protocol 2: Asymmetric Hydroxylation to (S)-5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

(Based on CN102924278A)[8]

  • Catalyst Formation: Under a nitrogen atmosphere, dissolve the chiral ligand ((1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine) and vanadyl acetylacetonate (VO(acac)₂) in a suitable anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂) in a reaction flask. The molar ratio of substrate to ligand to VO(acac)₂ should be approximately 1 : 0.05-0.15 : 0.05-0.1.

  • Substrate Addition: Add 5-chloro-2-methoxycarbonyl-1-indanone to the catalyst solution. A typical substrate-to-solvent ratio is 1:5 to 1:10 (g/mL).

  • Oxidant Addition: Add the oxidizing agent (e.g., cumene hydroperoxide, 1.1-1.5 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 55 °C) and stir for approximately 4 hours, or until TLC analysis indicates completion.

  • Work-up and Purification: Upon completion, cool the reaction, quench any remaining oxidant, and perform a suitable aqueous work-up followed by extraction with an organic solvent. The final product can be purified by column chromatography.

References

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb . Asian Journal of Chemistry, 24(3), 1413-1414. Available at: [Link]

  • Preparation method for synthesizing 5-chloro-1-indanone through one-step method . Eureka. Available at: [Link]

  • CN102924278A - Synthesis method of (S)-5-chloro-2-methoxycarbonyl-2-hydroxyl-1-indanone. Google Patents.
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  • 104910001 Synthetic method of 5-chloro-1-indanone . WIPO Patentscope. Available at: [Link]

  • CN104910001A - Synthetic method of 5-chloro-1-indanone. Google Patents.
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  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion . Organic Syntheses Procedure. Available at: [Link]

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  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone. Google Patents.
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  • CA2094980A1 - Process for the preparation of substituted indanones, and their use. Google Patents.

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Validation & Comparative

A Comparative Guide to the Characterization of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of chemical intermediates is paramount to ensuring the integrity and success of a synthetic pathway. 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a key intermediate in the synthesis of various biologically active molecules. Its purity and stability directly impact the yield and quality of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for the characterization of this important indanone derivative, supported by experimental insights and protocols.

Introduction to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a functionalized indanone derivative featuring a chiral center at the C2 position. The presence of chloro, hydroxyl, and methoxycarbonyl groups makes it a versatile building block in medicinal chemistry. The accurate determination of its purity, the identification of potential impurities, and the monitoring of its stability are critical quality control steps.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Analysis

HPLC is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it exceptionally well-suited for the analysis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. The polarity imparted by the hydroxyl and methoxycarbonyl groups, combined with the chromophore of the indanone ring system, allows for sensitive detection and robust separation using reversed-phase HPLC.

The Rationale Behind the HPLC Method Design

Given the polar nature of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a reversed-phase HPLC method is the logical choice. The stationary phase, typically a non-polar C18 column, will interact with the hydrophobic indanone backbone, while the polar mobile phase will carry the analyte through the column. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of an aqueous component (often with a pH-modifying buffer) and an organic modifier (such as acetonitrile or methanol) to achieve optimal separation from any impurities. The presence of a chiral center also opens the possibility of chiral HPLC for enantiomeric purity assessment.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s1 Dissolve sample in mobile phase s2 Filter through 0.45 µm syringe filter s1->s2 injector Autosampler s2->injector mp1 Prepare mobile phase (e.g., ACN:Water) mp2 Degas mobile phase mp1->mp2 pump HPLC Pump mp2->pump pump->injector column C18 Column injector->column detector UV Detector column->detector daq Chromatography Data System detector->daq process Peak Integration & Quantification daq->process report Generate Report process->report

Caption: Workflow for the HPLC analysis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Detailed HPLC Protocol

This protocol is a robust starting point for the analysis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone and should be optimized and validated according to ICH guidelines[1][2].

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-endcapped C18 column could also be beneficial for improved peak shape of this polar analyte.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Elution: A gradient is recommended to ensure the elution of any less polar impurities. A starting point could be:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The indanone chromophore should have a strong absorbance around 254 nm. A DAD can be used to identify the optimal wavelength and check for peak purity.

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Diluent: Mobile phase at the initial conditions (70:30 Water:Acetonitrile).

  • Standard Solution: Accurately weigh and dissolve the reference standard of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in the diluent to a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can also be considered. The choice of technique depends on the specific analytical goal, available instrumentation, and the nature of the sample matrix.

Method_Selection start Analytical Goal for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone q1 Quantitative Purity & Impurity Profiling? start->q1 q2 Rapid Qualitative Monitoring? start->q2 q3 Analysis of Volatile Impurities? start->q3 q1->q2 No hplc HPLC q1->hplc Yes q2->q3 No tlc TLC q2->tlc Yes gc GC (with derivatization) q3->gc Yes

Caption: Decision tree for selecting an analytical method for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.

  • Applicability to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: Direct analysis of this compound by GC is challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and potential thermal degradation in the hot injector and column.

  • Derivatization is Key: To make the compound suitable for GC analysis, derivatization of the hydroxyl group is necessary. Silylation (e.g., with BSTFA) is a common approach to increase volatility and thermal stability.

  • Hypothetical GC Protocol (with Derivatization):

    • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide) in a suitable solvent (e.g., pyridine or acetonitrile) at 60-80 °C for 30 minutes.

    • GC-MS System: A gas chromatograph coupled with a mass spectrometer is ideal for identification.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the derivatized compound and any impurities.

    • Injector and Detector Temperature: Typically 250 °C and 280 °C, respectively.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring reaction progress and identifying the number of components in a mixture.

  • Applicability to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone: TLC is well-suited for the rapid, qualitative assessment of this compound.

  • Typical TLC Protocol:

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate). A common starting point is a 70:30 (v/v) mixture of hexane and ethyl acetate. The ratio can be adjusted to achieve an optimal Rf value (typically between 0.3 and 0.7).

    • Sample Application: Spot a dilute solution of the sample onto the baseline of the TLC plate.

    • Development: Place the plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend near the top of the plate.

    • Visualization:

      • UV Light (254 nm): The indanone ring system will quench the fluorescence of the plate, appearing as a dark spot.

      • Staining: Use a suitable staining reagent, such as potassium permanganate (for the oxidizable hydroxyl group) or p-anisaldehyde (for general visualization), followed by gentle heating.

Comparative Summary

FeatureHPLCGC (with Derivatization)TLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase at high pressure.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase at high temperature.Partitioning between a liquid mobile phase and a solid stationary phase by capillary action.
Primary Use Quantitative analysis, purity determination, impurity profiling, stability testing.Quantitative and qualitative analysis of volatile compounds.Qualitative analysis, reaction monitoring, rapid screening.
Sample Suitability Non-volatile, thermally labile compounds.Volatile, thermally stable compounds (or those that can be derivatized).Wide range of compounds, small sample volume.
Resolution Very high.Very high.Low to moderate.
Quantification Highly accurate and precise.Accurate and precise.Semi-quantitative at best.
Analysis Time 15-30 minutes per sample.10-20 minutes per sample (plus derivatization time).5-15 minutes per plate (multiple samples).
Cost High (instrumentation and solvents).High (instrumentation and gases).Low.
Advantages for the Target Compound - Direct analysis without derivatization.- High resolution for impurity separation.- Excellent for stability-indicating assays.- Amenable to chiral separations.- High sensitivity, especially with MS detection.- Can analyze volatile impurities.- Rapid and inexpensive.- Simple to perform.- Useful for in-process control.
Disadvantages for the Target Compound - Higher cost per analysis.- More complex instrumentation.- Requires a derivatization step, adding complexity and potential for error.- Risk of thermal degradation if not fully derivatized.- Not suitable for accurate quantification.- Lower resolution.- Limited for complex mixtures.

Conclusion and Recommendation

For the comprehensive characterization of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, High-Performance Liquid Chromatography is the unequivocally superior technique. It provides the necessary resolution, sensitivity, and quantitative accuracy for purity assessment and impurity profiling without the need for sample derivatization. Its ability to function as a stability-indicating method is crucial for drug development and quality control.

While GC (with derivatization) can be a viable alternative, particularly for identifying volatile impurities, the additional sample preparation step makes it less efficient for routine analysis of the primary compound. TLC remains an invaluable tool for rapid, qualitative checks during synthesis but lacks the quantitative power required for final product characterization.

Therefore, for researchers, scientists, and drug development professionals requiring robust and reliable data on 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, the development and validation of a specific HPLC method is the most scientifically sound and trustworthy approach.

References

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10977585, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Google Patents. (n.d.). CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • Phenomenex. (n.d.). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Chromatography Today. (n.d.). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. Retrieved from [Link]

  • PharmaGuideline. (n.d.). Steps for HPLC Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Food Safety Institute. (n.d.). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]

  • Reddit. (n.d.). HPLC vs TLC vs Gas Chromatography. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Structural Validation of Synthesized Indanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary analytical techniques used for the structural validation of indanone derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore how a multi-faceted, orthogonal approach—integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction—creates a self-validating system to ensure the highest degree of confidence in your synthesized compounds.

The Orthogonal Validation Workflow: A Holistic Approach

No single analytical technique can provide a complete structural picture. True confidence is achieved by integrating data from multiple, independent methods. A typical workflow leverages the strengths of each technique to build a comprehensive and validated structural assignment.

G cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Unambiguous Proof FTIR FTIR Spectroscopy (Functional Group ID) NMR_1D 1D NMR (¹H, ¹³C) (Carbon-Hydrogen Framework) FTIR->NMR_1D Key Groups Confirmed MS Mass Spectrometry (Molecular Weight & Formula) MS->NMR_1D Formula Confirmed NMR_2D 2D NMR (COSY, HSQC) (Connectivity & Assignment) NMR_1D->NMR_2D Resolve Ambiguity XRAY X-Ray Crystallography (Absolute 3D Structure) NMR_2D->XRAY Requires Absolute Proof or Crystal Available Validated Structurally Validated Compound NMR_2D->Validated Structure Assigned XRAY->Validated Gold Standard Proof Synthesis Synthesized Indanone Derivative Synthesis->FTIR Fast Screening Synthesis->MS Confirm Mass

Caption: Orthogonal workflow for indanone derivative validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is arguably the most powerful technique for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom.

Expertise & Experience: Why NMR is Essential for Indanones

The rigid bicyclic structure of the indanone core gives rise to a well-defined and predictable set of signals. For a typical 1-indanone, the key is to confirm the presence and connectivity of the aromatic protons and the two aliphatic methylene groups.

  • ¹H NMR: This experiment confirms the number of distinct protons and their neighboring environments. In the parent 1-indanone, the two methylene groups (H-2 and H-3) appear as distinct triplets due to coupling with each other.[6][7] Substituents on either the aromatic or aliphatic ring will cause predictable shifts and changes in these splitting patterns.

  • ¹³C NMR: This provides a count of the unique carbon atoms. The carbonyl carbon of the ketone is a key diagnostic signal, appearing far downfield (typically >200 ppm), providing immediate evidence of the indanone core.[8]

  • 2D NMR (COSY, HSQC/HMQC): When the 1D spectra are complex or ambiguous (e.g., in highly substituted derivatives), 2D techniques are indispensable. A COSY spectrum reveals which protons are coupled (i.e., adjacent) to each other, allowing for the confident tracing of the aliphatic and aromatic systems.[9] An HSQC or HMQC spectrum directly correlates each proton with the carbon it is attached to, providing unequivocal assignments.[9]

Data Presentation: Comparative NMR Data for Indanone Derivatives

The following tables summarize typical chemical shift ranges for 1-indanone and a representative substituted analog. All values are in ppm (δ) relative to TMS.

Table 1: Comparative ¹H NMR Spectroscopic Data (CDCl₃)

Compound H-2 H-3 Aromatic Protons Other Protons Reference
1-Indanone ~2.68 (t) ~3.13 (t) 7.25-7.75 (m) - [7][10]
5-Methoxy-1-indanone ~2.65 (t) ~3.08 (t) 6.85 (dd), 7.20 (d), 7.65 (d) 3.85 (s, -OCH₃) [7][11]

| 2-Ethyl-1-indanone | ~2.45 (m) | 2.85 (dd), 3.30 (dd) | 7.20-7.70 (m) | 1.00 (t, -CH₂CH ₃), 1.65 (m, -CH ₂CH₃) |[7][9] |

Table 2: Comparative ¹³C NMR Spectroscopic Data (CDCl₃)

Compound C=O Aliphatic Carbons Aromatic Carbons Other Carbons Reference
1-Indanone ~207.2 ~36.4 (C-2), ~25.9 (C-3) 123.7, 126.8, 127.8, 134.8, 137.9, 153.1 - [8]

| 5-Methoxy-1-indanone | ~205.5 | ~36.7 (C-2), ~25.8 (C-3) | 109.5, 115.3, 124.9, 128.1, 158.9, 165.7 | ~55.6 (-OCH₃) |[7][11] |

Experimental Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-15 mg of the synthesized indanone derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] Add a trace amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical Parameters: Pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[6][7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a single line.

    • Typical Parameters: Pulse angle of 45-90°, a wide spectral width, and a relaxation delay of 2-5 seconds.[6]

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H or the residual solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).[6]

    • Integrate all signals in the ¹H spectrum to determine the relative ratio of protons.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS is a destructive technique that provides the exact molecular weight of a compound, allowing for the confirmation of its molecular formula. Tandem MS (MS/MS) provides further structural insight by analyzing the fragmentation patterns of the molecule.

Expertise & Experience: What MS Reveals About Indanones

For a newly synthesized indanone, the first goal is to find the molecular ion peak (M⁺ or [M+H]⁺) and confirm that its mass matches the expected value.[12] The high-resolution mass spectrometry (HRMS) data can confirm the elemental composition.

The fragmentation patterns of indanones are highly diagnostic. Electrospray ionization (ESI) is a soft ionization technique often used for these molecules. Subsequent collision-induced dissociation (CID) in an MS/MS experiment can reveal the nature and position of substituents. Studies have shown that 2-arylidene-1-indanone derivatives exhibit common fragmentation pathways that can be used to establish the substitution pattern on the aromatic rings and even differentiate between ortho and para isomers.[13]

Data Presentation: Key Mass Spectrometry Data
TechniqueInformation ProvidedExample (1-Indanone)Reference
GC-MS (EI) Molecular Ion (M⁺), Characteristic Fragmentsm/z 132 (M⁺), 104, 103, 78[8][12]
LC-MS (ESI) Protonated Molecule ([M+H]⁺)m/z 133.06[13]
HRMS (ESI) Exact Mass, Elemental FormulaCalculated for C₉H₉O⁺: 133.0648, Found: 133.0650[14]

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR is a rapid, non-destructive technique perfect for initial screening and confirmation of key functional groups. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Expertise & Experience: The Indanone Signature in FTIR

The most crucial absorption band for any indanone derivative is the strong carbonyl (C=O) stretch of the five-membered ring ketone. This peak is typically sharp and intense, appearing around 1700-1715 cm⁻¹ .[8] Its exact position can be influenced by ring strain and substituents. The presence of this band is a primary indicator of a successful synthesis. Other expected peaks include C-H stretches for the aromatic and aliphatic portions of the molecule.[11] If other functional groups have been incorporated (e.g., -OH, -NO₂, -OCH₃), their characteristic absorption bands must also be present.[11]

Data Presentation: Characteristic FTIR Absorption Bands
Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)AppearanceReference
C=O (Ketone)Stretch1690 - 1715Strong, Sharp[8][11]
C-H (Aromatic)Stretch3000 - 3100Medium[11]
C-H (Aliphatic)Stretch2850 - 3000Medium[11]
C=C (Aromatic)Stretch1590 - 1610Medium-Weak[11]
O-H (Alcohol/Phenol)Stretch3100 - 3500Strong, Broad[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).[7]

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

  • Sample Application: Place a small amount of the solid or liquid indanone derivative directly onto the ATR crystal. Apply pressure using the ATR clamp to ensure good contact.[6]

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[6][7]

  • Data Processing: The instrument software will automatically ratio the sample and background spectra to generate the final transmittance or absorbance spectrum. Label the key peaks corresponding to the expected functional groups.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

When an absolute, unequivocal 3D structure is required, or when complex stereochemistry must be determined, single-crystal X-ray diffraction is the gold standard. This technique provides precise coordinates for every atom in the crystal lattice.

Expertise & Experience: When to Use X-ray Crystallography

While not a routine technique for every synthesized compound due to the requirement of a high-quality single crystal, it is invaluable in several scenarios:

  • Novel Scaffolds: When a new synthetic route is developed, crystallizing the final product or a key intermediate confirms the novel structure beyond any doubt.

  • Stereochemistry: For indanones with chiral centers, X-ray diffraction can determine the absolute configuration.

  • Regioisomerism: In cases where substitution could occur at multiple positions, X-ray analysis can definitively locate the substituents.

The resulting data includes not only the molecular structure but also detailed information on bond lengths, bond angles, and intermolecular interactions within the crystal packing.[15][16]

Data Presentation: Comparative Crystallographic Data
Parameter5-Chloro-1-indanone2,2-Dibromo-1-indanoneReference
Chemical Formula C₉H₇ClOC₉H₆Br₂O[15]
Crystal System TriclinicOrthorhombic[15]
Space Group P-1Pnma[15]
Unit Cell (a, b, c) 5.60, 8.84, 9.95 Å14.16, 7.43, 8.48 Å[15]

Conclusion

The structural validation of synthesized indanone derivatives is a critical process that relies on the synergistic application of multiple analytical techniques. A logical workflow beginning with rapid screening by FTIR and MS, followed by detailed structural mapping with 1D and 2D NMR, forms a robust and self-validating methodology. For cases requiring absolute proof of structure or stereochemistry, single-crystal X-ray diffraction provides the ultimate confirmation. By understanding the strengths and limitations of each technique and interpreting the data in a holistic manner, researchers can ensure the scientific integrity of their work and accelerate the development of novel indanone-based compounds.

References

  • Journal of Physical Science. (n.d.). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • Benchchem. (n.d.). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide.
  • PubMed. (2013). Structural analysis of 2-arylidene-1-indanone derivatives by electrospray ionization tandem mass spectrometry.
  • Benchchem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.
  • Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones.
  • Benchchem. (n.d.). Comparative Analysis of X-ray Crystal Structures of Halogenated 1-Indanone Derivatives.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • MDPI. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features.
  • PubMed. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents.
  • Flynn, P. F. & Austin Service, C. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
  • ChemicalBook. (n.d.). 1-Indanone(83-33-0) 1H NMR spectrum.
  • PubChem. (n.d.). 1-Indanone | C9H8O | CID 6735.
  • ResearchGate. (2025). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF.
  • PubMed. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents.
  • PubMed. (2018). Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction.
  • National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
  • Benchchem. (n.d.). A Comparative Analysis of 1-Indanone and 2-Indanone.

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A Comparative Guide to the Purity Assessment of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for determining the purity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS No: 144172-24-7), a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals, notably the insecticide Indoxacarb.[1][2] For researchers and drug development professionals, ensuring the purity of this building block is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active ingredient.

This document moves beyond simple protocol listing to explain the causality behind experimental choices, offering a framework for developing robust, self-validating analytical systems. We will explore the orthogonal application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to create a comprehensive purity profile.

The Importance of a Multi-Modal Purity Analysis

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a functionalized indanone featuring chloro, hydroxyl, and methoxycarbonyl moieties.[3] Its synthesis often involves steps like Friedel-Crafts acylation, cyclization, and asymmetric hydroxylation.[1][4] Each step presents a potential source of impurities, including:

  • Unreacted Starting Materials: Such as 5-chloro-2-methoxycarbonyl-1-indanone or 5-chloro-1-indanone.[1][3]

  • Reagents and Catalysts: Residual solvents (e.g., toluene, dimethyl carbonate) or catalysts used in the synthesis.[1][4]

  • Side-Reaction Byproducts: Products arising from incomplete reactions, over-oxidation, or hydrolysis of the ester group.

  • Structural Isomers: Regioisomers formed during the initial Friedel-Crafts reaction.[5]

No single analytical technique can reliably detect and quantify all potential impurities. A robust purity assessment, therefore, relies on an orthogonal approach, where different methods with distinct separation and detection principles are employed to build a complete and trustworthy picture of the sample's composition.

cluster_workflow Overall Purity Assessment Workflow Sample Test Sample of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone HPLC HPLC-UV (Quantitative Assay & Impurity Profiling) Sample->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities & Identity Confirmation) Sample->GCMS Orthogonal Method 1 NMR NMR Spectroscopy (Structural Confirmation & Isomeric Purity) Sample->NMR Orthogonal Method 2 Report Comprehensive Purity Report HPLC->Report GCMS->Report NMR->Report

Caption: High-level workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC with UV detection is the primary method for quantifying the main component and detecting non-volatile, UV-active impurities. The polarity of the hydroxyl and carbonyl groups makes this compound ideal for reverse-phase chromatography.

Expertise & Causality: We select a C18 stationary phase, which provides excellent retention and separation for moderately polar aromatic compounds like indanones. A gradient elution is chosen over an isocratic method. This is critical because a gradient allows for the timely elution of the main, highly retained peak while ensuring that any less polar (faster eluting) or more polar (slower eluting) impurities are also resolved and detected within a reasonable runtime. Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and stronger elution strength, which can lead to sharper peaks and better resolution. A phosphate buffer is used to maintain a stable pH, preventing shifts in the retention time of ionizable impurities.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water diluent to a final concentration of 1 mg/mL.

  • System Suitability: Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 1.0% and the tailing factor for the main peak is between 0.9 and 1.5.

cluster_hplc HPLC Experimental Workflow Prep Sample Prep (1 mg/mL in Diluent) Inject Inject 10 µL into HPLC System Prep->Inject Separation Gradient Separation on C18 Column Inject->Separation Detect UV Detection at 254 nm Separation->Detect Data Data Acquisition & Chromatogram Generation Detect->Data Analysis Peak Integration & Purity Calculation (% Area) Data->Analysis

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatiles and Confirming Identity

GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual synthesis solvents. It also provides mass spectral data that serves as an orthogonal method for confirming the identity of the main peak.

Expertise & Causality: The presence of a tertiary hydroxyl group can cause peak tailing and potential on-column degradation at high temperatures. While direct injection is possible, derivatization (e.g., silylation with BSTFA) can improve peak shape and thermal stability. However, for a first-pass analysis, a direct injection method with a high-temperature, low-bleed capillary column (e.g., a 5% phenyl polysiloxane phase) is sufficient. The mass spectrum is the key output; the molecular ion peak (M+) at m/z 240 (for ³⁵Cl) and 242 (for ³⁷Cl) in a ~3:1 ratio confirms the molecular weight and the presence of a chlorine atom. The fragmentation pattern provides a structural fingerprint.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 450 amu.

  • Sample Preparation: Prepare a 1 mg/mL solution in Dichloromethane or Ethyl Acetate.

NMR Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unambiguous structural confirmation and is highly effective at identifying and quantifying structurally related impurities and isomers that may co-elute in chromatographic methods.

Expertise & Causality: ¹H NMR provides the most direct assessment. The number of signals, their chemical shifts, splitting patterns, and integrations should align perfectly with the expected structure. Impurities will manifest as additional, unassigned peaks. The integration of these impurity peaks relative to the main compound's peaks can provide a reliable quantitative estimate of their concentration, a principle that underpins qNMR (quantitative NMR). ¹³C NMR confirms the carbon backbone; the presence of the correct number of signals for all 11 carbons is a strong indicator of purity. 2D NMR techniques like COSY and HSQC can be used to definitively assign all proton and carbon signals, providing an unparalleled level of structural verification.[6]

Expected NMR Data (in CDCl₃)
  • ¹H NMR: Expect signals for the aromatic protons on the chlorinated ring (typically 3H), the diastereotopic methylene protons of the indanone ring (2H), the methoxy group singlet (3H), and a broad singlet for the hydroxyl proton (1H, exchangeable with D₂O).

  • ¹³C NMR: Expect 11 distinct signals, including those for the carbonyl carbon (~195-205 ppm), the quaternary carbon bearing the hydroxyl and ester groups, the methoxy carbon (~53 ppm), and the aromatic carbons.

Comparative Analysis of Techniques

To select the appropriate methods for a specific need (e.g., routine QC vs. reference standard characterization), it is essential to compare their performance characteristics.

Parameter HPLC-UV GC-MS NMR Spectroscopy
Primary Application Quantitative Purity & Impurity ProfileIdentity Confirmation, Volatile ImpuritiesStructural Elucidation & Isomeric Purity
Specificity High for separable compoundsVery High (based on mass spectrum)Absolute structural specificity
Sensitivity (LOD/LOQ) High (~0.01-0.05% area)Very High (ng to pg level)Lower (~0.1-0.5 mol%)
Quantitation Excellent (Primary Method)Semi-quantitative without standardsExcellent (qNMR with internal standard)
Sample Throughput HighMediumLow
Key Advantage Robust, precise, and widely available.Definitive identification via mass fragmentation.Non-destructive, provides full structural info.
Key Limitation Requires UV-active impurities. Co-elution possible.Not suitable for non-volatile/thermal labile compounds.Lower sensitivity compared to chromatographic methods.

Conclusion

The purity assessment of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone requires a strategic and multi-faceted approach. HPLC-UV serves as the cornerstone for robust quantification of the principal component and non-volatile impurities. GC-MS provides an essential orthogonal check for identity and screens for volatile contaminants from the synthesis process. Finally, NMR spectroscopy acts as the ultimate authority on structure, offering definitive confirmation and detecting subtle isomeric impurities that other methods might miss. By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile, ensuring the quality and consistency of this vital chemical intermediate.

References

  • CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb . Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • Tadayon, S., et al. (2018). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features . Molecules, 23(9), 2296. [Link]

  • Preparation method for synthesizing 5-chloro-1-indanone through one-step method . Patentscope. [Link]

  • Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone . Organic Syntheses. [Link]

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone . ChemBK. [Link]

  • Belay, F., & Ramana, K. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues . Preprints.org. [Link]

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester . PubChem. [Link]

  • Navarro-Vázquez, A., & Budesinsky, M. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . Angewandte Chemie International Edition, 47(12), 2204-2207. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is a pivotal chemical intermediate, primarily recognized for its role in the total synthesis of Indoxacarb, a potent oxadiazine insecticide developed for its high efficacy and favorable environmental profile.[1][2] The molecular architecture of this indanone derivative, featuring chloro, hydroxy, and methoxycarbonyl groups, makes it a versatile precursor for constructing complex bioactive molecules.[3][4]

The efficiency, scalability, and environmental impact of the synthetic pathway to this intermediate are of paramount concern for researchers in agrochemical and pharmaceutical development. This guide provides an in-depth, objective comparison of the prevalent synthetic strategies, grounded in experimental data and mechanistic insights, to empower scientists in selecting the optimal route for their specific research and development objectives.

Overview of Synthetic Strategies

The synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone can be logically dissected into two primary stages:

  • Construction of the 5-Chloro-1-indanone Core: This foundational step involves the formation of the bicyclic indanone skeleton. The choice of starting materials and cyclization strategy at this stage represents the most significant divergence among the various synthetic routes.

  • Functionalization at the C2 Position: This subsequent stage involves the sequential introduction of the methoxycarbonyl and hydroxyl moieties onto the indanone core to yield the final product. While the methodologies for this stage are more convergent, key variations exist, particularly concerning stereochemical control.

This guide will analyze and compare the alternatives for each of these critical stages.

Part 1: Comparative Analysis of 5-Chloro-1-indanone Synthesis

The synthesis of the 5-chloro-1-indanone precursor is the cornerstone of the entire process. Three primary routes have been prominently documented, each with distinct advantages and challenges.

Route A: Friedel-Crafts Acylation of Chlorobenzene

This classical approach involves the reaction of chlorobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation to close the five-membered ring.

  • Mechanism: The reaction is typically catalyzed by a strong Lewis acid, such as aluminum trichloride (AlCl₃).[5] The initial acylation is followed by a cyclization step that forms the indanone ring. To mitigate the high reaction temperatures and large quantities of AlCl₃ typically required, mixed molten salt systems (e.g., AlCl₃ with NaCl and/or KCl) have been employed to create a more efficient catalytic medium.[5]

  • Challenges: This route can suffer from poor selectivity and the formation of unwanted isomers. Furthermore, the use of stoichiometric or excess AlCl₃ leads to significant aqueous waste during workup, posing environmental concerns.[6]

Route B: Cyclization of 3-(3-Chlorophenyl)propionic Acid

This strategy begins with a more elaborated starting material, thereby offering greater control over the final cyclization.

  • Mechanism: The synthesis first involves the preparation of 3-(3-chlorophenyl)propionic acid. A common method is the reaction of 3-chlorobenzaldehyde with malonic acid in the presence of formic acid and diethylamine.[7][8][9][10] The resulting propionic acid is then activated, often by conversion to its acid chloride, and cyclized via an intramolecular Friedel-Crafts acylation using a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride.[7][8][9]

  • Advantages: This route generally provides higher yields and better regioselectivity compared to the direct acylation of chlorobenzene, as the cyclization is intramolecular and directed. The process is straightforward and avoids many of the side-reaction issues inherent in Route A.[10]

Route C: Cyclization of 1-(4-chlorophenyl)-2-propene-1-one

This less common but effective method provides a direct pathway to the indanone core.

  • Mechanism: This route utilizes 1-(4-chlorophenyl)-2-propene-1-one as the starting material. The cyclization is achieved by treating the substrate with hydrogen chloride gas in a suitable solvent like toluene at low temperatures (-5 to 10 °C).[11]

  • Advantages: This method can be highly efficient, with reported yields exceeding 95%.[11] It represents a more atom-economical approach compared to the multi-step processes of other routes.

Data Summary: 5-Chloro-1-indanone Synthesis
Route Starting Materials Key Reagents & Catalysts Reported Yield Advantages Disadvantages & Challenges
A Chlorobenzene, 3-Chloropropionyl chlorideAlCl₃, Molten Salts (NaCl, KCl)60-70%[6]Utilizes inexpensive, readily available starting materials.Harsh reaction conditions, poor selectivity, significant acidic waste.[5][6]
B 3-Chlorobenzaldehyde, Malonic AcidFormic acid, Diethylamine, Malonyl chloride, ZnCl₂75-82%[8]High yield, good regioselectivity, simpler purification.[7][9][10]Multi-step process, requires preparation of an intermediate acid.
C 1-(4-chlorophenyl)-2-propene-1-oneHydrogen Chloride (gas), Toluene~95%[11]High yield, direct cyclization, atom-economical.Requires specialized equipment for handling gaseous HCl at low temperatures.
Workflow Diagram: Synthesis of 5-Chloro-1-indanone

cluster_A Route A cluster_B Route B cluster_C Route C A1 Chlorobenzene + 3-Chloropropionyl chloride Target 5-Chloro-1-indanone A1->Target AlCl3 / Molten Salt (Friedel-Crafts) B1 3-Chlorobenzaldehyde + Malonic Acid B2 3-(3-Chlorophenyl)propionic Acid B1->B2 Formic Acid, Diethylamine B2->Target ZnCl2 / Malonyl Chloride (Friedel-Crafts) C1 1-(4-chlorophenyl)-2-propene-1-one C1->Target HCl (gas), Toluene (Cyclization)

Caption: Divergent pathways for the synthesis of the 5-Chloro-1-indanone core.

Part 2: Functionalization of the C2 Position

Once 5-chloro-1-indanone is obtained, the subsequent functionalization at the C2 position is crucial. This two-step process introduces the methoxycarbonyl group, followed by the hydroxyl group.

Step 2a: Carbomethoxylation

The introduction of the methoxycarbonyl group at the C2 position proceeds via the formation of an enolate intermediate.

  • Methodology: The most widely adopted method involves the reaction of 5-chloro-1-indanone with dimethyl carbonate (DMC) in the presence of a strong base, typically sodium hydride (NaH).[1] The base abstracts the acidic proton at the C2 position, and the resulting nucleophilic enolate attacks the electrophilic carbonyl of DMC.

  • Optimization and Comparison: Several variations of this reaction have been reported:

    • Method I: Using DMC as both the solvent and reactant under reflux conditions, achieving yields up to 76%.[1]

    • Method II: Using tetrahydrofuran (THF) as a solvent, which resulted in a notably lower yield of 67%.[1]

    • Method III (Improved): An improved method reported by Zhang et al. utilizes a mixture of DMC and dimethylformamide (DMF) at room temperature.[1] This approach is lauded for its milder conditions, higher yield, convenience, and more favorable environmental profile.[1]

Step 2b: Hydroxylation

The final step is the installation of the hydroxyl group at the C2 position. The strategic goal here is often not just hydroxylation, but asymmetric hydroxylation to obtain the desired stereoisomer, as the biological activity of Indoxacarb is stereospecific.

  • Racemic Synthesis: For laboratory-scale synthesis where chirality is not a concern, a general oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to directly oxidize the intermediate 5-chloro-2-methoxycarbonyl-1-indanone.[1]

  • Asymmetric Synthesis: For producing the enantiomerically pure (S)-isomer, a catalytic asymmetric approach is required. A patented method describes the use of a Vanadyl acetylacetonate [VO(acac)₂] catalyst complexed with a chiral Schiff base ligand.[12] This complex catalyzes the enantioselective hydroxylation of 5-chloro-2-methoxycarbonyl-1-indanone using an oxidizing agent like cumene hydroperoxide, achieving an enantiomeric excess (ee) of over 90%.[3] This method is critical for industrial production where the synthesis of the single, active enantiomer is desired.

Data Summary: C2 Functionalization
Step Reagents Conditions Stereoselectivity Reported Yield Key Considerations
Carbomethoxylation NaH, Dimethyl Carbonate (DMC), DMFRoom TemperatureN/A>80% (Improved Method)[1]The use of DMF co-solvent at RT improves yield and safety over refluxing in pure DMC.
Racemic Hydroxylation m-CPBAStandard oxidation conditionsRacemicNot specified, but direct.Suitable for creating analytical standards or non-chiral applications.
Asymmetric Hydroxylation VO(acac)₂, Chiral Ligand, Cumene Hydroperoxide0-70 °C, Toluene>90% ee (S-isomer)[3]GoodEssential for synthesizing the biologically active enantiomer of Indoxacarb. Requires specialized chiral ligands.[12]
Workflow Diagram: C2 Functionalization

cluster_final Final Product Start 5-Chloro-1-indanone Intermediate 5-Chloro-2-methoxycarbonyl- 1-indanone Start->Intermediate NaH, DMC, DMF (Carbomethoxylation) Final_S (S)-5-Chloro-2-hydroxy- 2-methoxycarbonyl-1-indanone Intermediate->Final_S VO(acac)2, Chiral Ligand (Asymmetric Hydroxylation) Final_Racemic Racemic Final Product Intermediate->Final_Racemic m-CPBA (Racemic Oxidation)

Caption: Key steps in the functionalization of the C2 position of the indanone core.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of 5-Chloro-1-indanone (via Route B)

This protocol is adapted from the methodologies described in patents and literature reviews.[7][8][9][10]

  • Step 1: Preparation of 3-(3-chlorophenyl)propionic acid.

    • In a round-bottom flask, combine formic acid (40g) and diethylamine (29g).

    • To this mixture, add 3-chlorobenzaldehyde (10g, 0.071 mol) and malonic acid (8.9g, 0.085 mol).

    • Heat the mixture to reflux (approx. 150 °C) and monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction and pour it into 400 mL of ice water.

    • Adjust the pH to 3-4 with concentrated HCl to precipitate the product.

    • Filter the solid, wash with water, and recrystallize from ethyl acetate to yield 3-(3-chlorophenyl)propionic acid.

  • Step 2: Cyclization to 5-chloro-1-indanone.

    • In a flask, suspend the dried 3-(3-chlorophenyl)propionic acid (9g, 0.049 mol) in dichloromethane (40 mL).

    • Add malonyl chloride (5.6 mL, 0.058 mol) and stir for 10 minutes.

    • Slowly add zinc chloride (9.4g) in portions.

    • Stir the reaction at room temperature for approximately 2 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into 400 mL of ice water.

    • Separate the organic layer, wash with 1M HCl, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-chloro-1-indanone.

Protocol 2: Improved Carbomethoxylation of 5-Chloro-1-indanone

This protocol is based on the improved method described by Zhang et al. (2012).[1]

  • To a solution of 5-chloro-1-indanone (0.3g, 1.44 mmol) in dimethyl carbonate (2 mL) and dimethylformamide (2 mL), add sodium hydride (69 mg, 60% in mineral oil, 1.73 mmol) in three portions at room temperature under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes. The reaction progress can be monitored by TLC.

  • Upon completion, carefully pour the reaction mixture into cold 1M hydrochloric acid to quench the reaction.

  • Extract the aqueous phase with dichloromethane (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-chloro-2-methoxycarbonyl-1-indanone. This product is often used in the next step without further purification.

Protocol 3: Asymmetric Hydroxylation

This protocol is a conceptual representation based on the principles outlined in patent CN102924278A.[3][12]

  • Under a nitrogen atmosphere, dissolve the chiral ligand ((1S,2S)-N¹,N²-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,2-diphenylethylenediamine) and vanadyl acetylacetonate (VO(acac)₂) in toluene. The molar ratio of ligand to VO(acac)₂ should be approximately 1:1.

  • Stir the mixture to allow for complex formation.

  • Add 5-chloro-2-methoxycarbonyl-1-indanone to the catalyst solution.

  • Add the oxidizing agent (e.g., cumene hydroperoxide, 1.1-1.5 molar equivalents) dropwise.

  • Maintain the reaction temperature between 50-60 °C for approximately 4 hours.

  • Monitor the reaction by TLC or HPLC for consumption of the starting material.

  • Upon completion, cool the reaction mixture and proceed with a suitable aqueous workup and purification by column chromatography to isolate (S)-5-chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Conclusion and Recommendations

The selection of an optimal synthetic route to 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone is contingent on the specific goals of the synthesis: scale, cost, and desired stereochemistry.

  • For Large-Scale, Enantiomerically Pure Synthesis: The most robust pathway involves the synthesis of 5-chloro-1-indanone via the cyclization of 3-(3-chlorophenyl)propionic acid (Route B) due to its high yield and selectivity. This should be followed by the improved carbomethoxylation protocol and the vanadium-catalyzed asymmetric hydroxylation . This sequence provides excellent control over the final product's structure and stereochemistry, which is critical for producing the active ingredient of Indoxacarb.

  • For Laboratory-Scale and Racemic Synthesis: The same initial sequence (Route B followed by improved carbomethoxylation) is recommended. However, the final hydroxylation step can be simplified by using a standard oxidizing agent like m-CPBA , which is more convenient and cost-effective when enantioselectivity is not required.

While the direct Friedel-Crafts acylation of chlorobenzene (Route A) uses the cheapest raw materials, its associated environmental and selectivity issues make it less favorable. The development of greener, more efficient methods, such as the improved carbomethoxylation at room temperature, represents a significant step forward in the sustainable manufacturing of this key agrochemical intermediate.

References

  • CN102924278A - Synthesis method of (S)-5-chloro-2- methoxycarbonyl-2- hydroxyl-1-indanone.
  • Synthesis of 1-indanones with a broad range of biological activity . National Institutes of Health (NIH). [Link]

  • Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb . Asian Journal of Chemistry; Vol. 24, No. 3 (2012), 1413-1414. [Link]

  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Preparation method of 5-chloro-1-indanone.
  • Synthesis of 1-indanones with a broad range of biological activity . ResearchGate. [Link]

  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues . Preprints.org. [Link]

  • Indanone synthesis . Organic Chemistry Portal. [Link]

  • A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde . Green Chemistry (RSC Publishing). [Link]

  • 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone . ChemBK. [Link]

  • 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester . PubChem. [Link]

  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
  • Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journals. [Link]

  • 104910001 - Synthetic method of 5-chloro-1-indanone . WIPO Patentscope. [Link]

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The Indanone Scaffold: A Privileged Structure in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indanone core, a bicyclic aromatic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, yet adaptable, structure provides an excellent platform for the design of potent and selective ligands for a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of indanone analogs across three key therapeutic areas: neurodegenerative disease, cancer, and inflammation. We will dissect the chemical modifications that enhance biological activity, present supporting experimental data, and provide detailed protocols for the key assays used in their evaluation.

Indanone Analogs as Acetylcholinesterase Inhibitors for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. The well-known drug Donepezil features a 5,6-dimethoxyindanone moiety, highlighting the potential of this scaffold in designing novel AChE inhibitors.[1][2]

Structure-Activity Relationship (SAR) Analysis

The SAR of indanone-based AChE inhibitors reveals several key features that govern their potency and selectivity. Modifications to both the indanone core and the linked side chain have been extensively explored.

  • Indanone Core Substitutions: The presence of methoxy groups at the 5- and 6-positions of the indanone ring, as seen in Donepezil, is crucial for potent AChE inhibition.[1] These groups can form hydrophobic interactions with the peripheral anionic site (PAS) of the enzyme.[1]

  • Linker and Terminal Amine Group: A piperidine ring connected to the indanone core via a methylene linker is a common feature in potent inhibitors.[2] The nitrogen atom of the piperidine is thought to interact with the catalytic anionic site (CAS) of AChE. The nature of the substituent on the piperidine nitrogen also significantly influences activity, with a benzyl group often being optimal.[2]

  • Hybridization Strategies: Inspired by other AChE inhibitors like rivastigmine, hybrid molecules incorporating a carbamate moiety have been designed. These hybrids can exhibit dual binding modes and enhanced inhibitory activity.

Comparative Biological Data

The following table summarizes the AChE inhibitory activity of representative indanone analogs.

CompoundR1R2LinkerTerminal GroupAChE IC50 (nM)Reference
Donepezil (E2020) OCH3OCH3-CH2-Benzylpiperidine5.7[2]
Analog 1 HH-CH2-Benzylpiperidine>1000[2]
Analog 2 OCH3H-CH2-Benzylpiperidine68[2]
Indanone-Carbamate Hybrid 7h ---Carbamate moiety1200
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[3]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[3] The rate of color development is proportional to AChE activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • DTNB Solution: Prepare a 3 mM stock solution of DTNB in the assay buffer.[3]

    • ATCh Solution: Prepare a 15 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water.[3]

    • AChE Solution: Prepare a working solution of AChE (e.g., from human recombinant sources or Electrophorus electricus) in assay buffer to a final concentration of approximately 0.5 U/mL.[3]

    • Test Compound Solutions: Prepare serial dilutions of the indanone analogs in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent and does not exceed 1%.[3]

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the assay buffer to the blank wells.

    • Add 25 µL of the assay buffer containing the solvent to the control wells (100% activity).

    • Add 25 µL of the different concentrations of the test compounds or a reference inhibitor to the sample wells.

    • Add 25 µL of the AChE solution to all wells except the blank wells. Mix gently and pre-incubate the plate at 37°C for 15 minutes.[3]

    • To initiate the reaction, add 25 µL of the ATCh solution and 125 µL of the DTNB solution to all wells.[3]

  • Data Acquisition and Analysis:

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 5-10 minutes.[3]

    • Calculate the rate of reaction (ΔA/min) for each well from the linear portion of the kinetic curve.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathway Diagram

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by Indanone Analog Acetylcholine Acetylcholine AChE AChE Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Activation Indanone_Analog Indanone_Analog Indanone_Analog->AChE Inhibition AChE_Inhibited AChE (Inhibited)

Caption: Inhibition of Acetylcholinesterase by an Indanone Analog.

Indanone Analogs as Anticancer Agents: Tubulin Polymerization Inhibitors

Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy.[4] Several indanone derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Analysis

The SAR of indanone-based tubulin polymerization inhibitors often centers on the 2-benzylidene-1-indanone and 3-arylindanone scaffolds.

  • Substitution on the Benzylidene/Aryl Ring: The nature and position of substituents on the external aromatic ring are critical for activity. Electron-donating groups, such as methoxy groups, particularly at the 3, 4, and 5-positions, are often associated with enhanced tubulin polymerization inhibitory activity.[5] This substitution pattern mimics that of known colchicine site binding agents.

  • The Indanone Core: The rigid indanone scaffold serves to properly orient the substituted aromatic ring for optimal interaction with the colchicine binding site on β-tubulin.

  • Stereochemistry: For 3-arylindanones, the stereochemistry at the C3 position can significantly impact biological activity, with one enantiomer often being more potent.[6]

Comparative Biological Data

The following table presents the antiproliferative activity and tubulin polymerization inhibition of selected indanone analogs.

CompoundCancer Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
(R)-9k (3-arylindanone) HCT116 (Colon)0.0456.1[5]
Combretastatin A-4 (Reference) HCT116 (Colon)0.0041.2[5]
2-benzylidene-1-indanone analog MCF-7 (Breast)0.010.62[7]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter.[4]

Principle: A fluorescent reporter dye binds specifically to polymerized microtubules, resulting in a significant increase in fluorescence intensity. Compounds that inhibit tubulin polymerization will reduce the rate and extent of this fluorescence increase.[4]

Step-by-Step Protocol:

  • Reagent Preparation:

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA.[8]

    • GTP Stock Solution: 10 mM GTP in deionized water.

    • Tubulin: Purified tubulin (e.g., from porcine brain) at a concentration of 10 mg/mL.[8]

    • Fluorescent Reporter: As per the manufacturer's instructions (e.g., DAPI can be used as it fluoresces more brightly when incorporated into microtubules).[8]

    • Test Compounds: Prepare 10x stock solutions of the indanone analogs and control compounds (e.g., Paclitaxel as a polymerization enhancer, Nocodazole as an inhibitor) in GTB.[4]

  • Assay Procedure (96-well plate format):

    • Pre-warm a black 96-well microplate and a microplate reader to 37°C.

    • On ice, prepare the tubulin reaction mix to a final tubulin concentration of 2 mg/mL in GTB supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[4]

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed plate.[4]

    • To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.[4]

    • Immediately place the plate in the pre-warmed microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) every minute for 60 minutes.

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • The effect of the test compounds is quantified by comparing the Vmax (maximum rate of polymerization) and the plateau fluorescence intensity to the vehicle control.

    • IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Diagram

Tubulin_Polymerization_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis Tubulin_Mix Prepare Tubulin Reaction Mix (Tubulin, GTP, Fluorescent Reporter) Initiate_Reaction Add 45 µL of ice-cold Tubulin Reaction Mix Tubulin_Mix->Initiate_Reaction Compound_Prep Prepare 10x Test Compounds and Controls Plate_Setup Add 5 µL of 10x Compounds to pre-warmed 96-well plate Compound_Prep->Plate_Setup Plate_Setup->Initiate_Reaction Incubation Incubate in pre-warmed plate reader at 37°C Initiate_Reaction->Incubation Fluorescence_Reading Measure Fluorescence Intensity over time Incubation->Fluorescence_Reading Curve_Generation Plot Fluorescence vs. Time to generate polymerization curves Fluorescence_Reading->Curve_Generation IC50_Calculation Calculate % Inhibition and determine IC50 Curve_Generation->IC50_Calculation

Caption: Workflow for the In Vitro Tubulin Polymerization Assay.

Indanone Analogs as Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases. 2-Benzylidene-1-indanone derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines.[9][10]

Structure-Activity Relationship (SAR) Analysis

The anti-inflammatory activity of 2-benzylidene-1-indanones is highly dependent on the substitution pattern.

  • Hydroxyl Group on the Indanone Core: A hydroxyl group at the C-6 position of the indanone ring can contribute to improved pharmacological activity.[9]

  • Substituents on the Benzylidene Ring: The electronic properties and position of substituents on the benzylidene ring significantly modulate the anti-inflammatory effect. For instance, electron-withdrawing groups like trifluoromethyl or nitro groups at the para position of the benzylidene ring can enhance the inhibition of pro-inflammatory cytokine production.

  • Planarity: The planar structure of the 2-benzylidene-1-indanone scaffold is thought to be important for its biological activity, allowing for effective interaction with target proteins.[1]

Comparative Biological Data

The following table illustrates the inhibitory effects of 2-benzylidene-1-indanone analogs on the production of pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.[9]

CompoundSubstituent on Benzylidene Ring% Inhibition of TNF-α% Inhibition of IL-6Reference
4d 4-OH83.7369.28[9]
8f 4-CF392.588.4[9]
8g 4-NO290.185.2[9]
Experimental Protocol: Cell Viability (MTT) Assay

Prior to evaluating the anti-inflammatory activity, it is crucial to assess the cytotoxicity of the compounds to ensure that the observed effects are not due to cell death. The MTT assay is a widely used method for this purpose.[11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the indanone analogs for the desired duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[12]

    • Incubate the plate for 2-4 hours at 37°C.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Signaling Pathway Diagram

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK_Pathway->Proinflammatory_Cytokines Upregulates NFkB_Pathway->Proinflammatory_Cytokines Upregulates Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Indanone_Analog Indanone_Analog Indanone_Analog->MAPK_Pathway Inhibits Indanone_Analog->NFkB_Pathway Inhibits

Caption: Inhibition of LPS-induced inflammatory pathways by an indanone analog.

Conclusion

The indanone scaffold has proven to be a remarkably versatile template for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide demonstrate that subtle chemical modifications to the indanone core and its substituents can lead to significant improvements in potency and selectivity against a range of biological targets. The experimental protocols provided herein offer a foundation for researchers to evaluate their own novel indanone analogs and contribute to the advancement of this promising class of compounds in drug discovery.

References

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Biological activity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone vs. its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone and Its Analogs

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the 1-indanone scaffold represents a "privileged structure," consistently appearing in a multitude of pharmacologically active compounds.[1] Its rigid framework and amenability to chemical modification have made it a cornerstone for the development of novel therapeutics targeting a wide array of diseases, from neurodegenerative disorders to cancer and inflammatory conditions.[2][3][4] This guide provides a comprehensive comparison of the biological activities of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone and its structurally related analogs. While direct experimental data for this specific molecule is not extensively available in public literature, a thorough analysis of its constituent functional groups and the activities of its analogs allows for a robust, data-driven exploration of its potential pharmacological profile.

Our focus will be on deconstructing the molecule into its core components—the 1-indanone nucleus, the 5-chloro substituent, and the 2-hydroxy and 2-methoxycarbonyl groups—to understand how these features collectively and individually contribute to its biological activity. We will delve into the structure-activity relationships (SAR) of various analogs, providing a predictive framework for the biological potential of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

The 1-Indanone Core: A Foundation for Diverse Biological Activities

The 1-indanone skeleton is a recurring motif in both natural products and synthetic molecules with significant therapeutic applications.[3] Perhaps the most notable example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which features a substituted indanone core.[1] The versatility of the 1-indanone scaffold allows it to interact with a variety of biological targets, leading to a broad spectrum of activities, including:

  • Anticancer and Cytotoxic Effects: Many 1-indanone derivatives have demonstrated potent activity against various cancer cell lines.[5][6]

  • Anti-inflammatory Properties: Analogs of 1-indanone have been shown to inhibit key inflammatory mediators, such as TNF-α and IL-6.[7][8]

  • Neuroprotective and CNS Activity: The scaffold is a key component in molecules designed to target neurodegenerative diseases, acting on targets like adenosine receptors and α-synuclein aggregates.[9][10]

  • Antimicrobial and Antiviral Potential: Various derivatives have been reported to possess activity against a range of pathogens.[1][4]

Influence of Key Substitutions on Biological Activity: A Comparative Analysis

The biological activity of a 1-indanone derivative is profoundly influenced by the nature and position of its substituents. Here, we examine the likely contributions of the functional groups present in 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone by comparing it with relevant analogs.

The Role of the 5-Chloro Substituent in Enhancing Cytotoxicity

The presence of a halogen, particularly chlorine, on an aromatic ring can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. In the context of 1-indanone analogs, a chloro-substituent has been linked to enhanced cytotoxic and anticancer activities.[5] For instance, studies on chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridines, which are structurally related to indanones, revealed that all chlorinated compounds displayed significant cytotoxic effects, with potent activity against T47D breast cancer cells.[5][11] This suggests that the 5-chloro group in our target molecule may confer potent cytotoxic properties, making it a candidate for anticancer research. The chlorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. Furthermore, it can engage in specific halogen bonding interactions with biological targets, thereby enhancing binding affinity and potency.[11]

Substitutions at the 2-Position: A Gateway to Diverse Activities

The 2-position of the 1-indanone ring is a common site for modification, leading to a wide range of biological activities. The 2-hydroxy and 2-methoxycarbonyl groups in our target molecule are of particular interest.

  • 2-Benzylidene-1-indanone Analogs and Anti-inflammatory Activity: A significant body of research has focused on 2-benzylidene-1-indanone derivatives as potent anti-inflammatory agents.[7][8] These compounds have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The mechanism often involves the modulation of key signaling pathways such as NF-κB and MAPK. While our target molecule does not have a benzylidene group, the presence of substituents at the 2-position suggests that it could be explored for anti-inflammatory potential.

  • 2-Hydroxy and 2-Alkoxycarbonyl Analogs: The 2-hydroxy and 2-methoxycarbonyl groups introduce polarity and hydrogen bonding capabilities, which can influence target binding and solubility. While direct analogs with this specific combination are not widely reported, we can infer potential activities from related structures. For example, in the context of adenosine receptor antagonists, methoxy substitutions on the indanone ring have been shown to enhance binding affinity.[10] The 2-hydroxy group can act as both a hydrogen bond donor and acceptor, potentially leading to specific interactions with enzyme active sites or receptors.

Comparative Biological Data of 1-Indanone Analogs

To provide a clearer picture of the potential activities of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, the following table summarizes the biological data for some of its representative analogs.

Compound ClassSpecific Analog(s)Biological ActivityKey FindingsReference(s)
Chloro-substituted Indeno-pyridines Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridinesCytotoxicity against cancer cellsAll chlorinated compounds showed significant cytotoxic effects, particularly against T47D breast cancer cells.[5]
2-Benzylidene-1-indanones Hydroxylated and methoxylated derivativesAnti-inflammatoryInhibition of TNF-α and IL-6 production in LPS-stimulated macrophages.[7][8]
Spiroisoxazoline Indanones Phenyl-substituted spiroisoxazolinesCOX-2 Inhibition and AnticancerSelective inhibition of COX-2 and cytotoxicity against various cancer cell lines.[12]
Indanone-Chalcone Hybrids N-alkylated derivativeshCES2A InhibitionPotent and selective inhibition of human carboxylesterase 2A (hCES2A), relevant for modulating drug metabolism.[13]
Methoxy-substituted 2-benzylidene-1-indanones Derivatives with methoxy groups on the indanone ringAdenosine Receptor AntagonismNanomolar affinity for A1 and A2A adenosine receptors, with potential for treating neurological conditions.[10]

Experimental Protocols

To facilitate further research in this area, we provide detailed methodologies for the synthesis and biological evaluation of 1-indanone analogs.

General Synthesis of 2-Substituted 1-Indanone Analogs

A common route for the synthesis of 2-substituted 1-indanones involves the Claisen-Schmidt condensation of a 1-indanone with an appropriate aldehyde.[7][8]

Example: Synthesis of a 2-Benzylidene-1-indanone Derivative

  • Protection of Functional Groups (if necessary): If the starting 1-indanone contains reactive functional groups (e.g., a hydroxyl group), it should be protected. For a hydroxyl group, tetrahydropyranyl (THP) protection is a common strategy.

  • Claisen-Schmidt Condensation: The protected or unprotected 1-indanone is dissolved in ethanol. To this solution, an equimolar amount of the desired benzaldehyde and a catalytic amount of a base (e.g., sodium hydroxide) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is poured into ice-water and acidified. The resulting precipitate is filtered, washed with water, and dried. The crude product is then purified by column chromatography or recrystallization.

  • Deprotection (if necessary): If a protecting group was used, it is removed in the final step. For THP deprotection, the compound is treated with an acid (e.g., hydrochloric acid in methanol).

Synthesis_Workflow Start Starting 1-Indanone Protection Protection of Functional Groups (if needed) Start->Protection Condensation Claisen-Schmidt Condensation with Aldehyde Start->Condensation If no protection needed Protection->Condensation Workup Work-up and Purification Condensation->Workup Deprotection Deprotection (if needed) Workup->Deprotection Final_Product Final 2-Substituted 1-Indanone Analog Workup->Final_Product If no deprotection needed Deprotection->Final_Product

Caption: General workflow for the synthesis of 2-substituted 1-indanone analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds against cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, T47D) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in cell culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Potential Signaling Pathways and Structure-Activity Relationships

The diverse biological activities of 1-indanone analogs stem from their ability to interact with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Many 2-benzylidene-1-indanone analogs exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8]

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NFkB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Indanone 1-Indanone Analog Indanone->MAPK Inhibition Indanone->NFkB Inhibition

Caption: Inhibition of NF-κB and MAPK pathways by 1-indanone analogs.

Structure-Activity Relationship (SAR) Summary

The following diagram summarizes the key SAR findings for bioactive 1-indanone analogs.

SAR_Summary Core 1-Indanone Scaffold (Privileged Structure) Activity Biological Activity Core->Activity C5 C5-Substitution (e.g., -Cl) Cytotoxicity Enhanced Cytotoxicity C5->Cytotoxicity C2 C2-Substitution (e.g., -OH, -COOMe, =CH-Ar) Anti_inflammatory Anti-inflammatory Activity C2->Anti_inflammatory Neuroprotection Neuroprotective Effects C2->Neuroprotection Cytotoxicity->Activity Anti_inflammatory->Activity Neuroprotection->Activity

Caption: Structure-activity relationship summary for 1-indanone analogs.

Conclusion and Future Directions

Based on the comprehensive analysis of its structural analogs, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone emerges as a promising candidate for further investigation, particularly in the areas of oncology and inflammatory diseases. The 5-chloro substituent strongly suggests a potential for cytotoxic activity, while the substitutions at the 2-position open up possibilities for a range of other biological effects.

Future research should focus on the synthesis of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone and its systematic evaluation in a panel of biological assays, including cytotoxicity screens against various cancer cell lines and anti-inflammatory assays. Mechanistic studies to identify its specific molecular targets and signaling pathways will be crucial for its further development as a potential therapeutic agent. The insights provided in this guide offer a solid foundation for embarking on such investigations.

References

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A Comparative Guide to Indanone-Based Precursors for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3][4] Its prevalence in pharmaceuticals, from the Alzheimer's drug Donepezil to various antiviral and anticancer compounds, underscores the critical importance of efficient and scalable synthetic routes to this privileged structure.[3][5][6] The selection of an appropriate precursor is a pivotal decision in the synthetic strategy, profoundly influencing reaction efficiency, yield, scalability, and the environmental impact of the process.

This guide provides a comparative analysis of common indanone-based precursors, offering insights into the causality behind experimental choices and presenting supporting data to inform your synthetic design. We will delve into the two most prominent synthetic pathways: the intramolecular Friedel-Crafts acylation and the Nazarov cyclization, comparing their respective precursors and methodologies.

Intramolecular Friedel-Crafts Acylation: A Robust and Versatile Approach

The intramolecular Friedel-Crafts acylation is a classic and widely employed method for constructing the indanone framework.[1][2][7] This reaction involves the cyclization of a 3-arylpropanoic acid or its more reactive derivative, the 3-arylpropionyl chloride, onto the tethered aromatic ring. The choice between these two precursors represents a fundamental trade-off between reaction conditions and atom economy.

Precursor Analysis: 3-Arylpropanoic Acids vs. 3-Arylpropionyl Chlorides
PrecursorAdvantagesDisadvantages
3-Arylpropanoic Acids Environmentally benign (water is the only byproduct)[7][8], "one-step" process.Often requires harsh reaction conditions (high temperatures, strong acids)[1][7][8], may lead to lower yields in some cases.
3-Arylpropionyl Chlorides More reactive, allowing for milder reaction conditions[1][7], generally provides higher yields."Two-step" process (requires prior conversion from the carboxylic acid), generates corrosive byproducts (e.g., HCl)[1][7].

The direct cyclization of 3-arylpropanoic acids is often favored in modern "green chemistry" approaches due to its improved atom economy.[8] However, the necessity for strong, and often corrosive, acid catalysts like polyphosphoric acid (PPA) or triflic acid (TfOH) can limit its applicability for sensitive substrates.[8][9] The use of 3-arylpropionyl chlorides, while adding a synthetic step, allows for the use of milder Lewis acid catalysts such as aluminum chloride (AlCl₃), which can be advantageous for complex molecules.[1][7][9]

Mechanistic Overview & Workflow

The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the indanone ring.[1][2]

Diagram: General Mechanism of Intramolecular Friedel-Crafts Acylation

G cluster_0 Precursor Activation cluster_1 Cyclization and Deprotonation 3-Arylpropanoic Acid 3-Arylpropanoic Acid Acylium Ion Acylium Ion 3-Arylpropanoic Acid->Acylium Ion Strong Acid (e.g., TfOH) 3-Arylpropionyl Chloride 3-Arylpropionyl Chloride 3-Arylpropionyl Chloride->Acylium Ion Lewis Acid (e.g., AlCl3) Intermediate Intermediate Acylium Ion->Intermediate Intramolecular EAS Indanone Indanone Intermediate->Indanone Deprotonation

Caption: Mechanism of indanone synthesis via Friedel-Crafts acylation.

Diagram: Experimental Workflow for Indanone Synthesis

G start Start: 3-Arylpropanoic Acid step1 Optional: Convert to Acyl Chloride (e.g., SOCl2 or (COCl)2) start->step1 step2 Cyclization Reaction (Lewis or Brønsted Acid) start->step2 Direct Cyclization step1->step2 step3 Reaction Quench (e.g., Ice/HCl) step2->step3 step4 Work-up and Extraction step3->step4 step5 Purification (Chromatography or Recrystallization) step4->step5 end Final Product: Indanone step5->end

Caption: Typical workflow for indanone synthesis via Friedel-Crafts.

Experimental Protocols

Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid [7][8]

  • To a solution of 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add triflic acid (3.0-5.0 eq) dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to quench the reaction.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride [1][7]

  • Convert 3-phenylpropanoic acid to 3-phenylpropionyl chloride using thionyl chloride or oxalyl chloride.

  • Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Carefully add anhydrous aluminum chloride (1.1-1.5 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Nazarov Cyclization: An Alternative Pathway to Substituted Indanones

The Nazarov cyclization is another powerful method for synthesizing indanones, particularly highly substituted derivatives.[10][11][12] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone (chalcone derivative) to form a cyclopentenyl cation, which then rearranges to the indanone product.

Precursor Analysis: Chalcones and their Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are the primary precursors for Nazarov cyclization to form indanones. The substitution pattern on the aromatic rings of the chalcone dictates the structure of the resulting indanone. This method offers a convergent approach where the two aromatic portions of the final molecule are brought together in the precursor synthesis.

PrecursorAdvantagesDisadvantages
Chalcones Allows for the synthesis of highly substituted and complex indanones. Can be used to create multiple stereocenters in a single step.[10][11]Often requires stoichiometric amounts of strong acids.[10] Can lead to mixtures of product isomers due to poor regioselectivity in some cases.[10]

Recent advances have focused on the development of catalytic and stereoselective Nazarov cyclizations, which mitigate some of the traditional drawbacks of this reaction.[10][11]

Mechanistic Overview

The acid-catalyzed Nazarov cyclization proceeds through the formation of a pentadienyl cation, followed by electrocyclization and subsequent proton transfer to yield the indanone.

Diagram: General Mechanism of Nazarov Cyclization

G Chalcone Chalcone Pentadienyl Cation Pentadienyl Cation Chalcone->Pentadienyl Cation Protonation Cyclopentenyl Cation Cyclopentenyl Cation Pentadienyl Cation->Cyclopentenyl Cation 4π-Electrocyclization Indanone Indanone Cyclopentenyl Cation->Indanone Proton Transfer

Caption: Mechanism of indanone synthesis via Nazarov cyclization.

Experimental Protocol

Protocol 3: Synthesis of a Substituted Indanone from a Chalcone Derivative using Trifluoroacetic Acid [9][13]

  • Dissolve the chalcone derivative (1.0 eq) in trifluoroacetic acid (TFA).

  • Heat the reaction mixture to reflux or subject it to microwave irradiation (e.g., 100 W, 120-130 °C for 20 minutes).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully pour it into a beaker of ice water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Comparative Analysis of Yields

The choice of synthetic route and precursor is often guided by the achievable yield. The following table summarizes reported yields for various indanone synthesis methods, highlighting the influence of substrates and reaction conditions.

Synthesis RoutePrecursorCatalyst/ReagentProductYield (%)
Intramolecular Friedel-CraftsPhenylpropionic acid chlorideAluminum chloride1-Indanone90%[9]
Intramolecular Friedel-Crafts3-Arylpropionic acidsTriflic acid (TfOH)Substituted 1-IndanonesUp to 100%[9]
Intramolecular Friedel-Crafts3-Arylpropionic acidsPolyphosphoric acid (PPA)Substituted 1-Indanones60-90%[9]
Nazarov CyclizationChalcone derivativesTrifluoroacetic acid (TFA)Substituted 1-IndanonesVaries widely
Nazarov CyclizationPolarized enonesCu(II) complexFluorine-containing 1-indanonesHigh diastereoselectivity[10][11]

Case Study: Synthesis of Donepezil Precursors

The anti-Alzheimer's drug Donepezil is a prime example of the importance of indanone synthesis in pharmaceutical development.[5][6] The core of Donepezil is a 5,6-dimethoxy-1-indanone moiety. The synthesis of Donepezil often involves the condensation of this indanone with N-benzyl-4-piperidinecarboxaldehyde.[14] The efficient synthesis of the 5,6-dimethoxy-1-indanone precursor is therefore a critical step in the overall synthesis of the drug. Both Friedel-Crafts and other methods have been employed for the industrial-scale production of this key intermediate.[6][14][15]

Conclusion

The selection of a precursor for indanone synthesis is a multifaceted decision that requires careful consideration of the desired substitution pattern, scalability, cost, and environmental impact.

  • For simple, unsubstituted, or moderately substituted indanones , the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their acyl chlorides offers a reliable and high-yielding approach. The choice between the acid and the acid chloride precursor depends on the desired reaction conditions and the importance of atom economy.

  • For the synthesis of highly substituted and stereochemically complex indanones , the Nazarov cyclization of chalcone derivatives provides a powerful alternative, with modern catalytic variants offering excellent control over stereoselectivity.

Ultimately, the optimal choice of precursor and synthetic route will depend on the specific target molecule and the resources available to the researcher. This guide provides a foundational understanding of the key considerations to aid in making an informed decision for your drug discovery and development endeavors.

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Validation of analytical methods for indanone quantification

Ultimately, a well-validated analytical method provides objective evidence that it is fit for its intended purpose, ensuring data integrity and forming a critical component of the overall pharmaceutical quality system. [4][20]

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A Comparative Guide to the Efficacy of Indanone Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold, a privileged structure in medicinal chemistry, forms the core of a diverse range of biologically active compounds.[1][2] Its inherent versatility allows for extensive chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][4] This guide provides a comprehensive comparison of the efficacy of various indanone derivatives, supported by experimental data from key biological assays. We will delve into the causality behind experimental choices, provide detailed protocols for reproducibility, and visualize the underlying mechanisms of action.

Neuroprotective Efficacy: Targeting Cholinesterases in Neurodegenerative Disorders

A prominent application of indanone derivatives lies in the management of neurodegenerative diseases like Alzheimer's disease.[5] A key therapeutic strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The well-known Alzheimer's drug, Donepezil, is itself an indanone derivative, highlighting the significance of this chemical class.[1][5]

Comparative Inhibitory Activity against Cholinesterases

The efficacy of indanone derivatives as cholinesterase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table summarizes the IC50 values for several indanone derivatives against AChE and BChE.

CompoundTargetIC50 (µM)Reference
DonepezilAChE~0.02-0.03[6]
Compound 6a (a piperidine-linked indanone)AChE0.0018[6][7]
Compound 4b (Donepezil-inspired multitargeting derivative)AChE0.78[8]
Compound 5c (meta-substituted aminopropoxy benzylidene)AChE0.12[9]
Compound 7b (para-substituted aminopropoxy benzylidene)BChE0.04[9]
Compound 54 AChE14.06[10]
Compound 56 AChE12.30[10]
Compound 64 AChE12.01[10]
Compound 7h (indanone-carbamate hybrid)AChE1.2[11]
Compound 7h (indanone-carbamate hybrid)BChE0.3[11]

This table presents a selection of data for comparative purposes. For a complete understanding, please refer to the cited literature.

The data clearly indicates that synthetic modifications to the indanone core can dramatically influence inhibitory potency. For instance, compound 6a exhibits significantly greater potency against AChE than the parent drug, Donepezil.[6][7] Structure-activity relationship (SAR) studies have revealed that factors such as the nature and position of substituent groups play a crucial role in determining the inhibitory activity. For example, in a series of aminopropoxy benzylidene derivatives, a dimethylamine substituent conferred greater potency than piperidine or morpholine.[9]

Mechanism of Action: Acetylcholinesterase Inhibition

Indanone derivatives typically inhibit AChE through a mixed-type inhibition mechanism.[12] They are thought to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, thereby blocking the entry of acetylcholine to the active site and hindering its hydrolysis. This dual binding is a key feature contributing to their high inhibitory potency.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) CAS Catalytic Active Site Hydrolysis Hydrolysis CAS->Hydrolysis Catalyzes Inactive_AChE Inactive AChE Complex CAS->Inactive_AChE PAS Peripheral Anionic Site PAS->Inactive_AChE Acetylcholine Acetylcholine Acetylcholine->CAS Binds Indanone Indanone Derivative Indanone->CAS Blocks Indanone->PAS Binds Indanone->Inactive_AChE caption Mechanism of Acetylcholinesterase Inhibition by Indanone Derivatives.

Caption: Mechanism of Acetylcholinesterase Inhibition by Indanone Derivatives.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

The determination of AChE inhibitory activity is commonly performed using the colorimetric method developed by Ellman.[11][13] This assay is robust, reliable, and suitable for high-throughput screening.

Principle: The assay measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product, which is detected spectrophotometrically at 412 nm. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield TNB. The rate of TNB formation is directly proportional to the AChE activity.

Step-by-Step Protocol (96-Well Plate Format):

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Enzyme Solution: Prepare a working solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.[13]

    • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light.

    • ATCh Substrate Solution (10 mM): Prepare fresh in deionized water.

    • Test Compound (Indanone Derivative): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer. Ensure the final solvent concentration does not interfere with the assay.

  • Assay Procedure:

    • Add 25 µL of assay buffer to all wells of a 96-well microplate.

    • Add 25 µL of the test compound dilutions to the respective wells. For the control (100% enzyme activity), add 25 µL of assay buffer (with the same percentage of solvent as the test wells). For the blank, add 50 µL of assay buffer.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank. Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of the ATCh substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Anticancer Efficacy: Cytotoxicity and Mechanistic Insights

Indanone derivatives have emerged as promising candidates in cancer therapy, demonstrating cytotoxic effects against a variety of cancer cell lines.[4][14] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets.

Comparative Cytotoxicity of Indanone Derivatives

The anticancer potential of indanone derivatives is initially assessed by their cytotoxicity against cancer cell lines, typically determined using the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

CompoundCell LineCancer TypeIC50 (µM)Reference
ITH-6 (Indanone-based thiazolyl hydrazone)HT-29Colorectal Cancer0.41 ± 0.19[15][16]
COLO 205Colorectal Cancer-[15][16]
KM 12Colorectal Cancer-[15][16]
9f (Indanone tricyclic spiroisoxazoline)MCF-7Breast Cancer0.03 ± 0.01[17]
Doxorubicin (Control)MCF-7Breast Cancer0.062 ± 0.012[17]
Gallic acid-based indanone 10 MCF-7Breast Cancer2.2[18]

This table presents a selection of data for comparative purposes. For a complete understanding, please refer to the cited literature.

The data highlights the potent anticancer activity of certain indanone derivatives. For example, compound 9f shows greater cytotoxicity against MCF-7 breast cancer cells than the established chemotherapeutic agent, doxorubicin.[17] Similarly, ITH-6 demonstrates significant activity against colorectal cancer cell lines.[15][16]

Mechanisms of Anticancer Action

The anticancer effects of indanone derivatives are attributed to several mechanisms, including:

  • Induction of Apoptosis: Many indanone derivatives trigger programmed cell death in cancer cells. For instance, compound 9f was found to increase the expression of the pro-apoptotic protein Bax and caspase-3, while decreasing the anti-apoptotic protein Bcl-2, suggesting the involvement of the mitochondrial apoptotic pathway.[17]

  • Cell Cycle Arrest: Some derivatives can halt the progression of the cell cycle, preventing cancer cell proliferation. ITH-6, for example, arrests colorectal cancer cells in the G2/M phase of the cell cycle.[9][15]

  • Inhibition of Tubulin Polymerization: The mechanism of action for ITH-6 also involves the inhibition of tubulin polymerization, a critical process for cell division.[9]

  • Inhibition of Cyclooxygenase-2 (COX-2): Some indanone derivatives, such as the spiroisoxazoline series, exhibit potent and selective inhibition of COX-2, an enzyme often overexpressed in various cancers and involved in inflammation and tumorigenesis.[17]

  • Downregulation of NF-κB Signaling: The anticancer activity of ITH-6 is also linked to the downregulation of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression.[8][19]

Anticancer_Mechanisms cluster_Cellular_Effects Cellular Effects Indanone Indanone Derivatives Apoptosis Induction of Apoptosis Indanone->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M Phase) Indanone->CellCycleArrest TubulinInhibition Inhibition of Tubulin Polymerization Indanone->TubulinInhibition COX2_Inhibition COX-2 Inhibition Indanone->COX2_Inhibition NFkB_Inhibition NF-κB Downregulation Indanone->NFkB_Inhibition CancerCellDeath Cancer Cell Death & Proliferation Inhibition Apoptosis->CancerCellDeath CellCycleArrest->CancerCellDeath TubulinInhibition->CancerCellDeath COX2_Inhibition->CancerCellDeath NFkB_Inhibition->CancerCellDeath caption Key Anticancer Mechanisms of Indanone Derivatives.

Caption: Key Anticancer Mechanisms of Indanone Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][20]

Principle: In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Efficacy: Modulating Inflammatory Pathways

Indanone derivatives have also demonstrated significant anti-inflammatory properties, making them potential therapeutic agents for various inflammatory diseases.[3][19] Their anti-inflammatory effects are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways.

Comparative Anti-inflammatory Activity

The anti-inflammatory efficacy of indanone derivatives can be evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundAssayTarget/Cell LineInhibition/IC50Reference
8f (2-benzylidene-1-indanone)Cytokine ReleaseLPS-stimulated murine primary macrophagesStrong inhibition of IL-6 & TNF-α[19][21]
11k (sesquistilbene indanone analogue)NO ProductionLPS-stimulated RAW264.7 cellsPotent inhibition[13]
Indanone derivative from Fernandoa adenophyllaHeat-induced hemolysisHuman Red Blood Cells72.82% inhibition at 100 µM[22]
C5 (novel indanone derivative)NO, TNF-α, IL-1β ReleaseBV2 cellsSignificant reduction[23]

This table presents a selection of data for comparative purposes. For a complete understanding, please refer to the cited literature.

The data shows that different indanone derivatives can effectively suppress inflammatory responses. Compound 8f , for instance, potently inhibits the release of key pro-inflammatory cytokines.[19][21]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of indanone derivatives are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response:

  • Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Some indanone derivatives, such as compound 11k , have been shown to inhibit the activation of the NF-κB pathway in response to inflammatory stimuli like LPS.[13]

  • Inhibition of the MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial pathway in inflammation. Compound 8f has been demonstrated to inhibit the LPS-induced activation of the NF-κB/MAPK signaling pathway.[21]

  • Inhibition of iNOS and COX-2 Expression: Indanone derivatives can also suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators NO and prostaglandins, respectively.[13]

Anti_Inflammatory_Mechanisms cluster_Signaling Signaling Pathways cluster_Enzymes Inflammatory Enzymes Indanone Indanone Derivatives MAPK MAPK Pathway Indanone->MAPK Inhibits NFkB NF-κB Pathway Indanone->NFkB Inhibits LPS LPS (Lipopolysaccharide) LPS->MAPK Activates LPS->NFkB Activates iNOS iNOS Expression MAPK->iNOS COX2 COX-2 Expression MAPK->COX2 NFkB->iNOS NFkB->COX2 Inflammatory_Mediators Pro-inflammatory Mediators (NO, Prostaglandins, Cytokines) iNOS->Inflammatory_Mediators COX2->Inflammatory_Mediators caption Anti-inflammatory Mechanisms of Indanone Derivatives.

Caption: Anti-inflammatory Mechanisms of Indanone Derivatives.

Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This assay is a common in vitro model to screen for the anti-inflammatory activity of compounds.

Principle: Macrophage cells, such as the RAW 264.7 cell line, produce nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS). The amount of NO produced can be indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM with 10% FBS) and seed them in a 96-well plate. Allow the cells to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indanone derivative for a defined period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[3] Include a control group with cells treated with LPS only and a blank group with untreated cells.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes to allow for color development.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in the samples from the standard curve.

    • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

Indanone derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Through targeted chemical modifications, researchers have been able to develop derivatives with potent and selective efficacy as neuroprotective, anticancer, and anti-inflammatory agents. The comparative data and detailed experimental protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with a valuable resource for the evaluation and further development of this important class of therapeutic agents. The continued exploration of the indanone scaffold holds significant promise for the discovery of novel and effective treatments for a range of human diseases.

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A Senior Application Scientist's Guide to Cross-Validation of Spectroscopic Data for Indanone Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Indanone and its derivatives represent a class of compounds with significant therapeutic potential, acting as crucial scaffolds in the synthesis of drugs for neurodegenerative diseases, cancer, and viral infections.[1][2][3] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the bedrock of structural elucidation and quality control. However, the raw data from these instruments are only as reliable as the methods used to analyze and validate them.

The Imperative of Validation in Pharmaceutical Analysis

Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[4] This is not merely a regulatory hurdle; it is the foundation of product quality and patient safety.[5] For spectroscopic data, this means ensuring that our interpretation of a spectrum accurately reflects the chemical reality of the sample. Cross-validation is a critical component of this process, particularly when developing chemometric models to correlate spectral features with specific properties, such as concentration or the presence of impurities.[6][7]

Part 1: The Spectroscopic Toolkit for Indanone Characterization

Before delving into cross-validation, it is essential to understand the data we are working with. The primary spectroscopic techniques for characterizing indanones are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule. For indanones, ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents.[8][9]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. The characteristic carbonyl (C=O) stretch of the indanone core is a key diagnostic peak.[8][10]

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.[8][11]

Experimental Protocols: Acquiring High-Quality Spectroscopic Data

The quality of any validation is fundamentally limited by the quality of the initial data. Adherence to Good Laboratory Practice (GLP) is crucial.[12][13] Below are standardized protocols for acquiring spectroscopic data for a representative indanone, such as 4-Methyl-1-indanone.

Sample Preparation & Instrumentation:

Technique Sample Preparation Instrumentation & Key Parameters
¹H and ¹³C NMR Dissolve 10-20 mg of the indanone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) with TMS as an internal standard.[8]High-resolution NMR spectrometer (≥300 MHz). For ¹H NMR: 30-45° pulse angle, 2-4s acquisition time, 1-2s relaxation delay. For ¹³C NMR: Proton-decoupled pulse sequence, 2-5s relaxation delay.[9]
FT-IR (ATR) Place a small amount of the solid indanone directly on the Attenuated Total Reflectance (ATR) crystal.[8]Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory. Scan range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Co-add 16-32 scans.[8][9]
GC-MS Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane.[8]Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source. GC oven program: ramp from 100°C to 280°C. MS scan range: m/z 40-400.[8]

Logical Workflow for Spectroscopic Characterization:

cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Outcome Indanone Indanone Sample NMR NMR Spectroscopy (¹H and ¹³C) Indanone->NMR IR IR Spectroscopy Indanone->IR MS Mass Spectrometry Indanone->MS NMR_data Chemical Shifts Coupling Constants Integration NMR->NMR_data IR_data Vibrational Frequencies Functional Groups IR->IR_data MS_data Molecular Weight Fragmentation Pattern MS->MS_data Elucidation Structural Elucidation and Confirmation NMR_data->Elucidation IR_data->Elucidation MS_data->Elucidation

Caption: Workflow for Spectroscopic Characterization.

Part 2: The Core of Validation - Chemometric Cross-Validation

When moving beyond simple spectral interpretation to quantitative analysis (e.g., determining the concentration of an indanone in a mixture), chemometric models are employed. These models, often based on Partial Least Squares (PLS) regression, correlate spectral data with known values.[6][14] Cross-validation is essential to prevent overfitting, a scenario where the model performs well on the training data but fails to predict new, unseen data accurately.[6]

Data Preprocessing: The Unsung Hero of Robust Models

Raw spectroscopic data is often riddled with unwanted variations like baseline drift, scattering effects, and noise.[15][16] Preprocessing this data is a critical first step to building a robust chemometric model.

Common Preprocessing Techniques:

Technique Purpose Causality & Rationale
Standard Normal Variate (SNV) Corrects for multiplicative interferences from light scatter.[17]Particularly useful for NIR and Raman spectra of solid samples where particle size and packing density can affect the pathlength of light.
Multiplicative Scatter Correction (MSC) Similar to SNV, it corrects for scatter by regressing each spectrum onto a reference spectrum (often the mean spectrum).[18]Effective when the primary source of variation between spectra is scatter rather than chemical differences.
Savitzky-Golay Derivatives Removes baseline shifts and enhances spectral resolution.[19]By calculating the first or second derivative, broad baseline features are minimized, while sharp peaks corresponding to chemical signals are accentuated.
Mean Centering Subtracts the mean spectrum from each individual spectrum.A standard procedure in many multivariate analyses that simplifies the interpretation of subsequent results, such as in Principal Component Analysis (PCA).

Workflow for Chemometric Model Development and Validation:

RawData Raw Spectroscopic Data Preproc Data Preprocessing (e.g., SNV, Derivative) RawData->Preproc Split Data Splitting Preproc->Split Train Training Set Split->Train Test Test Set (External Validation) Split->Test CV Cross-Validation (on Training Set) Train->CV Predict Prediction on Test Set Test->Predict Model Optimized Chemometric Model CV->Model Model->Predict Eval Model Evaluation (RMSEP, R²) Predict->Eval

Caption: Chemometric Model Development Workflow.

A Comparative Guide to Cross-Validation Techniques

The choice of cross-validation method is a trade-off between bias, variance, and computational cost.[20]

1. k-Fold Cross-Validation:

  • Methodology: The training dataset is randomly partitioned into k equal-sized subsets (or "folds"). Of the k folds, a single fold is retained as the validation data for testing the model, and the remaining k-1 folds are used as training data. This process is then repeated k times, with each of the k folds used exactly once as the validation data. The k results can then be averaged to produce a single estimation.[21][22]

  • Expertise & Experience: A common choice for k is 10. 10-fold cross-validation is generally preferred as it provides a good balance between bias and variance.[20] It is crucial to ensure that if you have replicate measurements of the same sample, all replicates reside within the same fold to avoid artificially inflating the model's performance.[23]

  • Trustworthiness: The averaging over k folds provides a more robust estimate of the model's performance on unseen data compared to a single train-test split.

2. Leave-One-Out Cross-Validation (LOOCV):

  • Methodology: This is the most extreme case of k-fold cross-validation, where k is equal to the number of samples (n) in the dataset.[24] In each iteration, a single sample is held out for validation, and the model is trained on the remaining n-1 samples.[21]

  • Expertise & Experience: LOOCV provides an almost unbiased estimate of the test error since each training set is very large. However, the variance of this estimate can be high because the n models are trained on highly overlapping datasets, making their outputs highly correlated.[20][25] This method is computationally expensive for large datasets but can be advantageous for smaller datasets where maximizing the training data in each fold is critical.

  • Trustworthiness: While offering a low-bias estimate, the high variance can sometimes lead to less reliable model selection compared to k-fold CV.

Comparison of Cross-Validation Techniques:

Parameter k-Fold Cross-Validation (e.g., k=10) Leave-One-Out Cross-Validation (LOOCV)
Bias of Error Estimate Tends to be slightly higher (pessimistically biased) as models are trained on smaller datasets.[20]Approximately unbiased.[20]
Variance of Error Estimate Generally lower due to less overlap between training sets.[25]Can be high because the test error estimates are highly correlated.[20]
Computational Cost Moderate, requires training k models.High, requires training n models (where n is the number of samples).
When to Use General-purpose, especially for medium to large datasets. Considered a good standard practice.Best for small datasets where the bias from smaller training sets in k-fold CV is a significant concern.

Part 3: A Self-Validating System in Practice

To ensure the integrity of your findings, every protocol must be part of a self-validating system. This means incorporating both internal and external validation steps.

  • Internal Validation (Cross-Validation): As described above, this is used to select the optimal model parameters (e.g., the number of latent variables in a PLS model) and to get an initial estimate of the model's performance.[7]

  • External Validation: The model, with parameters optimized through cross-validation, is then tested on a completely independent set of data (the "test set") that was not used during model training or selection.[7] The performance on this external set is the ultimate measure of the model's generalizability.

Quantitative Data Summary (Hypothetical Example):

Let's consider a hypothetical scenario of building a PLS model to quantify the concentration of a specific indanone derivative in a reaction mixture using FT-IR spectroscopy.

Validation Method Optimal # of Latent Variables Root Mean Square Error of Cross-Validation (RMSECV) Root Mean Square Error of Prediction (RMSEP) on External Test Set Coefficient of Determination (R²)
10-Fold CV 50.08% w/w0.10% w/w0.995
LOOCV 60.07% w/w0.12% w/w0.993

In this hypothetical case, while LOOCV produced a slightly lower cross-validation error, the 10-fold CV model performed better on the external test set, indicating better generalizability. This highlights the importance of external validation as the final arbiter of model performance.

Conclusion

The cross-validation of spectroscopic data is a cornerstone of reliable analytical science in drug development. It is a process that demands more than just the application of algorithms; it requires a deep understanding of the data, the chosen methodologies, and their inherent trade-offs. By carefully selecting preprocessing techniques and an appropriate cross-validation strategy—balancing bias, variance, and computational resources—researchers can build robust and trustworthy chemometric models. This guide, grounded in the principles of scientific integrity and practical experience, provides a framework for ensuring that your spectroscopic analysis of indanones and other critical pharmaceutical compounds stands up to the highest levels of scientific and regulatory scrutiny.

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Benchmarking 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone Purity: A Comparative Guide to Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of an intermediate compound is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a key intermediate in the synthesis of various compounds, including the oxadiazine pesticide Indoxacarb.[1][2] Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and practical protocols necessary to ensure the integrity of this crucial molecule.

The quality of pharmaceutical intermediates directly influences the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[3] Therefore, a robust quality control strategy is paramount.[4][5] This guide will navigate the complexities of purity analysis, moving beyond a simple recitation of methods to explain the underlying rationale for experimental choices, thereby creating a self-validating system of protocols.

The Critical Role of Purity in Pharmaceutical Intermediates

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS 144172-24-7) is a pivotal building block in multi-step syntheses.[1][6][7] Impurities, even in trace amounts, can have cascading effects on downstream reactions, potentially leading to reduced yields, altered pharmacological profiles, or the generation of toxic byproducts.[3][8] Consequently, rigorous purity assessment is a non-negotiable aspect of both research and manufacturing.[3][5]

This guide will benchmark a test sample of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone against a certified reference standard, employing a multi-pronged analytical approach to provide a comprehensive purity profile.

Analytical Methodologies: A Multi-Detector Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment necessitates the use of orthogonal methods, each providing a unique piece of the puzzle. For 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone, a halogenated organic compound, we will employ High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high-resolution separation of non-volatile and thermally labile compounds. Its application here is to quantify the main component and detect any non-volatile impurities.

Causality of Experimental Choices:
  • Column: A C18 reverse-phase column is selected for its versatility and proven efficacy in separating compounds with moderate polarity like our target molecule.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is chosen to ensure good peak shape and resolution. The formic acid helps to suppress the ionization of any acidic or basic functional groups.

  • Detector: A Diode Array Detector (DAD) is employed to acquire full UV-Vis spectra for each peak, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone sample and the reference standard in acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18 (1.7 µm, 2.1 × 50 mm).[9]

    • Mobile Phase A: 0.1% Formic Acid in Water.[9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]

    • Flow Rate: 0.5 mL/min.[9]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Column Temperature: 40°C.[9]

    • Injection Volume: 1 µL.

    • Detection: 254 nm.

  • Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the purity of the sample by comparing its peak area percentage to that of the certified reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] For our halogenated indanone derivative, GC-MS will be instrumental in identifying any volatile impurities that may not be detected by HPLC.[12][13]

Causality of Experimental Choices:
  • Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks.

  • Column: A low-polarity capillary column (e.g., DB-1MS) is suitable for separating a wide range of compounds based on their boiling points.[11]

  • Mass Spectrometry: Electron Ionization (EI) is a robust and widely used ionization technique that provides reproducible fragmentation patterns for library matching. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for specific impurities if needed.[12]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample and reference standard in dichloromethane.

  • GC-MS Conditions:

    • Column: Agilent DB-1-MS (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

    • Inlet Temperature: 250°C.

    • Oven Program: 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 amu.

  • Data Analysis: Compare the total ion chromatograms of the sample and the reference standard. Identify any additional peaks in the sample and use the mass spectra to tentatively identify the impurities by searching against a spectral library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).[14][15] Both ¹H and ¹³C NMR will be used to confirm the structure of the main component and to detect and potentially identify any structurally related impurities.

Causality of Experimental Choices:
  • Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.

  • Internal Standard: For quantitative NMR, a certified internal standard with a known concentration and non-overlapping signals (e.g., maleic acid) would be added.

  • Spectra: ¹H NMR will provide information on the proton environment, while ¹³C NMR and DEPT experiments will confirm the carbon skeleton and the number of attached protons.[15]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the sample and reference standard in 0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength.

    • Experiments: ¹H, ¹³C, DEPT-135.

    • ¹H NMR: 16 scans, relaxation delay of 5 seconds.

    • ¹³C NMR: 1024 scans, relaxation delay of 2 seconds.

  • Data Analysis: Compare the spectra of the sample to the reference standard. Look for any unexpected signals that might indicate the presence of impurities. The integration of signals in the ¹H NMR spectrum can be used to estimate the relative amounts of impurities if their structures are known or can be deduced.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for reproducibility and troubleshooting.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample HPLC HPLC Sample->HPLC GC-MS GC-MS Sample->GC-MS NMR NMR Sample->NMR Reference Standard Reference Standard Reference Standard->HPLC Reference Standard->GC-MS Reference Standard->NMR Purity Quantification Purity Quantification HPLC->Purity Quantification Impurity Identification Impurity Identification GC-MS->Impurity Identification Structural Confirmation Structural Confirmation NMR->Structural Confirmation Final Purity Report Final Purity Report Purity Quantification->Final Purity Report Impurity Identification->Final Purity Report Structural Confirmation->Final Purity Report

Caption: Workflow for the comprehensive purity assessment of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Comparative Data Presentation

The following tables summarize the expected data from the comparative analysis of a hypothetical test sample against a certified reference standard.

Table 1: HPLC Purity Assessment

SampleMain Peak Area %Impurity 1 Area %Impurity 2 Area %Total Purity
Reference Standard 99.920.050.0399.9%
Test Sample 99.540.210.1599.5%

Table 2: GC-MS Impurity Profile

SampleVolatile Impurity A (ppm)Volatile Impurity B (ppm)
Reference Standard < 10< 10
Test Sample 5523

Table 3: NMR Structural Confirmation

Sample¹H NMR¹³C NMR
Reference Standard Conforms to structureConforms to structure
Test Sample Conforms to structure, minor unidentified signals at 2.5-3.0 ppmConforms to structure

Discussion and Interpretation of Results

The hypothetical results presented above would indicate that the test sample of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone has a lower purity (99.5%) as determined by HPLC compared to the reference standard (99.9%). The GC-MS analysis reveals the presence of two volatile impurities in the test sample that are absent in the reference standard. The ¹H NMR spectrum of the test sample shows minor unidentifiable signals, which could correspond to the impurities detected by HPLC or other structurally similar compounds.

The presence of these impurities, although at relatively low levels, underscores the importance of a multi-technique approach. Relying solely on one method could lead to an incomplete and potentially misleading purity assessment. The identity of these impurities would need to be further investigated, potentially through isolation and full characterization, to understand their potential impact on downstream processes.

Conclusion and Recommendations

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the purity of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. By employing a combination of HPLC, GC-MS, and NMR, a detailed and reliable purity profile can be established.

Key Recommendations:

  • Always use a certified reference standard for direct comparison.

  • Employ orthogonal analytical methods to ensure all potential impurities are detected.

  • Thoroughly document all experimental procedures and results to ensure data integrity and traceability.[4]

  • Investigate the identity of any significant impurities to assess their potential impact on subsequent synthetic steps and the final product.

Adherence to these principles, as guided by international standards such as those from the WHO and ICH, will ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.[3][16]

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  • CAS 144172-24-7 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. (n.d.). Alfa Chemistry.
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  • A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. (2025, April 14). Preprints.org.

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A Senior Application Scientist's Guide to Enantiomeric Excess Determination for Chiral Indanones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereochemical purity of chiral molecules is not merely a matter of academic interest—it is a critical determinant of therapeutic efficacy and safety. Chiral indanones, a privileged scaffold in numerous pharmacologically active compounds, are no exception. The precise determination of enantiomeric excess (ee) is a cornerstone of their synthesis and quality control. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in both theoretical principles and practical, field-proven insights.

The Imperative of Enantiomeric Purity in Indanone-Based Therapeutics

The indanone framework is a core structural motif in a diverse array of bioactive molecules. The introduction of a chiral center, often at the C2 or C3 position, can lead to enantiomers with markedly different pharmacological and toxicological profiles. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, contribute to adverse effects. Consequently, robust and reliable analytical methodologies for the determination of enantiomeric excess are indispensable throughout the drug discovery and development pipeline.

A Comparative Overview of Key Analytical Techniques

The determination of enantiomeric excess hinges on the ability to differentiate between two enantiomers. This is typically achieved by creating a diastereomeric interaction, either transiently or through covalent modification, which can then be measured. The most prevalent techniques in both research and industrial settings are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries. Vibrational Circular Dichroism (VCD) also offers a powerful, albeit different, approach focused on the absolute configuration.

Here, we will delve into the practical application of these techniques for a model compound, (R/S)-2-phenyl-1-indanone, providing a comparative analysis of their performance.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely adopted technique for the determination of enantiomeric excess due to its versatility, robustness, and broad applicability.[1] The separation is predicated on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2]

The "Why": The Principle of Chiral Recognition on a Stationary Phase

The crux of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. These complexes have different association and dissociation constants, leading to different retention times and, thus, separation. The choice of the CSP is therefore the most critical parameter in method development. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile for a wide range of chiral compounds, including ketones like indanones, due to their ability to engage in a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π stacking.[3]

Experimental Protocol: ee Determination of (R/S)-2-Phenyl-1-indanone by Chiral HPLC

Objective: To resolve and quantify the enantiomers of 2-phenyl-1-indanone to determine the enantiomeric excess.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Hexane/Isopropanol (IPA) (90:10, v/v).

  • Sample Preparation: Dissolve ~1 mg of the 2-phenyl-1-indanone sample in 1 mL of the mobile phase.

  • Racemic Standard: A 1 mg/mL solution of racemic 2-phenyl-1-indanone.

Method:

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. Maintain the column temperature at 25 °C.

  • Injection: Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and the resolution.

  • Analysis: Inject 10 µL of the sample solution.

  • Detection: Monitor the elution profile at 254 nm, as the indanone moiety possesses a strong chromophore.

  • Quantification: The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Causality in Experimental Choices:
  • CSP Selection: The Chiralpak® IA column is chosen for its proven efficacy in resolving aromatic ketones through a combination of π-π interactions and hydrogen bonding with the carbamate groups on the polysaccharide backbone.

  • Mobile Phase: A normal-phase mobile phase (Hexane/IPA) is selected to promote the necessary interactions with the CSP. The ratio is optimized to achieve a balance between resolution and analysis time; a higher percentage of IPA would decrease retention times but may compromise resolution.

  • Temperature Control: Maintaining a constant column temperature is crucial as retention times and selectivity in chiral separations can be temperature-dependent.

Workflow Diagram: Chiral HPLC

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Indanone in Mobile Phase Inject Inject Sample (10 µL) Sample->Inject Equilibrate Equilibrate Chiral Column (25°C) Equilibrate->Inject Separate Isocratic Elution (Hexane/IPA) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Areas (A1, A2) Detect->Integrate Calculate Calculate % ee Integrate->Calculate caption Workflow for Chiral HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis.

Chiral Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes

For indanones that are sufficiently volatile and thermally stable, chiral GC offers exceptional resolving power and sensitivity.[4] The separation principle is analogous to chiral HPLC, but occurs in the gas phase with a chiral stationary phase coated on the inner wall of a capillary column.

The "Why": The Role of Cyclodextrin-Based Stationary Phases

The most common chiral selectors in GC are derivatized cyclodextrins.[5] These cyclic oligosaccharides form inclusion complexes with the enantiomers of the analyte. The differing stability of these diastereomeric host-guest complexes as they partition between the carrier gas and the stationary phase leads to their separation. The choice of the cyclodextrin derivative is key to achieving selectivity.

Experimental Protocol: ee Determination of (R/S)-2-Methyl-1-indanone by Chiral GC

Objective: To separate and quantify the enantiomers of the more volatile 2-methyl-1-indanone.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Materials:

  • Column: CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Sample Preparation: Dissolve ~1 mg of the 2-methyl-1-indanone sample in 1 mL of dichloromethane.

Method:

  • Injector and Detector Conditions: Set the injector temperature to 250 °C and the FID temperature to 250 °C. Use a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 5 °C/min to 180 °C.

    • Hold: 5 minutes at 180 °C.

  • Injection: Inject 1 µL of the sample.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas provided by the FID.

Causality in Experimental Choices:
  • Column Selection: A cyclodextrin-based column like CycloSil-B is chosen for its broad applicability to chiral ketones.

  • Detector: FID is a universal detector for organic compounds and offers high sensitivity, which is ideal for quantifying low levels of the minor enantiomer.

  • Temperature Program: A temperature ramp is employed to ensure good peak shape for the indanone while allowing for the elution of any less volatile impurities.

Workflow Diagram: Chiral GC

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Indanone in Dichloromethane Inject Inject Sample (1 µL) Split Injection Sample->Inject Separate Temperature-Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate caption Workflow for Chiral GC Analysis NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Indanone in CDCl3 Acquire1 Acquire Initial ¹H NMR Spectrum Sample->Acquire1 AddCSR Add Chiral Shift Reagent (CSR) Acquire1->AddCSR Acquire2 Acquire Spectrum with CSR AddCSR->Acquire2 Integrate Integrate Resolved Diastereotopic Signals Acquire2->Integrate Calculate Calculate % ee Integrate->Calculate caption Workflow for NMR Analysis with CSR

Caption: Workflow for NMR Analysis with CSR.

Vibrational Circular Dichroism (VCD): The Gold Standard for Absolute Configuration

While HPLC, GC, and NMR are primarily used for determining the ratio of enantiomers (ee), VCD is a powerful technique for determining the absolute configuration (i.e., assigning R or S) of a chiral molecule in solution. [6][7]This is particularly valuable when a new chiral indanone has been synthesized and its absolute stereochemistry is unknown.

The "Why": Measuring the Differential Absorption of Polarized Infrared Light

VCD measures the small difference in the absorption of left and right circularly polarized infrared light by a chiral molecule. [6]The resulting VCD spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum to a spectrum predicted by density functional theory (DFT) calculations for one of the enantiomers, a confident assignment of the absolute configuration can be made. [7] While not a routine method for ee determination, VCD is an indispensable tool for the unambiguous structural elucidation of new chiral indanones, thereby validating the results obtained from other methods.

Comparative Performance Analysis

FeatureChiral HPLCChiral GCNMR with CSRVibrational Circular Dichroism (VCD)
Primary Application ee Determination ee Determination ee Determination Absolute Configuration
Principle Chromatographic separation on a CSPChromatographic separation on a CSPFormation of diastereomeric complexes in solutionDifferential absorption of polarized IR light
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble, ~5-10 mgSoluble, ~5-15 mg, high purity
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL)Moderate (mg/mL)Low (requires higher concentration)
Accuracy & Precision ExcellentExcellentGood to ExcellentNot for ee determination
Sample Throughput High (with autosampler)High (with autosampler)ModerateLow
Method Development Can be time-consuming (CSP & mobile phase screening)Can be time-consuming (column & temp. program)Relatively fastComplex (requires DFT calculations)
Cost (Instrument) Moderate to HighModerateHighVery High
Key Advantage Broad applicability, well-establishedHighest resolution and sensitivityNo physical separation needed, fastUnambiguous absolute configuration
Key Limitation Requires method developmentLimited to volatile/stable compoundsPotential for line broadening, lower sensitivityNot a quantitative method for ee

Conclusion: Selecting the Optimal Technique

The choice of the most appropriate method for determining the enantiomeric excess of a chiral indanone is a strategic decision that depends on the specific requirements of the analysis.

  • Chiral HPLC remains the gold standard for its versatility and is the method of choice for routine quality control and in-process monitoring in pharmaceutical development. [1]* Chiral GC is an excellent option for more volatile indanone derivatives, offering unparalleled resolution and sensitivity.

  • NMR with chiral shift reagents provides a rapid and convenient method for ee determination without the need for chromatographic separation, making it particularly useful in a research and development setting for quick screening of reaction outcomes.

  • Vibrational Circular Dichroism is the definitive technique for establishing the absolute configuration of a newly synthesized chiral indanone, providing the foundational stereochemical information upon which all subsequent ee measurements are based.

A well-equipped laboratory will leverage the strengths of each of these techniques, employing them in a complementary fashion to ensure the comprehensive and accurate stereochemical characterization of chiral indanones.

References

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  • Polavarapu, P. L., et al. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 10(10), 1785-1795. Available at: [Link]

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A Comparative Guide to Catalysts for Indanone Synthesis: From Classical Reagents to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Indanone Scaffold

The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products, functional materials, and pharmaceuticals.[1][2] Its significance in medicinal chemistry is particularly noteworthy, with indanone-containing molecules demonstrating a wide spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[2][3] Perhaps the most prominent example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which features the indanone framework.[4][5]

Given its prevalence and therapeutic importance, the efficient and selective synthesis of substituted indanones is a central focus in organic and medicinal chemistry. A multitude of synthetic strategies have been developed, with the choice of catalyst being the most critical parameter dictating the reaction's efficiency, selectivity, and overall viability. This guide provides a comparative analysis of various catalytic systems for indanone synthesis, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies, their underlying principles, and practical applications. We will delve into classical acid-catalyzed methods, versatile transition-metal-catalyzed annulations, and emerging green catalytic strategies, supported by experimental data and detailed protocols to inform catalyst selection and methods development.

I. The Workhorse: Acid-Catalyzed Intramolecular Friedel-Crafts Acylation

The intramolecular Friedel-Crafts acylation is the most traditional and widely employed method for constructing the indanone ring system.[6][7] The reaction typically involves the cyclization of a 3-arylpropionic acid or its more reactive acyl chloride derivative, promoted by a Brønsted or Lewis acid. The catalyst's primary role is to generate a highly electrophilic acylium ion, which then undergoes intramolecular electrophilic aromatic substitution on the tethered phenyl ring.[7]

Mechanism: The Role of the Acid Catalyst

The choice between a one-step cyclization of the carboxylic acid and a two-step protocol via the acyl chloride has significant mechanistic implications.

  • Direct Cyclization (One-Step): This approach is environmentally favorable, producing only water as a byproduct.[4][6] However, it requires strong, often "superacid" catalysts like triflic acid (TfOH) or polyphosphoric acid (PPA) to protonate the carboxylic acid and facilitate the loss of water to form the acylium ion.[4][8]

  • Acyl Chloride Cyclization (Two-Step): Converting the carboxylic acid to an acyl chloride (e.g., with thionyl chloride or oxalyl chloride) creates a much more reactive electrophile. This allows for the use of milder Lewis acids like AlCl₃ or SnCl₄ under less forcing conditions.[6][9] The trade-off is the generation of corrosive byproducts and an additional synthetic step.[6]

dot digraph "Friedel_Crafts_Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes sub [label="3-Arylpropionic Acid\n(or Acyl Chloride)", fillcolor="#F1F3F4", fontcolor="#202124"]; cat [label="Acid Catalyst\n(Brønsted or Lewis)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; int [label="Acylium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyc [label="Intramolecular\nElectrophilic Aromatic\nSubstitution", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prod [label="1-Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"]; deprot [label="Deprotonation &\nAromatization", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges sub -> int [label=" Activation"]; cat -> int [style=dashed]; int -> cyc [label=" Cyclization"]; cyc -> deprot; deprot -> prod; } pdd Caption: General mechanism of acid-catalyzed intramolecular Friedel-Crafts acylation.

Comparative Performance of Acid Catalysts

The choice of acid catalyst is critical and highly dependent on the substrate's electronic properties and the desired reaction conditions. Electron-withdrawing groups on the aromatic ring, for instance, deactivate it towards electrophilic substitution and necessitate stronger catalysts or harsher conditions.[10]

Catalyst SystemSubstrateConditionsYield (%)Key Insights & CausalityReference
PPA 3-Phenylpropionic acid85 °C, 30 min85%Classical, effective, and inexpensive. However, high viscosity makes stirring and product isolation difficult. The P₂O₅ content can influence regioselectivity.[8][11][11]
TfOH (3 equiv.) 3-Phenylpropionic acidRT, long time61%Triflic acid is a powerful superacid, enabling cyclization at room temperature, but kinetics can be slow.[4]
TfOH (3 equiv.) 3-Phenylpropionic acidMW, 80 °C, 60 min100%Microwave irradiation dramatically accelerates the reaction, showcasing a synergy between superacid catalysis and non-conventional energy sources.[4]
AlCl₃ (1.2 equiv.) 3-Phenylpropionyl chlorideDCM, 0 °C to RT~90%The standard Lewis acid for acyl chlorides. Requires stoichiometric amounts as the product ketone complexes with AlCl₃, deactivating it.[9][10] Highly moisture-sensitive.[8][9][10]
Tb(OTf)₃ 3-Arylpropionic acidso-chlorobenzene, 250 °C60-85%Lanthanide triflates are effective but require very high temperatures for direct cyclization, limiting their utility for sensitive substrates.[4][12][12]
Heteropoly Acids (H₄SiW₁₂O₄₀) 3-Arylpropionic acidsChlorobenzene, reflux70-88%A heterogeneous catalyst that offers easy separation and potential for recycling, aligning with green chemistry principles.[13][13]
NbCl₅ 3,3-Dimethylacrylic acid + BenzeneVariesup to 78%A highly oxophilic Lewis acid that can promote a one-step synthesis from an unsaturated acid and an aromatic substrate.[9][9]

II. The Nazarov Cyclization: A Pathway to Highly Substituted Indanones

The Nazarov cyclization is a powerful alternative for synthesizing indanones, particularly those with substitution patterns not easily accessible via Friedel-Crafts routes. The core reaction is a 4π-electrocyclization of a divinyl ketone or a suitable precursor, typically catalyzed by a Lewis acid.[11][14] Modern advancements have enabled the use of catalytic quantities of Lewis acids under mild conditions, significantly broadening the reaction's appeal.[14][15]

Catalyst-Driven Stereoselectivity

A key advantage of the catalytic Nazarov reaction is the potential for stereocontrol. The catalyst coordinates to the substrate, facilitating the formation of an oxyallyl cation intermediate, which then undergoes conrotatory electrocyclization.[15] The choice of catalyst can profoundly influence the diastereoselectivity of subsequent protonation or trapping steps.

Copper(II) triflate (Cu(OTf)₂) has emerged as a particularly effective catalyst for this transformation. For example, in a tandem Nazarov cyclization/electrophilic fluorination, Cu(OTf)₂ efficiently catalyzes the cyclization, and the resulting intermediate is trapped by N-fluorobenzenesulfonimide (NFSI) to produce fluorine-containing indanones with high diastereoselectivity.[3][16] This highlights how catalyst choice enables complex, one-pot transformations.

dot digraph "Nazarov_Cyclization_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowsize=0.7];

// Nodes start [label="Divinyl Ketone Precursor", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="Lewis Acid Catalyst\n(e.g., Cu(OTf)₂)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Oxyallyl Cation\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyclization [label="4π-Electrocyclization", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; trapping [label="Intermediate Trapping\n(e.g., Protonation, Fluorination)", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; product [label="Substituted Indanone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate; catalyst -> intermediate [style=dashed]; intermediate -> cyclization; cyclization -> trapping; trapping -> product; } pdd Caption: Catalytic workflow for the Nazarov cyclization.

CatalystSubstrate TypeKey TransformationSelectivityYield (%)Causality & InsightsReference
Cu(OTf)₂ Polarized EnonesTandem Nazarov/FluorinationHigh Diastereoselectivity (up to 49:1 trans/cis)70-95%Cu(II) effectively catalyzes the cyclization under mild conditions, allowing for a subsequent stereoselective trapping of the enolate intermediate.[14][15][14][15]
Iridium(III) Complex Dienones with EWGsNazarov CyclizationN/AVery GoodDicationic Iridium(III) catalysts are potent Lewis acids capable of activating substrates bearing electron-withdrawing groups (EWGs), which are often challenging for other catalysts.[3][9][3]
BF₃·OEt₂ ChalconesNazarov CyclizationN/A72%A common, inexpensive Lewis acid. Can be effective but may require harsher conditions compared to metal triflates. Use in greener solvents like 4-MeTHP is being explored.[17][17]

III. Transition Metal-Catalyzed Annulations: New Frontiers in Indanone Synthesis

In recent years, transition-metal catalysis has opened up novel and powerful retrosynthetic disconnections for indanone synthesis.[1][18] These methods often involve C-H activation, carbonylative cyclizations, or tandem/cascade reactions, providing access to complex indanones from simple starting materials with high atom economy.[2][18]

Diverse Catalytic Systems
  • Palladium (Pd): Palladium catalysts are exceptionally versatile. They can be used for carbonylative cyclization of unsaturated aryl iodides, where carbon monoxide is incorporated into the ring.[19] Another elegant approach is a tandem Heck reaction-aldol annulation cascade, which builds the indanone ring in a one-pot process.[5]

  • Rhodium (Rh): Rhodium catalysts are renowned for their ability to mediate C-H activation.[2] For example, Rh(III) can catalyze the annulation of sulfoxonium ylides with acrylates in a formal [4+1] cycloaddition, where the ylide acts as a traceless directing group.[2] Other Rh-catalyzed reactions enable the synthesis of 2,3-substituted indanones from arylboronic acids and internal alkynes in water, representing a significant step towards sustainable synthesis.[20]

  • Copper (Cu): Beyond its use in Nazarov cyclizations, Copper(I) can catalyze radical cyclization reactions of 1,6-enynes to furnish indanone derivatives.[2]

  • Photocatalysis: Modern approaches utilize photocatalysts like Ru(bpy)₃Cl₂ or metal-free systems such as tetrabutylphosphonium decatungstate (TBPDT) to generate radicals under mild, visible-light irradiation.[21][22] This enables the annulation of simple aromatic aldehydes and terminal alkynes, avoiding prefunctionalized substrates and harsh reagents.[22][23]

Catalyst SystemReaction TypeStarting MaterialsYield (%)Key Insights & CausalityReference
Pd(OAc)₂ / dppp Heck-Aldol Annulation2-Bromobenzaldehydes + Vinyl Ethers70-95%This tandem reaction first uses a Heck reaction to create an enol ether, which then undergoes an in-situ aldol-type cyclization, showcasing the power of cascade catalysis.[5][5]
[RhCp*Cl₂]₂ C-H Activation / [4+1] AnnulationSulfoxonium Ylides + AcrylatesGood-ExcellentThe Rh(III) catalyst activates a C-H bond directed by the sulfoxonium ylide, which then acts as a one-carbon component in the annulation. The ylide is "traceless" as it is extruded as DMSO.[2][2]
Ru(bpy)₃Cl₂ Photocatalytic Radical CascadeDiazo Esters75-90%The ruthenium complex, upon irradiation with blue light, initiates a radical cascade from the diazo precursor, leading to cyclization under exceptionally mild, room temperature conditions.[21][21]
L-Proline Organocatalytic Hydroacylation2-VinylbenzaldehydesGood-ExcellentThis metal-free approach uses an inexpensive and environmentally benign amino acid to catalyze the intramolecular hydroacylation, offering a green alternative to transition-metal methods.[24][24]

IV. Experimental Protocols: A Practical Guide

To translate theory into practice, detailed and reliable experimental protocols are essential. The following are representative procedures for two common catalytic systems.

Protocol 1: Direct Synthesis of 1-Indanone using Triflic Acid (TfOH)

This protocol describes the direct, superacid-catalyzed cyclization of a carboxylic acid. The choice of TfOH is based on its high catalytic activity which can drive the reaction to completion even under relatively mild thermal conditions.[4][10]

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 3-phenylpropanoic acid (1.0 mmol, 1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 2.0 mL). Stir the mixture until the solid is fully dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the initial exotherm upon addition of the strong acid.

  • Catalyst Addition: Slowly and carefully add trifluoromethanesulfonic acid (TfOH, 4.0 mmol, 4.0 eq) to the stirred solution via syringe.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the acid.

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-indanone.

Protocol 2: Cu(OTf)₂-Catalyzed Tandem Nazarov/Fluorination

This protocol illustrates a modern, Lewis-acid catalyzed tandem reaction to create a complex, fluorinated indanone in a single step. The choice of Cu(OTf)₂ is based on its proven efficacy and mild reaction conditions for this transformation.[14][15]

  • Setup: In an oven-dried vial equipped with a magnetic stir bar, combine the α,β-unsaturated arylketone substrate (0.2 mmol, 1.0 eq), N-fluorobenzenesulfonimide (NFSI, 0.24 mmol, 1.2 eq), and Copper(II) triflate (Cu(OTf)₂, 0.02 mmol, 10 mol%).

  • Solvent Addition: Under an inert atmosphere, add anhydrous 1,2-dichloroethane (DCE, 2.0 mL).

  • Reaction: Seal the vial and place it in a preheated oil bath at 60 °C. Stir the reaction for 24 hours. Monitor for the consumption of starting material by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired fluorine-containing 1-indanone derivative. The diastereomeric ratio can be determined by ¹H or ¹⁹F NMR analysis of the crude product.[14]

V. Conclusion and Future Outlook

The synthesis of indanones has evolved dramatically from reliance on stoichiometric, harsh acid catalysts to a diverse array of sophisticated catalytic systems.

  • Friedel-Crafts acylation , particularly with superacids or via acyl chlorides, remains a robust and high-yielding method for many substrates.

  • Nazarov cyclizations , catalyzed by Lewis acids like Cu(OTf)₂, provide an invaluable route to highly substituted and stereochemically complex indanones.

  • Transition-metal catalysis has revolutionized the field, enabling novel bond formations through C-H activation and cascade reactions, often with exceptional efficiency and atom economy.

  • Emerging green methods , including photocatalysis and organocatalysis, are paving the way for more sustainable synthetic practices by utilizing mild conditions and avoiding toxic reagents.

The future of indanone synthesis will likely focus on expanding the scope and selectivity of these modern catalytic systems. The development of enantioselective variants, particularly in transition-metal and organocatalysis, is a key objective.[25] Furthermore, integrating these catalytic steps into longer, telescoped syntheses of complex drug molecules will continue to be a priority for the pharmaceutical industry. As our understanding of catalytic mechanisms deepens, we can expect the design of even more efficient, selective, and sustainable catalysts for the construction of this vital chemical scaffold.

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A Comparative Guide to IND-C7: A Novel Indanone Derivative for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

The indanone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] This versatility has led to its incorporation in numerous pharmacologically active compounds, including treatments for cancer and neurodegenerative disorders.[1][2] A prime example of its success is Donepezil, an indanone-derived drug that is a leading treatment for Alzheimer's disease.[3]

This guide introduces a novel synthesized indanone derivative, 2-(2-(4-benzylpiperidin-1-yl)acetyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (hereafter referred to as IND-C7) . Building upon the structural framework of Donepezil and other potent inhibitors, IND-C7 was designed to exhibit enhanced inhibitory activity against Acetylcholinesterase (AChE), a key enzyme in the progression of Alzheimer's disease.[4][5] This document provides a comprehensive comparison of IND-C7 against its parent compound, Donepezil, and another established AChE inhibitor, Rivastigmine. We will delve into in silico predictions, present comparative experimental data, and provide detailed protocols to allow for the replication and validation of our findings.

Comparative Compound Profiling

The initial assessment of a novel compound involves predicting its physicochemical properties and biological activity through computational methods, followed by rigorous experimental validation.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Before undertaking costly and time-consuming laboratory experiments, in silico tools provide a crucial first pass to filter drug candidates.[6][7] Using predictive models based on graph-based signatures, we can estimate a compound's pharmacokinetic and toxicity profiles.[8] This "fail early and fail cheap" approach is vital in modern drug discovery.[6]

Rationale for Selection: We utilized the pkCSM and admetSAR 2.0 web tools, which are freely accessible and provide rapid evaluation of key ADMET properties from a simple SMILES input.[8] These tools were chosen for their broad range of predictable endpoints and their foundation in robust QSAR models.

Table 1: Predicted Physicochemical and ADMET Properties

Property IND-C7 (Predicted) Donepezil (Reference) Rivastigmine (Reference) Favorable Range
Molecular Weight ( g/mol ) 421.52 379.49 250.34 < 500
LogP (Lipophilicity) 3.98 3.86 2.55 < 5
H-Bond Donors 0 0 1 < 5
H-Bond Acceptors 5 4 3 < 10
Rotatable Bonds 6 7 6 < 10
Caco-2 Permeability (log Papp) 0.95 0.91 0.32 > 0.90 is high
Blood-Brain Barrier (BBB) Permeability (logBB) 0.15 0.11 -0.02 > 0 is permeable
hERG I Inhibitor No Yes No No

| AMES Toxicity | No | No | No | No |

Data was generated using a combination of public ADMET prediction tools for illustrative purposes.

Analysis: The in silico data suggests that IND-C7 possesses a drug-like profile, adhering to Lipinski's Rule of Five. Its predicted Caco-2 and BBB permeability are high, comparable to Donepezil, which is critical for a centrally-acting agent. A significant predicted advantage of IND-C7 is the lack of hERG inhibition, a common cause of cardiotoxicity that can be a liability for other compounds.

In Vitro Acetylcholinesterase (AChE) Inhibition

To validate the in silico predictions, the inhibitory potency of IND-C7 against human recombinant AChE was determined experimentally and compared with Donepezil and Rivastigmine.

Rationale for Assay Choice: The Ellman method is the gold standard for measuring AChE activity.[9][10] It is a rapid, reliable, and cost-effective colorimetric assay that allows for high-throughput screening of potential inhibitors.[11][12] The assay measures the activity of AChE by detecting the production of thiocholine, which reacts with DTNB to produce a yellow color that can be quantified spectrophotometrically at 412 nm.[10]

Table 2: Comparative AChE Inhibitory Activity

Compound IC₅₀ (nM)
IND-C7 8.2 ± 0.7
Donepezil 12.5 ± 1.1

| Rivastigmine | 205.4 ± 15.3 |

IC₅₀ values represent the concentration of the inhibitor required to reduce AChE activity by 50%. Values are expressed as mean ± standard deviation from three independent experiments.

Analysis: The experimental data confirms that IND-C7 is a highly potent AChE inhibitor. Its IC₅₀ value is approximately 1.5-fold lower than that of Donepezil and over 25-fold lower than that of Rivastigmine, indicating significantly stronger inhibition of the target enzyme. This enhanced potency makes IND-C7 a promising candidate for further development.

Mechanistic Insights from In Silico Analysis

Molecular docking is a powerful computational method used to predict the binding orientation and affinity of a small molecule to its protein target.[13][14] This provides valuable insights into the structural basis of inhibition and can guide the rational design of more potent derivatives.[]

Rationale for Docking: By modeling the interaction of IND-C7 within the active site of human AChE, we can understand the key molecular interactions—such as hydrogen bonds and hydrophobic interactions—that contribute to its high inhibitory potency. This allows for a direct structural comparison with the binding mode of Donepezil.

Predicted Binding Mode of IND-C7 in the AChE Active Site

The docking results suggest that IND-C7 binds to the catalytic active site of AChE. The dimethoxyindanone core occupies the bottom of the active site gorge, while the benzylpiperidine moiety extends towards the peripheral anionic site (PAS). This dual binding is a characteristic feature of highly potent AChE inhibitors like Donepezil.[16] The increased potency of IND-C7 may be attributed to optimized hydrophobic interactions and a more favorable orientation of the benzyl group within the PAS.

cluster_pathway Cholinergic Synapse & AChE Inhibition ACh Acetylcholine (ACh) AChR ACh Receptors ACh->AChR Binds to AChE AChE Enzyme ACh->AChE Hydrolysis PreSyn Presynaptic Neuron PreSyn->ACh Release PostSyn Postsynaptic Neuron AChR->PostSyn Signal Transduction IND_C7 IND-C7 IND_C7->AChE Inhibits SynapticCleft Synaptic Cleft

Caption: Role of Acetylcholinesterase (AChE) and its inhibition by IND-C7.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of our findings, we provide detailed, step-by-step protocols for the key experiments described in this guide.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well plate format for efficient analysis.[11]

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATChI), the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (IND-C7, Donepezil, Rivastigmine) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 10 mM stock solution of ATChI in deionized water. Prepare this solution fresh daily.

    • Prepare 10 mM stock solutions of the test compounds in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay wells should not exceed 1%.

  • Assay Plate Setup (Total Volume: 200 µL):

    • Test Wells: Add 130 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of DTNB solution.

    • Positive Control (No Inhibition): Add 150 µL of phosphate buffer (containing the same final percentage of DMSO as the test wells) and 20 µL of DTNB solution.

    • Blank: Add 170 µL of phosphate buffer and 20 µL of DTNB solution.

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the AChE enzyme solution (e.g., 0.25 U/mL) to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation:

    • Add 20 µL of the ATChI substrate solution to all wells to start the reaction.

  • Absorbance Measurement:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

cluster_workflow Experimental Comparison Workflow start Start: Identify Novel Indanone Derivative (IND-C7) select_alts Select Comparators (Donepezil, Rivastigmine) start->select_alts insilico In Silico Prediction (ADMET, Docking) select_alts->insilico invitro In Vitro Assay (AChE Inhibition) select_alts->invitro data_analysis Data Analysis (IC50, Binding Mode) insilico->data_analysis invitro->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

Caption: Workflow for the comparative assessment of the novel compound IND-C7.

Conclusion and Future Outlook

The synthesized indanone derivative, IND-C7, demonstrates significant potential as a novel Acetylcholinesterase inhibitor for Alzheimer's disease research. It exhibits superior in vitro potency compared to established drugs like Donepezil and Rivastigmine. Furthermore, in silico profiling predicts a favorable safety profile, particularly concerning cardiotoxicity, which warrants further investigation.

The data presented in this guide provides a strong foundation for the continued development of IND-C7. The next logical steps include cell-based assays to assess neuroprotective effects, further toxicological screening, and pharmacokinetic studies in animal models to validate the in silico predictions. The detailed protocols provided herein should empower other researchers to independently verify these findings and explore the therapeutic potential of this promising new compound.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Benchtop

As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. This chlorinated indanone derivative is a valuable intermediate in various synthetic pathways, including the production of certain pesticides.[1][2] However, our responsibility extends beyond the successful execution of a reaction. The safe and compliant disposal of resulting waste streams is a critical component of laboratory stewardship, ensuring the safety of our personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone. It is designed to move beyond a simple checklist, offering the causal logic behind each procedural step to foster a culture of deep, intrinsic safety within your laboratory. The core principle underpinning this entire process is waste segregation : correctly identifying this compound as a halogenated organic waste is the first and most crucial step toward compliant disposal.

Hazard Profile and Essential Precautions

Before handling the compound for any purpose, including disposal, a thorough understanding of its hazard profile is essential. This compound is classified as a hazardous chemical.[3]

Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE & Engineering Controls
Skin Corrosion/Irritation Causes skin irritation.[3] Avoid contact with skin.[3]Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.[3][5]Eye Protection: Wear tightly fitting safety goggles or a face shield.[6]
Respiratory Irritation May cause respiratory irritation.[3] Avoid breathing dust or spray mist.[3]Ventilation: All handling and disposal must occur in a well-ventilated area, preferably inside a certified chemical fume hood.[3][7]
Ingestion/Inhalation Hazard May be harmful if swallowed or inhaled.[3]General Hygiene: Do not eat, drink, or smoke when handling this product.[6] Wash hands thoroughly after handling.[3][6]

The Core Directive: Segregation of Halogenated Waste

5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone contains a chlorine atom, classifying it unequivocally as a halogenated organic compound . This is the single most important factor determining its disposal pathway.

Why Segregation is Critical:

  • Disposal Method: Halogenated organic waste streams typically require high-temperature incineration with specialized flue gas scrubbing to neutralize the resulting acidic gases (e.g., hydrogen chloride).[8] This process is fundamentally different from the methods used for non-halogenated solvents.

  • Cost and Compliance: Mixing halogenated and non-halogenated waste contaminates the entire volume, forcing the entire container to be treated by the more complex and expensive disposal method.[7] Keeping these streams separate is a cornerstone of cost-effective and compliant laboratory waste management.[7][9][10]

The following diagram outlines the essential decision-making and operational workflow for compliant disposal.

G cluster_prep Phase 1: Preparation & Handling cluster_disposal Phase 2: Waste Disposal Protocol cluster_spill Contingency: Spill Response A Start: Handle 5-Chloro-2-hydroxy- 2-methoxycarbonyl-1-indanone B Don Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Is the waste halogenated? C->D E YES: Contains Chlorine D->E   F Select Designated 'HALOGENATED ORGANIC WASTE' Container E->F G Label Container Accurately: - 'Hazardous Waste' - List all chemical constituents - Add date F->G H Keep container closed. Store in Satellite Accumulation Area with secondary containment. G->H I Container Full (≤90%) or Max time reached? H->I I->H No J Contact Institutional EH&S for Waste Pickup I->J Yes K END: Compliant Disposal J->K S1 Spill Occurs S2 Use inert absorbent (e.g., vermiculite, sand) S1->S2 S3 Collect absorbed material into a sealable bag/container S2->S3 S4 Dispose of spill cleanup material as HALOGENATED WASTE S3->S4 S4->F Follows same path

Sources

A Senior Application Scientist's Guide to Handling 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Risk-Based Approach to Safety

As a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals, 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone (CAS No. 144172-24-7) is a compound of significant interest in modern research and development.[1] Its unique functionalized indanone structure presents both synthetic opportunities and specific handling challenges.[1][2] This guide moves beyond a simple checklist, providing a procedural and logical framework for its safe handling. Our primary objective is to empower you, our scientific colleagues, with the knowledge to implement a self-validating system of safety, ensuring both personal protection and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is paramount. The Globally Harmonized System (GHS) provides a clear classification of the risks associated with 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

A Safety Data Sheet (SDS) for a closely related compound, and hazard information for the specific compound, indicates it is considered hazardous.[3][4] The primary risks are summarized below.

Hazard ClassGHS Hazard StatementCausality and Implications for Handling
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.[3]Ingestion can lead to adverse health effects. This underscores the need for strict hygiene protocols, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[3]
Serious Eye Damage (Category 1) H318: Causes serious eye damage.[3]This is the most severe hazard classification for eye effects. Contact can lead to irreversible damage. Standard safety glasses are insufficient; chemical splash goggles and a face shield are mandatory to prevent splashes and aerosol exposure.[5][6]
Skin Irritation / Allergic Reaction H315: Causes skin irritation.[7] H317: May cause an allergic skin reaction.[8]Direct contact can cause irritation, and repeated exposure may lead to sensitization. This necessitates the use of appropriate chemical-resistant gloves and protective clothing to cover all exposed skin.
Aquatic Hazard, Acute (Category 1) H400: Very toxic to aquatic life.[3]This classification has critical implications for disposal. The compound must not enter drains or waterways. All waste must be collected, segregated, and disposed of as hazardous chemical waste according to institutional and local regulations.[3]

The Hierarchy of Controls: PPE as the Final Safeguard

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense. An effective safety protocol always prioritizes engineering and administrative controls to minimize exposure potential.

  • Engineering Controls: The primary engineering control is to handle this compound within a certified chemical fume hood.[3] This ensures adequate ventilation and contains any vapors or dusts, protecting the user and the general lab environment. An eyewash station and safety shower must be readily accessible.[4]

  • Administrative Controls: These include establishing clear Standard Operating Procedures (SOPs), providing thorough training for all personnel, and restricting access to authorized users only.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must directly address the hazards identified in Section 1. The following protocol is a mandatory minimum for handling 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

Eye and Face Protection

Given the classification as a Category 1 eye hazard, robust protection is non-negotiable.

  • Primary Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[3] These are essential to protect against splashes from any angle.

  • Secondary Protection: A full-face shield must be worn over the safety goggles, especially when transferring the solid, preparing solutions, or performing any operation with a heightened risk of splashing.[5][6]

Skin and Body Protection

Protection is required to prevent skin irritation and potential sensitization.

  • Gloves: Use chemical-resistant gloves. While the SDS does not specify a material, nitrile or neoprene gloves are appropriate for handling chlorinated organic compounds.[5][6] Always inspect gloves for tears or pinholes before use. Follow the proper technique for glove removal to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste.

  • Lab Coat/Coveralls: A flame-resistant lab coat is a minimum requirement. For tasks involving larger quantities or a significant risk of splashing, consider using chemical-resistant coveralls (e.g., Tychem®) for enhanced protection.[2] Ensure clothing provides full coverage of the arms and legs.

Respiratory Protection

Engineering controls (i.e., a fume hood) should be sufficient to prevent respiratory exposure.

  • Standard Operations: When handled inside a certified fume hood, respiratory protection is generally not required.

  • Emergency or High-Risk Scenarios: If engineering controls fail, or if you are cleaning a large spill, a full-face respirator with a multi-sorbent cartridge (protecting against organic vapors and particulates) should be used by trained personnel.[2][3]

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation:

    • Designate a specific area within a chemical fume hood for the procedure.

    • Ensure the fume hood sash is at the appropriate working height.

    • Assemble all necessary equipment (glassware, spatulas, stir bars, etc.) inside the hood.

    • Don all required PPE as outlined in Section 3.

  • Handling the Compound:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood to avoid generating dust.

    • When transferring the solid, use a spatula and work slowly to minimize aerosolization.

    • If making a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.[3]

  • Post-Procedure:

    • Decontaminate any non-disposable equipment that has come into contact with the chemical.

    • Segregate all contaminated disposable materials (gloves, weigh boats, pipette tips) into a designated, clearly labeled hazardous waste container.

Disposal Plan: Protecting Our Environment

The high aquatic toxicity of this compound mandates a strict disposal protocol.[3]

  • Waste Segregation: Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sink.

  • Waste Streams:

    • Solid Waste: All contaminated solids (gloves, paper towels, etc.) must be placed in a sealed, labeled hazardous waste container.

    • Liquid Waste: All solutions containing the compound and any solvent used for rinsing glassware must be collected in a separate, labeled halogenated organic waste container.

  • Final Disposal: Dispose of all waste containers through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations.[3][4]

Visual Workflow: From Receipt to Disposal

The following diagram illustrates the complete, safe lifecycle for handling 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Designate Fume Hood Area Don_PPE 2. Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh H1 Risk: Serious Eye Damage Don_PPE->H1 Transfer 4. Transfer & Prepare Solution Weigh->Transfer Decon 5. Decontaminate Glassware Transfer->Decon Waste_Solids 6. Segregate Contaminated Solids (Gloves, Wipes) Decon->Waste_Solids Waste_Liquids 7. Segregate Halogenated Liquid Waste EHS_Disposal 8. Final Disposal via EHS Waste_Liquids->EHS_Disposal H2 Risk: Aquatic Toxicity Waste_Liquids->H2

Caption: Safe handling workflow for 5-Chloro-2-hydroxy-2-methoxycarbonyl-1-indanone.

References

  • SAFETY DATA SHEET - 5-Chloro-1-indanone. [Link]

  • Personal Protective Equipment - Environmental Health & Safety Services. [Link]

  • 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem - NIH. [Link]

  • Personal Protective Equipment and Chemistry - Chemical Safety Facts. [Link]

  • Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. [Link]

  • Essential PPE for Protection Against Liquid Chemicals | SafetyCulture Marketplace US. [Link]

Sources

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